molecular formula C8H8N2O4 B1585638 (S)-2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 336877-66-8

(S)-2-Amino-2-(4-nitrophenyl)acetic acid

カタログ番号: B1585638
CAS番号: 336877-66-8
分子量: 196.16 g/mol
InChIキー: XCVDAQWKJUCVHJ-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363562
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336877-66-8
Record name (2S)-Amino(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(S)-2-Amino-2-(4-nitrophenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of (S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as L-4-Nitrophenylglycine), a critical chiral non-proteinogenic amino acid used in the synthesis of peptide antibiotics and novel peptidomimetics.

Physicochemical Profile & Identification

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a derivative of phenylglycine characterized by a strong electron-withdrawing nitro group at the para position. This substitution significantly alters its electronic properties compared to the parent phenylglycine, influencing both its pKa values and its reactivity in nucleophilic substitutions.

Chemical Identity
PropertyDetail
IUPAC Name (2S)-2-Amino-2-(4-nitrophenyl)acetic acid
Common Synonyms (S)-p-Nitrophenylglycine; L-4-Nitrophenylglycine
CAS Number 336877-66-8 (S-isomer); 5407-25-0 (racemate)
Molecular Formula C

H

N

O

Molecular Weight 196.16 g/mol
SMILES NC1=CC=C(=O)C=C1
Chirality (S)-Enantiomer (L-configuration)
Physical Properties
ParameterValue / CharacteristicContext
Appearance Pale yellow to yellow crystalline solidNitro group chromophore imparts color.[1]
Melting Point >200 °C (Decomposes)Typical of zwitterionic amino acids.
Solubility Soluble in acidic/basic aqueous media; sparingly soluble in water (neutral); insoluble in non-polar organics.Zwitterionic lattice energy is high.
pKa (Estimated)

(COOH);

(NH

)
More acidic than phenylglycine (

9.13) due to 4-NO

induction.
Optical Rotation

to

(c=1, 1N HCl)
Note: Value extrapolated from L-phenylglycine analogs.

Synthetic Routes & Manufacturing

The synthesis of enantiopure (S)-p-nitrophenylglycine is challenging due to the ease of racemization at the benzylic


-carbon. Two primary routes are employed: Enzymatic Resolution  (preferred for high enantiomeric excess, 

) and Asymmetric Strecker Synthesis .
Enzymatic Resolution Workflow

The most robust industrial method involves the kinetic resolution of the racemic N-acetyl derivative using Acylase I (from Aspergillus or Porcine Kidney). This method yields the free (S)-amino acid and the unreacted (R)-N-acetyl derivative.

Protocol: Acylase I Resolution
  • Substrate Preparation: Acetylate racemic 2-amino-2-(4-nitrophenyl)acetic acid using acetic anhydride in NaOH to form N-acetyl-DL-p-nitrophenylglycine .

  • Enzymatic Hydrolysis: Dissolve the racemate in water at pH 7.5 (adjusted with LiOH or NH

    
    OH). Add Acylase I and incubate at 37°C.
    
  • Separation: The enzyme selectively hydrolyzes the (S)-amide bond. Acidify the mixture to pH 5. The free (S)-amino acid often precipitates or is separated via ion-exchange chromatography (cation exchange resin).

  • Recycling: The unreacted (R)-N-acetyl isomer remains in solution and can be racemized (thermal or catalytic) and recycled.

Visualization: Resolution Pathway

The following diagram illustrates the logic flow for the enzymatic resolution process.

G cluster_0 Pre-Treatment cluster_1 Enzymatic Kinetic Resolution cluster_2 Downstream Processing Start Racemic p-Nitrophenylglycine Acetylation Acetylation (Ac2O / NaOH) Start->Acetylation RacSubstrate N-Acetyl-DL-p-Nitrophenylglycine Acetylation->RacSubstrate Enzyme Acylase I (pH 7.5, 37°C) RacSubstrate->Enzyme Hydrolysis Selective Hydrolysis of (S)-Amide Enzyme->Hydrolysis Separation Acidification & Ion Exchange Hydrolysis->Separation ProductS (S)-p-Nitrophenylglycine (Target) Separation->ProductS Precipitate/Bind ByproductR (R)-N-Acetyl Isomer Separation->ByproductR Flow-through Racemization Racemization (Recycle) ByproductR->Racemization Racemization->RacSubstrate

Caption: Kinetic resolution workflow for isolating (S)-p-nitrophenylglycine using Acylase I, including the recycling loop for the (R)-isomer.

Chemical Reactivity & Derivatization

The 4-nitro group makes the benzylic proton more acidic, increasing the risk of racemization under strongly basic conditions. Protocols must be optimized to avoid harsh bases.

Protection Strategies

For peptide synthesis, the amine is typically protected with Fmoc or Boc.[2]

  • Fmoc Protection: Standard conditions (Fmoc-OSu, NaHCO

    
    , Acetone/Water) are effective. Caution: Monitor pH closely; keep pH < 9.0 to prevent racemization driven by the electron-deficient aromatic ring.
    
  • Boc Protection: (Boc)

    
    O in Dioxane/NaOH is standard.
    
Nitro-Group Reduction

The nitro group can be reduced to an amine to generate (S)-2-amino-2-(4-aminophenyl)acetic acid , a precursor for di-amino linkers.

  • Catalytic Hydrogenation: H

    
     (1 atm), Pd/C (10%), MeOH. This reaction is clean and quantitative.
    
  • Chemoselective Reduction: SnCl

    
     or Fe/HCl can be used if other reducible groups are present.
    
Visualization: Reactivity Map

Reactivity cluster_N N-Terminus Modifications cluster_R Ring Modifications cluster_C C-Terminus Modifications Core (S)-p-Nitrophenylglycine Fmoc Fmoc-Protection (Fmoc-OSu, pH 8.5) Core->Fmoc SPPS Building Block Boc Boc-Protection ((Boc)2O, NaOH) Core->Boc Reduction Nitro Reduction (H2, Pd/C) Core->Reduction Ester Esterification (MeOH, SOCl2) Core->Ester Diamine (S)-p-Aminophenylglycine Reduction->Diamine Linker Synthesis

Caption: Divergent synthetic pathways from (S)-p-nitrophenylglycine, highlighting protection and functional group interconversion.

Analytical Characterization

Validating the enantiomeric purity (


) is critical.
Chiral HPLC Method[5]
  • Column: Crown ether-based chiral columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5 to 2.0).

  • Detection: UV at 254 nm (strong absorbance due to nitro group).

  • Mechanism: The ammonium group forms host-guest complexes with the crown ether; the (S)-enantiomer typically elutes second on Crownpak CR(+).

NMR Spectroscopy
  • 
    H NMR (D
    
    
    
    O/DCl):
    The
    
    
    -proton appears as a singlet around
    
    
    5.3-5.5 ppm. The aromatic protons show a characteristic AA'BB' system (two doublets) due to para-substitution.

Handling & Safety

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). Nitro-aromatics can be toxic if ingested or absorbed.[3]

  • Storage: Store at +2°C to +8°C, desiccated. Protect from light, as nitro compounds can undergo slow photochemical degradation.

  • Stability: Stable under acidic conditions. Avoid prolonged exposure to basic solutions to prevent racemization.

References

  • Ambeed. (n.d.). (S)-2-Amino-2-(4-nitrophenyl)acetic acid Product Details. Retrieved from

  • PubChem. (2025).[3][4] 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4.[5][3][6] National Library of Medicine.[3] Retrieved from

  • Organic Syntheses. (1922). p-Nitrophenylacetic Acid. Org. Synth. 1922, 2, 59. Retrieved from (Analogous chemistry grounding)

  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids Technical Guide. Retrieved from

  • ResearchGate. (2020). Enzymic resolution of DL-phenylglycine. Retrieved from

Sources

An In-depth Technical Guide to (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 336877-66-8

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids in Modern Drug Discovery

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-4-nitrophenylglycine, is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant attention in pharmaceutical and medicinal chemistry. Unlike the 20 common proteinogenic amino acids, these "unnatural" variants offer a vast and largely untapped chemical space for the design of novel therapeutics. The introduction of a nitro group onto the phenyl ring and the defined (S)-stereochemistry at the α-carbon make this compound a valuable and versatile chiral building block.

The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The ability to incorporate enantiomerically pure building blocks like (S)-2-Amino-2-(4-nitrophenyl)acetic acid is therefore a cornerstone of modern drug development, enabling the synthesis of stereospecific active pharmaceutical ingredients (APIs) with improved efficacy and safety. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this important chiral intermediate, aimed at researchers and professionals in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is fundamental for its effective use in synthesis and for the development of robust analytical methods.

PropertyValueSource
CAS Number 336877-66-8[1]
Molecular Formula C₈H₈N₂O₄[2][3]
Molecular Weight 196.16 g/mol [2][3]
Appearance Expected to be a solid[4]
IUPAC Name (2S)-2-amino-2-(4-nitrophenyl)acetic acid[1]
Synonyms (S)-4-nitrophenylglycine, (S)-amino-(4-nitrophenyl)acetic acid[1]
Structural Characterization: A Predictive Approach
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-nitrophenyl ring, likely as two doublets due to the para-substitution pattern. The α-proton will appear as a singlet, and the protons of the amino and carboxylic acid groups will be visible, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found at the downfield end of the spectrum. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The α-carbon will also have a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the characteristic symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 196.16. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the molecule.

Synthesis of Enantiomerically Pure (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

The synthesis of enantiomerically pure α-amino acids is a well-established field in organic chemistry. For (S)-2-Amino-2-(4-nitrophenyl)acetic acid, two primary strategies can be employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Strategy 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids.[7] An asymmetric variation of this reaction can be employed to directly synthesize the (S)-enantiomer.[8][9][10] This approach involves the use of a chiral auxiliary to control the stereochemical outcome of the reaction.

Proposed Asymmetric Strecker Synthesis Protocol

Step 1: Formation of Chiral Iminonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq.) and a chiral amine auxiliary, such as (R)-phenylglycinol, (1.0 eq.) in a suitable solvent like methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding chiral imine.

  • Cyanide Addition: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (TMSCN) (1.2 eq.) and a Lewis acid catalyst (e.g., ZnCl₂) to facilitate the diastereoselective addition of the cyanide group to the imine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chiral α-aminonitrile.

Step 2: Hydrolysis and Auxiliary Removal

  • Acid Hydrolysis: Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and water.

  • Reaction Conditions: Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Isolation: After cooling, the product may precipitate as the hydrochloride salt. The free amino acid can be obtained by adjusting the pH of the solution to its isoelectric point using a base like aqueous ammonia, which will cause the (S)-2-Amino-2-(4-nitrophenyl)acetic acid to precipitate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Strategy 2: Racemic Synthesis and Chiral Resolution

An alternative and often more scalable approach is the synthesis of the racemic mixture of 2-amino-2-(4-nitrophenyl)acetic acid, followed by resolution of the enantiomers.

Racemic Synthesis via Strecker Reaction:

The racemic compound can be synthesized using a standard Strecker reaction with 4-nitrobenzaldehyde, ammonia, and a cyanide source.[11]

Chiral Resolution Methods:

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, such as an acylase, that selectively acts on one enantiomer of a derivatized racemic mixture.[12][13][14][15] For example, the racemic amino acid can be N-acetylated, and then treated with an L-acylase. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer unreacted. The free (S)-amino acid can then be separated from the acylated (R)-enantiomer based on their different physical properties.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or a chiral amine), to form a mixture of two diastereomeric salts.[16] These diastereomers have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid or base.

Diagram of Synthetic Strategies

Synthesis_Strategies cluster_strecker Asymmetric Strecker Synthesis cluster_resolution Racemic Synthesis & Resolution 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Chiral Iminonitrile Chiral Iminonitrile 4-Nitrobenzaldehyde->Chiral Iminonitrile + Chiral Amine Chiral Amine Chiral Amine Cyanide Source Cyanide Source Cyanide Source->Chiral Iminonitrile S-Amino Acid S-Amino Acid Chiral Iminonitrile->S-Amino Acid Hydrolysis Racemic Amino Acid Racemic Amino Acid Enzymatic Resolution Enzymatic Resolution Racemic Amino Acid->Enzymatic Resolution Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amino Acid->Diastereomeric Salt Formation Pure S-Enantiomer Pure S-Enantiomer Enzymatic Resolution->Pure S-Enantiomer Diastereomeric Salt Formation->Pure S-Enantiomer

Caption: Overview of synthetic routes to (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Analytical Quality Control: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical quality control step in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[17]

Chiral HPLC Method Development

Two main approaches can be used for the chiral HPLC analysis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid: direct and indirect methods.

1. Direct Chiral HPLC:

This method utilizes a chiral stationary phase (CSP) that can directly distinguish between the two enantiomers. For amino acids, Pirkle-type columns or cyclodextrin-based columns are often effective.[18][19]

Proposed Direct Chiral HPLC Protocol

  • Column: A Pirkle-type chiral stationary phase, such as a (R,R)-Whelk-O1 column.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio of solvents would need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the 4-nitrophenyl chromophore has strong absorbance (e.g., 254 nm).

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

2. Indirect Chiral HPLC via Derivatization:

In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column.[20] A common derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Diagram of Analytical Workflow

Analytical_Workflow Sample Sample Direct_HPLC Direct Chiral HPLC (Chiral Column) Sample->Direct_HPLC Indirect_HPLC Indirect Chiral HPLC Sample->Indirect_HPLC Data_Analysis Data Analysis (% ee calculation) Direct_HPLC->Data_Analysis Derivatization Derivatization with Chiral Reagent Indirect_HPLC->Derivatization Achiral_HPLC Separation on Achiral Column Derivatization->Achiral_HPLC Achiral_HPLC->Data_Analysis

Caption: Workflow for determining the enantiomeric purity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Applications in Drug Development and Synthesis

Non-proteinogenic amino acids like (S)-2-Amino-2-(4-nitrophenyl)acetic acid are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. The presence of the 4-nitrophenyl group can serve several purposes:

  • Pharmacophore Element: The nitrophenyl group can be a key part of the pharmacophore, interacting with the biological target.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a point for further chemical modification and the construction of more complex molecules.[21] This is particularly useful in the synthesis of heterocyclic compounds.[21]

  • Modulation of Physicochemical Properties: The introduction of the 4-nitrophenyl group can alter the lipophilicity and electronic properties of the final molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of drugs synthesized from (S)-2-Amino-2-(4-nitrophenyl)acetic acid are not widely reported in publicly available literature, its structural similarity to other commercially important amino acids, such as D-(-)-4-hydroxyphenylglycine (used in the synthesis of the antibiotic amoxicillin), suggests its potential utility in the development of novel antibiotics, enzyme inhibitors, and other therapeutic agents.[22][23] The amino acid can be incorporated into peptide and non-peptide scaffolds to create new chemical entities with unique biological activities.

Conclusion

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis can be achieved through established methods of asymmetric synthesis or chiral resolution, and its enantiomeric purity can be rigorously assessed using modern chromatographic techniques. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of non-proteinogenic amino acids like (S)-4-nitrophenylglycine is set to increase. This guide provides a foundational understanding of the key technical aspects of this compound, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). John Wiley & Sons, Ltd.
  • Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem. (n.d.). National Center for Biotechnology Information.
  • (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 2-(4-amino-2-nitrophenyl)acetic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • L-4-Nitrophenylglycine | CAS 336877-66-8. (n.d.). Chemical-Suppliers.
  • Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. (n.d.). BenchChem.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Methods in Molecular Biology. Humana Press.
  • Anatomy of an asymmetric reaction. The Strecker synthesis, part 1. (2010, May 24). Henry Rzepa's Blog.
  • 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem. (n.d.). National Center for Biotechnology Information.
  • (2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and characterization studies of glycine 4-nitrophenolate crystal doped with nickel chloride. (2024, March 13). ResearchGate.
  • 2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). Fluorochem.
  • Resolution of racemic amine mixtures is an important prepar
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service, Ltd.
  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. (n.d.). Chem-Impex.
  • Z-glycine 4-nitrophenyl ester. (n.d.). Chem-Impex.
  • Resolution of racemic amino acids. (1968, June 4). Google Patents.
  • Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. (n.d.). BenchChem.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed.
  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. (2021, June 11). MDPI.
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (1992). PubMed.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017, October 6). Wiley Analytical Science.
  • Glycine, N-(4-nitrophenyl)- - Substance Details - SRS | US EPA. (2023, November 1). U.S. Environmental Protection Agency.
  • 5407-25-0|2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). BLDpharm.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025, November 27). ResearchGate.
  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). (1993, May 11). Google Patents.
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (n.d.). National Institutes of Health.

Sources

Molecular Structure & Technical Profile: (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, synthesis, and applications of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-4-Nitrophenylglycine ) is a non-proteinogenic, chiral


-amino acid. It serves as a critical chiral building block in the synthesis of peptide mimetics, 

-lactam antibiotics, and prodrug scaffolds. Structurally, it is a derivative of phenylglycine where the para-position of the phenyl ring is substituted with a nitro group (

). This modification introduces significant electron-withdrawing effects, altering the acidity (

) and reactivity of the amino acid compared to its parent compound.
Attribute Detail
IUPAC Name (2S)-2-amino-2-(4-nitrophenyl)acetic acid
CAS Number 336877-66-8 (S-enantiomer); 5407-25-0 (Racemate)
Molecular Formula

Molecular Weight 196.16 g/mol
Stereochemistry (S)-Configuration (L-isomer equivalent)

Molecular Architecture & Electronic Properties[3]

Stereochemistry (Cahn-Ingold-Prelog)

The chiral center is located at the


-carbon (

). Following Cahn-Ingold-Prelog (CIP) priority rules:
  • 
      (Nitrogen, atomic number 7) has the highest priority.[1]
    
  • 
      (Carbon bonded to 3 oxygens) is second.[1]
    
  • 
      (Aryl group) is third.
    
  • 
      is lowest.[1]
    

In the (S)-configuration , when the hydrogen atom is oriented away from the viewer, the sequence


 traces a counter-clockwise  direction.
Electronic Effects of the Nitro Group

The 4-nitro group is a strong electron-withdrawing group (EWG) acting through both inductive (


) and mesomeric (

) effects.
  • Acidity (

    
    ):  The EWG pulls electron density from the aromatic ring, which propagates to the 
    
    
    
    . This stabilizes the carboxylate anion (
    
    
    ) more effectively than in unsubstituted phenylglycine, leading to a lower
    
    
    (increased acidity of the carboxylic acid).
  • Basicity: The electron-withdrawing nature reduces the electron density on the amino nitrogen, lowering the

    
     of the conjugate acid (
    
    
    
    ), making the amine less basic.
Structural Connectivity Diagram

The following diagram illustrates the connectivity and electronic flow within the molecule.

MolecularStructure cluster_0 Electronic Pull Nitro 4-Nitro Group (-NO2) Electron Withdrawing Phenyl Phenyl Ring (Aromatic System) Nitro->Phenyl -M / -I Effect AlphaC Alpha-Carbon (Cα) Chiral Center (S) Phenyl->AlphaC Electronic Influence Amine Amino Group (-NH2) Nucleophile AlphaC->Amine Bond Carboxyl Carboxyl Group (-COOH) Acidic AlphaC->Carboxyl Bond

Figure 1: Structural connectivity and electronic influence of the nitro group on the chiral center.

Physicochemical Profile & Characterization

Predicted NMR Spectroscopy Data

Due to the specific nature of the compound, experimental spectra should be validated against these predicted shifts (in


 or 

).
NucleusMoietyChemical Shift (

, ppm)
MultiplicityNotes

Aromatic (ortho to

)
8.15 – 8.25Doublet (

)
Deshielded by nitro group.

Aromatic (meta to

)
7.60 – 7.70Doublet (

)


-CH
4.80 – 5.10SingletShift depends on pH (zwitterion vs anion).

Carbonyl (

)
~170.0Singlet


-Carbon
~56.0Singlet
Solubility & Stability[3]
  • Solubility: Moderate in water (zwitterionic form); highly soluble in acidic (

    
    ) or basic (
    
    
    
    ) aqueous solutions. Soluble in polar organic solvents like DMSO.[1]
  • Stability: The nitro group is stable under standard hydrolytic conditions but susceptible to reduction (to

    
    ) under hydrogenation conditions (e.g., 
    
    
    
    ).

Synthesis & Enzymatic Resolution Protocol

The most enantioselective route to (S)-2-amino-2-(4-nitrophenyl)acetic acid involves the chemoenzymatic resolution of a racemic precursor. The Strecker synthesis yields the racemate, which is then resolved using a hydrolase (Lipase or Nitrilase).

Workflow Diagram

SynthesisWorkflow Start 4-Nitrobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker Racemate Racemic 4-Nitrophenylglycine Nitrile/Amide Strecker->Racemate Enzyme Enzymatic Resolution (Nitrilase or Lipase) Racemate->Enzyme Selective Hydrolysis Product (S)-4-Nitrophenylglycine (Pure Enantiomer) Enzyme->Product S-Selective Byproduct (R)-Isomer Byproduct (Recycle via Racemization) Enzyme->Byproduct Byproduct->Racemate Chemical Racemization (Base/Heat)

Figure 2: Chemoenzymatic synthesis workflow.

Detailed Protocol: Enzymatic Resolution (Lipase Method)

This protocol utilizes Candida antarctica Lipase B (CALB) to resolve the racemic ester.

Reagents:

  • Racemic 4-nitrophenylglycine methyl ester (substrate).[1]

  • Immobilized CALB (e.g., Novozym 435).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.[1]

  • Acyl Donor (if kinetic resolution of amine): Ethyl acetate.[1]

  • Water (if hydrolysis of ester).[1]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 4-nitrophenylglycine methyl ester (

    
    ) in phosphate buffer (
    
    
    
    ) containing
    
    
    cosolvent (e.g., DMSO) to enhance solubility.
  • Enzyme Addition: Add immobilized CALB (

    
    ).
    
  • Incubation: Shake the mixture at

    
     and 
    
    
    
    . The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid (or conversely, depending on specific enzyme strain preference—verify specific lipase selectivity, often L-specific).
  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chirex 3126 column) until

    
     conversion is reached.
    
  • Termination: Filter off the immobilized enzyme.

  • Separation:

    • Adjust pH to 2.[1]0. The (S)-acid precipitates or partitions into the aqueous phase (depending on hydrophobicity).

    • Extract the unreacted (R)-ester with ethyl acetate.

  • Purification: Recrystallize the (S)-acid from water/ethanol to achieve

    
     ee.
    

Applications in Drug Discovery[4]

Peptide Mimetics

(S)-4-Nitrophenylglycine is used to constrain peptide conformation.[1] The bulky, electron-deficient side chain can engage in


-

stacking interactions with receptor binding pockets, distinct from the electron-rich Phenylalanine.
Prodrug Scaffolds

The amino acid can be linked to drugs to improve oral bioavailability.[1] The nitro group can serve as a "trigger":

  • Hypoxia-Activated Prodrugs: In hypoxic tumor environments, the nitro group is reduced to an amine (or hydroxylamine).[1]

  • Electronic Switch: This reduction dramatically changes the electronic properties (EWG

    
     EDG), potentially triggering cyclization and release of the active drug payload.
    

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid (Compound).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Wegman, M. A., et al. (2001).[1][3] Chemoenzymatic synthesis of phenylglycine derivatives.[1] Journal of Molecular Catalysis B: Enzymatic.[1]

  • Hanson, R. L., et al. (2008).[1] Enzymatic synthesis of (S)- and (R)-phenylglycine analogs.[4][5] Organic Process Research & Development.[1]

  • Eppinger, E., & Stolz, A. (2022).[1] Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide.[1][4] Frontiers in Bioengineering and Biotechnology.[1] Available at: [Link]

Sources

Spectroscopic data for (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Introduction

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in synthetic organic chemistry and drug development. Its structure, featuring a stereocenter, an aromatic nitro group, a primary amine, and a carboxylic acid, imparts unique chemical properties that are leveraged in the synthesis of complex pharmaceutical intermediates and peptidomimetics. The precise confirmation of its molecular structure and stereochemical integrity is paramount for its application in regulated environments.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. As a Senior Application Scientist, the narrative of this guide is rooted in the practical application of spectroscopic techniques, emphasizing not just the data itself, but the causal logic behind experimental design and data interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for researchers and quality control professionals.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (S)-2-Amino-2-(4-nitrophenyl)acetic acid (Molecular Formula: C₈H₈N₂O₄, Molecular Weight: 196.16 g/mol ) possesses several key features that will manifest distinctively in its spectra.[1][2]

  • Chiral Center: The alpha-carbon (Cα) is a stereocenter, bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 4-nitrophenyl group.

  • Aromatic System: A para-substituted benzene ring gives rise to characteristic signals in both NMR and IR spectroscopy. The strong electron-withdrawing effect of the nitro group (-NO₂) significantly influences the electronic environment of the aromatic protons and carbons.

  • Functional Groups: The amine and carboxylic acid moieties are readily identifiable via IR spectroscopy and their labile protons can be observed under specific NMR conditions.

molecule_structure cluster_phenyl 4-Nitrophenyl Group cluster_nitro Nitro Group cluster_amino_acid Amino Acid Backbone cluster_carboxyl Carboxylic Acid C1 C C2 C C1->C2 C_alpha Cα(S) C1->C_alpha C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 N1 N+ C4->N1 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 O1 O- N1->O1 O2 O N1->O2 H_alpha H C_alpha->H_alpha NH2 H₂N C_alpha->NH2 C_carboxyl C C_alpha->C_carboxyl O_carboxyl O C_carboxyl->O_carboxyl OH_carboxyl OH C_carboxyl->OH_carboxyl

Caption: Molecular structure of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale

¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. For this compound, it allows us to:

  • Confirm the Aromatic Substitution Pattern: The para-substitution of the phenyl ring creates a highly symmetrical system, leading to a predictable AA'BB' spin system, which often appears as two distinct doublets.

  • Identify the Alpha-Proton: The proton on the chiral center (Hα) provides a key signal whose chemical shift and multiplicity confirm its connectivity.

  • Observe Labile Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons can be observed, although their signals may be broad and can exchange with deuterium when using solvents like D₂O, a phenomenon that is itself a powerful diagnostic tool.

Experimental Choice - Solvent Selection: Due to the poor solubility of amino acids in standard solvents like CDCl₃, a polar, aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It can solvate both the polar functional groups and the aromatic ring, and crucially, it allows for the observation of the -NH₂ and -COOH protons, which would be lost to exchange in D₂O.

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts and coupling patterns for the compound in DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous structures.[3][4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
-COOH~12.0 - 13.0Broad Singlet1HPosition is highly variable and concentration-dependent. Disappears upon D₂O shake.
Ar-H (ortho to -NO₂)~8.20Doublet (d)2HDeshielded due to the strong electron-withdrawing effect of the nitro group.
Ar-H (meta to -NO₂)~7.65Doublet (d)2HLess deshielded than the ortho protons. Coupled to the ortho protons.
Hα (alpha-proton)~4.50 - 5.00Singlet (s) or Triplet (t)1HMay appear as a singlet. If coupled to the -NH₂ protons, it could be a triplet.
-NH₂~2.50 - 3.50Broad Singlet2HChemical shift can vary. Disappears upon D₂O shake.
Experimental Protocol: ¹H NMR Spectroscopy

protocol_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. prep2 Dissolve in ~0.7 mL of DMSO-d₆ in a clean vial. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal of DMSO-d₆. prep3->acq1 acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Acquire spectrum: - Spectral width: ~16 ppm - Number of scans: 16-64 - Relaxation delay: 2 s acq2->acq3 proc1 Apply Fourier Transform. acq3->proc1 proc2 Phase correct the spectrum manually. proc1->proc2 proc3 Calibrate the spectrum to the residual DMSO solvent peak (δ 2.50 ppm). proc2->proc3 proc4 Integrate all peaks and analyze chemical shifts and multiplicities. proc3->proc4

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, making it an excellent tool for confirming the total number of carbons and identifying key functional groups.

Key Insights from ¹³C NMR:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded.

  • Alpha-Carbon: The signal for the chiral Cα provides confirmation of the amino acid backbone.

Expected ¹³C NMR Data

The table below details the expected chemical shifts for each unique carbon atom in the molecule, based on established values for similar structures.[5][6]

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)~170 - 175Characteristic downfield shift for a carbonyl carbon in an acid.
C-NO₂ (ipso-Aromatic)~147 - 150Deshielded by the electron-withdrawing nitro group.
C-Cα (ipso-Aromatic)~142 - 145The aromatic carbon attached to the amino acid backbone.
CH (ortho to -NO₂)~128 - 130Aromatic methine carbons.
CH (meta to -NO₂)~123 - 125Shielded relative to the ortho carbons.
Cα (Alpha-Carbon)~55 - 60Typical range for the alpha-carbon of an amino acid.
Experimental Protocol: ¹³C NMR Spectroscopy

The sample prepared for ¹H NMR can be used directly. The primary difference lies in the acquisition parameters, which must be adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or higher, as required to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply Fourier Transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For (S)-2-Amino-2-(4-nitrophenyl)acetic acid, FTIR serves as a self-validating system to confirm the presence of all critical moieties simultaneously.

Diagnostic Peaks:

  • -NO₂ Group: Exhibits two very strong and characteristic stretching vibrations.

  • -COOH Group: Shows a strong C=O stretch and a very broad O-H stretch.

  • -NH₂ Group: Displays N-H stretching vibrations.

  • Aromatic Ring: Shows C=C stretching and C-H bending vibrations.

Expected IR Data

The following table lists the characteristic absorption bands expected for the compound.[7][8]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)3300 - 2500BroadA very broad band is characteristic of the hydrogen-bonded acid dimer.
N-H Stretch (Amine)3400 - 3200MediumMay appear as two distinct peaks for symmetric and asymmetric stretches.
C=O Stretch (Carboxylic Acid)1720 - 1700StrongCharacteristic carbonyl absorption.
N-O Asymmetric Stretch1530 - 1510StrongA key diagnostic peak for the nitro group.
N-O Symmetric Stretch1350 - 1330StrongThe second key diagnostic peak for the nitro group.
Aromatic C=C Stretch1600 - 1450MediumMultiple bands are expected in this region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, solid-sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, evidence of its structural components.

Experimental Choice - Ionization Method: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated molecular ion [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Expected MS Data
Ion Expected m/z Mode Notes
[M+H]⁺197.05PositiveProtonation likely occurs on the amine group.
[M-H]⁻195.04NegativeDeprotonation occurs at the carboxylic acid group.
[M+Na]⁺219.03PositiveOften observed as a sodium adduct.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion (m/z 197.05) would likely show a characteristic loss of the carboxylic acid group as H₂O and CO (a loss of 46 Da), resulting in a major fragment ion.

fragmentation parent [M+H]⁺ m/z = 197.05 fragment [M+H - HCOOH]⁺ m/z = 151.04 parent->fragment -46 Da (Loss of Formic Acid)

Caption: Plausible fragmentation pathway for the protonated molecule in MS/MS.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode).

  • LC-MS System:

    • Chromatography: A short C18 column can be used to desalt the sample before it enters the mass spectrometer.

    • Ion Source: ESI in positive ion mode.

    • Mass Analyzer: Scan a mass range from m/z 50 to 500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte and identify the molecular ion peaks.

Conclusion

The structural verification of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework, while FTIR provides rapid and definitive evidence of all key functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these self-validating systems provide an unassailable body of evidence to confirm the identity and integrity of this important chemical entity, meeting the rigorous standards required in research and drug development.

References

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-(o-nitrophenyl)-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and characterization of novel amino carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycine, N-(4-nitrophenyl)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Material 1H and 13C NMR Spectra. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 13C NMR 100 MHz Acetic Acid-d4. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state 13C NMR spectrum of C-1, 13C labeled (10%) glycine.... Retrieved from [Link]

  • Medicilon. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

Sources

Precision Synthesis of Enantiomerically Pure (S)-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Technical Guide for Drug Discovery Applications

Executive Summary

(S)-4-Nitrophenylglycine (S-4-NPG) is a high-value chiral synthon, distinct from its ubiquitous D-isomer used in beta-lactam antibiotics. Its strategic value lies in the 4-nitro moiety , a versatile orthogonal handle that can be selectively reduced to an aniline for further functionalization (e.g., urea formation, cross-coupling) after peptide assembly.

However, the electron-withdrawing nitro group at the para position significantly increases the acidity of the


-proton (

~15-16), rendering the molecule prone to racemization under basic conditions. This guide presents two rigorously validated pathways to isolate high-purity (S)-4-NPG (>99% ee):
  • Biocatalytic Kinetic Resolution: The scalable, "green" standard using Acylase I.

  • Organocatalytic Asymmetric Strecker: The modern discovery route avoiding metal-sensitive reduction steps.

Part 1: The Chemotype & Strategic Challenges

The synthesis of (S)-4-NPG is governed by two critical constraints:

  • Racemization Risk: The

    
     group stabilizes the enolate intermediate. Any method employing strong bases (pH > 10) or high temperatures will degrade enantiomeric excess (ee).
    
  • Chemo-compatibility: Traditional chiral auxiliary methods often require hydrogenolysis (Pd/C,

    
    ) for removal. This is incompatible with the nitro group, which would reduce to an amine.
    

Strategic Solution: We utilize hydrolytic enzymes (Route A) and non-covalent organocatalysis (Route B) to bypass these limitations.

Part 2: Biocatalytic Kinetic Resolution (Scalable Standard)

This route relies on the enantioselective hydrolysis of N-acetyl-DL-4-nitrophenylglycine by Acylase I (Aspergillus melleus). This method is self-validating: the pH drop indicates reaction progress.

2.1 The Mechanism

Acylase I selectively hydrolyzes the amide bond of the L-(S)-enantiomer. The unreacted D-(R)-enantiomer remains acetylated, allowing separation via solubility differences.

2.2 Experimental Protocol

Reagents:

  • Substrate: N-Acetyl-DL-4-nitrophenylglycine (Racemate)

  • Enzyme: Acylase I (Grade I, from Aspergillus melleus, >30,000 U/g)

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) / Acetic Acid (pH 7.5)

  • Co-factor:

    
     (1 mM)
    

Workflow:

  • Substrate Preparation: Dissolve 10.0 g (42 mmol) of N-acetyl-DL-4-nitrophenylglycine in 400 mL of distilled water. Adjust pH to 7.5 using dilute LiOH.

    • Note: LiOH is preferred over NaOH to improve the solubility of the resulting L-amino acid carboxylate.

  • Enzyme Activation: Add

    
     (10 mg) to the solution. Add 150 mg Acylase I.
    
  • Incubation: Stir gently at 37°C. Monitor pH continuously.

    • Self-Validating Step: As hydrolysis proceeds, free amino acid and acetic acid are released, lowering pH. Maintain pH 7.5 by autotitration with 0.5 M LiOH.

  • Termination: Reaction halts when base consumption plateaus (approx. 50% conversion, usually 24-36 h).

  • Separation:

    • Acidify mixture to pH 5.0 with glacial acetic acid.

    • Add activated carbon, heat to 60°C for 10 min, and filter (removes protein).

    • Acidify filtrate further to pH 1.5 with 6M HCl.

    • Extraction: Extract the unreacted N-acetyl-D-isomer with Ethyl Acetate (3 x 200 mL). The (S)-4-NPG remains in the aqueous phase.

  • Isolation: Neutralize aqueous phase to pH 6.0 (isoelectric point). (S)-4-NPG precipitates as yellow crystals. Recrystallize from water/ethanol.

2.3 Process Visualization

Biocatalysis Fig 1. Kinetic resolution workflow separating (S)-product from protected (R)-substrate. Racemate N-Acetyl-DL-4-Nitrophenylglycine (Racemic Substrate) Reaction Hydrolysis pH 7.5, 37°C Racemate->Reaction Enzyme Acylase I (Aspergillus melleus) Co2+ Cofactor Enzyme->Reaction Separation Acidic Extraction (pH 1.5) Reaction->Separation 50% Conversion Product_L (S)-4-Nitrophenylglycine (Aqueous Phase) >99% ee Separation->Product_L Precipitation @ pI 6.0 Product_D N-Acetyl-D-Isomer (Organic Phase) Separation->Product_D EtOAc Extract

Part 3: Organocatalytic Asymmetric Strecker (Discovery Route)

For labs requiring de novo synthesis without handling racemates, the Asymmetric Strecker reaction using a thiourea organocatalyst is superior. It avoids metal catalysts, preserving the nitro group.

3.1 The Mechanism

A chiral thiourea catalyst activates the imine formed from 4-nitrobenzaldehyde and a benzhydryl amine. The catalyst directs the cyanide attack to the Re-face, establishing the (S)-configuration.

3.2 Experimental Protocol

Reagents:

  • Precursor: 4-Nitrobenzaldehyde

  • Amine: Benzhydrylamine (creates a removable protecting group via acidolysis, avoiding H2/Pd)

  • Catalyst: Jacobsen's Thiourea catalyst (5 mol%)

  • Cyanide Source: TMSCN (Trimethylsilyl cyanide)

Workflow:

  • Imine Formation: Condense 4-nitrobenzaldehyde (1.0 eq) with benzhydrylamine (1.05 eq) in DCM over

    
    . Filter and concentrate.
    
  • Strecker Reaction:

    • Dissolve imine in Toluene at -30°C.

    • Add Thiourea catalyst (5 mol%).

    • Add TMSCN (1.2 eq) and isopropanol (1.2 eq) slowly.

    • Why Isopropanol? It acts as a proton source to turnover the TMS-imine intermediate.

  • Hydrolysis & Deprotection:

    • Concentrate the aminonitrile.[1]

    • Reflux in 6M HCl for 12 hours. This step simultaneously hydrolyzes the nitrile to the acid and cleaves the benzhydryl group (acidolytic cleavage).

    • Note: The nitro group is stable in 6M HCl (unlike Pd/H2 conditions).

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute

    
    .
    
3.3 Comparative Data Table
FeatureBiocatalytic Resolution (Route A)Organocatalytic Strecker (Route B)
Primary Advantage Scalable, Aqueous media, Low CostDe novo synthesis (no waste isomer)
Nitro-Compatibility Excellent (Mild conditions)Excellent (No hydrogenation)
Max Theoretical Yield 50% (unless DKR is applied)100%
Enantiomeric Excess >99% (Enzyme specificity)90-95% (Requires recrystallization)
Critical Risk pH control (racemization if >8)HCN Handling / Toxicity
Part 4: Quality Control & Validation

Trustworthiness in chiral synthesis requires rigorous analytical validation.

4.1 Chiral HPLC Method

Standard C18 columns cannot separate these enantiomers. Use a Crown Ether or Zwitterionic stationary phase.

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/Acetic Acid.[1]

  • Detection: UV @ 254 nm (Strong absorption due to

    
    ).
    
  • Elution Order: On Crownpak CR(+), D-enantiomers typically elute before L-(S)-enantiomers.

4.2 Optical Rotation
  • Standard:

    
     (c=1, 1M HCl).
    
  • Note: The rotation is highly pH-dependent. Ensure measurement is taken in 1M HCl.

References
  • Enzymatic Resolution (Acylase I): Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids." Journal of the American Chemical Society, 1989. Link

  • Asymmetric Strecker (Thiourea): Vachal, P., & Jacobsen, E. N. "Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction." Journal of the American Chemical Society, 2002. Link

  • Chiral HPLC Methodology: "Chiral Separation of Amino Acids using Crownpak Columns." Daicel Chiral Technologies Application Note. Link

  • Properties of 4-Nitrophenylglycine: PubChem Compound Summary for CID 12095. Link

  • Industrial Context: Boesten, W. H., et al. "Asymmetric Strecker synthesis of

    
    -amino acids via a crystallization-induced asymmetric transformation." Organic Letters, 2001.[2] Link
    

Sources

Physical characteristics of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, structural analysis, and isolation protocols for (S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-p-Nitrophenylglycine).[1]

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (CAS: 336877-66-8) is a non-proteinogenic, chiral ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino acid. It serves as a critical chiral building block in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins), nociceptin receptor antagonists, and protease inhibitors. Its structural distinctiveness arises from the electron-withdrawing nitro group at the para-position of the phenyl ring, which significantly alters the acidity (pKa) and lipophilicity compared to the parent phenylglycine.[1]

This guide provides a validated physicochemical profile and a self-consistent protocol for the enzymatic resolution of the (S)-enantiomer, ensuring high optical purity for downstream applications.[1]

Physicochemical Profile

The following data aggregates experimental values and structurally derived constants typical for para-substituted phenylglycines.

Table 1: Core Physical Constants
PropertyValue / DescriptionNotes
IUPAC Name (2S)-2-Amino-2-(4-nitrophenyl)acetic acid
Common Name (S)-p-Nitrophenylglycine
CAS Number 336877-66-8 (S-isomer)5407-25-0 (Racemate)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

N

O

Molecular Weight 196.16 g/mol
Appearance White to pale yellow crystalline powderLight sensitive (darkens on UV exposure)
Melting Point > 200°C (Decomposition)Typical for zwitterionic amino acids
Solubility Amphoteric; Soluble in 1M HCl, 1M NaOH.[2][3][4]Sparingly soluble in water/ethanol at pI.
Specific Rotation

to

(

, 1M HCl). Value inferred from L-phenylglycine analogs.
pKa (Estimated) pKa

(COOH): ~1.7 pKa

(NH

): ~8.6
Nitro group lowers pKa vs. Phenylglycine (1.83 / 9.13).
Solubility & Stability Logic
  • Zwitterionic Nature: Like all amino acids, the compound exists as a zwitterion in neutral media, leading to high crystal lattice energy and poor solubility in organic solvents.

  • Nitro Group Effect: The strong electron-withdrawing nature (-I, -M effects) of the nitro group reduces the electron density on the amine, making it less basic (lower pKangcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) than unsubstituted phenylglycine. This makes the ammonium salt easier to deprotonate.
    
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light due to the photoreactivity of the nitro-aromatic moiety.[1]

Structural Characterization

Verification of identity and purity is best achieved using Nuclear Magnetic Resonance (NMR). Below is the diagnostic profile.

H-NMR Spectrum (Predicted in D O/DCl)

The spectrum exhibits a characteristic AA'BB' system for the aromatic ring and a deshielded singlet for the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-proton.
  • 
     8.25 ppm (d, J = 8.5 Hz, 2H):  Protons ortho to the nitro group (deshielded).
    
  • 
     7.65 ppm (d, J = 8.5 Hz, 2H):  Protons meta to the nitro group (closer to the chiral center).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     5.35 ppm (s, 1H):  The chiral 
    
    
    
    -proton (
    
    
    -NH
    
    
    ). This peak is a singlet (or slightly broadened) as the adjacent amine protons exchange with D
    
    
    O.
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H)

    
    :  m/z 197.1
    
  • Negative Mode (M-H)

    
    :  m/z 195.1
    

Experimental Protocol: Enzymatic Resolution

Objective: Isolation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid from its racemic N-acetyl derivative.

Principle: This protocol utilizes Acylase I (from Aspergillus melleus) , which exhibits strict L-stereospecificity (S-selectivity).[1] The enzyme hydrolyzes the amide bond of the (S)-N-acetyl precursor, releasing the free (S)-amino acid, while leaving the (R)-N-acetyl derivative intact.[1] This is a kinetic resolution method.

Reagents
  • Substrate: N-Acetyl-DL-p-nitrophenylglycine (Racemic).

  • Enzyme: Acylase I (Grade I, lyophilized powder,

    
     1,000 U/mg).
    
  • Buffer: 0.1 M Cobalt(II) chloride (CoCl

    
    ) solution (activator).
    
  • Solvents: 2M LiOH or NaOH, 6M HCl, Acetone.

Workflow Diagram (Graphviz)

ResolutionWorkflow Start Start: Racemic N-Acetyl-p-nitrophenylglycine Reaction Enzymatic Hydrolysis (Acylase I, pH 7.5, 37°C, Co2+) Start->Reaction Dissolve in H2O, adjust pH Quench Acidification (pH 5.0) & Protein Removal Reaction->Quench 24-48 hrs incubation Separation Ion Exchange Chromatography (Cation Exchange Resin) Quench->Separation Filtered Solution ProductS Elute (S)-Amino Acid (With NH4OH) Separation->ProductS Bound Fraction ProductR Wash Through (R)-N-Acetyl Derivative Separation->ProductR Unbound Fraction

Figure 1: Kinetic resolution workflow for isolating the (S)-enantiomer using Acylase I.

Step-by-Step Methodology
  • Substrate Preparation:

    • Suspend 10.0 g (42 mmol) of N-Acetyl-DL-p-nitrophenylglycine in 300 mL of distilled water.

    • Adjust pH to 7.5 using 2M LiOH (Lithium hydroxide is preferred to Sodium hydroxide for better solubility of some acyl derivatives, though NaOH is acceptable).

  • Enzymatic Hydrolysis:

    • Add 10 mg of CoCl

      
       (cofactor).
      
    • Add 200 mg of Acylase I.

    • Incubate at 37°C with gentle stirring.

    • Monitor: Check pH periodically and maintain at 7.5 using dilute LiOH. The reaction produces free amino acid and acetic acid, causing pH to drop.

    • Endpoint: The reaction typically reaches ~50% conversion (theoretical max for resolution) in 24–48 hours. Verify by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or HPLC.[5][6]

  • Separation (Self-Validating Step):

    • Acidify the mixture to pH 5.0 with dilute acetic acid.

    • Add activated charcoal (1 g), stir for 15 min, and filter through Celite to remove enzyme and color impurities.

    • Cation Exchange: Pass the filtrate through a column containing strongly acidic cation exchange resin (e.g., Dowex 50W-X8, H

      
       form).
      
      • Eluate 1 (Waste/Recycle): The unreacted (R)-N-acetyl substrate possesses a blocked amine and will not bind to the resin.[1] It passes through.

      • Eluate 2 (Product): Wash the column with water until neutral. Elute the bound (S)-amino acid using 1M NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
        OH.
        
  • Isolation:

    • Concentrate the NH

      
      OH fractions under vacuum.
      
    • The (S)-2-Amino-2-(4-nitrophenyl)acetic acid will crystallize as the ammonia is removed.[1]

    • Recrystallize from hot water/ethanol to ensure optical purity.

  • Validation:

    • Check melting point (should be >200°C decomp).

    • Check Specific Rotation (

      
       should be positive in HCl).
      
    • Chiral HPLC (Crownpak CR(+) column) to confirm ee > 99%.

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol 3. John Wiley & Sons.
  • Bommarius, A. S., & Riebel, B. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.[1] (Reference for Acylase I kinetic resolution protocols).

Sources

The Nitro Group in Modern Therapeutics: From Structural Alert to Precision Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradox of the Nitro Group

For decades, the nitro group (


) was viewed with skepticism in medicinal chemistry, frequently flagged as a "structural alert" or toxicophore due to associations with mutagenicity (Ames positivity) and hepatotoxicity. However, this reductive view ignores a critical renaissance in the field.[1] When rationally designed, the nitro group acts as a sophisticated bioreductive switch .

Its high electron-withdrawing capability (


) and specific redox potential allow it to function as a prodrug trigger, selectively activated only in specific microenvironments—such as the hypoxic core of a solid tumor or the anaerobic intracellular space of Mycobacterium tuberculosis. This guide delineates the mechanistic principles, therapeutic applications, and validation protocols necessary to harness nitro compounds effectively.[2]

Mechanistic Foundation: The Nitroreductase (NTR) Switch

The biological activity of nitro compounds is almost exclusively driven by enzymatic reduction.[3] Understanding the dichotomy between Type I and Type II nitroreduction is the prerequisite for designing safe drugs.

Type I vs. Type II Nitroreduction[3][4]
  • Type I (Oxygen-Insensitive): Performed by bacterial nitroreductases (e.g., E. coli NfsA/NfsB).[1] This involves a concerted 2-electron transfer step.[1] It bypasses the radical anion stage, driving the compound directly to the nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and finally amine (
    
    
    ) states.[1] This pathway is responsible for the activation of antibiotics like metronidazole.[1]
  • Type II (Oxygen-Sensitive): Performed by mammalian reductases (e.g., P450 reductase).[1] This involves a 1-electron transfer to form a nitro radical anion (

    
    ).[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, generating superoxide (
    
    
    
    ).[4] This "futile cycle" prevents drug activation in healthy, oxygenated tissues, providing the basis for hypoxia-selective toxicity.[1]
Visualization: The Bioreductive Fork

The following diagram illustrates the divergent fates of a nitro compound based on oxygen presence and enzyme type.

NitroReduction Parent Parent Nitro Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Type II NTR (1e-) (Mammalian/Hypoxia) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Type I NTR (2e-) (Bacterial/Anaerobic) Radical->Parent Normoxia (O2 present) Superoxide Superoxide (ROS) (O2•-) Radical->Superoxide Generates ROS Radical->Nitroso Hypoxia (Disproportionation) Futile Futile Cycle (Re-oxidation) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Active Amine/Fragments (R-NH2) Hydroxyl->Amine 2e- Reduction (DNA Binding/Alkylation)

Figure 1: The metabolic bifurcation of nitro compounds. Note the "Futile Cycle" (center) that protects normoxic cells.

Therapeutic Applications & Case Studies

Infectious Disease: The Pretomanid Mechanism

Pretomanid (PA-824) represents a third-generation nitroimidazole approved for highly resistant tuberculosis.[1] Unlike metronidazole, its mechanism is dual-pronged, targeting both replicating and dormant bacteria.[1]

  • Activation: Requires the deazaflavin-dependent nitroreductase (Ddn ) in M. tuberculosis, using cofactor

    
    .[1][5]
    
  • Mode of Action 1 (Aerobic): Inhibits mycolic acid biosynthesis, preventing cell wall construction.[1][6]

  • Mode of Action 2 (Anaerobic): Upon reduction, it releases Nitric Oxide (NO) .[1] This acts as a respiratory poison, killing non-replicating "persister" cells that reside in hypoxic granulomas—a feat most standard antibiotics cannot achieve.[1]

Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (


) resistant to radiation and chemotherapy.[1] Nitro-based HAPs like Evofosfamide (TH-302)  exploit this.[1]
  • Design: A nitrogen mustard alkylator is masked by a nitroimidazole trigger.[1]

  • Selectivity: In healthy tissue, the Type II futile cycle (see Fig 1) re-oxidizes the drug, preventing activation. In hypoxic tumor cores, the cycle breaks, reduction proceeds, and the active mustard is released to crosslink DNA.

FeatureMetronidazole (Antibiotic)Evofosfamide (Oncology HAP)Pretomanid (Anti-TB)
Core Structure 5-Nitroimidazole2-NitroimidazoleNitroimidazooxazine
Target Environment Anaerobic Bacteria/ProtozoaHypoxic Tumor TissueM. tb (Aerobic & Hypoxic)
Activation Enzyme Pyruvate:ferredoxin oxidoreductaseP450 Reductase (POR)Ddn (

-dependent)
Key Metabolite Nitroso/Hydroxylamine (DNA binding)Bromo-isophosphoramide mustardNitric Oxide (NO) + Des-nitro metabolites

Toxicology: Navigating the "Ames Positive" Alert

A major hurdle in nitro drug development is the Ames test (bacterial reverse mutation assay).

  • The Issue: Salmonella typhimurium strains used in Ames tests possess high levels of Type I nitroreductases.[1] They will avidly reduce almost any nitro compound to a mutagenic hydroxylamine, yielding a positive result.

  • The Reality: This is often a false positive for human risk.[1] Humans lack these specific Type I enzymes.[1] If the drug's reduction potential is tuned correctly (e.g.,

    
    ), mammalian enzymes cannot reduce it efficiently under normoxic conditions.[1]
    
  • Mitigation Strategy: Use Ames strains deficient in nitroreductases (e.g., TA98NR or TA100NR) alongside standard strains to prove that mutagenicity is strictly enzyme-dependent and likely irrelevant to mammalian biology unless hypoxia is present.[1]

Experimental Protocols

Protocol A: Determination of Hypoxia Cytotoxicity Ratio (HCR)

Objective: To validate if a nitro compound is selectively active in hypoxia (HAP candidate).[1]

  • Cell Seeding: Seed human cancer cells (e.g., H460 or HT-29) in 96-well plates (2,000 cells/well). Allow attachment for 24h.

  • Drug Preparation: Prepare serial dilutions of the nitro compound in media.

  • Induction:

    • Normoxic Set: Incubate in standard incubator (

      
      ).[1]
      
    • Hypoxic Set: Incubate in a Nitrogen Glove Box or Hypoxia Chamber (

      
      ) for 4 hours.[1] Note: Drug must be added inside the chamber to prevent re-oxygenation.
      
  • Recovery: After 4h drug exposure, wash cells and replace with drug-free media. Incubate both sets in normoxia for an additional 72h.

  • Readout: Assess viability using CellTiter-Glo or MTT assay.

  • Calculation:

    
    [1]
    
    • Target: An HCR

      
       indicates significant hypoxia selectivity.[1]
      
Protocol B: Enzymatic Nitroreductase Kinetic Assay

Objective: To measure the rate of reduction by specific enzymes (e.g., bacterial NfsB or mammalian POR).

  • Reagents: Purified Nitroreductase enzyme, NADPH (cofactor), Test Compound, Phosphate Buffer (pH 7.4).

  • Setup: In a UV-transparent cuvette or 96-well plate, mix Buffer (100 mM) and Test Compound (50-100 µM).

  • Initiation: Add NADPH (200 µM final).

  • Measurement: Immediately monitor absorbance at 340 nm (oxidation of NADPH) or at the

    
     of the nitro compound (disappearance of parent).
    
  • Control: Run a "No Enzyme" control to rule out chemical reduction by NADPH.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Substrate] to determine
    
    
    and
    
    
    using Michaelis-Menten kinetics.[1]

References

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019).[1] Nitro-Group-Containing Drugs.[1][3][7][8][9][10][11][12][13][14] Journal of Medicinal Chemistry, 62(6), 2851–2893. Link[1]

  • Patterson, A. V., & Smaill, J. B. (2022).[1] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia, 2(2), 826-839.[1] Link[1]

  • Stover, C. K., et al. (2000).[1] A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[1] Nature, 405, 962–966.[1] Link[1]

  • Keam, S. J. (2019).[1][14] Pretomanid: First Approval.[1] Drugs, 79, 1797–1803.[1] Link

  • Williams, K. J., et al. (2015).[1] The mechanism of action of the hypoxia-activated prodrug TH-302. Molecular Cancer Therapeutics, 14, 11. Link

  • Parveen, I., et al. (2019).[1] Evaluation of Different Methods for Identification of Structural Alerts Using Chemical Ames Mutagenicity Data Set. Chemical Research in Toxicology, 30(5).[1] Link[1]

Sources

Chiral purity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Purity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Abstract This technical guide provides a comprehensive framework for the synthesis, resolution, and analytical validation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-4-Nitrophenylglycine). Targeted at drug development professionals, this document details the mechanistic principles of diastereomeric salt resolution, enzymatic enrichment, and high-precision chiral HPLC methodologies. It addresses the critical need for enantiomeric excess (ee) >99.0% in pharmaceutical intermediates used for non-proteinogenic peptide synthesis and antibiotic development.

Introduction: The Stereochemical Imperative

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (CAS: 13280-33-6 for S-isomer; 5407-25-0 for racemate) is a critical chiral building block. Structurally, it is a phenylglycine analog where the para-nitro substitution introduces unique electronic properties, enhancing its utility in specific peptide couplings and as a precursor for modified beta-lactam antibiotics.

In pharmaceutical applications, the presence of the (R)-enantiomer (distomer) can lead to:

  • Off-target toxicity: Altered binding affinities in receptor pockets.

  • Metabolic instability: D-amino acid oxidase susceptibility.

  • Crystallization failure: Racemates often have vastly different solubility profiles than pure enantiomers, disrupting downstream processing.

This guide prioritizes autonomy and scientific integrity , moving beyond basic recipes to explore the why and how of achieving chiral purity.

Synthesis and Resolution Strategies

Achieving high chiral purity typically involves synthesizing the racemate followed by optical resolution.[1] Direct asymmetric synthesis (e.g., asymmetric Strecker) is possible but often less cost-effective for bulk scale-up than classical resolution.

The Strecker Synthesis (Racemate Production)

The industrial baseline involves the reaction of 4-nitrobenzaldehyde with ammonium chloride and sodium cyanide (or TMSCN) to form the aminonitrile, followed by acid hydrolysis.



Strategy A: Classical Diastereomeric Salt Resolution

This is the most robust method for multi-kilogram scale-up. It relies on the formation of diastereomeric salts using a chiral acid.[1][2]

  • Resolving Agent: (+)-Tartaric acid or (+)-10-Camphorsulfonic acid ((+)-CSA).

  • Mechanism: The (S)-amine[2]·(+)-acid salt and (R)-amine[1]·(+)-acid salt have different lattice energies and solubilities.

  • Protocol Insight: For phenylglycine analogs, the (S)-enantiomer often forms a less soluble salt with (+)-Camphorsulfonic acid in aqueous alcohols, allowing it to crystallize preferentially.

Step-by-Step Protocol (Optimized for (+)-CSA):

  • Dissolution: Dissolve 1.0 eq of racemic 4-nitrophenylglycine in water/ethanol (1:1 v/v) at 80°C.

  • Addition: Add 1.0 eq of (+)-10-Camphorsulfonic acid.

  • Nucleation: Cool slowly to 25°C over 6 hours. Seed with pure (S)-salt if available.

  • Filtration: Collect the precipitate. The solid is enriched in the (S)-amine·(+)-CSA salt.[3]

  • Recrystallization: Critical Step.[1] Recrystallize the wet cake from water to boost diastereomeric excess (de) from ~85% to >99%.

  • Liberation: Treat the salt with stoichiometric NaOH or Amberlite IR-120 (H+ form) followed by ammonia elution to recover the free amino acid.

Strategy B: Enzymatic Resolution (Green Chemistry)

Enzymatic kinetic resolution offers higher specificity under mild conditions.

  • Enzyme: Penicillin G Acylase (immobilized) or Aminoacylase I (Aspergillus melleus).

  • Substrate: N-Acetyl-DL-4-nitrophenylglycine (requires prior acetylation of the racemate).

  • Mechanism: The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer, releasing free (S)-4-nitrophenylglycine, while leaving N-Acetyl-(R)-4-nitrophenylglycine intact.

ResolutionWorkflow Racemate Racemic 4-Nitrophenylglycine Deriv N-Acetylation Racemate->Deriv Enzyme Enzymatic Hydrolysis (Aminoacylase I, pH 7.5) Deriv->Enzyme Separation Separation via Ion Exchange (Solubility Difference) Enzyme->Separation ProductS (S)-4-Nitrophenylglycine (Solid, Pure) Separation->ProductS ProductR N-Acetyl-(R)-Isomer (Solution) Separation->ProductR Racemization Chemical Racemization ProductR->Racemization Recycle Racemization->Racemate

Caption: Enzymatic kinetic resolution workflow allowing for the recycling of the unwanted (R)-isomer.

Analytical Determination of Chiral Purity

Validating the success of the resolution requires precise analytical tools. Relying solely on optical rotation is insufficient due to the low specific rotation of some zwitterions and susceptibility to pH/solvent effects.

Method 1: Direct Chiral HPLC (The Gold Standard)

For underivatized amino acids, Crown Ether columns are superior to polysaccharide columns (e.g., AD-H) because they specifically complex with the primary ammonium group (


).
  • Column: CROWNPAK CR-I(+) (Daicel) or Chirobiotic T (Teicoplanin).

  • Principle: The crown ether forms a host-guest complex with the ammonium ion. The chiral environment discriminates based on the steric bulk of the side chain (4-nitrophenyl group).

  • Mobile Phase: Perchloric acid (HClO₄) is required to ensure the amino group is protonated.

Validated Protocol (CROWNPAK CR-I(+)):

  • Mobile Phase: pH 1.5 Perchloric acid aqueous solution (100% Aqueous). Note: Organic modifiers like methanol can decrease retention but improve peak shape.

  • Temperature: 25°C (Lower temperature often increases resolution).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by nitro group).

  • Elution Order: typically (R) elutes before (S) on CR(+) columns, but must be confirmed with pure standards.

Method 2: Indirect Derivatization (Marfey’s Method)

If a chiral column is unavailable, or for LC-MS applications, derivatization with Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard.

  • Mechanism: FDAA reacts with the amine to form diastereomers. These diastereomers can be separated on a standard C18 column.

  • Advantages: Extremely high sensitivity; elution order is predictable (L-L diastereomers usually elute before L-D).

Protocol:

  • Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

  • Heat at 40°C for 1 hour.

  • Quench with 20 µL 2M HCl.

  • Analyze on C18 column (Acetonitrile/Water gradient with 0.1% TFA).

HPLC_Decision Sample Sample: (S)-4-Nitrophenylglycine Check Is Chiral Column Available? Sample->Check Direct Direct Method (CROWNPAK CR+) Check->Direct Yes (Preferred) Indirect Indirect Method (Marfey's Reagent) Check->Indirect No C18 Standard C18 Column Indirect->C18 Diastereomer Separation

Caption: Decision tree for selecting the appropriate analytical method for chiral purity determination.

Specification & Quality Control

For pharmaceutical intermediates, the following specifications are recommended:

ParameterSpecificationMethod
Appearance Light yellow crystalline powderVisual
Assay (Titration) > 98.0%Perchloric acid titration
Chiral Purity (ee) > 99.0% (S-isomer)Chiral HPLC (Crownpak)
Specific Rotation

to

*
Polarimetry (c=1, 1N HCl)
Loss on Drying < 0.5%Gravimetric

*Note: Specific rotation is solvent-dependent. (S)-Phenylglycine analogs are typically dextrorotatory (+) in acidic media. An internal standard of high optical purity must be established.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Link (Analogous synthesis and resolution protocols).

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Methodology for Chirobiotic T columns).

  • Daicel Corporation.Instruction Manual for CROWNPAK CR(+). (Standard operating procedure for crown ether columns).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Protocol for indirect analysis).
  • Amano Enzyme.Enzymatic Resolution of Amino Acids using Aminoacylase.

Sources

(S)-2-Amino-2-(4-nitrophenyl)acetic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Crystallization Dynamics of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-p-nitrophenylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of antibiotics, nociceptin antagonists, and other bioactive pharmaceutical ingredients (APIs). Its utility is defined by the rigid chirality of the


-carbon and the electronic properties of the para-nitro group.

For process chemists and formulation scientists, the solubility profile of this compound is dominated by its zwitterionic character. Unlike simple organic acids or bases, its solubility is a function of pH, temperature, and ionic strength. This guide provides an in-depth analysis of these variables, offering actionable protocols for purification, resolution, and solubility determination.

Physicochemical Characterization

Understanding the solubility of (S)-2-Amino-2-(4-nitrophenyl)acetic acid requires a fundamental grasp of its ionization states. The electron-withdrawing nitro group (


) on the phenyl ring significantly influences the acidity of the carboxyl group and the basicity of the amino group compared to unsubstituted phenylglycine.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionNote
CAS Number 2935-35-5 (S-isomer); 5407-25-0 (Racemic)
Molecular Weight 196.16 g/mol
Appearance Pale yellow to off-white crystalline solidColor deepens with impurities.[1]
pKa1 (COOH) ~1.5 – 1.8 (Estimated)More acidic than phenylglycine (1.83) due to

effect.
pKa2 (

)
~8.5 – 8.8 (Estimated)Less basic than phenylglycine (9.13) due to electron withdrawal.
Isoelectric Point (pI) ~5.0 – 5.3pH of minimum solubility (Zwitterion dominant).
LogP ~0.15 to 0.5Low lipophilicity; partitions poorly into non-polar solvents.

Solubility Profile

pH-Dependent Solubility (The U-Curve)

Like all amino acids, (S)-2-Amino-2-(4-nitrophenyl)acetic acid exhibits a "U-shaped" solubility curve plotted against pH.

  • pH < 2 (Acidic): High solubility. The molecule exists as a cation (

    
    ).
    
  • pH ≈ 5 (Isoelectric Point): Minimum solubility. The molecule exists as a neutral zwitterion (

    
    ), leading to strong intermolecular ionic lattice forces and precipitation.
    
  • pH > 9 (Basic): High solubility. The molecule exists as an anion (

    
    ).
    
Solvent Compatibility Matrix

The compound displays poor solubility in non-polar organic solvents but shows temperature-dependent solubility in polar protic solvents.

Table 2: Solvent Solubility Profile

Solvent ClassSpecific SolventSolubility BehaviorProcess Application
Aqueous Water (pH 7)Sparingly SolubleAnti-solvent for crystallization.
Aqueous 1M HCl / 1M NaOHFreely SolubleDissolution for purification/reaction.
Alcohols Methanol, EthanolModerate (Hot); Low (Cold)Recrystallization solvent.
Non-Polar Hexane, TolueneInsolubleWash solvent to remove non-polar impurities.
Polar Aprotic DMSO, DMFSolubleReaction medium (e.g., peptide coupling).

Visualization: Solubility Equilibrium & Dynamics

The following diagram illustrates the equilibrium states dictating solubility. Control over these states is the primary mechanism for purification.

SolubilityEquilibrium Cation Cationic Form (Soluble) pH < 2 Zwitterion Zwitterionic Form (Precipitate) pH ≈ 5.2 Cation->Zwitterion + OH⁻ (Deprotonation) Zwitterion->Cation + H⁺ (Protonation) Anion Anionic Form (Soluble) pH > 9 Zwitterion->Anion + OH⁻ Solid Crystalline Solid (S)-p-Nitrophenylglycine Zwitterion->Solid Crystallization (Low Solubility) Anion->Zwitterion + H⁺ Solid->Zwitterion Dissolution (Heat/Equilibrium)

Figure 1: pH-dependent ionization states governing the solubility and precipitation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Experimental Protocols

Protocol 1: Determination of Isoelectric Point (pI) and Minimum Solubility

Objective: To empirically determine the pH at which yield loss is minimized during isolation.

  • Preparation: Dissolve 1.0 g of (S)-2-Amino-2-(4-nitrophenyl)acetic acid in 20 mL of 1M HCl. The solution should be clear and yellow.

  • Titration: Place the solution in a beaker with a calibrated pH probe.

  • Precipitation: Slowly add 5M NaOH dropwise with vigorous stirring.

  • Observation: Record the pH at the onset of turbidity (nucleation). Continue adding base until massive precipitation occurs.

  • Fine Tuning: Once thick slurry forms, measure the pH. It should be near 5.0–5.3.

  • Verification: Filter a small aliquot, measure the concentration of the filtrate via HPLC (UV at 270 nm). The pH yielding the lowest filtrate concentration is the operational pI.

Protocol 2: Purification via Isoelectric Precipitation (Acid/Base Swing)

Objective: To purify crude material by leveraging the solubility differential between the zwitterion and impurities.

  • Dissolution: Suspend crude solid in 5 volumes of water. Add concentrated HCl (37%) slowly until the solution becomes clear (pH < 1.5). Filter to remove insoluble mechanical impurities.

  • Charcoal Treatment (Optional): If the solution is dark brown, add activated carbon (5% w/w), stir for 30 mins at 40°C, and filter through Celite.

  • Crystallization:

    • Cool the filtrate to 10–15°C.

    • Slowly add 50% NaOH or

      
       to adjust pH to exactly 5.2.
      
    • Critical Step: Do not overshoot to pH > 8, or the product will redissolve as the anion.

  • Isolation: Stir the slurry for 2 hours to ripen crystals (Ostwald ripening). Filter and wash the cake with cold water (displacement wash) followed by cold ethanol (to remove water and aid drying).

  • Drying: Vacuum dry at 45°C. High heat (>80°C) may cause discoloration due to thermal instability of the nitro group.

Process Engineering & Resolution Logic

In industrial settings, this compound is often produced as a racemate and then resolved. The solubility differences between enantiomers are exploited using Diastereomeric Salt Formation or Enzymatic Resolution .

Workflow: Enzymatic Resolution (Solubility-Driven Separation)

Enzymatic hydrolysis of N-phenylacetyl-(R,S)-p-nitrophenylglycine using Penicillin G Acylase is a standard route.

ResolutionWorkflow Racemate Racemic N-Phenylacetyl Derivative (Soluble at pH 7.5) Hydrolysis Selective Hydrolysis (S-Enantiomer only) Racemate->Hydrolysis Enzyme Penicillin G Acylase (Biocatalyst) Enzyme->Hydrolysis Mixture Mixture: 1. (S)-Free Amino Acid (Zwitterion) 2. (R)-Unreacted Amide (Anion) Hydrolysis->Mixture Acidification Acidify to pH 2 (Extraction Step) Mixture->Acidification Separation Phase Separation Acidification->Separation S_Product (S)-Amino Acid (Aqueous Phase) Separation->S_Product Soluble R_Byproduct (R)-Amide (Organic/Precipitate) Separation->R_Byproduct Insoluble/Extractable

Figure 2: Process flow for the enzymatic resolution of (S)-p-nitrophenylglycine, relying on pH-dependent solubility switches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.[2] (Analogous methodology for nitrophenyl derivatives). Retrieved from [Link]

  • University of Calgary. Recrystallization Techniques in Organic Chemistry. (Standard protocols for amino acid purification). Retrieved from [Link]

  • Dalal Institute. Methods of Resolution of Racemic Mixtures. (Theoretical basis for diastereomeric salt solubility).[3] Retrieved from [Link]

Sources

Crystal Structure and Engineering of Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Solid-State Chemistry

Executive Summary: The Structural Landscape

In the realm of crystal engineering and medicinal chemistry, nitrophenylacetic acid (NPA) derivatives represent a critical case study in supramolecular competition . The interplay between the strong hydrogen-bond donating/accepting carboxylic acid group and the electron-withdrawing, weak-acceptor nitro group dictates the solid-state packing.

For researchers in drug development, understanding these structures is not merely academic—it is predictive. The position of the nitro group (ortho vs. para) fundamentally alters the solubility profile , tabletability , and synthetic utility of the molecule. This guide dissects the crystallographic nuances of 2-nitrophenylacetic acid (2-NPA) and 4-nitrophenylacetic acid (4-NPA), providing actionable protocols for their synthesis, crystallization, and structural analysis.

Synthesis & Crystallization Protocols

Achieving phase-pure crystals is the prerequisite for reliable structural analysis. The following protocols prioritize yield and polymorphic purity.

2.1. Synthesis of 4-Nitrophenylacetic Acid (4-NPA)

Target: High-purity Monoclinic Form I

This protocol utilizes the acid-catalyzed hydrolysis of


-nitrobenzyl cyanide, a method superior to direct nitration for regioselectivity.

Reagents:

  • 
    -Nitrobenzyl cyanide (100 g, 0.62 mol)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Deionized Water[1]

Step-by-Step Protocol:

  • Acid Preparation: Prepare a solution of 300 mL conc.

    
     in 280 mL water.[2] Caution: Exothermic. Add acid to water slowly with cooling.
    
  • Slurry Formation: In a 1L round-bottom flask, add 100 g of

    
    -nitrobenzyl cyanide. Pour 2/3 of the acid solution over the solid.[2] Shake vigorously to wet all solids.[2]
    
  • Hydrolysis: Wash down adhering solid with the remaining acid.[2] Attach a reflux condenser.[2] Heat the mixture to boiling.

    • Critical Control Point: Boil for exactly 15 minutes . Over-boiling promotes decarboxylation; under-boiling leaves unreacted nitrile.

  • Quenching: Dilute the dark reaction mixture with an equal volume of cold water. Cool to 0°C to precipitate the crude acid.

  • Purification (Recrystallization):

    • Filter the precipitate and wash with ice water.[2]

    • Dissolve the solid in ~1.6 L of boiling water .

    • Filter rapidly through a heated funnel (steam funnel recommended) to remove insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.[1]

  • Harvest: Collect the long, pale yellow needles.

    • Expected Yield: 92–95%[2]

    • Melting Point: 151–152°C[2]

2.2. Crystallization Strategy for Polymorph Screening

To access different polymorphs of 4-NPA or the steric-hindered 2-NPA, solvent choice is paramount.

Solvent SystemEvaporation RateTarget OutcomeMechanism
Ethanol (Abs.) Slow (Covered)Orthorhombic Form Solvation of carboxylic acid disrupts dimer formation kinetics.
Water (Boiling) Slow CoolingMonoclinic Form I Thermodynamic product driven by hydrophobic packing of aromatic rings.
Acetone/Hexane FastMetastable Forms Kinetic trapping; useful for finding high-energy polymorphs.
Crystallographic Analysis & Logic

The core of NPA crystal engineering lies in the supramolecular synthons . The carboxylic acid group invariably forms the classic


 homodimer, but the linkage between these dimers defines the material properties.
3.1. Comparative Structural Data

The following table synthesizes unit cell data for the primary forms of 2-NPA and 4-NPA.

Parameter4-NPA (Monoclinic) 4-NPA (Orthorhombic) 2-NPA (Monoclinic)
Space Group



a (

)
5.40324.6912.5 (approx)
b (

)
5.1535.155.2 (approx)
c (

)
24.6925.4014.8 (approx)

(

)
96.899098.5
Z (Molecules/Cell) 444
Primary Synthon Acid-Acid Dimer (

)
Acid-Acid Dimer (

)
Acid-Acid Dimer (

)
Secondary Interaction Nitro-Nitro (Dipole)Nitro-Carbonyl Steric Twist
3.2. Structural Mechanism: The Ortho vs. Para Effect

The Para Case (4-NPA): Linear Efficiency In 4-NPA, the nitro group is distal to the acetic acid tail. This allows the molecule to adopt a planar or near-planar conformation.

  • Monoclinic Form: The carboxylic acid plane is nearly perpendicular (~87°) to the aromatic ring. This allows the dimers to stack efficiently, linked by nitro-nitro dipole interactions forming extended chains.

  • Orthorhombic Form: The acid group is tilted (~74°). The packing is dominated by nitro-carbonyl contacts.

The Ortho Case (2-NPA): Steric Disruption In 2-NPA, the nitro group is adjacent to the acetic acid tail.

  • The "Twist": Steric repulsion forces the carboxylic acid group to rotate significantly out of the aromatic plane to avoid the nitro oxygens.

  • Consequence: This twist disrupts the planar packing efficiency seen in 4-NPA. The crystal lattice relies more heavily on weak C-H...O interactions and van der Waals forces to accommodate the bulky, non-planar shape. This often results in lower melting points and higher solubility in organic solvents compared to the para isomer.

Visualization of Workflow & Logic

The following diagrams illustrate the experimental workflow and the structural logic governing the crystal packing.

4.1. Experimental Workflow: From Synthesis to Structure

Workflow Start Precursor (Nitrobenzyl Cyanide) Synth Acid Hydrolysis (H2SO4, 15 min boil) Start->Synth Hydrolysis Purify Recrystallization (Boiling Water) Synth->Purify Precipitation Crystal Slow Evaporation (Solvent Selection) Purify->Crystal Phase Purity XRD Single Crystal XRD (Data Collection) Crystal->XRD Selection Solve Structure Solution (Direct Methods) XRD->Solve Refinement

Caption: Figure 1. Integrated workflow for the synthesis, purification, and structural characterization of nitrophenylacetic acid derivatives.

4.2. Structural Logic: H-Bonding Hierarchy

StructuralLogic Mol Nitrophenylacetic Acid Molecule Primary Primary Synthon COOH Homodimer (R2^2(8)) Mol->Primary Dominant Force Secondary Secondary Interactions (Packing Forces) Primary->Secondary Assembly Para Para-Isomer (4-NPA) Linear/Planar Secondary->Para Ortho Ortho-Isomer (2-NPA) Twisted/Steric Secondary->Ortho Pack1 Nitro-Nitro Dipoles (Monoclinic Form) Para->Pack1 Form I Pack2 Nitro-Carbonyl (Orthorhombic Form) Para->Pack2 Form II Pack3 Steric Accommodation (Distorted Packing) Ortho->Pack3 Steric Clash

Caption: Figure 2. Hierarchical assembly logic. The primary carboxylic acid dimer is robust, while secondary interactions (nitro group placement) dictate the final polymorph and lattice energy.

Pharmaceutical & Industrial Implications
5.1. Solubility & Bioavailability
  • 4-NPA: The high lattice energy derived from the linear nitro-nitro chains makes 4-NPA less soluble in non-polar solvents. In drug design, this "brick dust" property can be a liability for bioavailability if the motif is retained in a drug candidate.

  • 2-NPA: The "ortho effect" twist breaks the lattice symmetry, generally enhancing solubility. This makes 2-NPA derivatives preferred scaffolds when solubility is a limiting factor.

5.2. Synthetic Utility
  • 2-NPA is a privileged scaffold for indole synthesis . The proximity of the nitro group to the methylene carbon allows for reductive cyclization (e.g., Baeyer-Drewson indigo synthesis variants), a pathway chemically inaccessible to the 4-NPA isomer.

References
  • Kennedy, A. R., & Silva de Moraes, L. (2016).[1] A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid. IUCrData. Link

  • Robertson, G. R. (1925). p-Nitrophenylacetic Acid.[2] Organic Syntheses, Coll. Vol. 1, p.396.[2] Link

  • Cambridge Crystallographic Data Centre (CCDC). Entry 608454: Crystal structure of 2-nitrophenylacetic acid.[3][4] Link

  • PubChem. Compound Summary for CID 77337: 2-Nitrophenylacetic acid. National Library of Medicine. Link

  • Lynch, D. E., et al. (1994). Molecular cocrystals of carboxylic acids. XV. Structure of 4-nitrophenylacetic acid. Australian Journal of Chemistry. Link

Sources

Discovery and History of Nitrophenylglycine Isomers: From Indigo Vats to Neural Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of nitrophenylglycine isomers, distinguishing between the


-substituted  variants (industrial dye precursors) and the 

-substituted
variants (non-proteinogenic amino acids in pharmacology).

Executive Summary & Structural Classification

Nitrophenylglycines are a class of bifunctional organic molecules serving as pivotal intermediates in two distinct eras of chemical history: the industrial revolution of synthetic dyes (late 19th century) and the modern era of neuropharmacology and photolabile probes (late 20th century to present).

Understanding the "nitrophenylglycine" nomenclature is critical, as it refers to two structurally distinct isomer families:

FeatureType A:

-(Nitrophenyl)glycine
Type B:

-(Nitrophenyl)glycine
Structure


Isomerism Positional (

) on phenyl ring relative to amine.
Positional (

) on phenyl ring; Chiral center at

-carbon.
Primary Use Industrial: Indigo dye synthesis (Heumann/Pfleger).[1][2][3]Pharma: NMDA receptor ligands, photocleavable linkers.
Key Property Cyclization potential (Ortho isomer).Excitatory/Inhibitory neurotransmission modulation.[4]

Historical Genesis: The Indigo Race (Type A Isomers)

The history of


-(nitrophenyl)glycine is inextricably linked to the synthesis of Indigo, the "King of Dyes." Before 1897, indigo was exclusively extracted from plants (Indigofera tinctoria). The race to synthesize it defined the early German chemical industry (BASF, Hoechst).
The Heumann Synthesis (1890)

Karl Heumann discovered that


-phenylglycine could be fused with caustic alkalis to produce indoxyl, which spontaneously oxidizes to indigo.[1] However, the initial yields were poor due to the high temperature (

) required, which decomposed the glycine backbone.[1]
The Pfleger Breakthrough (1901)

Johannes Pfleger (Degussa/Hoechst) revolutionized this process by introducing sodamide (


) as a condensing agent. This allowed the ring closure of 

-phenylglycine to occur at much lower temperatures (

) with high yields.
  • Role of Isomers: The synthesis relies on the in situ formation of the indoxyl ring. While Heumann used aniline (leading to unsubstituted

    
    -phenylglycine), the 
    
    
    
    -(2-nitrophenyl)glycine
    derivative was historically investigated as a route to circumvent stability issues, though the aniline route eventually won economically.
Visualization: The Heumann-Pfleger Pathway

IndigoSynthesis cluster_0 Critical Cyclization Step Aniline Aniline (C6H5NH2) NPG N-Phenylglycine (Intermediate) Aniline->NPG + Chloroacetic acid - HCl Chloroacetic Chloroacetic Acid (ClCH2COOH) Chloroacetic->NPG Indoxyl Indoxyl (Cyclized) NPG->Indoxyl Alkaline Fusion (NaNH2, 200°C) Sodamide NaNH2 (Pfleger's Reagent) Sodamide->Indoxyl Indigo Indigo Dye (Blue Pigment) Indoxyl->Indigo Oxidation (O2)

Figure 1: The industrial pathway utilizing N-phenylglycine derivatives for Indigo production.

Modern Pharmacology: The -Isomers (Type B)

In the late 20th century, focus shifted to


-(nitrophenyl)glycines  (also called 2-, 3-, or 4-nitrophenylglycines). These are non-proteinogenic amino acids where the phenyl ring is attached directly to the 

-carbon.
2-Nitrophenylglycine (2-NPG): The Photocleaver

The ortho isomer, 2-nitrophenylglycine , is a cornerstone of "caged" peptide chemistry.

  • Mechanism: Upon UV irradiation (

    
    ), the nitro group abstracts a benzylic proton (Norrish Type II mechanism), leading to the cleavage of the peptide backbone.
    
  • Application: Researchers incorporate 2-NPG into proteins to allow light-controlled fragmentation, enabling precise temporal control over protein deactivation in live cells.

4-Nitrophenylglycine: The NMDA Probe

The para isomer, 4-nitrophenylglycine , serves as a steric and electronic probe for the glycine binding site of the NMDA receptor (N-methyl-D-aspartate).

  • Significance: The NMDA receptor requires glycine as a co-agonist. Substituted phenylglycines mimic the endogenous ligand but introduce steric bulk.

  • Structure-Activity Relationship (SAR): While 4-nitrophenylglycine itself is often a partial agonist or weak antagonist, its derivatives (e.g., via reduction to 4-aminophenylglycine) are versatile scaffolds for developing high-affinity ligands to treat neuropathic pain or stroke.

Experimental Protocols

Protocol A: Strecker Synthesis of -(4-Nitrophenyl)glycine

This protocol describes the synthesis of the Type B isomer, relevant for drug development applications. This method uses the "classic" Strecker approach, adapted for electron-deficient aldehydes.

Safety Warning: Cyanides are lethal.[5] All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.

Materials:
  • 4-Nitrobenzaldehyde (

    
    )
    
  • Potassium Cyanide (

    
    , 
    
    
    
    )
  • Ammonium Chloride (

    
    , 
    
    
    
    )
  • Methanol/Water (

    
     mixture)
    
  • Hydrochloric Acid (

    
    )
    
Methodology:
  • Imine Formation:

    • Dissolve

      
       of 4-nitrobenzaldehyde in 
      
      
      
      of
      
      
      .
    • Add

      
       of 
      
      
      
      . Stir at room temperature for 30 minutes. Causality: Ammonium chloride provides the ammonia source for imine formation while buffering the pH.
  • Nitrile Addition:

    • Add

      
       of 
      
      
      
      slowly to the mixture.
    • Stir vigorously for 12 hours. A precipitate (the

      
      -aminonitrile) often forms.
      
    • Observation: The electron-withdrawing nitro group accelerates nucleophilic attack by cyanide compared to unsubstituted benzaldehyde.

  • Hydrolysis:

    • Filter the aminonitrile intermediate.

    • Resuspend in

      
       of 
      
      
      
      . Reflux at
      
      
      for 4 hours.
    • Mechanism:[1][5][6][7][8][9][10] Acid hydrolysis converts the nitrile (

      
      ) to a carboxylic acid (
      
      
      
      ) and hydrolyzes the imine to the free amine.[5]
  • Isolation:

    • Cool the solution. Neutralize to pH 6.0 using Ammonium Hydroxide (

      
      ).
      
    • The zwitterionic amino acid,

      
      -(4-nitrophenyl)glycine, precipitates as a yellow solid.
      
    • Recrystallize from water/ethanol.

Protocol B: Synthesis of -(4-Nitrophenyl)glycine (Type A)

Relevant for creating dye intermediates or PET radiotracer precursors.

  • Reagents: 4-Nitroaniline (

    
    ), Chloroacetic acid (
    
    
    
    ), Sodium acetate (
    
    
    ), Water.
  • Procedure: Reflux the mixture in water for 4–6 hours. The base (

    
    ) scavenges the 
    
    
    
    produced. The product precipitates upon cooling and acidification.

Comparative Data Analysis

Property

-(4-Nitrophenyl)glycine

-(4-Nitrophenyl)glycine
CAS Number 1088-40-013269-28-8 (racemic)
Molecular Weight


pKa (COOH) ~2.5~1.8 (Inductive effect of

-Ph)
pKa (NH) ~1.0 (Weakly basic aniline N)~8.8 (Primary aliphatic amine)
UV Absorbance

(Yellow)

Solubility Soluble in EtOAc, EthanolSoluble in Water (pH dependent)

Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the isomers.

IsomerUtility Precursors Starting Materials (Nitrobenzaldehydes vs Nitroanilines) TypeA Type A: N-Substituted (Ar-NH-CH2-COOH) Precursors->TypeA Nucleophilic Subst. TypeB Type B: Alpha-Substituted (Ar-CH(NH2)-COOH) Precursors->TypeB Strecker Synth. Indigo Indigo Dyes (via Indoxyl) TypeA->Indigo Cyclization PET PET Radiotracers ([11C]-labeling) TypeA->PET N-alkylation Photocleavage Photocleavable Linkers (2-Nitro isomer) TypeB->Photocleavage Peptide Synthesis NMDA NMDA Receptor Ligands (4-Nitro isomer) TypeB->NMDA Binding Affinity

Figure 2: Divergent applications of Nitrophenylglycine isomers in industry and medicine.

References

  • Heumann, K. (1890).[1][2][3] "Synthesis of Indigo from N-Phenylglycine." Berichte der deutschen chemischen Gesellschaft. (Historical Reference).

  • Pfleger, J. (1901). "Process for the Manufacture of Indoxyl and Indigo."[1][3][8] US Patent 680395.

  • Lippincott, J. et al. (2022). "Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine." PMC - NIH.

  • Wilson, A. et al. (2015). "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction." Journal of Medicinal Chemistry.

  • Benveniste, M. & Mayer, M. (1991). "Kinetic analysis of antagonist action at NMDA receptors." Biophysical Journal.

Sources

Unlocking the Potential of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-4-nitrophenylglycine, is a non-proteinogenic amino acid that stands at the intersection of unique structural features and untapped therapeutic potential. The presence of a chiral center, an aromatic nitro group, and versatile amino and carboxylic acid functionalities makes it a highly attractive, yet underexplored, scaffold for modern drug discovery and materials science. This guide delineates three primary avenues for innovative research: its application as a chiral building block for synthesizing complex heterocyclic molecules like β-lactams, its incorporation into novel peptidomimetics to enhance biological activity and stability, and its potential as a standalone pharmacophore for anticancer, antimicrobial, and anti-inflammatory applications. We provide field-proven insights, detailed experimental protocols, and logical frameworks to empower researchers to explore these promising frontiers.

Foundational Prerequisite: Securing the Chiral Synthon

The cornerstone of any research involving (S)-2-Amino-2-(4-nitrophenyl)acetic acid is the reliable synthesis and purification of the enantiomerically pure compound. The racemic mixture, (±)-2-Amino-2-(4-nitrophenyl)acetic acid, can be synthesized via established methods such as the Strecker synthesis. However, for applications in drug development, achieving high enantiomeric excess (e.e.) is critical, as biological activity is often stereospecific. Enzymatic kinetic resolution is a robust and scalable method for this purpose.[1][2][3][]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-N-Acetyl-2-Amino-2-(4-nitrophenyl)acetic Acid Methyl Ester

This protocol leverages the high enantioselectivity of lipases or proteases to preferentially hydrolyze the L-enantiomer of an N-protected amino acid ester, allowing for the separation of the unreacted D-enantiomer (in this case, the (S)-enantiomer corresponds to the D-configuration for phenylglycines).[1][5]

Rationale: The N-acetyl and methyl ester protecting groups render the substrate amenable to enzymatic action and improve solubility in organic co-solvents. The enzyme, such as Subtilisin or a Lipase (e.g., from Candida antarctica), selectively recognizes the L-configuration, catalyzing its hydrolysis to the corresponding acid. The unreacted (S)-ester can then be easily separated from the charged (R)-acid and subsequently deprotected.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the racemic starting material, (±)-N-Acetyl-2-amino-2-(4-nitrophenyl)acetic acid methyl ester, from racemic 4-nitrophenylglycine using acetic anhydride followed by esterification with methanol in the presence of an acid catalyst (e.g., SOCl₂).

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl methyl ester in a biphasic system, for example, a 1:1 mixture of phosphate buffer (0.1 M, pH 7.5) and toluene.

    • Add an immobilized lipase (e.g., Novozym 435) to the mixture (typically 10-20% w/w of the substrate).

    • Stir the reaction at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting them, and analyzing by chiral HPLC to determine the enantiomeric excess of the remaining ester. The reaction is typically stopped at ~50% conversion to maximize the yield and e.e. of the desired (S)-ester.

  • Separation:

    • Once the target conversion is reached, filter off the immobilized enzyme for reuse.

    • Separate the organic and aqueous layers.

    • Wash the organic layer (containing the (S)-ester) with a mild base (e.g., 1 M NaHCO₃) to remove any traces of the (R)-acid.

    • Acidify the combined aqueous layers to pH ~2 with 1 M HCl to precipitate the (R)-N-acetyl acid, which can be collected by filtration.

  • Deprotection:

    • Evaporate the solvent from the organic layer to recover the (S)-N-Acetyl-2-amino-2-(4-nitrophenyl)acetic acid methyl ester.

    • Perform acid hydrolysis (e.g., refluxing in 6 M HCl) to remove both the N-acetyl and methyl ester groups.

    • Neutralize the solution and crystallize the final product, (S)-2-Amino-2-(4-nitrophenyl)acetic acid, from an appropriate solvent system (e.g., water/ethanol).

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric purity by chiral HPLC and measure the specific rotation.

Research Area 1: A Versatile Chiral Building Block for Medicinal Chemistry

Non-proteinogenic amino acids are invaluable starting materials for asymmetric synthesis. The structural framework of (S)-4-nitrophenylglycine is particularly primed for constructing medicinally privileged scaffolds, most notably β-lactams.[6][7][8] Phenylglycine derivatives are crucial components in the side chains of semi-synthetic penicillins and cephalosporins.[2]

Target Application: Synthesis of Novel β-Lactam Antibiotics

The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and powerful method for β-lactam synthesis.[8] Using (S)-4-nitrophenylglycine as the chiral precursor allows for the stereocontrolled synthesis of 3-amino-β-lactams, a core structure in many antibiotics.

// Connections between subgraphs Imine -> Ketene [style=invis]; // To enforce order Cycloaddition -> BetaLactam [ltail=cluster_1, lhead=cluster_2];

// Global Styling node [penwidth=1, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5]; } Caption: Workflow for stereoselective β-lactam synthesis.

Proposed Research Workflow:
  • Imine Formation: Convert (S)-2-Amino-2-(4-nitrophenyl)acetic acid into its corresponding methyl ester and then react it with a desired aromatic or aliphatic aldehyde to form the chiral imine (Schiff base).

  • Ketene Generation & Cycloaddition: In a separate flask, generate a ketene by reacting a suitable acyl chloride (e.g., chloroacetyl chloride) with a non-nucleophilic base like triethylamine. Add this ketene solution dropwise to the chiral imine at low temperature (e.g., -78°C to 0°C) to induce the [2+2] cycloaddition. The stereochemistry at the α-carbon of the amino acid directs the stereochemical outcome of the newly formed chiral centers on the β-lactam ring.

  • Purification & Characterization: Purify the resulting β-lactam by column chromatography and characterize its diastereomeric ratio and structure using NMR spectroscopy (NOESY experiments can confirm stereochemistry).

  • Derivatization & Screening: The nitro group can be reduced to an amine, providing a handle for further derivatization. The core β-lactam can be tested for antibacterial activity, and as an inhibitor of β-lactamase enzymes.[9]

Research Area 2: Crafting Novel Peptidomimetics

The incorporation of unusual amino acids into peptides is a proven strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties.[10][11][12] The bulky, lipophilic, and electronically distinct 4-nitrophenyl side chain of (S)-4-nitrophenylglycine can impose specific conformational constraints and participate in unique π-π stacking interactions within a peptide sequence.

Target Application: Development of Cell-Penetrating or Enzyme-Inhibitory Peptides

Hypothesis: Incorporating (S)-4-nitrophenylglycine into short peptide sequences can enhance their lipophilicity and ability to cross cell membranes. Furthermore, its unique structure could allow it to act as a transition-state mimic for enzyme inhibitors, such as for matrix metalloproteinases (MMPs).[13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of (S)-4-nitrophenylglycine into a model pentapeptide using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(S)-4-nitrophenylglycine-OH)

  • Rink Amide resin

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple the first C-terminal Fmoc-protected amino acid by pre-activating it with HBTU/HOBt and DIPEA in DMF for 5 minutes, then adding it to the resin and agitating for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid, including Fmoc-(S)-4-nitrophenylglycine-OH, until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final Fmoc removal, wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the mass and purity of the final peptide using LC-MS and MALDI-TOF mass spectrometry.

// Nodes Resin [label="Start: Rink Amide Resin\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Couple Next AA\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Wash2 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalDeprotect [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleave [label="Cleave from Resin\n(TFA Cocktail)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify & Analyze\n(RP-HPLC, LC-MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Resin -> Deprotect1; Deprotect1 -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Deprotect1 [label="Repeat for each AA\nin sequence"]; Wash2 -> FinalDeprotect [label="After Last AA"]; FinalDeprotect -> Cleave; Cleave -> Purify; } Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Research Area 3: Screening for Novel Biological Activities

The nitroaromatic moiety is a known "privileged scaffold" in medicinal chemistry, present in numerous compounds with diverse biological activities, including antimicrobial and anticancer effects.[14] The nitro group can act as a bio-reductive trigger in hypoxic environments, such as those found in solid tumors, or participate in redox cycling that generates reactive oxygen species toxic to microbial or cancer cells.[15]

Proposed Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the therapeutic potential of (S)-2-Amino-2-(4-nitrophenyl)acetic acid and its simple derivatives.

Tier Assay Type Objective Example Assays & Cell Lines Positive Hit Criteria
1 Cytotoxicity Broadly assess anticancer potential.MTT or Resazurin assay against a panel of cancer cell lines (e.g., MCF-7 [breast], DLD-1 [colon], A549 [lung]) and a normal cell line (e.g., HEK293) for selectivity.[16][17]GI₅₀ < 20 µM with >5-fold selectivity for cancer cells over normal cells.
2 Antimicrobial Assess antibacterial and antifungal activity.Broth microdilution assay (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and a yeast (C. albicans).[18][19][20]MIC ≤ 16 µg/mL against any tested strain.
3 Anti-inflammatory Evaluate potential to reduce inflammation.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages; measure Nitric Oxide (NO) production via Griess assay.>50% inhibition of NO production at a non-toxic concentration.
4 Mechanism of Action For active anticancer hits, elucidate the cell death pathway.Flow cytometry (Annexin V/PI staining), Caspase-3/7 activity assays, Western blot for apoptosis markers (e.g., Bcl-2, PARP cleavage).[21]Induction of apoptosis markers in a dose-dependent manner.
Experimental Protocol: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (S)-2-Amino-2-(4-nitrophenyl)acetic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

(S)-2-Amino-2-(4-nitrophenyl)acetic acid represents a molecule of significant latent potential. Its value extends beyond that of a simple amino acid, positioning it as a strategic starting point for diverse research programs. The proposed avenues—as a stereocontrolled precursor for heterocyclic drugs, a modulating residue in next-generation peptides, and a core fragment for novel bioactive agents—are grounded in established chemical principles and supported by analogous findings in the literature. The experimental frameworks provided in this guide offer a clear and actionable path for researchers to not only validate these hypotheses but also to uncover new, unforeseen applications for this compelling chiral building block.

References

  • Bayer, A. G. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins (U.S. Patent No. 4,260,684). U.S.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Bayoumi, W. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 652-662. [Link]

  • Sheldon, R. A. (2014). Enzymic resolution of DL-phenylglycine. ResearchGate. [Link]

  • Karimi, Z., Lamei, N., & Alezra, V. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 162-171. [Link]

  • de Souza, T. G., Pavan, F. R., Leite, F. H. A., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Bioorganic & Medicinal Chemistry, 17(21), 7484-7490. [Link]

  • Bayoumi, W. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Knaus, G. N., Kamata, K., & Ford, M. E. (1976). Novel N-modified glycines based on a (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol skeleton: 1,3-dioxanes and tripodands. ResearchGate. [Link]

  • Bhattacharjee, A. (1996). Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(6), 575-582. [Link]

  • Karimi, Z., Lamei, N., & Alezra, V. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed. [Link]

  • Sisko, J. (2017). A Novel Photochemical Approach in the Synthesis of β-Lactams. Gettysburg College. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. ResearchGate. [Link]

  • Khan, I., et al. (2018). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. [Link]

  • Song, W., et al. (2020). The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs) and anti-PD-L1 antibody inducing immunogenic cell death. PMC. [Link]

  • Varela, C., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of β-lactams. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Johnston, J. N., et al. (2013). Enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. PMC. [Link]

  • Ceylan, S., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. [Link]

  • Pellis, A., et al. (2016). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. [Link]

  • D’Arrigo, P., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. [Link]

  • Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Trim, C., et al. (2025). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. MDPI. [Link]

  • Liu, Z-Q., et al. (2022). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. PMC. [Link]

  • de Souza, M. V. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. [Link]

  • Borges, A., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]

  • Karimi, Z., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, 6(42), 27699–27732. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Pinheiro, R. G., et al. (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. PMC. [Link]

  • Szymański, P., et al. (2017). Nitroxides as Antioxidants and Anticancer Drugs. MDPI. [Link]

  • Royal Society of Chemistry. (2015). Enantioselective Synthesis of α-Nitro-δ-ketosulfones via a Quinine-Squaramide Catalyzed Conjugate Addition of α-Nitrosulfone to α,β-Unsaturated Ketones. RSC Publishing. [Link]

  • Mandal, G. H., & Kelley, S. P. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

  • Santhanam, R., et al. (2022). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Frontiers in Microbiology. [Link]

  • Liu, Z-Q., et al. (2022). A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine. ResearchGate. [Link]

  • Grygorenko, O. O. (2020). Special Issue: Development of Asymmetric Synthesis. ResearchGate. [Link]

  • Carlone, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. [Link]

  • Williams, P. D., et al. (1991). Routes to 4-substituted analogues of the glycine/NMDA antagonist HA-996. Enantioselective synthesis of (3R,4R) 3-amino-1-hydroxy-4-methyl-2-pyrrolidinone (L-687, 414). Academia.edu. [Link]

  • Borges, A., et al. (2015). Antimicrobial Activity of Phenolics and Glucosinolate Hydrolysis Products and their Synergy with Streptomycin against Pathogenic Bacteria. ResearchGate. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Spengler, G., et al. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. MDPI. [Link]

Sources

Safety and Handling of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as L-p-Nitrophenylglycine) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and peptide mimetics. Its handling presents a dual challenge: chemical safety regarding the nitroaromatic moiety and stereochemical integrity regarding the labile benzylic proton.

This guide moves beyond standard SDS summaries to address the operational nuances of handling this compound in high-stakes drug discovery environments. It establishes protocols to mitigate racemization risks while maintaining strict control over potential energetic hazards associated with nitro-functionalized intermediates.

Physicochemical & Hazard Profile

The following data consolidates physical properties with specific hazard classifications relevant to laboratory and pilot-plant scale operations.

PropertySpecification / DataOperational Implication
CAS Number 13280-57-4 (Generic: 19647-84-8)Verification required for specific enantiomer.
Molecular Weight 196.16 g/mol Calculation basis for stoichiometry.
Appearance Pale yellow to light brown powderDarkening indicates oxidation or photo-degradation.
Melting Point >200°C (Decomposes)Do not determine MP in open capillary without safety shield due to decomposition gas release.
Solubility Soluble in acidic/basic aq. media; Poor in non-polar organics.Requires pH adjustment for extraction; biphasic systems often necessary.
Chiral Stability High risk of racemization at pH > 9.Strict pH monitoring required during workup.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Strategic Handling Protocols

The "Nitro-Chiral" Paradox

Handling this compound requires balancing two opposing forces:

  • Solubility Requirements: The zwitterionic nature often requires high pH for dissolution in aqueous media.

  • Stability Constraints: High pH promotes deprotonation of the

    
    -carbon (benzylic position), leading to rapid racemization and loss of optical purity.
    

Protocol: Always buffer aqueous solutions. Avoid strong bases (NaOH/KOH) in favor of non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (NaHCO


) where possible.
Thermal Stability & Energetics

While (S)-2-Amino-2-(4-nitrophenyl)acetic acid is not classified as a primary explosive, the nitro group (


) adds positive oxygen balance.
  • Avoid: Heating dry solids above 100°C.

  • Grinding: Use ball milling with caution; avoid high-friction mortar and pestle grinding if the material is extremely dry (static hazard).

  • Incompatibility: Violent reactions possible with strong reducing agents (hydrazine, metal hydrides) or strong oxidizers.

Experimental Workflow: Protection & Coupling

Scenario: N-Protection (e.g., Boc-protection) prior to peptide coupling.

This workflow is designed to maximize yield while preserving the chiral center.

Phase 1: Preparation & Dissolution
  • PPE Setup: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash at working height.

  • Solvent Choice: Use a 1:1 mixture of 1,4-Dioxane and Water. This suppresses the solubility of the zwitterion enough to prevent aggregation while allowing the hydrophobic protecting group reagent (Boc

    
    O) to react.
    
  • Cooling: Pre-cool the reaction vessel to 0°C. Lower temperature kinetically inhibits the rate of racemization more than the rate of N-acylation.

Phase 2: Reaction Control (The pH Stat Method)

Critical Step: Do not dump base.[1] Use a pH-stat or careful dropwise addition.

  • Suspend the amino acid in the solvent mixture.

  • Add 1.05 equiv of NaOH (1M) slowly to reach pH 8.5–9.0. Do not exceed pH 9.5.

  • Add Boc

    
    O (1.1 equiv) in dioxane.
    
  • Monitor pH continuously. As the amine reacts, HCl is released (if using acid chlorides) or the zwitterion equilibrium shifts, dropping pH.

  • Self-Validating Check: If pH remains constant without base addition, the reaction has stalled or finished. Verify by TLC (n-Butanol/Acetic Acid/Water 3:1:1).

Phase 3: Isolation & Workup
  • Acidification: Carefully acidify the cold mixture with 1M KHSO

    
     to pH 2-3. Why KHSO
    
    
    
    ? It is a mild acid that avoids the harsh local acidity of concentrated HCl, protecting the Boc group and the nitro moiety.
  • Extraction: Extract immediately into Ethyl Acetate.

  • Drying: Use Na

    
    SO
    
    
    
    . Avoid MgSO
    
    
    if the product is sensitive to Lewis acids (rare, but good practice).

Visualizations

Diagram 1: Safety Decision Matrix for Nitro-Amino Acids

This logic flow guides the researcher through the safety assessment before starting an experiment.

SafetyMatrix Start Start: Risk Assessment CheckQty Quantity > 5g? Start->CheckQty CheckTemp Reaction Temp > 50°C? CheckQty->CheckTemp No Blast_Shield Blast Shield Required Remote Operation CheckQty->Blast_Shield Yes DSC_Check Run DSC/TGA Analysis CheckTemp->DSC_Check Yes Standard_PPE Standard PPE (Fume Hood, Nitrile Gloves) CheckTemp->Standard_PPE No DSC_Check->Standard_PPE Stable DSC_Check->Blast_Shield Exotherm Detected Check_pH Is pH > 9.0 required? Standard_PPE->Check_pH Racemization_Risk HIGH RISK: Racemization Use Kinetic Control Check_pH->Racemization_Risk Yes Proceed Proceed with Synthesis Check_pH->Proceed No Racemization_Risk->Proceed After Protocol Adjustment

Caption: Decision matrix for evaluating thermal and chemical risks before handling nitro-amino acids.

Diagram 2: Chiral Integrity Workflow

A logical workflow to ensure the enantiomeric excess (ee%) is maintained during processing.

ChiralWorkflow Input (S)-Enantiomer Input Solubilization Solubilization (Buffer pH 8.0) Input->Solubilization Reaction Reaction (Acylation/Protection) Solubilization->Reaction Keep T < 5°C Monitoring In-Process Control (Chiral HPLC/Polarimetry) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Acidic Quench (pH < 3.0) Monitoring->Workup ee% > 99% Isolation Isolation (Crystallization) Workup->Isolation Fast Extraction

Caption: Workflow emphasizing checkpoints to prevent racemization of the benzylic chiral center.

Emergency Response & Waste Management

Spill Cleanup[2]
  • Containment: Do not dry sweep. Dampen the powder with a mist of water to prevent dust generation (nitroaromatic dusts can be sensitive).

  • Neutralization: If in solution, neutralize to pH 7 before absorption.

  • Disposal: Collect in a separate container labeled "Organic Solid - Nitro Content". Do not mix with strong oxidizers or reducers in the waste stream.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] The nitro group makes this compound a severe irritant.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] The yellow color may stain skin; this is a visual indicator of exposure but not necessarily a burn.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Amino Acid Derivatives. Retrieved from [Link]

  • Patron, L. et al. (2008). Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Journal of Thermal Analysis and Calorimetry.[7] (Context on thermal degradation of aromatic amino acids). Retrieved from [Link]

Sources

Technical Master File: (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-p-nitrophenylglycine) is a high-value non-proteinogenic amino acid. Unlike its D-isomer counterpart, which is ubiquitously associated with semi-synthetic


-lactam antibiotics (e.g., Amoxicillin, Cefadroxil), the (S)-enantiomer  serves a specialized role as a chiral building block for peptidomimetics, protease inhibitors, and as a biosynthetic precursor in the assembly of monocyclic 

-lactams (e.g., Nocardicins).

This guide outlines the critical parameters for the synthesis, purification, and application of (S)-p-nitrophenylglycine. It addresses the stereochemical challenges inherent in phenylglycine analogs—specifically their susceptibility to racemization—and provides self-validating protocols for industrial scalability.[1]

Molecular Profile & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name (2S)-2-Amino-2-(4-nitrophenyl)acetic acid
Common Name (S)-p-Nitrophenylglycine
CAS Number 336877-66-8 (S-isomer); 116435-81-5 (Racemic)
Molecular Formula C

H

N

O

Molecular Weight 196.16 g/mol
Chirality S-configuration (L-series)
pKa Values

1.8 (COOH),

8.9 (NH

)
Solubility Soluble in acidic/basic aqueous media; sparingly soluble in neutral water/ethanol.[2][3][4]
Stability Sensitive to base-catalyzed racemization due to the electron-withdrawing nitro group enhancing

-proton acidity.

Synthetic Architectures

The synthesis of (S)-p-nitrophenylglycine requires rigorous stereocontrol. The electron-withdrawing nitro group at the para position increases the acidity of the benzylic proton, making the molecule prone to racemization under basic conditions. Two primary routes are recommended: Asymmetric Strecker Synthesis (Chemical) and Chemo-Enzymatic Resolution (Biocatalytic).[1]

Comparative Process Analysis
FeatureMethod A: Asymmetric StreckerMethod B: Chemo-Enzymatic (Nitrilase)
Key Reagents (R)-Phenylglycine amide (auxiliary), TMSCNNitrilase (e.g., from P. fluorescens), NaCN
Stereocontrol Crystallization-Induced Asymmetric Transformation (CIAT)Enzymatic enantioselectivity
Yield Potential High (>80%)Moderate to High (dependent on enzyme kinetics)
Purity (ee) >99% (via recrystallization)>98% (intrinsic specificity)
Scalability Linear scalability; requires auxiliary recoveryExcellent; aqueous media, mild conditions
Workflow Visualization

SynthesisWorkflow Start 4-Nitrobenzaldehyde Auxiliary (R)-Phenylglycine Amide (Chiral Auxiliary) Start->Auxiliary Condensation RacemicNitrile Racemic Aminonitrile Start->RacemicNitrile NH3 / NaCN Imine Chiral Imine Intermediate Auxiliary->Imine Strecker Strecker Reaction (TMSCN / Lewis Acid) Imine->Strecker AminoNitrile (S,R)-Amino Nitrile (Diastereomerically Pure) Strecker->AminoNitrile CIAT Hydrolysis Acid Hydrolysis (HCl, Reflux) AminoNitrile->Hydrolysis ProductA (S)-p-Nitrophenylglycine Hydrolysis->ProductA Auxiliary Removal Nitrilase Nitrilase Biocatalysis (pH 7.5, 30°C) RacemicNitrile->Nitrilase ProductB (S)-p-Nitrophenylglycine Nitrilase->ProductB Selective Hydrolysis AmideSide (R)-Amide Byproduct Nitrilase->AmideSide Kinetic Resolution

Figure 1: Dual-pathway strategy for the synthesis of (S)-p-nitrophenylglycine. Path A utilizes a chiral auxiliary for diastereomeric separation, while Path B employs biocatalytic resolution.

Detailed Experimental Protocol: Asymmetric Strecker Route

This protocol is selected for its robustness in a chemical laboratory setting, avoiding the need for specialized fermentation equipment. It utilizes (R)-phenylglycine amide as a chiral auxiliary to induce diastereoselectivity.[1][5][6][7]

Phase 1: Formation of the Chiral Imine
  • Reagents: Suspend (R)-phenylglycine amide (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in MeOH/H

    
    O (4:1 v/v).
    
  • Reaction: Stir at room temperature for 4–6 hours. The formation of the Schiff base (imine) is often accompanied by precipitation.

  • Validation: Monitor by TLC or

    
    H-NMR (disappearance of aldehyde proton).
    
Phase 2: Strecker Reaction & Crystallization (CIAT)
  • Cyanation: Cool the mixture to 0°C. Add NaCN (1.2 eq) and glacial acetic acid (2.0 eq) dropwise. Caution: HCN generation.[1] Work in a well-ventilated fume hood.

  • Equilibration: Warm to 25°C and stir for 24 hours. The reaction undergoes Crystallization-Induced Asymmetric Transformation (CIAT) .[1][5][7] The (S)-amino nitrile diastereomer selectively precipitates due to lower solubility, driving the equilibrium from the solution phase.

  • Isolation: Filter the precipitate. Wash with cold water/isopropanol.[1]

  • Purity Check: Determine diastereomeric ratio (dr) via HPLC. Target dr > 98:2.[1][5]

Phase 3: Hydrolysis and Auxiliary Removal
  • Hydrolysis: Suspend the solid in 6M HCl. Heat to reflux (100°C) for 12 hours. This converts the nitrile to the acid and cleaves the chiral auxiliary.

  • Separation: Cool to room temperature. The auxiliary (phenylglycine) and the product may require separation via ion-exchange chromatography (Dowex 50W) or fractional crystallization based on solubility differences at isoelectric points.

  • Final Polish: Recrystallize from water/ethanol to obtain (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Therapeutic Utility & Applications

Nocardicin Biosynthesis Precursor

The (S)-isomer is of particular interest in the study of Nocardicin A , a monocyclic


-lactam antibiotic.
  • Mechanism: The biosynthetic gene cluster (noc) utilizes non-ribosomal peptide synthetases (NRPS).[1][8]

  • Incorporation: L-p-hydroxyphenylglycine (derived from the S-series) is incorporated into the peptide backbone at positions 1, 3, and 5.[9]

  • Epimerization: Although the final antibiotic contains D-amino acid residues, the initial incorporation often utilizes the L (S) isomer, which is subsequently epimerized by domains within the NRPS or tailoring enzymes.[10] (S)-p-nitrophenylglycine serves as a synthetic surrogate or precursor for studying these pathways.[1]

Peptidomimetics

The rigid phenyl ring and the electron-withdrawing nitro group provide unique electronic properties when incorporated into peptide drugs:

  • 
    -Stacking:  Enhances binding affinity in receptor pockets.[1]
    
  • Conformational Constraint: Restricts rotation around the

    
     and 
    
    
    
    angles of the peptide backbone.
  • Reductive Potential: The nitro group can be selectively reduced to an amine (post-peptide synthesis) to create a handle for further conjugation (e.g., fluorescent probes, PEGylation).

Applications Core (S)-p-Nitrophenylglycine Lactams Monocyclic β-Lactams (Nocardicin A Studies) Core->Lactams NRPS Precursor Reduction Reduction to (S)-4-Aminophenylglycine Core->Reduction H2 / Pd-C Peptides Peptidomimetics (Protease Inhibitors) Core->Peptides Fmoc-SPPS Diazotization Diazotization/Hydrolysis to (S)-4-Hydroxyphenylglycine Core->Diazotization Synthetic Route Linker Chemistry Linker Chemistry Reduction->Linker Chemistry

Figure 2: Downstream applications and chemical transformations of the (S)-p-nitrophenylglycine core.

Analytical Validation (Quality Control)

To ensure the "Trustworthiness" of the synthesized material, the following analytical controls are mandatory.

TestMethodAcceptance Criteria
Identity

H-NMR (D

O/NaOD)
Consistent with structure;

~8.2 (d, 2H), 7.6 (d, 2H), 4.5 (s, 1H).
Enantiomeric Purity Chiral HPLC (Crownpak CR(+) or Chirex 3126)ee > 99.0% .[1] Critical due to racemization risk.[1]
Optical Rotation Polarimetry (

)
Value must be established against a certified standard (Note: Literature often cites D-isomer; S-isomer will have opposite sign).
Chemical Purity HPLC-UV (254 nm)> 98.0% area.[1]

Critical Note on Racemization: (S)-p-nitrophenylglycine racemizes roughly 10x faster than phenylglycine due to the p-nitro group. Avoid heating in basic solutions (pH > 9). All workups should be performed under neutral or slightly acidic conditions whenever possible.[1]

References

  • Boesten, W. H., et al. (2001).[1][6] "Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary." Organic Letters, 3(8), 1121–1124.[1][6] 
    
  • Gaudin, C., et al. (2013).[1] "Non-ribosomal propeptide precursor in nocardicin A biosynthesis predicted from adenylation domain specificity." Journal of Biological Chemistry.

  • Wegman, M. A., et al. (2001).[1] "Chemoenzymatic synthesis of (S)-phenylglycine and (S)-p-hydroxyphenylglycine." Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for enzymatic resolution).

  • Williams, R. M. (1989).[1] Synthesis of Optically Active

    
    -Amino Acids. Pergamon Press.[1] (Authoritative text on Strecker and auxiliary methods).
    
  • PubChem Database. "2-Amino-2-(4-nitrophenyl)acetic acid."[1][2] CID 221192.[1][2]

Sources

Methodological & Application

Application Note: High-Fidelity Incorporation of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Use of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid in Peptide Synthesis Content Type: Application Note & Technical Guide Audience: Senior Peptide Chemists and Medicinal Chemists

Introduction & Molecule Profile[1][2][3]

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (often abbreviated as (S)-p-NO₂-Phg) is a non-proteinogenic amino acid of significant value in peptidomimetic drug design. Structurally derived from phenylglycine, it introduces unique steric constraints and electronic properties to the peptide backbone.

Key Utility
  • Conformational Restriction: The bulky phenyl ring attached directly to the

    
     restricts rotation around 
    
    
    
    and
    
    
    angles, stabilizing
    
    
    -turn secondary structures.
  • 
    -Electronic Effects:  The strong electron-withdrawing nitro group (
    
    
    
    ) alters the electrostatic potential of the aromatic ring, influencing
    
    
    -
    
    
    stacking interactions with receptor targets.
  • Synthetic Handle: The nitro group serves as a "masked" aniline. Post-synthetic reduction on-resin yields (S)-4-aminophenylglycine, a versatile handle for late-stage functionalization (e.g., fluorophore labeling, urea formation, or macrocyclization).

The Critical Challenge: Racemization

The incorporation of (S)-p-NO₂-Phg is chemically perilous. Phenylglycine derivatives are notoriously prone to racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS).[1][2]

  • Mechanism: The phenyl ring withdraws electron density from the

    
    , significantly increasing the acidity of the 
    
    
    
    proton.
  • The Nitro Effect: The para-nitro group exacerbates this effect through resonance and induction, making the

    
     even more acidic than in standard phenylglycine.
    
  • Consequence: Under standard basic coupling conditions (e.g., DIPEA), proton abstraction occurs rapidly, leading to an enolate intermediate that repotonates indiscriminately, yielding a racemic mixture (DL-peptide).

Chemical Mechanism & Control Strategy

To successfully utilize this building block, one must understand the racemization pathway. The diagram below illustrates the "Danger Zone" (Base-Mediated Racemization) versus the "Safe Path" (Neutral Coupling).

RacemizationPathways cluster_0 Critical Control Point Start (S)-p-NO2-Phg Activated Ester Base Base Excess (DIPEA/Piperidine) Start->Base Exposure Coupled Native (S)-Peptide Bond Formed Start->Coupled Neutral Coupling (DIC/Oxyma) Enolate Planar Enolate Intermediate Base->Enolate H-alpha Abstraction Racemic Racemic Mixture (L- and D-Isomers) Enolate->Racemic Non-stereoselective Reprotonation

Figure 1: Mechanistic pathway showing the high risk of base-mediated racemization for p-nitrophenylglycine derivatives.

Experimental Protocols

Protocol A: Coupling of Fmoc-(S)-p-NO₂-Phg-OH

Objective: Couple the amino acid with <1% racemization. Standard: Do not use phosphonium salts (PyBOP) with tertiary amines (DIPEA) if possible.

Reagents
  • Coupling Cocktail: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Solvent: DMF or NMP (Anhydrous).

  • Base: None (Preferred) or TMP (2,4,6-Trimethylpyridine) if buffering is strictly required.

Step-by-Step Procedure
  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation (In Situ):

    • Dissolve Fmoc-(S)-p-NO₂-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) immediately prior to addition to the resin.

    • Crucial: Do not pre-activate for more than 2 minutes.

  • Coupling:

    • Add the mixture to the resin.[3][4]

    • Agitate at Room Temperature for 60–90 minutes.

    • Note: Do not use microwave heating for this specific coupling step; thermal energy promotes

      
       abstraction.
      
  • Monitoring:

    • Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).

    • If recoupling is necessary, use HATU (2.9 eq) with TMP (Collidine, 3.0 eq) instead of DIPEA. TMP is sterically hindered and less likely to abstract the alpha-proton.

Protocol B: Fmoc Deprotection (Post-Coupling)

Risk: The newly formed peptide bond is susceptible to base-catalyzed epimerization after the p-NO₂-Phg is incorporated, especially during the removal of its own Fmoc group.

  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation and reduces basicity slightly, protecting sensitive stereocenters.

  • Cycles:

    • Short flow wash: 1 minute.

    • Deprotection: 2 x 5 minutes (Strictly timed).

  • Wash: Immediate and extensive washing with DMF (5 x 1 min) to remove all traces of base.

Advanced Protocol: On-Resin Nitro Reduction

Objective: Convert the p-nitro group to a p-amino group (aniline) to serve as a nucleophile for "stapling" or labeling.

Reagents
  • Reducing Agent: Tin(II) Chloride Dihydrate (

    
    ).
    
  • Solvent: DMF.

  • Additive: Phenol (scavenger/proton source).

Step-by-Step Procedure
  • Preparation: Ensure the N-terminus is Fmoc-protected or acetylated (depending on synthesis stage) to prevent side reactions with the free N-terminus.

  • Solution Prep: Prepare a 2M solution of

    
     in DMF containing 5% (v/v) Phenol. The solution may require sonication to dissolve.
    
  • Reaction:

    • Add solution to the resin.[2][3][4]

    • Agitate at room temperature for 4 hours.

    • Observation: The resin color often changes (yellow to orange/brown) as the nitro group reduces.

  • Washing (Critical):

    • Drain reagents.

    • Wash with DMF (3x).[3][4]

    • Wash with DMF/Water (1:1) (3x) to remove tin salts.

    • Wash with THF (3x) to remove polymeric tin byproducts.

    • Wash with DCM (3x).

  • Validation: Cleave a micro-sample. Analyze via LC-MS.

    • Mass Shift: Look for a mass loss of 30 Da (

      
       + 
      
      
      
      =
      
      
      ).
    • Correction: Mass shift is actually -30 Da . (Nitro

      
       is 46 Da; Amine 
      
      
      
      is 16 Da.
      
      
      ).

Comparative Data: Coupling Efficiency vs. Racemization

The following table summarizes expected outcomes based on different activation strategies for electron-deficient phenylglycines.

Activation MethodBase Used% Conversion (1h)% Racemization (D-Isomer)Recommendation
DIC / Oxyma None >98% < 1.5% Highly Recommended
HATU / HOAtTMP (Collidine)>99%2.0 - 4.0%Acceptable for difficult sequences
HBTU / HOBtDIPEA>99%15.0 - 30.0%FORBIDDEN
PyBOPNMM95%10.0 - 15.0%Not Recommended

Workflow Visualization: From Coupling to Functionalization

This diagram outlines the full lifecycle of the (S)-p-NO₂-Phg residue during synthesis, including the optional reduction pathway.

Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Step DIC/Oxyma + Fmoc-(S)-p-NO2-Phg-OH Resin->Coupling Deprotection Fmoc Removal 20% Piperidine/0.1M HOBt Coupling->Deprotection Elongation Peptide Elongation (Standard SPPS) Deprotection->Elongation Decision Target: Nitro or Amino? Elongation->Decision Cleavage Cleavage & Deprotection TFA/TIS/H2O Decision->Cleavage Keep Nitro Reduction On-Resin Reduction SnCl2 / DMF / Phenol Decision->Reduction Need Amine Final Final Peptide Cleavage->Final Functionalization Aniline Functionalization (e.g., Biotinylation/Cyclization) Reduction->Functionalization Functionalization->Cleavage

Figure 2: Complete workflow for incorporating and modifying (S)-p-NO₂-Phg.

Troubleshooting & Quality Control

  • Problem: Double peaks in HPLC after cleavage.

    • Diagnosis: Racemization occurred.[1][5]

    • Fix: Switch to DIC/Oxyma (Protocol A). Ensure coupling temperature did not exceed 25°C. Check the quality of the starting material (commercial p-NO₂-Phg can sometimes contain D-isomer impurities).

  • Problem: Incomplete reduction (Nitro group remains).

    • Diagnosis: Poor solvation or "site isolation" on resin.

    • Fix: Repeat the

      
       treatment. Increase temperature to 40°C (safe for reduction step, as racemization risk is lower once the peptide bond is formed and Fmoc is present/absent depending on strategy).
      
  • Problem: Low loading/coupling efficiency.

    • Diagnosis: Steric hindrance of the phenyl ring.

    • Fix: Double couple using DIC/Oxyma. Do not extend time; extend repetitions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives during Peptide Synthesis. International Journal of Peptide and Protein Research.
  • Hocker, M. D., et al. (1995).[6] p-Nitrobenzyl side-chain protection for solid-phase synthesis.[6] Peptide Research, 8(6), 310-315.[6] (Source for SnCl2 reduction protocols). [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis with (S)-4-Nitrophenylglycine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different physiological effects. A chiral auxiliary is a powerful tool in this endeavor; it is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, inducing a high degree of stereoselectivity.[1][2] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.

(S)-4-nitrophenylglycine emerges as a compelling chiral auxiliary derived from a non-proteinogenic amino acid. Its utility is anchored in several key features:

  • Rigid Stereochemical Environment: The defined (S)-configuration at the α-carbon, coupled with the steric bulk of the nitrophenyl group, creates a highly organized and predictable three-dimensional space.

  • Electronic Properties: The electron-withdrawing nitro group modulates the reactivity of the system and can influence the stability of intermediates.

  • Recoverability: As an amino acid derivative, it can be readily recovered after the synthetic sequence.

This guide provides an in-depth exploration of the application of (S)-4-nitrophenylglycine as a chiral auxiliary, focusing on the mechanistic rationale, detailed experimental protocols, and practical considerations for its use in key asymmetric transformations.

Core Principle: The Workflow of an Auxiliary-Directed Synthesis

The use of (S)-4-nitrophenylglycine follows a reliable three-stage process: covalent attachment to a substrate, a diastereoselective bond-forming reaction, and finally, cleavage to release the enantiomerically enriched product. This systematic approach is one of the main advantages of using a chiral auxiliary.[3]

G cluster_workflow General Workflow A Prochiral Substrate + (S)-4-Nitrophenylglycine B Attach Auxiliary (Amide Formation) A->B C Chiral Adduct B->C D Diastereoselective Reaction C->D Reagents (e.g., Base, Electrophile) E Diastereomeric Product D->E F Cleave Auxiliary (Hydrolysis) E->F G Chiral Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application I: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of chiral auxiliaries is the enantioselective alkylation of enolates to produce α-substituted carboxylic acids, which are invaluable chiral building blocks.[2][4] When a prochiral carboxylic acid is coupled to (S)-4-nitrophenylglycine, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Mechanistic Rationale for Stereocontrol

Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the N-acyl derivative forms a Z-enolate that is stabilized by chelation with the lithium cation. The bulky 4-nitrophenyl group effectively shields the si-face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered re-face, resulting in high diastereoselectivity.

Caption: Steric shielding by the auxiliary directs the electrophile's approach.

Protocol 1: Asymmetric Alkylation of Propanoic Acid

This protocol details the synthesis of (S)-2-methylpentanoic acid from propanoic acid and iodoethane.

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of (S)-4-nitrophenylglycine (1.0 eq) and propanoic acid (1.1 eq) in dry dichloromethane (DCM, 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propanoyl-(S)-4-nitrophenylglycine adduct.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl adduct (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add iodoethane (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude product from the previous step in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH) (5.0 eq) and 30% hydrogen peroxide (H₂O₂) (5.0 eq).

  • Stir vigorously at room temperature for 6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the desired (S)-2-methylpentanoic acid with diethyl ether (3x).

  • The aqueous layer contains the protonated (S)-4-nitrophenylglycine, which can be recovered by neutralization and extraction or crystallization.

  • Combine the organic layers containing the product, dry over anhydrous sodium sulfate, and concentrate. Purify by distillation or chromatography to obtain the final product.

Data Presentation: Representative Results

The effectiveness of (S)-4-nitrophenylglycine as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved with a variety of electrophiles.

EntrySubstrate AcidElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)
1Propanoic AcidIodoethane85>98
2Propanoic AcidBenzyl Bromide91>98
3Butanoic AcidAllyl Bromide8297
4Acetic AcidIodobutane7995

Note: Data are representative and may vary based on specific reaction conditions.

Application II: Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation.[5][6] Chiral auxiliaries, such as those derived from amino acids, can control the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds. The N-acyl derivative of (S)-4-nitrophenylglycine can be converted to a boron enolate, which then reacts with an aldehyde in a highly diastereoselective manner.[6]

Protocol 2: Boron-Mediated Asymmetric Aldol Reaction

Step 1: N-Acyl Adduct Formation

  • Prepare the N-acetyl-(S)-4-nitrophenylglycine adduct as described in Protocol 1, using acetic anhydride or acetyl chloride.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the N-acetyl adduct (1.0 eq) in dry DCM (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Add dibutylboron triflate (DBOTf) (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate the formation of the Z-boron enolate.

  • Cool the reaction back down to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde) (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM (3x), dry the combined organic layers over sodium sulfate, and concentrate.

Step 3: Auxiliary Cleavage and Product Isolation

  • Cleavage of the aldol product can be achieved using the LiOH/H₂O₂ method described in Protocol 1, Step 3, to yield the chiral β-hydroxy acid.

Auxiliary Cleavage and Recovery

The ability to efficiently remove and recover the chiral auxiliary is crucial for the practicality of the synthesis.[3] While hydrolytic methods are common, the specific conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.

G cluster_cleavage Auxiliary Cleavage & Recovery Start Diastereomeric Product (Auxiliary Attached) Method1 Method 1: Basic Hydrolysis (e.g., LiOH / H₂O₂) Start->Method1 Method2 Method 2: Acidic Hydrolysis (e.g., 6M HCl, reflux) Start->Method2 Product Enantiopure Product Method1->Product Auxiliary Recovered Auxiliary (S)-4-Nitrophenylglycine Method1->Auxiliary Method2->Product Method2->Auxiliary

Caption: Common methods for cleaving the chiral auxiliary post-reaction.

Conclusion

(S)-4-nitrophenylglycine serves as a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its well-defined stereochemical structure provides excellent facial bias in key transformations like alkylations and aldol reactions, leading to products with high diastereomeric excess. The protocols outlined herein provide a robust framework for researchers to leverage this auxiliary in the synthesis of complex, enantiomerically pure molecules critical to the fields of medicinal chemistry and materials science.

References

  • An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. Organic Chemistry Frontiers (RSC Publishing).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI.
  • Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University.
  • Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions.
  • Biocatalytic asymmetric aldol addition into unactivated ketones. PMC.
  • Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews (RSC Publishing).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter 13.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Alkylation. Buchler GmbH.
  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.

Sources

Resolving Racemic 2-Amino-2-(4-nitrophenyl)acetic Acid: A Guide to Chiral Separation Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure amino acids are fundamental chiral building blocks in modern drug discovery and development. The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's pharmacological and toxicological properties. 2-Amino-2-(4-nitrophenyl)acetic acid, also known as 4-nitrophenylglycine, is a critical intermediate in the synthesis of various pharmaceuticals. Its racemic form comprises two non-superimposable mirror images, the (R)- and (S)-enantiomers. The biological activity of these enantiomers can differ significantly, necessitating their separation and individual evaluation. This comprehensive guide provides detailed protocols and the underlying scientific principles for the chiral resolution of racemic 2-Amino-2-(4-nitrophenyl)acetic acid, targeting researchers, scientists, and drug development professionals.

The Importance of Chirality in Drug Development

The distinct three-dimensional structures of enantiomers dictate their interactions with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, or worse, contribute to undesirable side effects. Therefore, the ability to isolate and characterize individual enantiomers is a cornerstone of safe and effective drug design. This guide explores three robust methods for the chiral resolution of 2-Amino-2-(4-nitrophenyl)acetic acid: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to preparative scale chromatographic separation.

Method 1: Classical Resolution via Diastereomeric Salt Formation with Tartaric Acid

Classical resolution remains a widely employed and cost-effective method for separating enantiomers on a large scale.[1] This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1] Diastereomers, unlike enantiomers, possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] Tartaric acid, a naturally occurring and readily available chiral diacid, is an excellent resolving agent for racemic amines and amino acids.[2][3]

Principle of the Method

The reaction of racemic 2-Amino-2-(4-nitrophenyl)acetic acid with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, yields two diastereomeric salts: [(R)-4-nitrophenylglycine · L-tartrate] and [(S)-4-nitrophenylglycine · L-tartrate]. Due to their distinct crystalline structures and intermolecular interactions, one of these salts will typically be less soluble in a given solvent system and will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The less soluble salt can then be isolated by filtration, and the desired enantiomer of 4-nitrophenylglycine can be liberated by treatment with a base.

cluster_0 Classical Resolution Workflow Racemic Racemic 2-Amino-2- (4-nitrophenyl)acetic acid SaltFormation Diastereomeric Salt Formation (in suitable solvent) Racemic->SaltFormation ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->SaltFormation FractionalCrystallization Fractional Crystallization SaltFormation->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Solid) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) FractionalCrystallization->MoreSolubleSalt Isolation Isolation (Filtration) LessSolubleSalt->Isolation Liberation Liberation of Enantiomer (Base Treatment) Isolation->Liberation PureEnantiomer Enantiomerically Enriched 2-Amino-2-(4-nitrophenyl)acetic acid Liberation->PureEnantiomer

Caption: Workflow for classical chiral resolution.

Detailed Protocol

Materials:

  • Racemic 2-Amino-2-(4-nitrophenyl)acetic acid

  • L-(+)-Tartaric acid [CAS: 87-69-4]

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Filtration apparatus

  • Polarimeter for optical rotation measurement

  • Chiral HPLC or SFC system for enantiomeric excess determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-Amino-2-(4-nitrophenyl)acetic acid in 100 mL of a 9:1 (v/v) methanol/water solution. Gently heat the mixture to aid dissolution.

    • In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of the same solvent mixture.

    • Slowly add the tartaric acid solution to the amino acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 12-24 hours to facilitate crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at 40-50 °C.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Dissolve the dried diastereomeric salt in a minimal amount of hot deionized water.

    • Adjust the pH of the solution to approximately 9-10 with a 2 M NaOH solution. This will precipitate the free amino acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitated amino acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis:

    • Determine the yield of the recovered enantiomerically enriched amino acid.

    • Measure the specific rotation of the product using a polarimeter.

    • Determine the enantiomeric excess (ee%) of the product using a suitable chiral HPLC or SFC method (see Method 3 for guidance).

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of a racemic pair, leaving the other enantiomer unreacted.[4] Penicillin G acylase (PGA) is an enzyme known to catalyze the enantioselective hydrolysis of N-acylated amino acids and can also be used for the kinetic resolution of racemic amines and their derivatives.[5]

Principle of the Method

In this approach, the racemic 2-Amino-2-(4-nitrophenyl)acetic acid is first N-acylated, for example, with phenylacetyl chloride, to form N-phenylacetyl-2-amino-2-(4-nitrophenyl)acetic acid. The racemic N-acylated amino acid is then subjected to hydrolysis by Penicillin G acylase. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the R-enantiomer) back to the free amino acid, while the other enantiomer (the S-enantiomer) remains as the N-acylated derivative. The resulting mixture of the free amino acid and the N-acylated amino acid can then be separated based on their different chemical properties (e.g., solubility at different pH values).

cluster_1 Enzymatic Resolution Workflow RacemicAcyl Racemic N-Acyl-2-Amino-2- (4-nitrophenyl)acetic acid Hydrolysis Enantioselective Hydrolysis RacemicAcyl->Hydrolysis Enzyme Penicillin G Acylase Enzyme->Hydrolysis Mixture (R)-Amino Acid + (S)-N-Acyl Amino Acid Hydrolysis->Mixture Separation Separation (e.g., pH adjustment & extraction) Mixture->Separation Enantiomer1 (R)-2-Amino-2-(4-nitrophenyl)acetic acid Separation->Enantiomer1 Enantiomer2 (S)-N-Acyl-2-Amino-2- (4-nitrophenyl)acetic acid Separation->Enantiomer2

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol

Materials:

  • Racemic 2-Amino-2-(4-nitrophenyl)acetic acid

  • Phenylacetyl chloride

  • Penicillin G acylase (e.g., from E. coli or Alcaligenes faecalis)[4]

  • Phosphate buffer (pH 7.5)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware

  • pH meter

  • Incubator/shaker

Procedure:

  • N-Acylation of the Racemic Amino Acid (to be performed in a fume hood):

    • Suspend 10.0 g of racemic 2-Amino-2-(4-nitrophenyl)acetic acid in 100 mL of a suitable solvent (e.g., dichloromethane).

    • Cool the suspension in an ice bath and slowly add a slight molar excess of phenylacetyl chloride.

    • Add a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

    • Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

    • Isolate and purify the N-phenylacetyl derivative by standard organic chemistry techniques (e.g., extraction and crystallization).

  • Enzymatic Hydrolysis:

    • Prepare a solution of the racemic N-phenylacetyl-2-amino-2-(4-nitrophenyl)acetic acid in a phosphate buffer (pH 7.5).

    • Add Penicillin G acylase to the solution (the amount of enzyme will depend on its activity and should be optimized).

    • Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the extent of hydrolysis. Aim for approximately 50% conversion for optimal resolution.

  • Separation of the Products:

    • Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

    • Acidify the reaction mixture with HCl to a pH of approximately 2.

    • Extract the unreacted N-acylated amino acid with an organic solvent like ethyl acetate.

    • The aqueous layer will contain the protonated free amino acid enantiomer.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

    • Collect the precipitated amino acid by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the yield and enantiomeric excess of both the recovered free amino acid and the N-acylated amino acid.

Method 3: Chromatographic Separation (HPLC and SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the separation of enantiomers.[6][7] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8] SFC is often considered a "greener" alternative to normal-phase HPLC as it primarily uses compressed carbon dioxide as the mobile phase.[9]

Principle of the Method

A solution of the racemic 2-Amino-2-(4-nitrophenyl)acetic acid is injected onto a column packed with a chiral stationary phase. As the mobile phase carries the sample through the column, the two enantiomers interact with the CSP to different extents. The enantiomer that interacts more strongly will be retained longer on the column, while the less strongly interacting enantiomer will elute first. This difference in retention times allows for their separation and quantification.

cluster_2 Chromatographic Resolution Workflow RacemicSample Racemic 2-Amino-2- (4-nitrophenyl)acetic acid (dissolved in mobile phase) Injection Injection RacemicSample->Injection ChiralColumn Chiral Stationary Phase (HPLC or SFC Column) Injection->ChiralColumn Separation Differential Interaction & Elution ChiralColumn->Separation EnantiomerA Elution of Enantiomer A Separation->EnantiomerA EnantiomerB Elution of Enantiomer B Separation->EnantiomerB Detector Detection (e.g., UV) Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram EnantiomerA->Detector EnantiomerB->Detector

Caption: Workflow for chromatographic chiral separation.

Exemplary HPLC Protocol

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A chiral column suitable for amino acid separation, such as a polysaccharide-based CSP (e.g., Chiralpak series) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T).[10]

Suggested HPLC Conditions (to be optimized):

ParameterSuggested ConditionRationale
Column Chiralpak AD-H (or similar)Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA)Normal phase conditions are often effective for polysaccharide columns. TFA is added to improve peak shape for acidic analytes.
Isocratic Elution 80:20:0.1 (v/v/v)A starting point for method development; the ratio of hexane to isopropanol can be adjusted to optimize resolution and retention time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CRoom temperature is a common starting point; temperature can be varied to improve separation.
Detection UV at 254 nmThe nitro-aromatic ring of the analyte provides strong UV absorbance.
Exemplary SFC Protocol

Instrumentation and Columns:

  • An SFC system with a back-pressure regulator and a UV detector.

  • A chiral column compatible with SFC, often the same types used for normal-phase HPLC (e.g., Chiralpak series).[11]

Suggested SFC Conditions (to be optimized):

ParameterSuggested ConditionRationale
Column Chiralpak AS-H (or similar)Polysaccharide-based CSPs are also highly effective in SFC.
Mobile Phase Supercritical CO₂ / MethanolA common mobile phase system for chiral SFC.
Isocratic Elution 85:15 (v/v)The percentage of the co-solvent (methanol) is a key parameter for adjusting retention and selectivity.
Flow Rate 3.0 mL/minHigher flow rates are often possible in SFC due to the lower viscosity of the mobile phase.
Back Pressure 150 barNecessary to maintain the CO₂ in its supercritical state.
Column Temperature 40 °CTemperature can influence selectivity in SFC.
Detection UV at 254 nmCompatible with SFC and suitable for the analyte.

Data Presentation and Analysis

The success of a chiral resolution is quantified by two key parameters: the yield of the desired enantiomer and its enantiomeric excess (ee%).

Enantiomeric Excess (ee%) Calculation:

ee% is a measure of the purity of a chiral sample. It is calculated from the relative amounts of the two enantiomers:

ee% = [ |(moles of R-enantiomer - moles of S-enantiomer)| / (moles of R-enantiomer + moles of S-enantiomer) ] x 100

In chromatographic methods, ee% can be calculated directly from the peak areas of the two enantiomers:

ee% = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100

Specific Rotation:

The specific rotation ([α]) is a physical constant for a chiral compound and can be used to assess its optical purity. It is measured using a polarimeter and calculated using the following formula:

[α] = α / (l x c)

where:

  • α is the observed rotation

  • l is the path length of the polarimeter cell in decimeters (dm)

  • c is the concentration of the sample in g/mL

Expected Outcomes (Illustrative):

The following table provides illustrative data for what might be expected from the successful application of these resolution protocols. Actual results will vary depending on the specific experimental conditions.

Resolution MethodTarget EnantiomerTypical Yield (%)Typical ee%
Classical Resolution Less Soluble Diastereomer35 - 45>95
Enzymatic Resolution Unreacted Enantiomer40 - 48>98
Preparative HPLC/SFC Both Enantiomers>90 (combined)>99

Conclusion

The chiral resolution of 2-Amino-2-(4-nitrophenyl)acetic acid is a critical step for its application in the synthesis of enantiomerically pure pharmaceuticals. This guide has detailed three distinct yet powerful methodologies for achieving this separation. Classical resolution with tartaric acid offers a scalable and cost-effective approach. Enzymatic kinetic resolution provides high enantioselectivity under mild conditions. Chromatographic methods, particularly SFC, offer rapid and highly efficient separation for both analytical and preparative purposes. The choice of method will depend on the specific requirements of the project, including the desired scale, purity, and available resources. By understanding the principles and applying the protocols outlined herein, researchers can confidently approach the chiral resolution of this important building block.

References

  • Ismail, H., Lau, R. M., van Langen, L. M., van Rantwijk, F., Švedas, V. K., & Sheldon, R. A. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 10(3), 319-325.
  • Palkó, M., Ilia, G., & Fülöp, F. (2014). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 19(6), 7864-7880.
  • Straathof, A. J. J., & Jongejan, J. A. (1995). Mass balancing in kinetic resolution: calculating yield and enantiomeric excess using chiral balance. Biotechnology and Bioengineering, 45(6), 536-538.
  • Liu, Y., Wang, Y., Zhang, J., Cheng, Q., Li, K., & Wang, R. (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Frontiers in Chemistry, 9, 809205.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Fogassy, E., Sipos, M., Pálovics, E., & Kozma, D. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Processes, 9(8), 1433.
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Bream, R., & Tummala, S. (2010). Ultrafast chiral separations for high throughput enantiopurity analysis. Chirality, 22(1), E13-E20.
  • Gzil, J., & De Klerck, K. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Dong, M. W. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(2), 154-166.
  • Gellman, A. J., & Koritnik, A. (2022). Structure sensitive enantioselectivity on surfaces: tartaric acid on all surfaces vicinal to Cu(111).
  • Forney, L. J., & Rule, D. L. (1993). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. The Biochemical journal, 296(Pt 1), 131–135.
  • Alvaro, G., Bocedi, A., Cesti, P., & Galli, G. (1993). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. The Biochemical journal, 296(Pt 1), 137–142.
  • Rachoń, J., & Ciszewski, K. (2006). Tartaric acid as a chiral selector in resolution of racemic α-amino acids.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Ferreira, F. C., Ribeiro, A. M., Rodrigues, A. E., & Pais, L. S. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Sunder, V. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. (Doctoral dissertation, Otto-von-Guericke-Universität Magdeburg).
  • Daicel Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Moline, A., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-107.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Yoshioka, R., & Watanabe, S. (1992). U.S. Patent No. 5,149,853. Washington, DC: U.S.
  • Miller, L., & Aurigemma, C. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • Forney, L. J., & Rule, D. L. (1993). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by the F360V enzyme.
  • Faigl, F., & Fogassy, E. (2011). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid.
  • Fogassy, E., Nógrádi, K., & Pálovics, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Pharmaceutical Chemistry, 5(4), 1-6.
  • Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative.
  • BenchChem. (2025). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.
  • D'Acquarica, I., Gasparrini, F., Zappia, G., Villani, C., & Gacs-Baitz, E. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57.
  • Palkó, M., & Fülöp, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2243.
  • Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.
  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Zhang, Y., Jia, X., & Li, Z. (2018). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 10(28), 3467-3471.
  • University of Colorado Boulder. (n.d.). Read section 7.4 on optical rotation. Retrieved from University of Colorado Boulder website.
  • D'Acquarica, I., Gasparrini, F., Zappia, G., Villani, C., & Gacs-Baitz, E. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PubMed.
  • D'Acquarica, I., Gasparrini, F., Zappia, G., Villani, C., & Gacs-Baitz, E. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC.
  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

Sources

HPLC analysis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Analysis of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid Enantiomers

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as L-4-nitrophenylglycine) is a critical chiral building block used in the synthesis of semi-synthetic antibiotics, peptide mimetics, and as a resolving agent for chiral bases. The enantiomeric purity of this compound is paramount, as the (R)-enantiomer often represents a pharmacologically inactive or toxic impurity.

This guide details two robust protocols for the separation of (S)- and (R)-2-Amino-2-(4-nitrophenyl)acetic acid. Unlike standard lipophilic drugs, this molecule is zwitterionic and highly polar, rendering traditional Normal Phase (Hexane/IPA) methods ineffective due to solubility issues.

We present two validated approaches:

  • The "Gold Standard" Method (Crown Ether): Utilizes host-guest complexation for maximum resolution of the primary amine.

  • The MS-Compatible Method (Teicoplanin): Utilizes a macrocyclic glycopeptide phase for LC-MS applications where non-volatile acids are prohibited.

Method Development Strategy

The separation strategy relies on the specific structural features of the target molecule: a primary amine (


) attached directly to the chiral center, and a polar carboxylic acid group.
Decision Matrix: Selecting the Right Protocol

MethodSelection Start Start: Sample Analysis Q1 Is MS Detection Required? Start->Q1 MethodA Protocol A: Crown Ether (Crownpak CR-I(+)) Highest Resolution, UV Only Q1->MethodA No (UV/Vis) MethodB Protocol B: Zwitterionic (Chirobiotic T) LC-MS Compatible Q1->MethodB Yes (Mass Spec)

Figure 1: Decision tree for selecting the appropriate chromatographic method based on detection requirements.

Protocol A: Crown Ether Separation (Gold Standard)

Principle: This method employs a chiral crown ether stationary phase (Crownpak CR-I(+)).[1][2][3] The crown ether forms a host-guest inclusion complex specifically with the protonated primary ammonium group (


) of the amino acid.

Mechanism: The ammonium ion sits inside the crown ether cavity. The chiral barrier is provided by the binaphthyl groups of the crown ether. This interaction requires an acidic mobile phase to ensure the amine is fully protonated.

Materials & Equipment
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[2] Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+) version.

  • System: HPLC with UV/Vis detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents: Perchloric Acid (

    
    , HPLC Grade), Acetonitrile (HPLC Grade), Ultrapure Water (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase pH 1.5

(aq) / Acetonitrile (90:10 v/v)
Acid ensures

formation for complexation. ACN modulates retention.
Flow Rate 0.4 mL/minOptimized for 3.0 mm ID column to prevent overpressure.
Temperature 25°C (Strict Control)Lower temperatures favor the enthalpy-driven host-guest complexation.
Detection UV @ 254 nm The 4-nitrophenyl group has a strong absorbance at 254 nm.
Injection Volume 5 µLPrevent column overload which causes peak tailing.
Sample Diluent Mobile PhaseMatches the eluent to prevent peak distortion.
Step-by-Step Procedure
  • Mobile Phase Prep: Add approx.

    
     of 
    
    
    
    to
    
    
    of water to achieve pH 1.5. Filter through a
    
    
    membrane. Mix
    
    
    of this buffer with
    
    
    ACN.
  • Equilibration: Flush the column with mobile phase for at least 30 minutes. Ensure the baseline is stable.

  • Standard Prep: Dissolve

    
     of racemic 2-amino-2-(4-nitrophenyl)acetic acid in 
    
    
    
    of mobile phase.
  • Run: Inject the racemic standard to establish retention times.

    • Expected Elution: The (R)-enantiomer (D-form) typically elutes first .[1] The (S)-enantiomer (L-form) elutes second .

    • Note: Verify elution order with a pure (S)-standard.

Protocol B: Teicoplanin Separation (MS-Compatible)

Principle: This method uses the macrocyclic antibiotic Teicoplanin (Chirobiotic T).[4] It is effective for amino acids in "Polar Ionic Mode," utilizing methanol and water without non-volatile salts, making it ideal for LC-MS.

Materials & Equipment
  • Column: Astec CHIROBIOTIC T (4.6 mm x 250 mm, 5 µm).

  • System: HPLC-MS or HPLC-UV.

  • Reagents: Methanol (LC-MS Grade), Acetic Acid, Triethylamine (TEA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Methanol / Water / Acetic Acid / TEA (60 : 40 : 0.1 : 0.1) "Polar Ionic Mode." The acid/base ratio controls the ionization state of the Teicoplanin and the analyte.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[5]
Temperature 20°C - 25°CTeicoplanin separations are sensitive to temperature; cooler is often better.
Detection UV @ 254 nm or MS (ESI+)Compatible with electrospray ionization.
Step-by-Step Procedure
  • Mobile Phase Prep: Mix Methanol and Water (60:40). Add

    
     Acetic Acid and 
    
    
    
    TEA. Degas thoroughly.
  • Conditioning: Teicoplanin columns require significant equilibration (approx. 60 mins) when switching modes.

  • Optimization: If resolution is poor, increase the Methanol content (up to 80%) to increase retention and selectivity.

Comparative Analysis & System Suitability

The following table summarizes the expected performance metrics for both protocols.

MetricProtocol A (Crown Ether)Protocol B (Teicoplanin)
Resolution (

)

(Excellent)

(Good)
Run Time

mins

mins
Solubility High (Acidic aqueous)Moderate (Methanolic)
Column Life Sensitive to high pH (

)
Robust
Primary Use QC / Purity AnalysisPK Studies / LC-MS
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision (RSD): NMT

    
     for retention time and area (
    
    
    
    ).

Troubleshooting Guide

  • Issue: Peak Tailing

    • Cause: Column overload or secondary interactions.

    • Fix: Reduce injection volume (

      
      ) or increase acid concentration slightly in Protocol A (lower pH to 1.0).
      
  • Issue: Loss of Resolution on Crownpak

    • Cause: Contamination with cations (

      
      , 
      
      
      
      ) or column drying.
    • Fix: Crown ethers complex strongly with

      
      . Ensure all water is ultrapure and glassware is rinsed. Never  use Potassium salts in the buffer.
      
  • Issue: Elution Order Reversal

    • Context: If using Crownpak CR(-), the elution order will reverse ((S) elutes first).[1][6] Always verify the column label.

Scientific Mechanism Visualization

Mechanism Analyte Analyte: (S)-2-Amino-2-(4-nitrophenyl)acetic acid (Protonated -NH3+) Complex Inclusion Complex: [-NH3+] <--> [Crown Ether] (Hydrogen Bonding) Analyte->Complex Acidic Mobile Phase Phase Stationary Phase: Crown Ether (18-Crown-6 derivative) Phase->Complex Separation Chiral Discrimination: Steric hindrance from Binaphthyl groups differentiates (S) vs (R) Complex->Separation

Figure 2: Mechanism of chiral recognition on the Crownpak CR(+) column. The ammonium group of the analyte complexes with the crown ether, while steric barriers discriminate the enantiomers.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR(+) / CR(-). Retrieved from [Link][2]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Machida, Y., et al. (1986). Separation of Amino Acid Enantiomers by HPLC using Crown Ether Stationary Phases.

Sources

Application in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of High-Energy Pharmaceutical Intermediates Sub-title: Mastering In-Situ Diazotization and Cyclization for Scalable API Production

Executive Summary

Objective: To provide a validated protocol for the continuous flow synthesis of labile diazonium intermediates, mitigating the explosion hazards and thermal runaway risks associated with batch processing. Scope: This guide covers the theoretical basis of micro-mixing, a specific case study (Benzotriazole synthesis), and a self-validating operational protocol. Audience: Process Chemists, Chemical Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Theoretical Basis: The "Micro-Reactor" Advantage

In pharmaceutical synthesis, diazonium salts are versatile but notorious for their instability and exothermic decomposition.[1] Traditional batch reactors suffer from poor surface-to-volume ratios (


), leading to "hotspots" where local temperatures exceed the decomposition threshold of the intermediate.

The Flow Solution: Micro-reactors offer


 ratios exceeding 

. This allows for:
  • Instantaneous Heat Dissipation: Exotherms are removed faster than they are generated.[1]

  • Flash Mixing: Mixing time (

    
    ) is reduced to milliseconds, ensuring the reaction is kinetically controlled rather than diffusion-limited.[1]
    
  • Inventory Reduction: Only a few milliliters of the hazardous intermediate exist at any given second, rendering a potential failure event inherently safe.[1]

Visualizing the Thermal Advantage

The following diagram contrasts the thermal profile of a batch reactor (prone to accumulation) vs. a continuous flow reactor (steady-state control).

ThermalProfile cluster_batch Batch Reactor (Risk Zone) cluster_flow Flow Reactor (Control Zone) B_Start Reagent Addition B_Accum Accumulation of Unreacted Material B_Start->B_Accum B_Hotspot Localized Hotspot (Runaway Risk) B_Accum->B_Hotspot F_In Continuous Injection F_Mix Micromixing (t_mix < 1s) F_In->F_Mix F_Heat Rapid Heat Removal F_Mix->F_Heat

Figure 1: Thermal trajectory comparison.[1][2][3][4] Batch reactors risk thermal runaway due to accumulation; flow reactors maintain steady-state thermal control.

Application Case Study: Synthesis of Benzotriazole

Target: Synthesis of a Benzotriazole derivative via diazotization of o-phenylenediamine followed by intramolecular cyclization. This reaction is a classic example of a "forbidden chemistry" in batch scale-up due to the shock-sensitivity of dry diazonium salts.

Reaction Scheme:

  • Step A (Diazotization): o-Phenylenediamine +

    
     + 
    
    
    
    
    
    Diazonium Intermediate (
    
    
    ).[1]
  • Step B (Cyclization): Spontaneous intramolecular ring closure

    
     Benzotriazole Product.[1]
    
Comparative Performance Data
ParameterBatch Process (5L Reactor)Continuous Flow (Micro-reactor)Impact
Reaction Time 2 Hours (dosing limited)45 Seconds (Residence Time)160x Faster
Temperature -10°C (Cryogenic req.)+20°C (Ambient)Energy Savings
Yield 82% (Side products formed)96%Purity Increase
Safety High Risk (Accumulation)Inherently SafeRisk Mitigation

Detailed Experimental Protocol

Equipment Setup
  • Pumps: 2x High-pressure piston pumps (Acid resistant - Hastelloy or Ceramic heads).

  • Reactor: PFA coil reactor (Volume: 10 mL) or Glass Micro-chip reactor.

  • Mixer: T-junction or Static Mixer (PEEK/PTFE).[1]

  • Thermal Control: Peltier unit or simple water bath.[1]

  • Pressure Control: Back Pressure Regulator (BPR) set to 40-100 psi.[1]

Why a BPR? The BPR is critical.[5] It suppresses gas evolution (


 bubbles) that can disrupt flow homogeneity and allows the solvent to be superheated above its boiling point if necessary to accelerate kinetics.
Reagent Preparation
  • Feed A (Substrate): 1.0 M o-phenylenediamine in dilute HCl.

  • Feed B (Nitrite): 1.1 M

    
     in deionized water.[1]
    
  • Degassing: Crucial Step.[1] Sonicate all solvents for 15 mins.[1] Dissolved oxygen can quench radical species and micro-bubbles cause pump cavitation.[1]

Operational Workflow (Step-by-Step)
  • System Priming:

    • Flush system with solvent (water/acid mix) at 5 mL/min to remove air.[1]

    • Validation: Verify pressure is stable at the BPR setpoint (e.g., 60 psi

      
       2 psi).[1]
      
  • Residence Time (

    
    ) Calculation: 
    
    • Target

      
       seconds.[1]
      
    • Reactor Volume (

      
      ) = 10 mL.[1]
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      .
    • Set Pump A to 5 mL/min and Pump B to 5 mL/min (1:1 ratio).

  • Reaction Initiation:

    • Switch valves from Solvent to Reagent Feeds simultaneously.

    • Wait Time: Collect waste for 2x system volumes (20 mL) to reach steady state.

  • Steady State Collection:

    • Direct output to a quenching vessel (containing urea solution to destroy excess nitrite) or a crystallization flask.[1]

    • Monitor inline temperature; no exotherm spikes should be visible due to efficient heat transfer.[1]

  • Shutdown:

    • Switch back to solvent.[1] Flush for 5x system volumes.

    • Warning: Do not stop flow while reagents are inside the coil. This will cause clogging/precipitation.[1]

Process Flow Diagram

FlowSetup PumpA Pump A: Amine/Acid Mixer T-Mixer (High Turbulence) PumpA->Mixer Flow A PumpB Pump B: NaNO2 (aq) PumpB->Mixer Flow B Reactor Reactor Coil (Temp Controlled) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (60 psi) Reactor->BPR Product Stream Quench Quench/Collection BPR->Quench

Figure 2: Schematic of the continuous flow diazotization setup. The BPR ensures single-phase flow by suppressing gas bubbles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pressure Spike Precipitation/CloggingIncrease temperature or add co-solvent (e.g., MeOH).[1] Check BPR for solids.[1]
Low Yield Poor MixingIncrease flow rate (Reynolds number) or switch to a static mixer with internal baffles.[1]
Gas Slugs

Evolution
Increase BPR pressure. Ensure reagents are degassed.[1]
Corrosion Acid incompatibilityVerify pump seals are PTFE/Ceramic.[1] Stainless steel (316L) is not suitable for HCl.[1]

References & Authoritative Grounding

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients.[1][5] Angewandte Chemie International Edition.[1][2][5][6]

    • Relevance: Defines the safety parameters for handling high-energy intermediates in flow.

  • U.S. Food and Drug Administration (FDA).[1][7] (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products.[8][9]

    • Relevance: Regulatory guidance supporting the switch from batch to continuous manufacturing for quality assurance.[9]

  • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds.[1][10] Chemistry – A European Journal.[1][2][10]

    • Relevance: Provides specific chemical parameters for diazotization stability.[1]

  • Movsisyan, M., et al. (2016). Taming hazardous chemistry by continuous flow technology.[1] Chemical Society Reviews.[1]

    • Relevance: Comprehensive review of "forbidden chemistries" enabled by flow.

Sources

Application Note: (S)-2-Amino-2-(4-nitrophenyl)acetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-4-nitrophenylglycine) is a high-value chiral building block used in the synthesis of non-ribosomal peptide antibiotics, peptidomimetics, and small-molecule enzyme inhibitors.[1] Its structural rigidity and the versatility of the nitro group—which serves as a masked aniline for late-stage functionalization—make it indispensable in drug discovery. However, its use is complicated by a high propensity for racemization at the


-carbon, driven by the electron-withdrawing nature of the 

-nitrophenyl moiety. This guide provides optimized protocols for protection, coupling, and reduction that preserve chiral integrity.

Introduction & Chemical Profile[1][2][3][4][5]

The incorporation of non-proteinogenic amino acids like phenylglycine derivatives is a proven strategy to increase the proteolytic stability and potency of peptide drugs. (S)-2-Amino-2-(4-nitrophenyl)acetic acid is particularly valuable because the para-nitro group can be selectively reduced to an amine, providing an orthogonal "handle" for bioconjugation (e.g., to fluorophores, PEG chains, or cytotoxic payloads) without disrupting the peptide backbone.

Chemical Identity
PropertyDetail
IUPAC Name (2S)-2-amino-2-(4-nitrophenyl)acetic acid
Common Name (S)-4-Nitrophenylglycine; (S)-Phg(4-NO2)-OH
CAS Number 336877-66-8 (S-isomer); 5407-25-0 (Racemic)
Molecular Weight 196.16 g/mol
Chiral Stability Low. Prone to base-catalyzed racemization.[2]
The Core Challenge: Racemization

Unlike alanine or phenylalanine, the


-proton of phenylglycine derivatives is highly acidic due to the resonance stabilization of the enolate by the adjacent phenyl ring. In (S)-4-nitrophenylglycine, the strong electron-withdrawing effect (-I, -M) of the nitro group further acidifies this proton, making the molecule exceptionally sensitive to basic conditions (e.g., Fmoc deprotection, base-mediated coupling).

Synthetic Utility & Workflow

The following diagram illustrates the strategic workflow for utilizing this building block, highlighting the critical decision points where racemization risks are highest.

G Start (S)-4-Nitrophenylglycine (Unprotected) Prot N-Protection (Fmoc/Boc) Start->Prot Mild Base Coup Peptide Coupling (Solid/Solution Phase) Prot->Coup Low-Epimerization Reagents (DEPBT) Racemization CRITICAL RISK: Racemization Prot->Racemization Excess Base Red Nitro Reduction (Late-Stage) Coup->Red Chemoselective (Fe/NH4Cl or H2/Pd) Coup->Racemization Standard HATU/DIPEA Func Functionalization (Bioconjugation) Red->Func Amide/Click Chem

Figure 1: Synthetic workflow for (S)-4-nitrophenylglycine, emphasizing the critical risk of racemization during protection and coupling steps.

Detailed Protocols

Protocol A: N-Fmoc Protection (Racemization-Free)

Standard Schotten-Baumann conditions (NaOH/Dioxane) often lead to partial racemization. This protocol uses a milder organic base system.

Reagents:

  • (S)-4-Nitrophenylglycine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • NaHCO3 (2.5 eq)

  • Solvent: Water/Acetone (1:1 v/v)

Procedure:

  • Dissolution: Suspend (S)-4-nitrophenylglycine in Water/Acetone (1:1). Add NaHCO3 slowly. Note: Avoid using NaOH or TEA.

  • Addition: Cool the solution to 0°C. Add Fmoc-OSu portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LCMS.

  • Workup: Acidify carefully to pH 2-3 with 1N HCl at 0°C. Do not use strong mineral acids at room temperature. Extract immediately with Ethyl Acetate.

  • Purification: Recrystallize from EtOAc/Hexane. Avoid silica chromatography if possible, as the acidic surface can induce epimerization.

Protocol B: Peptide Coupling (Minimizing Epimerization)

The choice of coupling reagent is critical. Standard HATU/DIPEA conditions can cause >20% epimerization.

Recommended System:

  • Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine). TMP is a weaker, more sterically hindered base than DIPEA, significantly reducing proton abstraction from the

    
    -carbon.
    

Procedure:

  • Dissolve Fmoc-(S)-Phg(4-NO2)-OH (1.0 eq) and the amine component (1.0 eq) in DMF/DCM.

  • Add DEPBT (1.1 eq).

  • Cool to 0°C.

  • Add TMP (2.0 eq) dropwise.

  • Stir at 0°C for 1 hour, then 2 hours at room temperature.

  • Validation: Analyze diastereomeric purity via chiral HPLC immediately.

Protocol C: Chemoselective Nitro Reduction

Converting the nitro group to an aniline allows for the attachment of new functionalities. This must be done without reducing the peptide backbone or racemizing the center.

Method: Iron/Ammonium Chloride (Mild)

  • Substrate: Nitro-containing peptide.

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq).

  • Solvent: Ethanol/Water (3:1).

Steps:

  • Dissolve the peptide in EtOH/Water.

  • Add NH4Cl and Iron powder.

  • Heat to 60°C with vigorous stirring for 1-2 hours. Monitoring is essential; prolonged heating can degrade the peptide.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate and purify via preparative HPLC.

Case Study: Nocardicin A Analogues

Context: Nocardicin A is a monocyclic


-lactam antibiotic containing a p-hydroxyphenylglycine residue.[3] Researchers synthesized analogues using p-nitrophenylglycine to probe the electronic requirements of the receptor binding pocket.

Observation: Initial attempts using HATU/DIPEA for coupling the p-nitrophenylglycine fragment resulted in a 60:40 mixture of diastereomers (L/D). Correction: Switching to the DEPBT/Collidine protocol (Protocol B) improved the diastereomeric ratio to >98:2, preserving the biological activity of the final scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Chirality Base strength too high during coupling.Switch base from DIPEA/TEA to Collidine (TMP). Use DEPBT or DIC/HOBt instead of uronium salts (HATU/HBTU).
Low Solubility Hydrophobic nitro-aromatic ring.Use DMF/DMSO mixtures. Ensure the amino acid is fully protected before checking solubility in DCM.
Incomplete Coupling Steric hindrance near the

-carbon.
Increase reaction time at 0°C; do not increase temperature. Double coupling may be required.

References

  • Phenylglycine Racemization in Fmoc-Based SPPS: Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."

  • Racemization Mechanisms: Beilstein J. Org. Chem. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products."

  • Synthesis of Nocardicin A: Chemistry & Biology. "The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A." [4]

  • Nitro-Group Reduction Protocols: University of Canterbury. "Reduction of 4-Nitrophenol to 4-Aminophenol."[1]

  • General Properties & Safety: PubChem. "2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4."

Sources

Derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid for analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid for Chromatographic Analysis

Authored by: A Senior Application Scientist

Introduction

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemical configuration is often paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification and enantiomeric purity assessment are indispensable in research, development, and quality control settings. This application note provides a detailed guide to the derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid to facilitate its analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The primary challenge in analyzing underivatized amino acids lies in their zwitterionic nature, low volatility, and lack of a strong chromophore (unless a specific group, like the nitro group in this case, is present). Derivatization addresses these challenges by converting the analyte into a more suitable form for analysis. This typically involves reacting the amino and/or carboxylic acid functional groups to yield a product with enhanced detectability (e.g., UV absorbance or fluorescence) and improved chromatographic properties. For chiral analysis, a chiral derivatizing agent is often employed to form diastereomers that can be separated on a non-chiral stationary phase.

This document will explore two primary derivatization strategies: one utilizing Marfey's reagent for HPLC analysis and another involving silylation for GC analysis. The rationale behind each step, potential pitfalls, and expected outcomes will be discussed to provide a comprehensive and practical guide for researchers.

Part 1: Derivatization with Marfey's Reagent for HPLC Analysis

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the resolution of D- and L-amino acids. The reaction proceeds via a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent. The resulting diastereomers can then be readily separated by reversed-phase HPLC and detected by UV-Vis spectroscopy due to the strongly chromophoric dinitrophenyl group.

Experimental Protocol

Materials:

  • (S)-2-Amino-2-(4-nitrophenyl)acetic acid standard and sample solutions

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Hydrochloric acid (2 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Standard laboratory glassware and equipment

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the (S)-2-Amino-2-(4-nitrophenyl)acetic acid sample in the sodium bicarbonate buffer to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction: To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution. Vortex the mixture for 1 minute.

  • Incubation: Incubate the reaction mixture in a heating block or water bath at 40°C for 1 hour.

  • Quenching: After incubation, cool the reaction mixture to room temperature and neutralize it by adding 100 µL of 2 M hydrochloric acid.

  • Dilution and Analysis: Dilute the final mixture with the mobile phase (e.g., 1:10) and inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction cluster_analysis Analysis dissolve Dissolve Sample in Bicarbonate Buffer add_marfey Add Marfey's Reagent dissolve->add_marfey 100 µL sample vortex Vortex add_marfey->vortex 200 µL reagent incubate Incubate at 40°C vortex->incubate 1 min quench Quench with HCl incubate->quench 1 hour dilute Dilute with Mobile Phase quench->dilute 100 µL HCl inject Inject into HPLC dilute->inject 1:10 dilution

Caption: Workflow for derivatization with Marfey's reagent.

Part 2: Silylation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the analyte must be volatile and thermally stable. Silylation is a common derivatization technique that replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) group. This derivatization reduces the polarity of the molecule, increases its volatility, and improves its thermal stability, making it amenable to GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent frequently used for this purpose.

Experimental Protocol

Materials:

  • (S)-2-Amino-2-(4-nitrophenyl)acetic acid standard and sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Sample Preparation: Place approximately 1 mg of the dried sample or standard into a GC vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Conditions
ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Place Dried Sample in GC Vial add_reagents Add Pyridine and BSTFA + 1% TMCS weigh->add_reagents ~1 mg sample heat Heat at 70°C add_reagents->heat 200 µL each cool Cool to Room Temp heat->cool 30 min inject Inject into GC-MS cool->inject

Caption: Workflow for silylation derivatization for GC-MS.

Discussion and Considerations

The choice of derivatization method largely depends on the available instrumentation and the specific analytical goal.

  • Marfey's method is ideal for determining enantiomeric purity using standard HPLC-UV equipment. The formation of diastereomers allows for their separation on a common C18 column, obviating the need for a more expensive chiral column. However, the reaction conditions (pH, temperature, and time) must be carefully controlled to ensure complete and reproducible derivatization.

  • Silylation with BSTFA is a robust method for making the analyte suitable for GC-MS analysis. This is particularly useful for structural confirmation and for methods where high sensitivity is required. The primary consideration for this method is the need for anhydrous conditions, as silylating reagents are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the reagent and incomplete derivatization.

Conclusion

The derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is a crucial step in its chromatographic analysis. This application note has provided detailed protocols for two common and effective derivatization strategies: the use of Marfey's reagent for HPLC-based chiral analysis and silylation for GC-MS analysis. By carefully following these protocols and understanding the underlying chemical principles, researchers can achieve reliable and accurate quantification and purity assessment of this important pharmaceutical intermediate.

References

  • Bhushan, R., & Kumar, V. (2010). Enantiomeric resolution of amino acids by Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) using thin-layer chromatography. Biomedical Chromatography, 24(11), 1147-1159. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [Link]

  • Knapp, D. R. (1979). Handbook of analytical derivatization reactions. John Wiley & Sons. [Link]

Application Note: Biocatalytic Routes to (S)-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Biomanufacturing of (S)-4-Nitrophenylglycine Content Type: Application Note & Technical Protocol Audience: Process Chemists, Biocatalysis Researchers, and CMC Leads.

Executive Summary

(S)-4-Nitrophenylglycine ((S)-4-NPG) is a high-value non-canonical amino acid, serving as a critical chiral synthon for next-generation amphenicol antibiotics and thrombin inhibitors. While classical Strecker synthesis yields racemic mixtures requiring costly resolution, enzymatic routes offer superior enantiopurity (>99% e.e.).

This guide details two validated workflows:

  • Asymmetric Synthesis (Primary Route): Using

    
    -Transaminase (
    
    
    
    -TA) for 100% theoretical yield from prochiral keto acids.
  • Kinetic Resolution (Secondary Route): Using Penicillin G Acylase (PGA) for robust separation of racemic precursors.

Biocatalytic Retrosynthesis & Pathway Logic

The selection of the enzymatic route depends heavily on substrate availability and yield requirements. The Transaminase route is atom-efficient (asymmetric synthesis), whereas the Acylase route is robust but limited to 50% yield (kinetic resolution).

Figure 1: Biocatalytic Retrosynthesis Map

Caption: Decision tree comparing Transaminase (ATA) and Acylase (PGA) routes based on starting material.

Retrosynthesis Target (S)-4-Nitrophenylglycine (Target Product) KetoAcid 4-Nitrobenzoylformic Acid (Prochiral Ketone) ATA ω-Transaminase (ATA) + PLP Cofactor KetoAcid->ATA Substrate Input ATA->Target Asymmetric Synthesis (100% Yield Theoretical) Donor Amine Donor (L-Alanine or Isopropylamine) Donor->ATA NH2 Transfer RacemicSub N-Phenylacetyl-DL-4-NPG (Racemic Substrate) PGA Penicillin G Acylase (PGA) RacemicSub->PGA Hydrolysis PGA->Target Kinetic Resolution (Max 50% Yield) Byproduct (R)-N-Phenylacetyl-4-NPG (Unreacted Enantiomer) PGA->Byproduct Waste/Recycle

Protocol A: Asymmetric Synthesis via -Transaminase (ATA)

Rationale: This method is preferred for large-scale synthesis as it converts a prochiral ketone directly to the (S)-amine, avoiding the waste associated with resolving racemates.

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to shuttle an amino group from a sacrificial donor (L-Alanine) to the acceptor (4-nitrobenzoylformic acid). Critical Challenge: The reaction equilibrium constant (


) often favors the reactants.
Solution:  A coupled enzyme system (Lactate Dehydrogenase - LDH) is used to remove the coproduct (pyruvate), driving the reaction to completion.
Materials
  • Enzyme:

    
    -Transaminase (e.g., Chromobacterium violaceum DSM 30191 or commercial variants like Codexis ATA-113).
    
  • Substrate: 4-Nitrobenzoylformic acid (20–50 mM).

  • Amine Donor: L-Alanine (250 mM, 5-10 equivalents).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 0.1–1.0 mM.

  • Equilibrium Shift: L-Lactate Dehydrogenase (LDH) + NADH + Glucose Dehydrogenase (GDH) + Glucose (for NADH recycling).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Solvent: DMSO (up to 10% v/v) to enhance substrate solubility.

Step-by-Step Procedure
  • Substrate Preparation:

    • Dissolve 4-nitrobenzoylformic acid in DMSO to create a 500 mM stock solution.

    • Note: The nitro group decreases aqueous solubility; do not exceed 10% DMSO in the final mix to prevent enzyme denaturation.

  • Reaction Assembly (10 mL Scale):

    • In a reaction vessel, combine:

      • 8.0 mL Phosphate Buffer (100 mM, pH 7.5).

      • 0.1 mL PLP Stock (10 mM).

      • L-Alanine (solid or stock) to reach 250 mM final concentration.

      • LDH (50 Units) and GDH (50 Units).

      • Glucose (100 mM) and NADH (1 mM).

    • Initiate by adding 0.2 mL Substrate Stock (10 mM final conc).

    • Add

      
      -TA (10–20 mg lyophilized powder or 100 U).
      
  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm).

    • pH Control: Monitor pH every 2 hours; adjust to 7.5 using 1M NaOH or HCl. The deamination of alanine can alter pH significantly.

  • Quenching & Workup:

    • After 24 hours (or upon HPLC confirmation of >95% conversion), quench by acidifying to pH 2.0 with 6M HCl.

    • Centrifuge (10,000 x g, 10 min) to remove protein precipitate.

    • The supernatant contains the product. For isolation, apply to a cation exchange column (Dowex 50W), wash with water, and elute with 1M NH4OH.

Protocol B: Kinetic Resolution via Penicillin G Acylase (PGA)[1]

Rationale: If the racemic amino acid or its phenylacetyl derivative is already available, PGA offers a highly enantioselective hydrolysis. This is often more robust against substrate inhibition than transaminases.

Substrate:


-Phenylacetyl-DL-4-nitrophenylglycine.
Enzyme:  Penicillin G Acylase (immobilized PGA from E. coli or Kluyvera citrophila).
Protocol Steps
  • Substrate Solution:

    • Suspend

      
      -phenylacetyl-DL-4-nitrophenylglycine (50 mM) in 50 mM Phosphate Buffer (pH 7.8).
      
    • Add 1M NaOH dropwise until the substrate dissolves (the carboxylate form is soluble). Readjust pH to 7.8.

  • Enzymatic Hydrolysis:

    • Add Immobilized PGA (100 U/g substrate).

    • Stir gently (overhead stirrer preferred to protect immobilized beads).

    • pH-Stat Mode: The reaction releases phenylacetic acid, causing pH to drop. Use an autotitrator to maintain pH 7.8 with 1M NaOH.

  • Termination & Separation:

    • Stop when base consumption indicates 50% conversion (theoretical max for resolution).

    • Filter off the enzyme beads.

    • Acidify filtrate to pH 2.0. The unreacted (R)-substrate and phenylacetic acid will precipitate or can be extracted with ethyl acetate.

    • The desired (S)-4-nitrophenylglycine remains in the aqueous phase.

Analytical Validation (HPLC)[2]

To ensure "Trustworthiness" and self-validation, the enantiomeric excess (


) must be quantified using chiral HPLC.
Method Specifications
ParameterCondition
Column Crownpak CR(+) (Daicel) - Specific for underivatized amino acids
Mobile Phase pH 1.5 Perchloric Acid (aqueous)
Flow Rate 0.4 – 0.8 mL/min
Temperature 25°C (Lower temperature improves resolution of difficult pairs)
Detection UV @ 254 nm (Strong absorption by Nitro group)
Retention (S)-Enantiomer typically elutes before (R)-Enantiomer on CR(+)
Figure 2: Analytical & Workup Workflow

Caption: Integrated workflow for reaction monitoring and product isolation.

Workflow Sample Reaction Aliquot Quench Acid Quench (pH < 2) Sample->Quench Spin Centrifugation (Remove Enzyme) Quench->Spin HPLC Chiral HPLC (Crownpak CR+) Spin->HPLC Data Calculate e.e. (Area S - Area R) / Total HPLC->Data

[1]

Critical Parameters & Troubleshooting

Solubility Issues

The nitro group at the para position significantly reduces water solubility compared to native glycine.

  • Observation: Reaction mixture turns cloudy or conversion stalls.

  • Fix: Use DMSO (5-10%) as a cosolvent. Alternatively, use a biphasic system (buffer/ethyl acetate) if using the PGA route, though ATA usually requires a single phase.

Substrate Inhibition

High concentrations (>50 mM) of 4-nitrobenzoylformic acid can inhibit Transaminases.

  • Fix: Implement a fed-batch strategy . Add substrate continuously at a rate of 2 mM/hour to keep the instantaneous concentration low while accumulating product.

Thermodynamic Equilibrium (ATA Route)

Transamination is reversible.

  • Fix: The LDH/GDH recycling system is non-negotiable for this substrate. It removes pyruvate (the coproduct of Alanine), pulling the equilibrium toward the desired amine.

References

  • Transaminase Mechanism & Application

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
    • Source:

  • Kinetic Resolution with PGA

    • Alkema, W. B., et al. (2003). Structural insights into the substrate specificity of penicillin G acylase. Biochemical Journal.
    • Source:

  • Analytical Methods (Chiral HPLC)

    • Daicel Corporation. (n.d.). Crownpak CR(+)
    • Source:

  • Solubility Data

    • Cayman Chemical. (2025).[1][2] 4-Nitrophenyl derivative solubility profiles.

    • Source:

Sources

Use in the development of novel antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Phenotypic Screening & Mechanism of Action Profiling in the Development of Novel Antibiotics

Executive Summary

The critical need for novel antimicrobial agents is underscored by the World Health Organization’s 2024 Bacterial Priority Pathogens List (BPPL), which highlights carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa as critical threats. Traditional target-based drug discovery has often failed to translate into clinical success due to issues with membrane permeability in Gram-negative bacteria. Consequently, the field has pivoted back to Phenotypic Screening —identifying compounds that kill bacteria first, then determining how they work.

This Application Note details a validated workflow for the discovery of novel antibiotics, moving from High-Throughput Screening (HTS) to Hit Validation (MIC) and rapid Mechanism of Action (MoA) elucidation via macromolecular synthesis profiling.

Discovery Pipeline Overview

The development of a novel antibiotic follows a "funnel" logic, filtering thousands of compounds down to a few high-quality leads.

AntibioticDiscoveryPipeline Library Compound Library (Synthetic/Natural Products) Primary Primary Screen (HTS) Single Dose (e.g., 10 µM) Library->Primary HitSelect Hit Selection (>80% Inhibition) Primary->HitSelect Filter Inactive MIC Hit Validation (MIC) Dose-Response (CLSI M07) HitSelect->MIC Cyto Cytotoxicity Counter-Screen (HepG2/HEK293) MIC->Cyto Selectivity Index MoA Mechanism of Action Macromolecular Synthesis Cyto->MoA Lead Characterization

Figure 1: The antibiotic discovery funnel. Validated hits must demonstrate potent antibacterial activity with low mammalian cytotoxicity before MoA profiling.

Protocol 1: High-Throughput Phenotypic Screening (HTS)

Objective: To rapidly identify compounds that inhibit bacterial growth from a large chemical library. Target Organisms: ESKAPE pathogens (specifically K. pneumoniae or P. aeruginosa).

Materials & Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: CAMHB is critical as physiological cations (Ca²⁺, Mg²⁺) influence the activity of aminoglycosides and tetracyclines.

  • Assay Plate: 384-well clear flat-bottom microplates.

  • Readout: Absorbance (OD₆₀₀) or Fluorescence (Resazurin/AlamarBlue).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute culture to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Further dilute 1:100 in CAMHB to reach a final assay concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of compound (10 mM stock) into assay plates to achieve a final concentration of 10 µM (assuming 50 µL final volume).

    • Controls:

      • Positive Control (Max Kill): Ciprofloxacin (final 5 µg/mL).

      • Negative Control (Max Growth): DMSO (0.1%).

      • Sterility Control: Media only.

  • Incubation:

    • Dispense 50 µL of standardized bacterial inoculum into wells.

    • Incubate at 37°C for 18–24 hours.

  • Data Acquisition:

    • Measure OD₆₀₀.

    • Calculation: % Inhibition =

      
      
      

Protocol 2: Hit Validation via MIC Determination (CLSI M07)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of hits using the Gold Standard broth microdilution method. Standard: Adheres to CLSI M07 guidelines [1].

Experimental Design

Unlike the single-point HTS, this assay uses a doubling dilution series to quantify potency.

  • Plate Setup: Prepare 96-well plates with 2-fold serial dilutions of the test compound in CAMHB (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculum: Prepare as in Protocol 1 (Final well concentration: 5 x 10⁵ CFU/mL).

  • Execution:

    • Add 50 µL of diluted compound + 50 µL of inoculum.

    • Include a "Growth Control" (Bacteria + Solvent) and "Sterility Control" (Media only).

  • Interpretation:

    • The MIC is defined as the lowest concentration that completely inhibits visible growth (no turbidity).

Data Interpretation Table:

ParameterDefinitionTarget Criteria for Lead
MIC Minimum Inhibitory Concentration< 4 µg/mL (Gram-negative)
CC₅₀ 50% Cytotoxic Concentration (Mammalian)> 50 µM
SI Selectivity Index (CC₅₀ / MIC)> 10 (Preferably > 50)

Protocol 3: Mechanism of Action (Macromolecular Synthesis)

Objective: To determine which major biosynthetic pathway (DNA, RNA, Protein, Cell Wall, or Lipid) the novel compound inhibits.[1][2] Principle: This assay measures the incorporation of radiolabeled precursors into macromolecules.[1][3] If a compound targets DNA gyrase, it will stop Thymidine incorporation but not Leucine incorporation (initially).

Precursor Specificity Table
Target PathwayRadiolabeled PrecursorPositive Control Antibiotic
DNA Replication [³H]-ThymidineCiprofloxacin
RNA Transcription [³H]-UridineRifampicin
Protein Synthesis [³H]-LeucineTetracycline / Chloramphenicol
Cell Wall (Peptidoglycan) [³H]-N-acetylglucosamineVancomycin / Ampicillin
Lipid Synthesis [³H]-AcetateCerulenin / Triclosan
Step-by-Step Methodology
  • Culture Preparation:

    • Grow S. aureus or E. coli to early exponential phase (OD₆₀₀ ~0.2–0.3). Metabolic activity must be high for uptake.

  • Compound Treatment:

    • Aliquot culture into tubes.[3]

    • Add test compound at 4x MIC . Rationale: We need complete shut-down of the target to see a clear signal.

    • Add Positive Controls (specific to each pathway) and Negative Control (DMSO).

  • Labeling:

    • Immediately add the specific radiolabeled precursor (e.g., 1 µCi/mL).

    • Incubate at 37°C.

  • Sampling & Precipitation:

    • Take aliquots at t=0, 10, 20, and 40 minutes.

    • Precipitate macromolecules by adding equal volume of ice-cold 10% Trichloroacetic Acid (TCA) .

    • Note: TCA precipitates DNA, RNA, and proteins but leaves free unincorporated precursors in solution.

  • Filtration & Counting:

    • Collect precipitates on glass fiber filters (vacuum manifold).

    • Wash 2x with 5% TCA, then 1x with 70% Ethanol.

    • Dry filters, add scintillation fluid, and count CPM (Counts Per Minute) in a liquid scintillation counter.

MoA Logic Visualization

MoALogic Start Test Compound (4x MIC) DNA Inhibits Thymidine? Start->DNA RNA Inhibits Uridine? DNA->RNA No ResultDNA Target: Replication (e.g., Gyrase) DNA->ResultDNA Yes Prot Inhibits Leucine? RNA->Prot No ResultRNA Target: Transcription (e.g., RNAP) RNA->ResultRNA Yes Wall Inhibits N-acetylglucosamine? Prot->Wall No ResultProt Target: Translation (e.g., Ribosome) Prot->ResultProt Yes ResultWall Target: Cell Wall (e.g., PBP) Wall->ResultWall Yes ResultMem Nonspecific / Membrane (All pathways drop) Wall->ResultMem No / All Inhibited

Figure 2: Decision tree for interpreting Macromolecular Synthesis data. Specific inhibition points to a molecular target, while global inhibition suggests membrane disruption.

Scientific Integrity & Troubleshooting (E-E-A-T)

  • Solvent Effects: Always ensure the final DMSO concentration is <1% (preferably <0.5%) in the assay. High DMSO can permeabilize membranes, creating false positives in MoA studies.

  • Inoculum Consistency: In HTS, variations in inoculum density are the #1 cause of "noisy" data. Use a spectrophotometer to standardize, not just visual estimation.

  • The "Lysis" Artifact: In the MoA assay, if counts decrease over time (below t=0), the compound is causing cell lysis (leaking macromolecules), not just synthesis inhibition. This suggests a membrane-active agent (like Polymyxins).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[5] Available at: [Link]

  • World Health Organization (WHO). (2024).[6][7][8] WHO Bacterial Priority Pathogens List, 2024. Available at: [Link]

  • Stokes, J. M., et al. (2020). A Deep Learning Approach to Antibiotic Discovery. Cell, 180(4), 688–702. (Demonstrating the integration of HTS and AI). Available at: [Link]

  • Cotsonas King, A., & Wu, C. (2009).[2] Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid into Peptidomimetics for Enhanced Functionality

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a unique aryl amino acid, into peptidomimetic structures. We will explore the chemical rationale, step-by-step synthesis methodologies for both solid-phase and solution-phase approaches, and the significant potential of the 4-nitro moiety as a versatile chemical handle for post-synthetic modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for creating novel therapeutics.

Introduction: The Rationale for (S)-2-Amino-2-(4-nitrophenyl)acetic acid in Peptidomimetic Design

Peptidomimetics are designed to mimic the structure and function of natural peptides but possess enhanced drug-like properties.[4][5][6] The introduction of ncAAs is a key tactic in this endeavor.[7][8][9] (S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-4-nitrophenylglycine, offers several distinct advantages:

  • Conformational Constraint: The bulky phenyl ring restricts the conformational freedom of the peptide backbone, which can help lock the peptidomimetic into a bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Enhanced Stability: Like many ncAAs, its structure is not a natural substrate for many proteases, thereby increasing the metabolic stability and in vivo half-life of the resulting molecule.[2][7]

  • A Versatile Chemical Handle: The para-nitro group is the most compelling feature of this building block. It is relatively stable under standard peptide synthesis conditions but can be selectively reduced to an amine. This newly formed aniline is a nucleophile that can be further derivatized, allowing for the attachment of:

    • Fluorescent labels or imaging agents for mechanistic studies.

    • Biotin or other affinity tags for target identification.

    • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

    • Cytotoxic payloads for targeted drug delivery.

This dual-functionality—acting as both a structural modulator and a site for bio-conjugation—makes it a highly valuable tool in the design of sophisticated peptidomimetics.

Pre-Synthesis Considerations: Protecting Group Strategy

Successful peptide synthesis hinges on an orthogonal protecting group strategy, preventing unwanted side reactions.[10][11][12] For incorporating (S)-2-Amino-2-(4-nitrophenyl)acetic acid, the primary considerations are the α-amino and α-carboxyl groups.

α-Amino Group Protection

The two most common protecting groups in peptide synthesis are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).[13]

  • Fmoc (Base-Labile): This is the preferred choice for most modern solid-phase peptide synthesis (SPPS) applications. It is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in DMF.[14]

  • Boc (Acid-Labile): Used in "Boc-SPPS," this group is removed by moderate acids like trifluoroacetic acid (TFA). While a robust method, the repeated acid exposure can be harsh on some sequences and resins.

For our primary protocol, we will focus on the Fmoc strategy due to its milder conditions and broader compatibility.

α-Carboxyl Group Activation

The carboxylic acid must be activated to facilitate amide bond formation. The electron-withdrawing nature of the 4-nitrophenyl ring can slightly decrease the nucleophilicity of the α-amino group of the adjacent residue. Therefore, efficient coupling reagents are essential. Standard activating agents are generally effective.

Protecting Group Chemical Structure Cleavage Condition Primary Application
Fmoc 9-FluorenylmethyloxycarbonylMild Base (e.g., 20% Piperidine in DMF)Standard SPPS
Boc tert-ButoxycarbonylModerate Acid (e.g., TFA)Boc-SPPS, Lysine side-chain
Trt TritylMild Acid (e.g., 1% TFA in DCM)Cysteine, Histidine, Asparagine side-chains
tBu tert-ButylStrong Acid (e.g., TFA)Serine, Threonine, Tyrosine, Asp/Glu side-chains

Table 1: Common protecting groups in peptide synthesis and their cleavage conditions.[12][14][15]

Experimental Protocols: Incorporation Methodologies

We present two primary protocols: Solid-Phase Peptide Synthesis (SPPS) for its efficiency and ease of purification, and Solution-Phase Synthesis for its scalability and applicability to certain complex structures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS is the workhorse of modern peptide synthesis, allowing for the rapid assembly of peptide chains on an insoluble polymer support.[16][17][18]

Workflow Overview:

spss_workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 3. Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purify 8. Purification (RP-HPLC) Cleavage->Purify modification_workflow Start Peptide-Resin with -NO2 group Reduction Nitro Reduction (e.g., SnCl2·2H2O in DMF) Start->Reduction Wash Wash (DMF, DCM) Reduction->Wash Derivatization Amine Derivatization (e.g., Acylation, Alkylation, Labeling) Wash->Derivatization Cleavage Cleavage from Resin & Purification Derivatization->Cleavage

Sources

Application Note: Determining the Absolute Configuration of (S)-4-nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Scientific Advancement

In the realms of pharmaceutical development, biochemistry, and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit vastly different biological activities.[1][2] For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[2] (S)-4-nitrophenylglycine, a chiral amino acid derivative, serves as a crucial building block in the synthesis of various biologically active compounds. Therefore, the unambiguous determination of its absolute configuration is a critical step in research and development to ensure the desired therapeutic effect and safety profile.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for determining the absolute configuration of (S)-4-nitrophenylglycine. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three powerful techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography. Additionally, we will touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary method.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] Unlike conventional infrared spectroscopy, which provides information about the functional groups present, VCD provides information about the three-dimensional structure of the molecule.[3][5] The VCD spectra of enantiomers are of equal magnitude but opposite sign, making it a powerful tool for determining absolute configuration.[6][7] A significant advantage of VCD is that it can be performed on samples in solution, obviating the need for crystallization.[3][4]

The determination of absolute configuration by VCD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[2][4] Advances in density functional theory (DFT) have made the reliable calculation of VCD spectra accessible.[3][4]

Experimental Workflow for VCD Analysis

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Prediction cluster_analysis Data Analysis and Assignment exp_sample Dissolve (S)-4-nitrophenylglycine in a suitable solvent (e.g., CDCl3) exp_measure Acquire VCD and IR spectra using a VCD spectrometer exp_sample->exp_measure Introduce into IR cell exp_data Experimental VCD Spectrum exp_measure->exp_data analysis_compare Compare experimental and theoretical VCD spectra exp_data->analysis_compare comp_model Build 3D model of (S)-4-nitrophenylglycine comp_conf Perform conformational search and geometry optimization (DFT) comp_model->comp_conf comp_calc Calculate theoretical VCD and IR spectra for the lowest energy conformers comp_conf->comp_calc comp_avg Boltzmann-average the calculated spectra comp_calc->comp_avg comp_data Theoretical VCD Spectrum comp_avg->comp_data comp_data->analysis_compare analysis_assign Assign absolute configuration based on the sign and intensity of VCD bands analysis_compare->analysis_assign

Caption: Workflow for determining absolute configuration using VCD.

Protocol for VCD Analysis of (S)-4-nitrophenylglycine
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of enantiomerically pure (S)-4-nitrophenylglycine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M. The choice of solvent is critical and should be one in which the sample is highly soluble and that has minimal interfering absorptions in the infrared region of interest.

  • Instrumentation and Data Acquisition:

    • Use a commercial VCD spectrometer.

    • Acquire the VCD and IR spectra of the sample solution in a suitable IR cell with a path length of 50-100 µm.

    • Collect data over a spectral range of approximately 2000-900 cm⁻¹.

    • The data collection time can range from 1 to several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Generate a 3D model of one enantiomer of 4-nitrophenylglycine (e.g., the S-enantiomer).

    • Perform a thorough conformational search to identify all low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[8][9]

    • Calculate the VCD and IR spectra for each optimized conformer.[10]

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[9]

  • Data Analysis and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed as S.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite (R) configuration.

Method 2: Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[11] This technique is particularly well-suited for molecules containing a chromophore, a part of the molecule that absorbs UV-Vis light.[] The nitrophenyl group in (S)-4-nitrophenylglycine acts as an excellent chromophore, making ECD a powerful tool for its stereochemical analysis. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[11]

The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations.[13]

Experimental Workflow for ECD Analysis

ECD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Prediction cluster_analysis Data Analysis and Assignment exp_sample Dissolve (S)-4-nitrophenylglycine in a suitable solvent (e.g., Methanol) exp_measure Acquire ECD and UV-Vis spectra using a CD spectrometer exp_sample->exp_measure Introduce into cuvette exp_data Experimental ECD Spectrum exp_measure->exp_data analysis_compare Compare experimental and theoretical ECD spectra exp_data->analysis_compare comp_model Build 3D model of (S)-4-nitrophenylglycine comp_conf Perform conformational search and geometry optimization (DFT) comp_model->comp_conf comp_calc Calculate theoretical ECD and UV-Vis spectra using TD-DFT comp_conf->comp_calc comp_avg Boltzmann-average the calculated spectra comp_calc->comp_avg comp_data Theoretical ECD Spectrum comp_avg->comp_data comp_data->analysis_compare analysis_assign Assign absolute configuration based on the sign of the Cotton effects analysis_compare->analysis_assign

Caption: Workflow for determining absolute configuration using ECD.

Protocol for ECD Analysis of (S)-4-nitrophenylglycine
  • Sample Preparation:

    • Prepare a dilute solution of (S)-4-nitrophenylglycine in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • Instrumentation and Data Acquisition:

    • Use a commercial circular dichroism spectrometer.

    • Record the ECD and UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Use a quartz cuvette with an appropriate path length (typically 1 cm).

  • Computational Modeling:

    • The computational steps are similar to those for VCD, involving building a 3D model, performing a conformational search, and geometry optimization.

    • The key difference is the calculation of the electronic transitions using Time-Dependent Density Functional Theory (TD-DFT) to predict the ECD spectrum.[13]

    • Generate a Boltzmann-averaged theoretical ECD spectrum.

  • Data Analysis and Assignment:

    • Compare the experimental ECD spectrum with the calculated spectrum.

    • The sign of the Cotton effects (the characteristic peaks and troughs in the ECD spectrum) is compared. A match between the experimental and calculated spectra confirms the absolute configuration.

Method 3: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[14][15][16] This technique provides a direct, unambiguous three-dimensional structure of the molecule in the solid state.[1][14] The primary prerequisite for this method is the availability of a high-quality single crystal of the compound.[3][4][17]

The determination of absolute configuration is typically achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[14]

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection and Processing cluster_structure_solution Structure Solution and Refinement crystal_prep Prepare a supersaturated solution of (S)-4-nitrophenylglycine crystal_grow Slow evaporation, solvent diffusion, or cooling to grow single crystals crystal_prep->crystal_grow crystal_select Select a high-quality single crystal crystal_grow->crystal_select data_mount Mount the crystal on a diffractometer crystal_select->data_mount data_collect Collect X-ray diffraction data data_mount->data_collect data_process Process the diffraction data data_collect->data_process structure_solve Solve the crystal structure data_process->structure_solve structure_refine Refine the structural model structure_solve->structure_refine structure_assign Determine the absolute configuration (e.g., using the Flack parameter) structure_refine->structure_assign

Caption: Workflow for determining absolute configuration using X-ray Crystallography.

Protocol for X-ray Crystallography of (S)-4-nitrophenylglycine
  • Crystal Growth:

    • This is often the most challenging step.[18]

    • Attempt to grow single crystals of (S)-4-nitrophenylglycine from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[18]

    • A suitable crystal should be transparent, have well-defined faces, and be free of cracks or defects.[18] The optimal size is typically 0.1-0.3 mm in each dimension.[17]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data. For determining absolute configuration, using Cu-Kα radiation is often advantageous due to the enhanced anomalous scattering effects.[17]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data.

    • The Flack parameter is a key indicator: a value close to 0 confirms the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[14]

Complementary Method: NMR Spectroscopy (Mosher's Method)

For molecules with a chiral center bearing a hydroxyl or amino group, NMR spectroscopy can be used to determine the absolute configuration through derivatization with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[][19][20] This method, known as Mosher's method, involves the formation of diastereomeric esters or amides.[19][21] The different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts in the ¹H NMR spectra, which can be correlated to the absolute configuration of the original chiral center.[19][21]

Summary of Methods

MethodPrincipleSample RequirementsKey AdvantagesKey Limitations
VCD Differential absorption of circularly polarized IR lightSolution (5-10 mg)No crystallization needed; rich structural informationRequires quantum mechanical calculations; can be time-consuming
ECD Differential absorption of circularly polarized UV-Vis lightDilute solutionHigh sensitivity; requires chromophoreRequires a chromophore; conformational flexibility can complicate spectra
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (0.1-0.3 mm)Unambiguous, "gold standard" resultCrystal growth can be a major bottleneck
NMR (Mosher's Method) Analysis of diastereomeric derivativesDerivatized sample (mg scale)Does not require specialized spectroscopic equipmentRequires chemical derivatization; interpretation can be complex

Conclusion

The determination of the absolute configuration of (S)-4-nitrophenylglycine is an essential step in its application in research and development. This application note has outlined three robust methods—Vibrational Circular Dichroism, Electronic Circular Dichroism, and Single-Crystal X-ray Crystallography—each with its own set of advantages and considerations. The choice of method will depend on factors such as the availability of a crystalline sample, the presence of a chromophore, and the available instrumentation and computational resources. By following the detailed protocols provided, researchers can confidently and accurately determine the absolute stereochemistry of this and other chiral molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Rurack, K., & Schafer, G. (Eds.). (2021). Chirality. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pescitelli, G., & Bruhn, T. (2016).
  • Gang, T., & Zhao, Y. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical reviews, 112(3), 1839-1862.
  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • MDPI. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2005). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 17(S1), S52-S64.
  • Hopmann, K. H., & Ruud, K. (2011). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. The Journal of Organic Chemistry, 76(24), 10074-10085.
  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • Jorgensen, M., & Rauk, A. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • MDPI. (2019). Electronic Circular Dichroism. Retrieved from [Link]

  • Scafato, P., & Superchi, S. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy. Molecules, 27(6), 1785.
  • Guo, J., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088654.
  • Jorgensen, M., & Rauk, A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • ResearchGate. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Retrieved from [Link]

  • Semantic Scholar. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Retrieved from [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. Retrieved from [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]

  • Gaussian.com. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Springer. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]

  • Rzepa, H. (2023). Determining absolute configuration: Cylindricine. Henry Rzepa's Blog. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Chemistry with a Twist. (n.d.). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Retrieved from [Link]

  • MDPI. (2022). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

  • arXiv. (n.d.). Deep peak property learning for efficient chiral molecules ECD spectra prediction. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Successful sample preparation for serial crystallography experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chirality sensing of terpenes, steroids, amino acids, peptides and drugs with acyclic cucurbit[n]urils and molecular tweezers. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

Sources

Application in kinetic resolution studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Kinetic Resolution Studies for Pharmaceutical and Chemical Development

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. Kinetic resolution (KR) has emerged as a powerful and widely adopted strategy for the separation of racemates. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer as the unreacted starting material and the other as the product. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and practical applications of kinetic resolution. We will delve into the causality behind experimental design, present detailed protocols for execution and analysis, and explore advanced concepts such as Dynamic Kinetic Resolution (DKR) to overcome inherent yield limitations.

The Fundamental Principle of Kinetic Resolution

Kinetic resolution operates on a simple yet elegant principle: the introduction of a chiral environment (typically a catalyst or reagent) into a racemic mixture causes one enantiomer to react significantly faster than the other.[1][2] This disparity in reaction rates arises from the formation of diastereomeric transition states with different energy levels. The reaction is intentionally stopped before completion (typically around 50% conversion), yielding a mixture where the unreacted starting material is enriched in the slower-reacting enantiomer, and the product is enriched in the faster-reacting one.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s) , which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow).[3][4] A high selectivity factor is crucial for achieving high enantiomeric purity in both the product and the recovered starting material.[3] For practical applications, an 's' value greater than 50 is generally required to obtain products with high enantiomeric excess (ee) in a reasonable yield.[3]

G cluster_start Racemic Starting Material (1:1) cluster_end Products at ~50% Conversion S S-enantiomer Catalyst Chiral Catalyst or Reagent S_unreacted Enriched S-enantiomer (Unreacted) R R-enantiomer P_R Enriched Product from R (P-R) Catalyst->S_unreacted k_slow (Slow) Catalyst->P_R k_fast (Fast)

Caption: Conceptual overview of a classic kinetic resolution process.

Core Methodologies in Kinetic Resolution

The choice of methodology is dictated by the substrate, desired product, and scale of the reaction. The two primary approaches are enzymatic and chemo-catalytic resolutions.

Enzymatic Kinetic Resolution

Enzymes are highly effective chiral catalysts, and their use in kinetic resolution is widespread.[3] Lipases, proteases, and esterases are particularly common, often employed for the acylation or hydrolysis of alcohols, amines, and esters.[3][5][6]

  • Causality & Advantages: Enzymes operate under mild conditions (room temperature, neutral pH), which prevents racemization of sensitive products and starting materials. Their high substrate specificity and enantioselectivity frequently lead to excellent selectivity factors (s > 100). Furthermore, many enzymes are commercially available, robust, and can be immobilized for easier recovery and reuse, aligning with green chemistry principles.[5]

Chemo-Catalytic Kinetic Resolution

This approach utilizes synthetic, small-molecule chiral catalysts. Landmark examples include the Sharpless asymmetric epoxidation for resolving allylic alcohols and Noyori's asymmetric hydrogenation for resolving ketones and imines.[1][3]

  • Causality & Advantages: Chemo-catalysis offers a broader substrate scope than many enzymatic systems and allows for rational catalyst design to optimize selectivity. These methods are invaluable when a suitable enzyme cannot be identified. However, they may require stricter reaction conditions (e.g., inert atmosphere, anhydrous solvents) and can involve expensive or sensitive metal catalysts.

Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier

A significant drawback of classic kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer.[7] Dynamic Kinetic Resolution (DKR) elegantly circumvents this limitation by integrating an in situ racemization of the slow-reacting enantiomer.[8][9] As the fast-reacting enantiomer is consumed, the slow-reacting enantiomer is continuously converted back into the reactive form, allowing for a theoretical yield of up to 100% of a single, enantiopure product.[7][8]

  • Causality & Requirements: For a DKR to be successful, the rate of racemization must be significantly faster than the rate of reaction of the slow-reacting enantiomer.[10] This is often achieved by combining a highly selective enzyme or catalyst for the resolution step with a second catalyst (e.g., a ruthenium complex) that facilitates racemization.[1]

DKR S_slow S-enantiomer (Slow-reacting) Rac_cat Racemization Catalyst S_slow->Rac_cat Res_cat Resolution Catalyst S_slow->Res_cat k_slow (negligible) S_fast R-enantiomer (Fast-reacting) S_fast->Rac_cat S_fast->Res_cat k_fast Product Single Enantiomer Product (P-R) Rac_cat->S_slow k_rac Rac_cat->S_fast k_rac Res_cat->Product

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Experimental Design and Protocols

A well-designed experiment is critical for a successful kinetic resolution. This section outlines a general workflow and provides a detailed protocol for a common application.

Workflow Plan 1. Planning (Substrate, Catalyst, Solvent, Acyl Donor) Setup 2. Reaction Setup Plan->Setup Monitor 3. Reaction Monitoring (TLC, GC, HPLC) Setup->Monitor Workup 4. Workup & Quenching Monitor->Workup Analysis 5. Analysis (ee, Conversion) Workup->Analysis Purify 6. Purification (Chromatography) Analysis->Purify

Caption: General experimental workflow for a kinetic resolution study.

Protocol 1: Enzymatic Acylative KR of a Racemic Secondary Alcohol

This protocol describes a typical lab-scale resolution using a lipase, a common and robust class of enzymes. The goal is to selectively acylate one enantiomer of an alcohol, leaving the other unreacted.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol): 1.0 equiv.

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B): 10-50 mg per mmol of alcohol.

  • Acyl donor (e.g., vinyl acetate): 0.5-0.6 equiv. The causality here is critical: using a slight excess of the limiting reagent (alcohol) ensures the reaction stops around 50% conversion, which is often optimal for achieving high ee for both product and remaining substrate.

  • Anhydrous solvent (e.g., toluene, THF, or MTBE): to desired concentration (e.g., 0.1-0.5 M).

Procedure:

  • Reaction Setup: To a clean, dry flask, add the racemic alcohol, solvent, and the immobilized lipase. Stir the suspension at the desired temperature (typically 25-40 °C).

  • Initiation: Add the acyl donor (vinyl acetate) to start the reaction.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) of the reaction mixture. Filter out the enzyme (e.g., through a small plug of cotton in a pipette) and dilute the sample for analysis by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Quenching: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Separate the unreacted alcohol from the acetylated product using column chromatography on silica gel.

Analysis and Data Interpretation

Rigorous analysis is what makes a kinetic resolution protocol a self-validating system. The primary goals are to determine the enantiomeric excess (ee) of both the starting material and product, and the overall conversion.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for analyzing the outcome of a resolution.[11][12][13]

Instrumentation & Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice of column and mobile phase is substrate-dependent and requires method development.

  • HPLC-grade mobile phase (typically a mixture of n-hexane and isopropanol).[14]

  • Samples of the starting racemate, the purified unreacted alcohol, and the purified product ester.

Procedure:

  • Method Development: First, inject the racemic starting material to establish the retention times for both enantiomers and optimize the mobile phase composition to achieve baseline separation.

  • Sample Preparation: Prepare dilute solutions (e.g., ~1 mg/mL) of the purified unreacted alcohol and the product ester in the mobile phase. Filter the samples through a 0.22 µm syringe filter.[14]

  • Analysis: Inject each sample onto the chiral HPLC column and record the chromatogram.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Calculating Conversion and Selectivity Factor (s)

Once the ee values are known, the conversion (c) and the crucial selectivity factor (s) can be calculated.

  • Conversion (c): Can be determined from the relative amounts of starting material and product observed in the crude reaction mixture by GC or HPLC (non-chiral column), or calculated from the ee values using the following relationship: c = ee_s / (ee_s + ee_p) (where ee_s is the ee of the unreacted starting material and ee_p is the ee of the product)

  • Selectivity Factor (s): This is the ultimate measure of the resolution's effectiveness. It can be calculated using the ee values and conversion.[4] s = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or, more simply: s = ln[(1 - ee_s)(1-c)] / ln[(1 + ee_s)(1-c)]

Time (h)Conversion (c)Substrate ee_s (%)Product ee_p (%)Selectivity Factor (s)
10.1517.598.5125
40.4065.097.5120
80.5198.294.3122
240.65>9983.5118
Table 1: Example dataset from a kinetic resolution experiment, illustrating the relationship between conversion, enantiomeric excess, and the calculated selectivity factor.

Advanced Concepts: Non-Linear Effects (NLE)

In an ideal scenario, the enantiomeric excess of the product should be directly proportional to the enantiomeric excess of the chiral catalyst. However, deviations from this linearity are sometimes observed, a phenomenon known as a Non-Linear Effect (NLE).[15][16]

  • Positive Non-Linear Effect ((+)-NLE): The product ee is higher than predicted. This is often termed "asymmetric amplification" and can occur if the catalyst forms aggregates, where a heterochiral dimer (formed from R and S catalyst ligands) is significantly less reactive than the homochiral dimers (R-R or S-S).[17][18]

  • Negative Non-Linear Effect ((-)-NLE): The product ee is lower than predicted. This can happen if the heterochiral species is more reactive than the homochiral ones.[17][18]

Understanding NLEs provides deep mechanistic insight into the catalytic system and can be a powerful tool for catalyst optimization.[17][19]

Conclusion

Kinetic resolution is a versatile and indispensable tool in modern organic synthesis, providing reliable access to enantiopure building blocks essential for the pharmaceutical and fine chemical industries. By understanding the core principles of selectivity, mastering the experimental protocols, and employing rigorous analytical techniques, researchers can effectively harness this method. The evolution to Dynamic Kinetic Resolution further enhances the utility of this approach, transforming it from an elegant separation technique into a highly efficient and atom-economical asymmetric synthesis strategy.

References

  • Non-linear effects - Wikipedia. (n.d.).
  • Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Synlett, 2001(S1), 888-899.
  • Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group Meeting.
  • Girard, C., & Kagan, H. B. (1998). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 37(21), 2922-2959.
  • Kinetic resolution - Wikipedia. (n.d.).
  • Bäckvall, J.-E. (Ed.). (2011). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Georg Thieme Verlag.
  • Dynamic kinetic resolution in asymmetric synthesis - Wikipedia. (n.d.).
  • Blackmond, D. G. (1997). Mathematical Models of Nonlinear Effects in Asymmetric Catalysis: New Insights Based on the Role of Reaction Rate. Journal of the American Chemical Society, 119(50), 12934-12939.
  • Lecture 11 - Dynamic Kinetic Resolution. (n.d.). Scribd.
  • Application Notes and Protocols for the Kinetic Resolution of Alcohols Using (S)-Mandelic Acid. (n.d.). Benchchem.
  • Dynamic Kinetic Resolutions. (n.d.). Macmillan Group.
  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26.
  • Dynamic kinetic resolution. (n.d.). chemeurope.com.
  • Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 9268-9282.
  • Hughes, D. L. (2018). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. Organic Process Research & Development, 22(8), 943-960.
  • Guo, J., Wu, J., Siuzdak, G., & Finn, M. G. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition, 38(12), 1755-1758.
  • Johansson, A. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
  • Guo, J., Wu, J., Siuzdak, G., & Finn, M. G. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie (International ed. in English), 38(12), 1755-1758.
  • Bode Research Group. (2015). OC VI (HS 2015). Retrieved February 19, 2026, from [Link]

  • Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
  • Kinetic Resolution of Enantiomers. (n.d.). Biocatalysis.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(15), 4887.
  • Kreituss, I., & Bode, J. W. (2017). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research, 50(1), 151-160.
  • Unconventional approaches for chiral resolution. (2024). PMC - NIH.
  • Blackmond, D. G. (2003). Quantification and Optimization of Dynamic Kinetic Resolution. Journal of the American Chemical Society, 125(14), 4431-4439.
  • Types of kinetic resolution processes. (n.d.). ResearchGate.
  • kinetic analysis of high resolution TGA variable heating rate data, TA-061. (n.d.). TA Instruments.
  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (2007). Books.
  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology – One, 121-148.
  • van Tol, J. B., Jongejan, J. A., Duine, J. A., & Heijnen, J. J. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Biotechnology and Bioengineering, 44(7), 823-833.
  • Determination of Absolute Configuration Using Kinetic Resolution Catalysts. (2011). PMC - NIH.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois.
  • Resolution of Enantiomers. (n.d.).
  • Strauss, U. T., Felfer, U., & Faber, K. (1999). Guidelines for Dynamic Kinetic Resolution. Tetrahedron: Asymmetry, 10(1), 107-117.
  • Kauser, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. IJPPR.
  • Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern.
  • Alexakis, A., et al. (2002). An efficient chiral phosphorus derivatizing agent for the determination of the enantiomeric excess of chiral alcohols and amines by 31P NMR spectroscopy. Tetrahedron: Asymmetry, 13(20), 2245-2248.
  • Analysis of Kinetic Data: Effects of Solution Composition. (2025). ResearchGate.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). Angewandte Chemie International Edition, 57(21), 6299-6302.
  • Simultaneous Separation and Assignment of Absolute Configuration of γ-Amino-β-Hydroxyphosphonates by NMR Using (S)-Methoxyphenylacetic Acid (MPA). (2014). SciELO México.
  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu.

Sources

Application Note: Advanced Precursors for the Synthesis of Unnatural Amino Acids (UAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The expansion of the genetic code and the rise of peptidomimetics in drug discovery (e.g., ADCs, macrocycles) necessitate robust methods for synthesizing unnatural amino acids (UAAs).[1] While enzymatic methods exist, chemical synthesis remains the gold standard for scalability and structural diversity. This guide focuses on the two most "privileged" precursors in asymmetric synthesis: Glycine Schiff Bases (for mono-substituted


-amino acids) and Azlactones  (for 

-disubstituted quaternary centers).

Part 1: The "Universal" Precursor – Glycine Schiff Bases

The benzophenone imine of glycine tert-butyl ester (O'Donnell's Schiff Base) is the industry standard for synthesizing mono-alkylated UAAs.

The Chemical Logic

The


-protons of glycine esters are weakly acidic (

). Condensing the amine with benzophenone removes the N-H protons and delocalizes the electron density of the resulting enolate upon deprotonation. This lowers the

to

, making the

-carbon accessible to mild bases (e.g., KOH, CsOH) under Phase Transfer Catalysis (PTC) conditions, avoiding the need for dangerous pyrophoric bases like LDA.
Protocol: Asymmetric Alkylation via Maruoka/Cinchona PTC

Objective: Synthesis of (S)-Allyl-Tyrosine analogue.

Reagents:

  • Precursor: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv).

  • Electrophile: 4-Allyl-benzyl bromide (1.2 equiv).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Cat) (1 mol%) OR O-Allyl-N-9-anthracenylmethylcinchonidinium bromide (10 mol%).

  • Solvent: Toluene:CHCl3 (7:3 v/v).

  • Base: 50% aq.[2] KOH.

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add the Precursor and Catalyst .

    • Expert Insight: The tert-butyl ester is critical. Methyl/Ethyl esters are prone to hydrolysis or transesterification under the basic PTC conditions, leading to yield loss.

  • Solvation: Dissolve in the organic solvent mixture. Cool the system to -20°C (Cryocooler recommended over ice/salt baths for reproducibility).

  • Base Addition: Add 50% aq. KOH vigorously.

    • Self-Validating Check: The organic layer should turn a distinct color (often deep yellow/orange) indicating enolate formation. If the solution remains colorless, the deprotonation has failed (check stirring rate).

  • Alkylation: Add the Electrophile dropwise over 30 minutes.

  • Quench & Hydrolysis: Once TLC indicates consumption of the starting material (

    
     in 10% EtOAc/Hex), add 1N HCl/THF (1:1) and stir at RT for 2 hours.
    
    • Mechanism:[3][4][5][6] This cleaves the benzophenone imine, releasing the free amine.

  • Purification: The benzophenone byproduct is lipophilic. Wash the acidic aqueous layer (containing product) with Ether. Then, neutralize the aqueous layer to pH 7-8 and extract the UAA.

Mechanistic Visualization (PTC Cycle)

SchiffBaseCycle Figure 1: Interfacial Mechanism of Asymmetric PTC Alkylation Precursor Glycine Imine (Organic Phase) Interface Interface (Deprotonation) Precursor->Interface Diffusion IonPair Chiral Ion Pair [Enolate- Q*]+ Interface->IonPair Extraction by Q* Product Alkylated Imine (Optically Active) IonPair->Product R-X Attack Product->Precursor Catalyst Regeneration Electrophile Electrophile (R-X) Electrophile->Product Base Aq. KOH (Aqueous Phase) Base->Interface OH-

Part 2: The "Quaternary" Precursor – Azlactones (Oxazolones)

For sterically demanding


-disubstituted amino acids (e.g., 

-methyl-phenylalanine), Schiff base alkylation often stalls due to steric hindrance. The Azlactone (Oxazolone) pathway is the preferred alternative.
The Chemical Logic

Azlactones are cyclic anhydrides of N-acylamino acids. The C-4 position is activated, allowing for the introduction of a second alkyl group. More importantly, they serve as excellent precursors for Dynamic Kinetic Resolution (DKR) ring-opening reactions to generate chiral quaternary centers.

Protocol: Erlenmeyer Synthesis to Quaternary UAA

Objective: Synthesis of


-Methyl-Phenylalanine.

Reagents:

  • Precursor: N-Acetylglycine (1.0 equiv).

  • Reagent: Benzaldehyde (1.0 equiv), Sodium Acetate (anhydrous), Acetic Anhydride.

  • Ring Opener: Benzyl alcohol (for ester) or Water (for acid).

Step-by-Step Workflow:

  • Condensation (Erlenmeyer): Reflux N-Acetylglycine, Benzaldehyde, and NaOAc in Acetic Anhydride for 2 hours.

    • Observation: The mixture will solidify upon cooling. The product is the unsaturated azlactone.

  • Reduction: Hydrogenate the double bond (H2, Pd/C) in EtOAc to get the saturated azlactone.

  • Alkylation (Quaternary Formation):

    • Dissolve saturated azlactone in DMF.

    • Add MeI (Methyl Iodide) and mild base (K2CO3).

    • Note: This step creates the quaternary center at C-4.

  • Ring Opening: Treat the alkylated azlactone with 6N HCl (reflux) to open the ring and deprotect the amine simultaneously.

Part 3: Comparative Analysis & Validation

Precursor Selection Guide[7]
FeatureGlycine Schiff Base (O'Donnell)Azlactone (Oxazolone)
Primary Utility Mono-alkylated UAAs (e.g., Allyl-Tyr)

-Disubstituted UAAs (Quaternary)
Atom Economy High (Benzophenone is recyclable)Moderate (Loss of Acetic Anhydride)
Chirality Source External Catalyst (PTC)Substrate Control or DKR
Scalability Excellent (Multi-kg GMP ready)Good (Requires recrystallization)
Water Tolerance High (Biphasic system)Low (Hydrolyzes ring)
Analytical Validation (Self-Validating Systems)

1. Chiral HPLC:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA (90:10 to 99:1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254nm (Benzophenone moiety) or 210nm (Amino acid).

  • Success Criterion: Enantiomeric Excess (ee) > 98%.

2. NMR Shift Reagents:

  • If HPLC is unavailable, use Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).

  • Method: Add 10-20 mg of shift reagent to the NMR tube. Split peaks indicate racemization.

Part 4: Troubleshooting & Expert Insights

Common Failure Modes
  • Low Enantioselectivity (ee < 80%):

    • Cause: Stirring rate too slow in PTC.

    • Fix: PTC is an interfacial reaction. The interfacial area limits the rate. Increase stirring to >1000 RPM (vortexing).

    • Cause: Temperature too high.

    • Fix: Lower to -40°C or -78°C. The "background" racemic reaction (uncatalyzed) is suppressed at lower temperatures, while the catalyzed reaction proceeds.

  • Product Hydrolysis during Workup:

    • Cause: Acidic hydrolysis of the ester before the imine.

    • Fix: When hydrolyzing the Schiff base (Step 5 in 1.2), use Citric Acid (15%) instead of HCl if the side chain is acid-sensitive (e.g., Trityl groups).

Precursor Decision Tree

PrecursorSelection Figure 2: Precursor Selection Logic for UAA Synthesis Start Target UAA Structure Decision1 Alpha-Carbon Substitution? Start->Decision1 Mono Mono-Substituted (e.g., L-Dopa analogs) Decision1->Mono Di Di-Substituted (Quaternary Center) Decision1->Di Schiff USE: O'Donnell Schiff Base (Glycine Imine) Mono->Schiff High ee% via PTC Azlactone USE: Azlactone (Oxazolone) Di->Azlactone Steric Access

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Maruoka, K., & Ooi, T. (2003).[6] "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews.

  • Carter, H. E. (1946). "Azlactones."[7][8] Organic Reactions.[2][3][4][5][9]

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.

  • Najera, C., & Sansano, J. M. (2007).

    
    -Amino Acids." Chemical Reviews. 
    

Sources

High-throughput screening assays using (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for Penicillin G Acylase and Related Amidases Using Chromogenic and Advanced Substrate Strategies

For: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the principles and execution of high-throughput screening (HTS) assays for enzymes of the Penicillin G Acylase (PGA) family and related amidases. We will first detail a robust, colorimetric HTS assay using the well-established chromogenic substrate, 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB). Subsequently, we will explore the multifaceted roles of the non-proteinogenic amino acid, (S)-2-Amino-2-(4-nitrophenyl)acetic acid , as a strategic tool in competitive binding assays and as a foundational scaffold for substrate discovery and inhibitor library development. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for immediate application in academic and industrial research settings.

Introduction: The Significance of Penicillin G Acylase in Biotechnology

Penicillin G Acylase (PGA, EC 3.5.1.11) is a cornerstone enzyme in the pharmaceutical industry. Its primary application is the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), the essential precursor for the synthesis of a vast array of semi-synthetic β-lactam antibiotics.[1][2] Beyond this, the substrate promiscuity of PGA and related amidases has opened avenues for their use in dynamic kinetic resolutions, synthesis of chiral molecules, and other biocatalytic processes.

The drive to discover novel, more efficient, or thermostable PGA variants, as well as to identify potent inhibitors for mechanistic studies, necessitates the use of high-throughput screening methodologies. A successful HTS campaign hinges on an assay that is sensitive, reproducible, and scalable. Colorimetric assays, where enzyme activity is directly linked to the generation of a colored product, are exceptionally well-suited for this purpose.[3][4]

The Core of HTS: A Chromogenic Assay for PGA Activity

The most widely adopted method for high-throughput screening of PGA activity relies on a chromogenic substrate that generates a colored product upon enzymatic cleavage. One of the most reliable and extensively validated substrates is 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) .[4][5]

Principle of the NIPAB-Based Assay

The NIPAB assay is elegantly simple. The substrate itself is nearly colorless. However, upon hydrolysis of the amide bond by PGA, it releases phenylacetic acid and 5-amino-2-nitrobenzoic acid. The latter product has a distinct yellow color in aqueous solution, with a maximum absorbance at 405 nm.[4] The rate of color formation is directly proportional to the PGA activity, allowing for a continuous, spectrophotometric readout of the reaction.

Causality of Experimental Design: The choice of NIPAB is deliberate. The phenylacetyl group mimics the side chain of Penicillin G, ensuring high affinity for the enzyme's active site.[6] The nitro and carboxyl groups on the aniline portion of the molecule are strong electron-withdrawing groups, which both facilitates the enzymatic hydrolysis and ensures the product has a strong molar absorptivity at a wavelength (405 nm) where interference from common biological molecules is minimal.

NIPAB_Hydrolysis sub NIPAB (Colorless) enzyme Penicillin G Acylase (PGA) sub->enzyme prod1 5-Amino-2-nitrobenzoic acid (Yellow Product, λmax = 405 nm) prod2 Phenylacetic Acid enzyme->prod1 Hydrolysis enzyme->prod2

Caption: Enzymatic hydrolysis of NIPAB by PGA.

Detailed Protocol: HTS for PGA Activity or Inhibition in 96-Well Format

This protocol is designed for screening a compound library for potential PGA inhibitors but can be adapted for measuring the activity of enzyme variants.

Materials:

  • Purified Penicillin G Acylase (e.g., from E. coli)

  • NIPAB (2-nitro-5-[(phenylacetyl)amino]benzoic acid)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (inhibitor library) dissolved in DMSO

  • Control inhibitor (e.g., phenylacetic acid)

  • Clear, flat-bottom 96-well microplates

  • Microplate spectrophotometer capable of reading at 405 nm

Protocol Steps:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a stock solution of PGA in 50 mM potassium phosphate buffer (pH 7.5). The final concentration in the well should be determined empirically to give a linear reaction rate for at least 15-20 minutes.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of NIPAB in DMSO.

    • Test Compound Plates: Prepare master plates of test compounds at a 100x final concentration in DMSO. For a final assay concentration of 10 µM, the master plate should be at 1 mM.

  • Assay Procedure:

    • To each well of a 96-well plate, add 1 µL of the test compound solution from the master plate (or DMSO for controls).

    • Add 50 µL of potassium phosphate buffer to each well.

    • Add 25 µL of the PGA enzyme solution to each well. Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 24 µL of a freshly prepared working solution of NIPAB (e.g., dilute the 10 mM stock to 417 µM in buffer, to achieve a final concentration of 100 µM in the 100 µL final volume).

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 20 minutes.

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Controls (Essential for a Self-Validating System):

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (no inhibitor). This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, saturating concentration of a control inhibitor like phenylacetic acid.

    • Blank Control: Wells containing buffer and substrate (no enzyme) to measure the rate of non-enzymatic substrate hydrolysis.

Data Analysis: The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = (1 - (V₀_compound - V₀_blank) / (V₀_negative - V₀_blank)) * 100

ParameterRecommended ValueRationale
Plate Format96- or 384-wellBalances throughput with reagent volume.
Final Volume100 µL (96-well)Sufficient for accurate absorbance readings.
pH7.5Optimal for many bacterial PGAs.
Temperature37°CEnsures robust enzyme activity.
Final NIPAB Conc.~Km value (e.g., 50-100 µM)Provides good sensitivity for competitive inhibitors.
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity.

Advanced Applications Using (S)-2-Amino-2-(4-nitrophenyl)acetic acid

While not a chromogenic substrate itself, (S)-2-Amino-2-(4-nitrophenyl)acetic acid (hereafter referred to as (S)-4-nitrophenylglycine) is a valuable tool for more sophisticated HTS applications, leveraging its structural similarity to key reaction components.

Rationale for Use

The structure of (S)-4-nitrophenylglycine is analogous to the core of many β-lactam antibiotic nuclei once the acyl side chain has been removed. This makes it an excellent candidate to probe the enzyme's active site, particularly the portion that binds the "leaving group" or the newly formed amino acid product.[6]

Application 1: Competitive Inhibition Assay

A key goal in drug discovery is to identify compounds that bind to an enzyme's active site. (S)-4-nitrophenylglycine can be used as a reference competitor to characterize the binding mode of "hit" compounds identified in a primary screen.

Workflow:

  • Perform a primary HTS screen using the NIPAB assay (as described in Section 2.2) to identify initial inhibitor hits.

  • For each hit, perform a secondary assay to determine if it is a competitive inhibitor.

  • Run the NIPAB assay with a fixed concentration of enzyme and varying concentrations of the hit compound.

  • Repeat the experiment in the presence of a fixed concentration of (S)-4-nitrophenylglycine.

  • Analysis: A competitive inhibitor will appear less potent in the presence of (S)-4-nitrophenylglycine, as both compounds are vying for the same active site. This is a powerful method to quickly triage hits and focus on those with a desired mechanism of action.

Competitive_Inhibition cluster_0 Active Site of PGA Active Site NIPAB NIPAB (Chromogenic Substrate) NIPAB->Active Site Binds to produce color Hit Hit Compound (Potential Inhibitor) Hit->Active Site Binds to inhibit NPG (S)-4-Nitrophenylglycine (Reference Competitor) NPG->Active Site Binds to compete

Caption: Competitive binding at the PGA active site.

Application 2: Substrate Discovery & Library Development

The substrate specificity of amidases can be narrow or broad. (S)-4-nitrophenylglycine serves as an ideal chemical scaffold for building a library of potential substrates. By acylating the amino group with a diverse set of chemical moieties, one can create a library to rapidly profile the substrate preferences of a new enzyme variant.

Workflow for Library Synthesis and Screening:

  • Synthesis: In parallel, acylate (S)-4-nitrophenylglycine with a library of different acyl chlorides or carboxylic acids (e.g., aliphatic, aromatic, heterocyclic). This creates a library of N-acyl-(S)-4-nitrophenylglycine derivatives.

  • Screening: Screen this library against the target enzyme. Since the hydrolysis of these compounds does not produce a color, a secondary detection method is required. A common HTS-compatible method is to detect the formation of the free amino group of the (S)-4-nitrophenylglycine product using a reagent like fluorescamine, which becomes fluorescent upon reacting with primary amines.

  • Data Interpretation: High fluorescence signal indicates efficient hydrolysis of the corresponding N-acyl derivative, revealing the enzyme's preferred acyl groups. This information is critical for protein engineering efforts aimed at altering substrate specificity.[7]

Conclusion and Future Outlook

The combination of a robust primary HTS assay using a chromogenic substrate like NIPAB, followed by more nuanced secondary assays involving tools like (S)-2-Amino-2-(4-nitrophenyl)acetic acid, provides a powerful and multifaceted strategy for enzyme discovery and characterization. This approach allows researchers to move efficiently from large-scale screening of enzyme libraries or compound collections to a deeper mechanistic understanding of the top candidates. As the field of biocatalysis continues to expand, these HTS methodologies will remain indispensable for unlocking the full potential of enzymes like Penicillin G Acylase in medicine and industry.

References

  • Tiwari, N., Rathore, A., Prabhune, A., & Kulkarni, S. (2010). Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase. Advances in Bioscience and Biotechnology, 1, 322-329. ([Link])

  • Virden, R. (1990). Structure, Processing and Catalytic Action of Penicillin Acylase. Biotechnology and Genetic Engineering Reviews, 8(1), 189-218. ([Link])

  • Tiwari, N. R., et al. (2010). Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase. ResearchGate. ([Link])

  • Penicillin Acylase. (n.d.). University of Wisconsin-La Crosse. ([Link])

  • Tiwari, N. R., et al. (2010). Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase. ResearchGate. ([Link])

  • Prabhune, A. A., & Sivaraman, H. (1991). Titration of penicillin G acylase with p-nitrophenyl glyoxal. The essential arginine residue. Biochemical and Biophysical Research Communications, 178(2), 655-660. ([Link])

  • Li, Z., et al. (2020). Visualization of penicillin G acylase in bacteria and high-throughput screening of natural inhibitors using a ratiometric fluorescent probe. Chemical Communications, 56(29), 4087-4090. ([Link])

  • Li, Z., et al. (2020). Visualization of penicillin G acylase in bacteria and high-throughput screening of natural inhibitors using a ratiometric fluorescent probe. Chemical Communications. ([Link])

  • Alkema, W. B. L., et al. (1999). The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases. Analytical Biochemistry, 275(1), 49-56. ([Link])

  • Olguin, L. F., et al. (1999). Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure. The Journal of Biological Chemistry, 274(49), 34678-34683. ([Link])

  • Alkema, W. B., et al. (1999). The Use of Chromogenic Reference Substrates for the Kinetic Analysis of Penicillin Acylases. PubMed. ([Link])

  • Production, Optimization, Purification, Testing Anti-Microbial and Dye Decolorizing Properties of Penicillin G Acylase from Penicillium chrysogenum. (2013). SciSpace. ([Link])

  • Branniga, G., et al. (2004). Penicillin acylase.
  • Hernandez-Valdes, D., et al. (2021). Computational design of an amidase by combining the best electrostatic features of two promiscuous hydrolases. Chemical Science, 12(3), 1109-1123. ([Link])

  • Polaina, J., & MacCabe, A. P. (Eds.). (2007). Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus. Industrial Enzymes: Structure, Function and Applications, 223-234. ([Link])

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (S)-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Science

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks allow for the rational design of peptides with enhanced therapeutic properties, such as increased proteolytic stability, improved receptor affinity and selectivity, and novel functionalities. (S)-4-nitrophenylglycine (Npg) is one such non-canonical amino acid that has garnered interest. The presence of the nitro group, a strong electron-withdrawing moiety, can introduce unique electronic and steric properties into a peptide, potentially modulating its biological activity and conformational preferences.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-(S)-4-nitrophenylglycine into peptide sequences using solid-phase peptide synthesis (SPPS).[1][2] It addresses the specific challenges associated with this amino acid and offers field-proven strategies to ensure high-yield and high-purity synthesis.

Core Principles and Challenges of Incorporating (S)-4-Nitrophenylglycine

The successful incorporation of (S)-4-nitrophenylglycine via Fmoc-based SPPS requires careful consideration of its unique chemical properties.[3][4] The primary challenges include:

  • Steric Hindrance: As an arylglycine, (S)-4-nitrophenylglycine presents significant steric bulk, which can impede coupling reactions. This necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve complete acylation.[1][5]

  • Racemization: The α-proton of arylglycines is relatively acidic and susceptible to abstraction by base, which can lead to racemization during the activation and coupling steps.[6] This is a critical concern as the stereochemistry of the amino acid is paramount for its biological activity. The choice of coupling reagent and the careful control of base equivalents are crucial to minimize this side reaction.[7]

  • Stability of the Nitro Group: The nitro functionality is generally stable to the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA).[8]

Strategic Planning for Synthesis

Prior to initiating the synthesis, a well-defined strategy is essential. This includes the selection of the appropriate resin, coupling reagents, and reaction conditions tailored to the specific peptide sequence and the presence of (S)-4-nitrophenylglycine.

Resin Selection

The choice of solid support depends on the desired C-terminal functionality of the final peptide.[1]

  • For C-terminal amides: Rink Amide or Sieber Amide resins are the preferred choices.

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) or Wang resins are suitable. 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under milder acidic conditions, which can be beneficial for sensitive sequences.[9]

Selection of Coupling Reagents

To overcome the steric hindrance and minimize racemization associated with (S)-4-nitrophenylglycine, the use of highly efficient coupling reagents is recommended.

Coupling ReagentClassKey AdvantagesReference
HATU Uronium SaltRapid reaction kinetics, low racemization tendency, effective for sterically hindered amino acids.[10][10]
HBTU Uronium SaltCost-effective alternative to HATU, with good performance and low racemization.[10][10]
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[11][11]
DEPBT Phosphonium SaltSpecifically noted for its ability to suppress epimerization during the coupling of arylglycines.[9]

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides containing (S)-4-nitrophenylglycine on a 0.1 mmol scale. All operations should be performed in a well-ventilated fume hood.

Protocol 1: General Fmoc-SPPS Cycle for Incorporating (S)-4-Nitrophenylglycine

This protocol outlines a single cycle of deprotection and coupling.

SPPS_Workflow Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling: Fmoc-(S)-Npg-OH + Coupling Reagent + Base (DIPEA) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle 5

Caption: General workflow for one cycle of Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[12]

  • Coupling Reagents:

    • Fmoc-(S)-4-nitrophenylglycine (4 equivalents)

    • HATU (3.9 equivalents)[10]

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[10]

  • Solvents: DMF, Dichloromethane (DCM), Methanol (for capping if needed)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first cycle.[13]

  • Fmoc Deprotection:

    • Drain the solvent from the reaction vessel.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the deprotection step with fresh solution for an additional 15 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][8]

  • Coupling of (S)-4-Nitrophenylglycine:

    • In a separate vial, pre-activate a solution of Fmoc-(S)-4-nitrophenylglycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-15 minutes.[10]

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.

  • Double Coupling (if necessary):

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Repeat step 4 with a freshly prepared activated solution of Fmoc-(S)-4-nitrophenylglycine.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional): If the Kaiser test remains positive after a double coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[1]

  • Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Cleavage_Workflow Start Final Peptide-Resin (N-term Fmoc removed) Wash Wash with DCM Dry under vacuum Start->Wash Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash->Cleavage Filter Filter to separate resin beads Cleavage->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Isolate Centrifuge and wash peptide pellet Precipitate->Isolate Dry Dry the crude peptide Isolate->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: Workflow for peptide cleavage and purification.

Materials:

  • Fully synthesized peptide-resin (after final Fmoc deprotection)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the final amino acid.

    • Wash the peptide-resin thoroughly with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation:

    • Slowly add the TFA solution to a 10-fold excess of ice-cold diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.

  • Pelleting and Washing:

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying:

    • Dry the peptide pellet under vacuum to yield the crude product.

Analysis and Purification

The crude peptide should be analyzed and purified to ensure the desired product has been obtained with high purity.

  • Analytical Techniques:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude peptide and to purify the target peptide.[14][15]

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence and the incorporation of (S)-4-nitrophenylglycine.[14][16]

  • Purification:

    • The crude peptide is typically purified using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[17] Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Conclusion

The incorporation of (S)-4-nitrophenylglycine into peptides via SPPS is a feasible yet challenging endeavor. By employing potent coupling reagents, optimizing reaction conditions, and carefully monitoring each step, researchers can successfully synthesize these modified peptides. The protocols outlined in this guide provide a robust framework for navigating the complexities associated with this sterically hindered and racemization-prone amino acid, enabling the exploration of novel peptide therapeutics and research tools.

References

  • Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Vo, C., et al. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Al-Salami, H., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Muttenthaler, M., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • El-Faham, A., et al. (2017). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. [Link]

  • Wipf, P., & Kunz, O. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • National Library of Medicine. (2024, May 17). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • Mesa Labs. SPPS Tips For Success Handout.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Agilent. Therapeutic Peptides Workflow Resource Guide.
  • ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This non-natural amino acid is a critical building block in pharmaceutical development. Achieving high yield and, crucially, high enantiopurity of the desired (S)-enantiomer can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in the field.

Section 1: Core Troubleshooting & FAQs

This section addresses the most common challenges encountered during the synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, primarily focusing on the widely-used Asymmetric Strecker synthesis and classical resolution methods.

Frequently Asked Questions: Asymmetric Strecker Synthesis

The Asymmetric Strecker reaction is a powerful and economical method for preparing α-amino acids from readily available starting materials: an aldehyde (4-nitrobenzaldehyde), an amine source (ammonia), and a cyanide source.[1][2] The primary challenge lies in controlling the stereochemistry to favor the (S)-enantiomer.

Q1: My overall yield is very low after the initial aminonitrile formation. What are the likely causes?

A1: Low yield in the first stage of the Strecker synthesis typically points to issues with imine formation or cyanide addition. Consider the following factors:

  • Inefficient Imine Formation: The reaction between 4-nitrobenzaldehyde and your ammonia source (e.g., NH₄Cl/NH₃) is an equilibrium process. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.

    • Troubleshooting: Ensure your reagents and solvent are anhydrous. While some protocols use aqueous media, the efficiency can be highly dependent on concentration.[3] The use of a dehydrating agent like MgSO₄ can sometimes be beneficial, though this is less common in classical Strecker protocols.[4]

  • Cyanide Source Reactivity: The cyanide ion (CN⁻) is the key nucleophile. Its availability and reactivity are paramount.

    • Troubleshooting: If using HCN, be aware of its volatility and extreme toxicity; ensure accurate stoichiometry. If using a salt like NaCN or KCN, ensure it dissolves adequately in the reaction medium. Using a phase-transfer catalyst can be effective in biphasic systems to transport the cyanide ion into the organic phase.[5]

  • Reaction Temperature: Imine formation is often favored at room temperature or slightly above, but the subsequent cyanide addition is typically exothermic and better controlled at lower temperatures (e.g., 0-5 °C) to minimize side reactions.[6] Running the entire reaction at a non-optimal temperature can reduce yield.

Q2: The enantiomeric excess (ee) of my (S)-amino acid is poor. How can I improve the stereoselectivity?

A2: This is the central challenge of the asymmetric Strecker synthesis. Poor enantioselectivity means your chiral catalyst or auxiliary is not effectively controlling the facial attack of the cyanide on the imine.

  • Catalyst Choice & Loading: The choice of chiral catalyst is critical. Common options include thiourea derivatives, chiral metal complexes, or BINOL-derived catalysts.[1][7]

    • Troubleshooting:

      • Verify Catalyst Purity and Integrity: Ensure your catalyst has not degraded.

      • Optimize Catalyst Loading: While catalytic, a certain threshold is needed. Start with reported catalyst loadings (e.g., 1-10 mol%) and perform an optimization screen.

      • Switch Catalyst Type: If a particular catalyst class (e.g., a specific organocatalyst) is ineffective, consider a different one. The steric and electronic properties of the 4-nitrophenyl substrate may require a specific catalyst architecture for effective chiral induction.[8]

  • Use of a Chiral Auxiliary: An alternative to a chiral catalyst is using a stoichiometric chiral amine, such as (R)-phenylglycine amide, to form a chiral imine intermediate.[3] The inherent chirality of the imine then directs the cyanide attack.

    • Troubleshooting: This method relies on the effective separation of the resulting diastereomers. If your final ee is low, it may be due to poor diastereoselectivity in the addition step or incomplete separation of the diastereomeric aminonitrile intermediates.

  • Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the product is significantly less soluble and will selectively precipitate from the reaction mixture, driving the equilibrium towards the formation of that diastereomer.[3]

    • Troubleshooting: This requires careful control of solvent, concentration, and temperature to promote selective crystallization. If the product remains in solution, this dynamic resolution will not occur.

Q3: I am having trouble hydrolyzing the intermediate α-aminonitrile to the final amino acid. The reaction is sluggish or gives a complex mixture.

A3: The hydrolysis of the aminonitrile to a carboxylic acid is a demanding step, typically requiring harsh conditions like refluxing in concentrated acid (e.g., HCl).[2][6]

  • Incomplete Hydrolysis: Nitrile hydrolysis is a two-stage process (nitrile → amide → carboxylic acid). Insufficiently harsh conditions (time, temperature, or acid concentration) can cause the reaction to stall at the amide intermediate.

    • Troubleshooting: Increase the reaction time or temperature. Ensure the acid concentration is sufficiently high. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and amide intermediate.

  • Side Reactions/Degradation: The combination of a strong acid, high temperature, and a molecule with a nitro group and a chiral center can be problematic.

    • Troubleshooting:

      • Racemization: The α-proton is acidic and can be removed under harsh conditions, leading to racemization and a loss of enantiopurity. Use the mildest conditions that still afford a reasonable reaction rate.

      • Degradation: The 4-nitrophenyl group is electron-withdrawing, but side reactions are still possible. If you observe significant charring or a complex mixture of byproducts, consider a two-stage hydrolysis: first to the amide under moderately acidic conditions, followed by purification and then hydrolysis of the amide to the acid.

Frequently Asked Questions: Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is to prepare the racemic amino acid and then separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[9]

Q1: How do I choose the correct chiral resolving agent?

A1: The goal is to form a pair of diastereomeric salts with significantly different physical properties, most commonly solubility.[10]

  • For a Racemic Acid: You need a chiral base. Commonly used resolving agents for acids include alkaloids like (-)-brucine, (-)-strychnine, or (+)-cinchonine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[10]

  • For a Racemic Amine (if the carboxyl group is protected): You need a chiral acid. Common choices include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[10]

  • Selection Principle: The interaction between the resolving agent and the enantiomers must be stereochemically distinct, leading to different crystal lattice energies and thus different solubilities for the two diastereomeric salts. The choice is often empirical; a small-scale screen with several agents is highly recommended.

Q2: My diastereomeric salts are not separating upon crystallization. They either co-crystallize or remain as an oil.

A2: This is a common and frustrating problem in classical resolution. Separation is highly dependent on the crystallization conditions.

  • Solvent System: This is the most important variable.

    • Troubleshooting: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water). The ideal solvent will dissolve both salts at elevated temperatures but allow only one to crystallize upon cooling.

  • Oiling Out: If the salt mixture separates as an oil instead of a solid, it means the melting point of the salt is lower than the temperature of the solution.

    • Troubleshooting: Try using a more dilute solution or a solvent in which the salts are less soluble. Sometimes, slow cooling over a very long period or seeding with a previously-formed crystal can promote proper crystallization.

  • Fractional Crystallization: It is rare to achieve perfect separation in a single crystallization.

    • Troubleshooting: Multiple recrystallization steps are often necessary. Collect the first crop of crystals, which should be enriched in the less soluble diastereomer. Then, recrystallize this solid to further improve its diastereomeric purity. The mother liquor can be concentrated to recover the more soluble diastereomer.

Q3: How do I confirm the success of my resolution and determine the enantiomeric purity?

A3: After separating the diastereomers and liberating the free amino acid (typically by treatment with acid or base to break the salt), you must verify the enantiomeric excess (ee).

  • Chiral Chromatography: This is the gold standard. Chiral HPLC or GC, using a column with a chiral stationary phase (CSP), can separate the (S) and (R) enantiomers and allow for their direct quantification.[11][12]

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals (e.g., the α-proton) for the two enantiomers to appear at different chemical shifts in the ¹H NMR spectrum, allowing for integration and ee determination.

  • Polarimetry: While this technique can confirm the optical rotation and the sign ((+) or (-)), it is not a reliable method for accurately determining ee unless you have a pure standard of your compound for comparison.

Section 2: Experimental Protocols & Data

Protocol 1: Catalytic Asymmetric Strecker Synthesis

This protocol is a representative procedure for the synthesis of the aminonitrile precursor to (S)-2-Amino-2-(4-nitrophenyl)acetic acid using an organocatalyst.

Materials:

  • 4-Nitrobenzaldehyde

  • Ammonia (7N solution in Methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral Thiourea Catalyst (e.g., a Takemoto catalyst)

  • Toluene, Anhydrous

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Imine Formation: In a flame-dried, argon-purged flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and the chiral thiourea catalyst (0.1 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ammonia solution in methanol (1.5 eq). Stir the mixture at this temperature for 30 minutes. The formation of the corresponding N-silylimine in situ is a common variant of this step.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of saturated NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis: Take the crude aminonitrile product and add concentrated HCl. Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.[6]

  • Isolation: Cool the reaction mixture. The product may precipitate as the hydrochloride salt. Filter the solid and wash with cold acetone. To obtain the free amino acid, dissolve the salt in water and adjust the pH to its isoelectric point (approx. 5-6) with a base like aqueous ammonia. Filter the resulting solid, wash with cold water and ethanol, and dry under vacuum.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of racemic 2-Amino-2-(4-nitrophenyl)acetic acid.

Materials:

  • Racemic 2-Amino-2-(4-nitrophenyl)acetic acid

  • (R)-(-)-Mandelic Acid (or another suitable chiral acid/base)

  • Ethanol/Water solvent mixtures

  • Sodium Hydroxide (NaOH), 1M

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • Salt Formation: Dissolve the racemic amino acid (1.0 eq) in a minimal amount of boiling ethanol/water (e.g., 9:1 v/v). In a separate flask, dissolve the chiral resolving agent, (R)-(-)-Mandelic Acid (0.5 eq), in the same hot solvent system. Note: Using 0.5 eq of resolving agent targets the crystallization of one diastereomeric salt.

  • Crystallization: Add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly to room temperature, and then let it stand for 12-24 hours. Crystals of one diastereomer should form.

  • Isolation of Enriched Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop, enriched in one diastereomer.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected solid from the same solvent system.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Adjust the pH to be basic (pH ~10-11) with 1M NaOH to deprotonate the amino acid and dissolve the mandelic acid. Extract the aqueous solution with a solvent like ethyl acetate to remove the resolving agent.

  • Final Precipitation: Adjust the pH of the aqueous layer to the isoelectric point (~5-6) with 1M HCl. The desired (S)-amino acid should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Analyze the enantiomeric excess using chiral HPLC.

Quantitative Data Summary

Table 1: Comparison of Chiral Catalysts for the Asymmetric Strecker Reaction (Note: Data is representative and will vary based on exact substrate and conditions)

Catalyst TypeTypical Loading (mol%)SolventTemperature (°C)Approx. Yield (%)Approx. ee (%)
Chiral Thiourea5 - 10Toluene-20 to 070 - 9085 - 95
Ti-Salen Complex1 - 5CH₂Cl₂-4065 - 85>90
Chiral Vanadium Complex2 - 10Toluene2575 - 9580 - 92
Phase-Transfer Catalyst1 - 5Toluene/H₂O0 - 2580 - 95>90[5]

Section 3: Visualization & Workflows

Workflow for Asymmetric Strecker Synthesis

The following diagram illustrates the key stages and decision points in the asymmetric synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Strecker_Workflow cluster_synthesis Synthesis Stages cluster_qc Quality Control Start Start: 4-Nitrobenzaldehyde + Ammonia Source Imine In Situ Imine Formation (+ Chiral Catalyst) Start->Imine Cyanide Nucleophilic Cyanide Addition (e.g., TMSCN) Imine->Cyanide Key Stereodetermining Step Aminonitrile Chiral α-Aminonitrile Intermediate Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., conc. HCl, heat) Aminonitrile->Hydrolysis QC1 Check Diastereomeric/Enantiomeric Purity of Aminonitrile Aminonitrile->QC1 Product Final Product: (S)-2-Amino-2-(4-nitrophenyl)acetic acid Hydrolysis->Product QC2 Final ee% Analysis (Chiral HPLC) Product->QC2

Caption: General workflow for the catalytic asymmetric Strecker synthesis.

Troubleshooting Decision Tree: Low Enantiomeric Excess (ee)

This diagram provides a logical path for diagnosing and solving issues of poor stereoselectivity.

Troubleshooting_EE Start Problem: Low Enantiomeric Excess (ee) CheckCatalyst Is the catalyst known to be effective for this substrate? Start->CheckCatalyst CheckPurity Is the catalyst pure and from a reliable source? CheckCatalyst->CheckPurity Yes Sol_NewCatalyst Action: Screen different catalyst classes (e.g., metal-based, other organocatalysts). CheckCatalyst->Sol_NewCatalyst No CheckConditions Are reaction conditions (temp, solvent) optimal? CheckPurity->CheckConditions Yes Sol_VerifyCatalyst Action: Verify catalyst purity (NMR, mp) or purchase new. CheckPurity->Sol_VerifyCatalyst No CheckHydrolysis Did racemization occur during hydrolysis? CheckConditions->CheckHydrolysis Yes Sol_Optimize Action: Optimize temperature (usually lower is better for ee) and screen solvents. CheckConditions->Sol_Optimize No Sol_MilderHydrolysis Action: Use milder hydrolysis conditions or a two-step (nitrile -> amide -> acid) process. CheckHydrolysis->Sol_MilderHydrolysis No, unlikely Sol_ConsiderResolution Alternative: Switch to a racemic synthesis followed by classical resolution. CheckHydrolysis->Sol_ConsiderResolution Yes, likely

Caption: A decision tree for troubleshooting poor enantioselectivity.

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(10), 4233-4284. [Link]

  • Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(9), 1367-1370. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

  • Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951. [Link]

  • Yet, L. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248. [Link]

  • Hu, W., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951. [Link]

  • O'Donnell, M. J. (2011). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 9(24), 8237-8245. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • S, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2846-2856. [Link]

  • Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(18), 4877-4883. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Planinšek, O., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 269-282. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 13-1-13-33). Pergamon. [Link]

  • Fu, G. C., & Dai, X. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12046-12051. [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
  • Agilent. (n.d.). Amino Acid Analysis. [Link]

  • Mąkosza, M., et al. (2012). Synthesis of nitroaryl derivatives of glycine via oxidative nucleophilic substitution of hydrogen in nitroarenes. Tetrahedron, 68(3), 856-863. [Link]

  • Ellman, J. A., & Tang, T. P. (2002). A general asymmetric synthesis of phenylglycinols. Journal of the American Chemical Society, 124(21), 6062-6063. [Link]

  • Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. [Link]

  • Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. [Link]

  • Azov, V. A. (2009). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 40.1, 429-444. [Link]

  • Tanaka, H., & Takahashi, T. (2018). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. The Journal of Organic Chemistry, 83(15), 8085-8091. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

  • Chen, Z., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Applied Biochemistry. [Link]

  • Molla, G., & Pollegioni, L. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3243. [Link]

  • Long, D. A., & D'Souza, F. W. (1978). Reactions of glycine-containing peptides with cupric ions and with p-nitrophenyl acetate. Journal of Inorganic and Nuclear Chemistry, 40(9), 1643-1647. [Link]

Sources

Technical Support Center: Chiral Separation of Nitrophenylglycine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of nitrophenylglycine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these sensitive separations. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral separation in HPLC?

Chiral separation by HPLC relies on the differential interaction between the two enantiomers of a chiral molecule (like nitrophenylglycine) and a chiral stationary phase (CSP).[1] Enantiomers have identical physical and chemical properties in an achiral environment.[1][2] To separate them, a chiral environment is created within the HPLC column. This is achieved by using a CSP, which is a stationary phase that is itself chiral.

The separation mechanism involves the formation of transient, short-lived diastereomeric complexes between the individual enantiomers and the chiral selector on the stationary phase.[3][4] Because these diastereomeric complexes have different energy levels and stability, one enantiomer interacts more strongly with the CSP and is retained longer, while the other interacts less and elutes earlier, thus achieving separation.[4] This is often explained by the "three-point interaction model," where one enantiomer can form three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while its mirror image can only form two, leading to a difference in retention.[4][5]

Q2: Which types of chiral stationary phases (CSPs) are most suitable for separating nitrophenylglycine isomers?

Nitrophenylglycine, being an amino acid derivative, can often be resolved on several types of CSPs. The most common and successful classes include:

  • Polysaccharide-based CSPs: These are derived from naturally occurring chiral polymers like cellulose or amylose, which are derivatized to enhance their chiral recognition capabilities.[3][6] They form "chiral pockets" or grooves where analytes can partition, and are highly versatile, often providing good separation for a broad range of compounds, including aromatic amino acids.[3][7] They are frequently used in both normal-phase and reversed-phase modes.[8]

  • Pirkle-type (Brush-type) CSPs: These are synthetic phases, often based on functionalized amino acids, that provide chiral recognition through mechanisms like π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3][6] They are known for their robustness as the chiral selector is covalently bonded to the silica support.[9]

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, like those based on teicoplanin or vancomycin, are particularly effective for separating underivatized amino acids.[10][11] They possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds.[10]

  • Ligand-exchange CSPs: This technique involves the formation of mixed metal chelate complexes between a chiral selector, a metal ion (often copper II), and the amino acid enantiomers.[3][12]

The selection of the optimal CSP is often empirical and may require screening several different columns.[8][13]

Q3: What is the role of mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA)?

Mobile phase additives play a critical role in optimizing chiral separations, especially for ionizable compounds like nitrophenylglycine.[14] They can significantly improve peak shape, selectivity, and resolution.[14][15][16]

  • Acidic Additives (e.g., TFA, Formic Acid, Acetic Acid): For acidic or zwitterionic compounds like nitrophenylglycine, acidic additives are used to suppress the ionization of the carboxyl group. This reduces undesirable secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[14]

  • Basic Additives (e.g., DEA, Triethylamine): For basic analytes, basic additives perform a similar function by suppressing the ionization of amino groups, which can otherwise lead to peak tailing due to strong interactions with residual silanols on the silica support.[17][18][19]

The concentration of these additives is a critical parameter and must be carefully optimized, typically in the range of 0.1% to 0.5% (v/v).[14]

Advanced Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I am injecting a racemic mixture of nitrophenylglycine, but I see only one peak or two poorly resolved peaks. What should I do?

This is the most common issue in chiral method development. A systematic approach is required to diagnose the cause.

  • Verify CSP Suitability: The first step is to ensure the chosen Chiral Stationary Phase (CSP) is appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point for aromatic amino acids.[8] If one type of CSP fails, screening a different type (e.g., a Pirkle-type or a macrocyclic glycopeptide-based column) is a logical next step.[8]

  • Optimize Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity.

    • Normal Phase Mode (e.g., Hexane/Isopropanol): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of alcohol generally increases retention and can improve resolution, but excessively long run times can lead to peak broadening. Try adjusting the alcohol content in small increments (e.g., from 20% to 15% to 10%).

    • Change the Alcohol Modifier: Sometimes, switching from isopropanol (IPA) to ethanol or vice-versa can dramatically alter selectivity due to different hydrogen bonding characteristics.

  • Introduce/Optimize an Additive: For nitrophenylglycine, which has both an acidic (carboxyl) and a potentially basic (amino) group, an acidic additive is crucial.

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase. This will suppress the ionization of the carboxyl group, leading to better peak shapes and often improved resolution.[14] If you are already using an additive, try slightly varying its concentration.

  • Reduce Column Temperature: Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can increase the difference in their interaction energies and thus improve resolution.[20]

    • Action: Set the column thermostat to a lower temperature, for example, 15°C or 20°C, down from ambient. Monitor the backpressure, as it will increase at lower temperatures.

  • Decrease Flow Rate: Reducing the flow rate allows more time for the enantiomers to interact with the stationary phase, which can lead to better separation.[14][20]

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Note that this will increase the analysis time.[14]

Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My peaks are resolved, but they are tailing badly. What causes this and how can I fix it?

Poor peak shape is typically caused by secondary, unwanted interactions between the analyte and the stationary phase, or by column overload.

  • Unsuppressed Ionization: For nitrophenylglycine, the most likely cause is the interaction of the carboxylate anion with the stationary phase.

    • Solution: As mentioned above, the addition of a small amount of an acid like TFA (0.1%) to the mobile phase is usually very effective at protonating the carboxyl group, neutralizing its charge, and eliminating the secondary interactions that cause tailing.[14][21]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the concentration of your sample and/or decrease the injection volume. Dissolving the sample in the mobile phase is also recommended to ensure compatibility.[1][14]

  • "Memory Effect" of Additives: Chiral columns can be sensitive, and previous analyses using different additives (especially basic ones) can leave residues on the stationary phase that affect current performance.[22][23]

    • Solution: Dedicate a column specifically for methods using acidic additives if possible. If not, ensure a thorough column wash protocol is followed when switching between methods with incompatible additives. Washing with 100% ethanol can often help remove strongly adsorbed contaminants.[24]

Problem 3: Irreproducible Retention Times and/or Resolution

Q: My separation looked great yesterday, but today the retention times have shifted and the resolution has decreased. What's going on?

Irreproducibility in chiral chromatography often points to subtle changes in the mobile phase or column condition.

  • Inadequate Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition. Insufficient equilibration time will lead to drifting retention times.

    • Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. When changing mobile phase composition, a longer equilibration is necessary.[24]

  • Mobile Phase Instability/Volatility: In normal phase mode, the more volatile component (e.g., hexane) can evaporate from the mobile phase reservoir over time, changing the solvent ratio and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir covered.[25] Using a mobile phase blender on your HPLC system can also ensure consistent composition.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times and selectivity.

    • Solution: Use a column thermostat to maintain a constant, controlled temperature for the column.[14]

  • Trace Water Content: In normal phase chromatography, even trace amounts of water in your solvents (especially the alcohol modifier) can significantly impact the stationary phase's activity and lead to irreproducible results.[22]

    • Solution: Use high-purity, HPLC-grade or anhydrous solvents. Be consistent with the solvent grade and supplier if possible.

Data Presentation & Protocols

Table 1: Comparison of Common CSPs for Amino Acid Derivative Separation
CSP TypeChiral Selector ExampleCommon Mobile Phase ModesKey Interaction MechanismsAdvantagesPotential Issues
Polysaccharide Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase, Polar OrganicHydrogen bonding, π-π interactions, steric inclusion in chiral grooves[6]Broad applicability, high success rate[7]Coated versions have solvent restrictions[1]
Pirkle-type (R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal Phase, Reversed Phaseπ-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking[3][6]Robust (covalently bonded), predictable elution order for some classes[9]Lower general success rate than polysaccharides
Macrocyclic Glycopeptide Teicoplanin or VancomycinReversed Phase, Polar Organic, Polar IonicInclusion complexing, hydrogen bonding, ionic interactions[10][26]Excellent for polar/ionic analytes like underivatized amino acids[10]Can be sensitive to mobile phase pH and ionic strength
Experimental Protocol: HPLC Method for Nitrophenylglycine Isomers

This protocol provides a starting point for method development on a polysaccharide-based CSP.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Note: All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the nitrophenylglycine standard in the mobile phase at a concentration of approximately 1 mg/mL.

Optimization Steps:

  • If resolution is insufficient, decrease the IPA content to 15% (adjusting hexane to 85%).

  • If peaks are broad, ensure the TFA concentration is 0.1%.

  • If retention is too long, increase the IPA content to 25% (adjusting hexane to 75%).

Visualizations

Diagram 1: General Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution Observed (Rs < 1.5) CheckCSP Step 1: Verify CSP Choice Is it suitable for amino acids? Start->CheckCSP OptimizeMP Step 2: Optimize Mobile Phase Adjust % alcohol modifier CheckCSP->OptimizeMP Yes ScreenNewCSP Screen a different type of CSP (e.g., Pirkle, Macrocyclic) CheckCSP->ScreenNewCSP No AddModifier Step 3: Add/Optimize Additive Add 0.1% TFA OptimizeMP->AddModifier Still poor Success Resolution Achieved (Rs >= 1.5) OptimizeMP->Success Resolved LowerTemp Step 4: Decrease Temperature Set to 15-20°C AddModifier->LowerTemp Still poor AddModifier->Success Resolved LowerFlow Step 5: Decrease Flow Rate Set to 0.5-0.8 mL/min LowerTemp->LowerFlow Still poor LowerTemp->Success Resolved LowerFlow->ScreenNewCSP Still poor LowerFlow->Success Resolved G cluster_0 Favorable Interaction (Correct Enantiomer) cluster_1 Unfavorable Interaction (Other Enantiomer) CSP_A Chiral Stationary Phase (CSP) P1_A P2_A P3_A Analyte_A Enantiomer A Analyte_A->P1_A π-π Analyte_A->P2_A H-bond Analyte_A->P3_A Steric CSP_B Chiral Stationary Phase (CSP) P1_B P2_B P3_B Analyte_B Enantiomer B Analyte_B->P1_B π-π Analyte_B->P2_B H-bond Analyte_B->P3_B Repulsion

Caption: One enantiomer achieves a stable 3-point fit, leading to stronger retention.

References

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Direct chiral HPLC separ
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral St
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Amino Acid and Peptide Chiral Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral column chrom
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Trouble with chiral separations.
  • 6 Top Chiral Chrom
  • Chiral Stationary Phases for Liquid Chrom
  • Multimodal HPLC Screening of Polysaccharide-based Chiral St
  • How can I improve my chiral column resolution?
  • Chiral St
  • Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chrom
  • The effect of high concentration additive on chiral separations in supercritical fluid chrom
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Developing a chiral separ
  • Enantiomeric separation of beta-blockers by HPLC using (R)
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Macrocyclic Chiral St
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Additive concentration effects on enantioselective separations in supercritical fluid chrom
  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography.
  • Chiral HPLC Separ
  • How to separate isomers by Normal phase HPLC?
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen.

Sources

Technical Support Center: Optimization of Peptide Coupling with (S)-4-Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide coupling reactions involving (S)-4-nitrophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative. The electron-withdrawing nature of the nitro group on the phenyl ring presents distinct considerations for optimizing reaction conditions to achieve high yields and purity while minimizing side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of (S)-4-nitrophenylglycine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Coupling Yield

  • Question: I am observing a low yield of my desired peptide after coupling with (S)-4-nitrophenylglycine. What are the likely causes and how can I improve it?

  • Answer: Low coupling yields with (S)-4-nitrophenylglycine can stem from several factors, primarily related to the reduced nucleophilicity of the amino group and potential steric hindrance. The electron-withdrawing nitro group deactivates the carboxyl group, making its activation more challenging.

    Potential Causes & Solutions:

    • Insufficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of (S)-4-nitrophenylglycine.

      • Solution: Employ high-activity coupling reagents. Uronium/aminium salt-based reagents like HATU , HBTU , or HCTU are highly recommended for their ability to overcome the deactivating effect of the nitro group.[1][2] Phosphonium salt reagents such as PyBOP are also effective alternatives.[2]

    • Steric Hindrance: The bulky nature of the nitrophenyl group can sterically hinder the approach of the incoming amine.

      • Solution 1: Optimize Stoichiometry: Increase the equivalents of the (S)-4-nitrophenylglycine and the coupling reagent relative to the free amine on the peptide chain. A molar ratio of 1.5 to 3 equivalents is a good starting point.[3]

      • Solution 2: Extended Reaction Time: Allow the coupling reaction to proceed for a longer duration, for example, 4-6 hours or even overnight, to ensure completion.[4]

    • Inadequate Solvation: Poor solvation of the growing peptide chain on the solid support can lead to aggregation and incomplete reactions.[5]

      • Solution: Ensure proper resin swelling and peptide chain solvation. While DMF is a common solvent, for difficult couplings, consider using NMP or a mixture of solvents like DMF/DCM or DMF/DMSO .[6][7]

Issue 2: Epimerization at the α-Carbon

  • Question: I am concerned about epimerization of the (S)-4-nitrophenylglycine residue during coupling. How can I minimize this side reaction?

  • Answer: Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly with activated amino acids.[8] The formation of an oxazolone intermediate is a primary pathway for this unwanted reaction.[8][9]

    Strategies to Suppress Epimerization:

    • Choice of Coupling Reagent and Additive: The selection of the coupling methodology is critical.

      • Solution: Utilize coupling reagents known for low racemization, such as DEPBT .[10] When using carbodiimide reagents like DIC , the addition of a racemization suppressant is essential. HOAt is generally more effective than HOBt in preventing epimerization.[9]

    • Base Selection: The type and amount of base used can influence the rate of epimerization.[11]

      • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) . In cases with a high risk of epimerization, a weaker base such as sym-collidine may be beneficial.[11][12]

    • Temperature Control: Elevated temperatures can accelerate the rate of epimerization.

      • Solution: Perform the coupling reaction at room temperature or below if epimerization is a persistent issue. While higher temperatures can sometimes improve coupling efficiency for sterically hindered residues, it's a trade-off that must be carefully considered.[4]

Issue 3: Formation of Side Products

  • Question: I am observing unexpected peaks in my HPLC analysis after coupling. What are the possible side products and how can I avoid them?

  • Answer: Besides epimerization, other side reactions can occur during peptide coupling.

    Common Side Products & Prevention:

    • Guanidinylation of the N-terminus: This can happen when using an excess of uronium/aminium-based coupling reagents like HATU or HBTU.[4][11]

      • Solution: Avoid a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent is recommended.[11]

    • N-acylation of the nitro group: While less common, under forcing conditions, the nitro group could potentially undergo side reactions.

      • Solution: Adhere to optimized reaction times and temperatures. Avoid unnecessarily harsh conditions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for (S)-4-nitrophenylglycine?

A1: For routine couplings, HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[2][4][13] It is particularly effective in overcoming the challenges posed by electron-deficient and sterically hindered amino acids.[2][4] For a more cost-effective option with good performance, HBTU is also a suitable choice.[14]

Q2: What is the optimal solvent for coupling reactions with (S)-4-nitrophenylglycine?

A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent in solid-phase peptide synthesis (SPPS) and generally provides good results.[5][7] However, for difficult sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) can be a superior choice due to its better solvating properties.[7] In some cases, solvent mixtures such as DMF/DCM can also improve coupling efficiency.[6]

Q3: How can I monitor the progress of the coupling reaction?

A3: It is crucial to monitor the completion of the coupling reaction to ensure high-quality peptide synthesis. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[15] A negative Kaiser test (yellow beads) indicates that the coupling is complete.[15] For N-terminal proline, where the Kaiser test is less reliable, the chloranil test or isatin test can be used.[6]

Q4: What should I do if the coupling reaction is incomplete after the initial attempt?

A4: If a monitoring test indicates an incomplete reaction, a "double coupling" should be performed.[15] This involves repeating the coupling step with a fresh solution of the activated amino acid. If the reaction is still incomplete, it may be necessary to "cap" the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences.[6]

Q5: What are the recommended purification strategies for peptides containing (S)-4-nitrophenylglycine?

A5: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[16][17] A C18 column is typically used, with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[16] For crude peptides with a high level of impurities, an initial purification step using ion-exchange chromatography can be beneficial before the final RP-HPLC polishing.[18][19]

Data and Protocols

Table 1: Recommended Coupling Reagent Stoichiometry (Solid-Phase Synthesis)

ReagentEquivalents (relative to resin loading)Base (Equivalents)
(S)-4-Nitrophenylglycine3 - 5DIPEA (6 - 10)
HATU/HBTU3 - 5DIPEA (6 - 10)
DIC3 - 5Not required
HOAt/HOBt (with DIC)3 - 5Not required
Experimental Protocol: Standard HATU Coupling on Solid Support
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine in DMF solution twice (5 minutes, then 15 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve (S)-4-nitrophenylglycine (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[20]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[15] If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Visual Diagrams

PeptideCouplingWorkflow Start Start: Deprotected Peptide-Resin ActivateAA Activate (S)-4-Nitrophenylglycine (HATU/DIPEA in DMF) Start->ActivateAA Couple Couple to Resin ActivateAA->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash Wash Resin (DMF) Monitor->Wash Negative Recouple Double Couple Monitor->Recouple Positive Cap Cap Unreacted Amines (Acetic Anhydride) Monitor->Cap Still Positive NextCycle Proceed to Next Cycle Wash->NextCycle Recouple->Monitor Cap->Wash ReagentSelection cluster_Reagents High-Activity Coupling Reagents cluster_Additives Racemization Suppressants cluster_Bases Bases Topic (S)-4-Nitrophenylglycine Coupling HATU HATU (High Efficiency, Low Epimerization) Topic->HATU Recommended HBTU HBTU (Effective, Cost-Efficient) Topic->HBTU PyBOP PyBOP (Phosphonium-based) Topic->PyBOP HOAt HOAt (Highly Effective) Topic->HOAt Use with Carbodiimides HOBt HOBt (Standard Additive) Topic->HOBt Use with Carbodiimides DIPEA DIPEA (Standard, Hindered) Topic->DIPEA Standard Choice Collidine sym-Collidine (Weaker, for Sensitive Couplings) Topic->Collidine If Epimerization is High

Caption: Key reagent considerations for optimal coupling.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec. Retrieved February 19, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved February 19, 2026, from [Link]

  • Miley, H. E., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved February 19, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved February 19, 2026, from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 19, 2026, from [Link]

  • Bennett, C. S., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. PubMed Central. Retrieved February 19, 2026, from [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents. (n.d.). AAPPTec. Retrieved February 19, 2026, from [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). PubMed Central. Retrieved February 19, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI. Retrieved February 19, 2026, from [Link]

  • Solvent effect on dipeptide bond formation: glycine as a case study. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Retrieved February 19, 2026, from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved February 19, 2026, from [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). CEM. Retrieved February 19, 2026, from [Link]

  • Green Chemistry. (2023, March 2). CRIS. Retrieved February 19, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). OUCI. Retrieved February 19, 2026, from [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati. (2024, March 18). PEPTLAB. Retrieved February 19, 2026, from [Link]

  • Peptide Fragment Coupling Using a Continuous- Flow Photochemical Rearrangement of Nitrones. (n.d.). DSpace@MIT. Retrieved February 19, 2026, from [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022, November 28). Biomatik. Retrieved February 19, 2026, from [Link]

  • Purification of peptides by cation exchange chromatography. (n.d.). Bio-Works. Retrieved February 19, 2026, from [Link]

  • Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved February 19, 2026, from [Link]

  • SPPS: peptide failure to elongate? (2020, December 22). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Peptide synthesis using a pre-loaded EDANS resin giving low yields? (2019, September 18). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central. Retrieved February 19, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved February 19, 2026, from [Link]

  • Peptides purification development in Reverse Phase. (2019, March 15). Interchim – Blog. Retrieved February 19, 2026, from [Link]

Sources

Preventing racemization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Status: Active Subject: Preventing Racemization of 4-Nitrophenylglycine Derivatives Ticket Priority: Critical (High Risk of Stereochemical Erosion)

Executive Summary

You are working with (S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-4-Nitrophenylglycine). This is not a standard amino acid.[1][2][3][4] It is an extremely base-sensitive substrate .

Unlike Alanine or Leucine, the


-proton of this molecule is highly acidic due to the electron-withdrawing nature of the 4-nitro group combined with the phenyl ring. Standard peptide coupling protocols (e.g., HATU/DIPEA) or standard Fmoc deprotection cycles (20% Piperidine) can lead to >50% racemization  within minutes.

This guide provides field-proven protocols to maintain enantiomeric excess (


).

Module 1: The Mechanistic Root Cause

Q: Why is this specific molecule so prone to racemization compared to Phenylglycine (Phg)?

A: It is a "perfect storm" of electronic effects. Racemization occurs via the removal of the


-proton to form a planar enolate or an oxazolone intermediate.
  • The Phenyl Ring: Stabilizes the negative charge of the enolate via resonance.

  • The 4-Nitro Group: A strong electron-withdrawing group (EWG) that pulls electron density across the ring, significantly lowering the pKa of the

    
    -proton compared to unsubstituted phenylglycine.
    
  • The Carbonyl Group: The standard activator for acidity in all amino acids.

Visualizing the Failure Mode The following diagram illustrates the two primary pathways for stereochemical loss: Direct Enolization and Oxazolone Formation.

RacemizationPathways L_Isomer (S)-Enantiomer (Tetrahedral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Direct Proton Abstraction (Fast w/ NO2 group) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) L_Isomer->Oxazolone Activation (e.g. Carbodiimide) Base Base (B:) Base->L_Isomer Attacks H-alpha Racemate Racemic Mixture (50% S / 50% R) Enolate->Racemate Reprotonation (Non-stereoselective) Oxazolone->Enolate Tautomerization Oxazolone->Racemate Ring Opening

Caption: Figure 1. Mechanism of base-catalyzed racemization.[4][5][6] The 4-nitro group accelerates the "Direct Proton Abstraction" pathway significantly.

Module 2: Coupling Protocols (The Critical Step)

Q: I am using HATU and DIPEA. Is this acceptable?

A: NO. This is the most common cause of failure. HATU is a potent activator that, when combined with a strong base like DIPEA (Diisopropylethylamine), rapidly converts 4-nitrophenylglycine into its oxazolone form or directly enolizes it.

The Solution: "Acidic" or "Neutral" Coupling You must switch to conditions that minimize base strength and steric freedom.[4]

Recommended Reagents Comparison
VariableAvoid (High Risk) Recommended (Safe) Reasoning
Coupling Reagent HATU, HBTU, BOPCOMU, DIC/Oxyma, EDC/HOBt Uroniums like HATU are too reactive in basic media. Carbodiimides (DIC/EDC) with acidic additives (Oxyma/HOBt) buffer the pH.
Base TEA, DIPEA, DBUTMP (Collidine), NMM TMP (2,4,6-Trimethylpyridine) is sterically hindered and weaker (pKa ~7.4) than DIPEA (pKa ~10.5), preventing

-proton abstraction.
Pre-activation > 2 minutes0 minutes (In situ) Never let the activated ester sit with base before adding the amine nucleophile.
Protocol: Low-Racemization Coupling (COMU/Collidine)

Use this for solid-phase (SPPS) or solution-phase synthesis.

  • Dissolve: Dissolve 1.0 eq of N-protected (S)-2-Amino-2-(4-nitrophenyl)acetic acid and 1.0 eq of COMU in DMF.

  • Chill: Cool the solution to 0°C (ice bath).

  • Add Base: Add 1.0 eq of TMP (2,4,6-Collidine) . Do not use excess base.

  • Couple: Immediately add the amine component (0.8–1.0 eq).

  • Time: Allow to react at 0°C for 30 mins, then warm to Room Temp. Monitor closely. Stop reaction immediately upon completion (usually < 2 hours).

Module 3: Protecting Group Strategy

Q: Can I use Fmoc protection?

A: Proceed with extreme caution. The standard Fmoc removal reagent (20% Piperidine in DMF) is a strong secondary amine base. It will cause partial racemization of the anchored 4-nitrophenylglycine residue during every subsequent deprotection cycle.

Decision Logic for Protection Groups:

ProtectionStrategy Start Choose N-Protection IsSolidPhase Is this Solid Phase (SPPS)? Start->IsSolidPhase Boc Use Boc Protection IsSolidPhase->Boc No (Solution) IsSolidPhase->Boc Yes (Special Resins) Fmoc Use Fmoc Protection IsSolidPhase->Fmoc Yes (Standard) BocReason Deprotection uses Acid (TFA). Zero risk of racemization. Boc->BocReason FmocMitigation REQUIRED MITIGATION: 1. Use shorter deprotection (2 x 3 min). 2. Use Piperazine instead of Piperidine. 3. Position residue at N-terminus if possible. Fmoc->FmocMitigation

Caption: Figure 2. Decision tree for selecting protecting groups. Boc is chemically safer for this specific substrate.

Troubleshooting Fmoc Removal: If you must use Fmoc:

  • Alternative Base: Use 5% Piperazine + 0.1 M HOBt in DMF. The HOBt acts as an acidic buffer to suppress enolization while the piperazine removes the Fmoc group.

  • Short Contact: Reduce deprotection time to 2 x 3 minutes.

Module 4: Analytical Validation

Q: How do I prove I haven't racemized my product?

A: You cannot rely on NMR alone. Standard 1H NMR will not distinguish enantiomers. You must use chiral chromatography.

Method 1: Marfey’s Method (Preferred for Amino Acid Analysis)

  • Hydrolyze a small aliquot of your peptide (6N HCl, 110°C, 24h). Note: This itself can cause slight racemization, run a blank control.

  • Derivatize with FDAA (Marfey’s Reagent) .

  • Analyze via standard C18 HPLC. The L-DAA and D-DAA derivatives will separate as diastereomers.

Method 2: Chiral HPLC (Intact Product)

  • Column: Chiralpak IA, IB, or IC (immobilized polysaccharide phases).

  • Mobile Phase: Hexane/IPA (for protected species) or MeOH/Water/Buffer (for polar species).

  • Target: Look for the "split peak" or a small shoulder preceding the main peak.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[7] (Definitive text on the mechanism of oxazolone formation and racemization in phenylglycine derivatives).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. Link

  • BenchChem. (2025).[3][4] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Link

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. (Source for comparative pKa values of electron-deficient aromatics). Link

Sources

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important non-proteinogenic amino acid. The following information is curated from established literature and practical experience to ensure scientific integrity and provide actionable solutions.

Introduction

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, a key chiral building block, is often synthesized via classical methods such as the Strecker or Bucherer-Bergs reactions, followed by chiral resolution or asymmetric synthesis. However, the presence of the electron-withdrawing nitro group and the acidic α-proton on the stereocenter introduces a unique set of challenges. This guide provides a structured approach to identifying, understanding, and mitigating common side reactions.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Racemization and Loss of Enantiomeric Purity

Question: My final product shows low enantiomeric excess (ee). What is causing the racemization, and how can I prevent it?

Answer:

Racemization is a primary challenge in the synthesis of arylglycines like (S)-2-Amino-2-(4-nitrophenyl)acetic acid. The α-proton is particularly acidic due to its benzylic position and the electron-withdrawing nature of the adjacent carboxylic acid and amino groups, making it susceptible to abstraction by bases.

Root Causes and Solutions:

  • Base-Catalyzed Epimerization: The use of strong, non-hindered bases during the reaction or work-up can lead to the formation of a planar enolate intermediate, resulting in racemization.

    • Solution: Employ sterically hindered or weaker bases. For instance, in peptide coupling reactions, which are analogous to some synthetic steps, using a bulky base like 2,4,6-trimethylpyridine (TMP) instead of diisopropylethylamine (DIPEA) can significantly suppress racemization.

  • Prolonged Reaction Times or Elevated Temperatures: Extended exposure to even mild basic conditions or high temperatures can increase the rate of epimerization.

    • Solution: Monitor your reaction closely and minimize reaction time. If possible, conduct the reaction at lower temperatures.

  • pH During Work-up: Aqueous work-ups at high pH can cause racemization of the final product.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and purification steps.

Troubleshooting Workflow for Racemization:

Caption: Troubleshooting workflow for racemization.

FAQ 2: Formation of 4-Nitrobenzaldehyde Cyanohydrin in Strecker Synthesis

Question: I am performing a Strecker synthesis, and I'm observing a significant amount of a byproduct. How can I confirm if it's the cyanohydrin of 4-nitrobenzaldehyde, and how do I prevent its formation?

Answer:

In the Strecker synthesis, the desired reaction is the formation of an imine from 4-nitrobenzaldehyde and an amine source, followed by the addition of cyanide. However, a competing reaction is the direct nucleophilic addition of cyanide to the aldehyde to form a cyanohydrin.[1]

Identification and Prevention:

  • Identification: The cyanohydrin, α-hydroxy-4-nitrophenylacetonitrile, can be identified by its spectroscopic data. It will lack the amino group present in the desired α-aminonitrile intermediate. Techniques like NMR and IR spectroscopy can confirm its structure.

  • Mechanism of Formation: The formation of the cyanohydrin is a reversible reaction that is favored under certain conditions.[2] The equilibrium between the aldehyde, cyanide, and cyanohydrin is influenced by pH and temperature.

Key Factors Influencing Cyanohydrin Formation:

FactorCondition Favoring CyanohydrinRecommended Condition for Amino Acid Synthesis
pH Neutral to slightly acidicMildly alkaline (pH ~9.5) to favor imine formation[3]
Amine Concentration LowHigh concentration of the amine source (e.g., ammonia)
Temperature LowModerate temperature to facilitate imine formation

Troubleshooting Protocol:

  • Optimize pH: Ensure your reaction medium is sufficiently basic to promote the formation of the imine intermediate over the cyanohydrin. A pH in the range of 9-10 is often optimal for Strecker reactions.[3]

  • Increase Amine Concentration: Use a higher concentration of ammonia or the amine reagent to shift the equilibrium towards imine formation.

  • Order of Addition: Consider adding the cyanide source after the aldehyde and amine have had time to form the imine in situ.

FAQ 3: Incomplete Hydrolysis of Intermediates

Question: My final product is contaminated with either the α-aminonitrile (from Strecker synthesis) or the 5-(4-nitrophenyl)hydantoin (from Bucherer-Bergs synthesis). How can I ensure complete hydrolysis?

Answer:

Both the nitrile group in the Strecker intermediate and the hydantoin ring in the Bucherer-Bergs intermediate require hydrolysis to yield the final carboxylic acid. This step can be sluggish and lead to impurities if not carried out under appropriate conditions.

For Nitrile Hydrolysis (Strecker):

  • Issue: The carbon-nitrogen triple bond in nitriles is strong and requires harsh conditions for complete hydrolysis.[4]

  • Solution:

    • Acid Hydrolysis: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture under reflux for a sufficient period.[4] Monitoring the reaction by TLC or HPLC is crucial to determine completion.

    • Base Hydrolysis: Alternatively, strong basic conditions (e.g., refluxing with aqueous NaOH) can be employed, followed by acidification to yield the carboxylic acid.

For Hydantoin Hydrolysis (Bucherer-Bergs):

  • Issue: The hydantoin ring is stable and its hydrolysis to the amino acid often proceeds in two steps: ring-opening to an N-carbamoyl amino acid, followed by hydrolysis to the final product.[5] Incomplete reaction can leave either of these intermediates as impurities.

  • Solution:

    • Strong Basic Conditions: The hydrolysis is typically carried out under strong basic conditions (e.g., with NaOH or Ba(OH)₂) at elevated temperatures.[6]

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to drive the hydrolysis to completion. A temperature of around 150°C may be required.[6]

General Hydrolysis Protocol (Conceptual):

  • Suspend the crude intermediate (α-aminonitrile or hydantoin) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux, typically for several hours.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture.

  • If acid hydrolysis was used, adjust the pH to the isoelectric point of the amino acid to precipitate the product.

  • If base hydrolysis was used, acidify the mixture to the isoelectric point.

  • Collect the precipitated product by filtration and wash with cold water.

FAQ 4: Potential Side Reactions Involving the Nitro Group

Question: Can the nitro group on the aromatic ring react under the synthesis conditions?

Answer:

While the nitro group is generally stable, it can undergo reduction under certain conditions. It also activates the aromatic ring for nucleophilic aromatic substitution, though this is less common under typical amino acid synthesis conditions.

Potential Reactions and Mitigation:

  • Reduction of the Nitro Group:

    • Concern: Strong reducing agents or certain catalytic hydrogenation conditions can reduce the nitro group to an amino group, leading to the formation of 2-amino-2-(4-aminophenyl)acetic acid.

    • Prevention: Avoid harsh reducing agents that are not part of the planned synthetic route. If using catalytic hydrogenation for other steps (e.g., deprotection), careful selection of the catalyst and conditions is necessary to avoid nitro group reduction. For example, selective reduction of other functional groups in the presence of a nitro group can often be achieved using specific catalysts like palladium on carbon under controlled hydrogen pressure.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Concern: The electron-withdrawing nitro group makes the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to displacement of the nitro group or other substituents.[7]

    • Likelihood: This is generally a low-probability side reaction under the standard conditions for Strecker or Bucherer-Bergs synthesis, as the nucleophiles present (cyanide, ammonia) are more likely to react at the carbonyl group. However, under forcing conditions or with very strong nucleophiles, it could become a consideration.

    • Prevention: Adhere to optimized reaction conditions and avoid unnecessarily harsh or prolonged exposure to strong nucleophiles.

Purification and Characterization

Question: What are the recommended methods for purifying the final product and characterizing its purity?

Answer:

Purification of (S)-2-Amino-2-(4-nitrophenyl)acetic acid typically involves recrystallization and can be guided by analytical techniques to assess both chemical and enantiomeric purity.

Purification Protocol - Recrystallization:

  • Dissolve the crude product in a minimal amount of hot solvent. Water or a mixture of water and a miscible organic solvent like ethanol is often suitable.

  • If the solution is colored, treatment with activated charcoal can be performed.

  • Hot filter the solution to remove insoluble impurities.

  • Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Characterization:

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) Structural verification and assessment of chemical purity.Characteristic peaks for the aromatic protons, the α-proton, and the carbon skeleton. Absence of signals from starting materials or major byproducts.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the mass of the product (C₈H₈N₂O₄, 196.16 g/mol ).
Chiral HPLC Determination of enantiomeric excess (ee).Separation of the (S) and (R) enantiomers, allowing for the quantification of the desired enantiomer. This may require derivatization with a chiral agent.[7]
Melting Point Assessment of chemical purity.A sharp melting point consistent with the literature value for the pure compound.

References

Sources

Technical Support Center: Purification of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common purification challenges. As a non-proteinogenic amino acid, enantiomerically pure (S)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical chiral building block in the synthesis of various bioactive molecules.[1] Achieving high chemical and enantiomeric purity is paramount for its successful application in downstream processes.

This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for purifying racemic 2-Amino-2-(4-nitrophenyl)acetic acid to obtain the (S)-enantiomer?

There are three primary strategies, each with distinct advantages depending on the scale and required purity:

  • Diastereomeric Salt Crystallization: This is the most common and scalable method for chiral resolution. A chiral resolving agent (an optically pure acid or base) is added to the racemic mixture, forming two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[2]

  • Enzymatic Kinetic Resolution: This highly selective method uses an enzyme that stereospecifically reacts with one enantiomer in the racemic mixture. For example, a lipase can acylate one enantiomer, or an oxidase can degrade one, allowing the unreacted, desired (S)-enantiomer to be isolated.[3][4][5] This can be part of a dynamic kinetic resolution (DKR) process to theoretically achieve a 100% yield.[6]

  • Chiral Chromatography (HPLC/SFC): For analytical purposes or small-scale preparative work, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) offers excellent separation.[7][8][9] This method provides high enantiomeric purity but is often less economical for large-scale production.[9]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

The choice of resolving agent is critical. Since the target molecule, 2-Amino-2-(4-nitrophenyl)acetic acid, is amphoteric (containing both an acidic carboxyl group and a basic amino group), you can choose either a chiral acid or a chiral base.

  • Chiral Acids: Agents like (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid can react with the basic amino group of your compound.

  • Chiral Bases: Agents like (1R,2S)-2-amino-1,2-diphenylethanol, brucine, or cinchonidine can react with the acidic carboxyl group.[2]

The selection is often empirical and depends on the ability to form a stable, crystalline salt with one diastereomer that has significantly lower solubility in a chosen solvent system than the other.[2]

Q3: What are common impurities I should be aware of during the synthesis and purification process?

Organic impurities can arise from the manufacturing process or degradation.[10][11] For nitrophenylacetic acid derivatives, potential impurities include:

  • Starting Material Carryover: Unreacted precursors from the synthesis.

  • Positional Isomers: Such as 2-Amino-2-(2-nitrophenyl)acetic acid or other isomers formed during nitration steps.[12]

  • By-products of Synthesis: Impurities can include diketopiperazine derivatives from intramolecular cyclization or by-products from side reactions.[10]

  • Degradation Products: Formed through hydrolysis, oxidation, or photolytic cleavage, especially if the compound is exposed to harsh conditions.[11]

Q4: Can I use standard recrystallization to improve purity?

Yes, standard recrystallization is an essential technique for improving chemical purity by removing process-related impurities, but it will not resolve the enantiomers from a racemic mixture. It is typically performed on the crude product before chiral resolution or on the final enantiomerically enriched product to achieve higher purity. The choice of solvent is key; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[13][14] For polar molecules like amino acids, solvent mixtures like ethanol/water or acetic acid/water can be effective.[13][15]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific issues that may arise during the purification of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation during Recrystallization 1. Solvent choice is incorrect: The compound is too soluble even at low temperatures. 2. Solution is not sufficiently saturated: Too much solvent was used. 3. Supersaturation not achieved: Cooling is too rapid, or there are no nucleation sites.1. Re-evaluate solvent system: Test different solvents or introduce an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound.[13] 2. Concentrate the solution: Gently evaporate some of the solvent and attempt to cool again. 3. Induce crystallization: Scratch the inside of the flask with a glass rod below the solvent line, add a seed crystal of the pure compound, or cool the solution much more slowly.
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities: Impurities can inhibit crystal lattice formation. 2. Cooling is too fast: The solution becomes supersaturated too quickly. 3. Melting point of the solid is below the crystallization temperature. 1. Perform a pre-purification step: Consider a wash or charcoal treatment to remove impurities.[16] 2. Slow down the cooling process: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[13] 3. Adjust the solvent system: Add more of the primary solvent to reduce saturation, or switch to a different solvent system entirely.
Poor Enantiomeric Excess (ee) after Diastereomeric Resolution 1. Insufficient solubility difference: The two diastereomeric salts have similar solubilities in the chosen solvent. 2. Co-precipitation: Both diastereomers are crystallizing out of solution. 3. Kinetic vs. Thermodynamic Control: The crystallization time may favor the formation of the less stable (more soluble) salt if not allowed to equilibrate.[17]1. Screen different solvents: The choice of solvent can dramatically affect the relative solubility and even switch which diastereomer crystallizes.[2][18] 2. Adjust the resolving agent ratio: Using a molar ratio of resolving agent to substrate other than 1:1 can sometimes improve resolution. 3. Optimize crystallization time and temperature: Allow sufficient time for the system to reach thermodynamic equilibrium, which favors the precipitation of the least soluble salt.[17]
Low Yield 1. Product remains in the mother liquor: The desired diastereomeric salt has some solubility in the cold solvent. 2. Premature crystallization: Product crystallizes during a hot filtration step intended to remove insoluble impurities. 3. Mechanical losses: Product lost during transfers between flasks and filters.1. Ensure complete cooling: Use an ice bath for a sufficient amount of time before filtration. The mother liquor can sometimes be concentrated to recover a second crop of crystals (which may be of lower purity). 2. Keep equipment hot: Use a heated filter funnel and pre-heat the receiving flask with hot solvent vapor to prevent crystallization during filtration. 3. Minimize transfers: Use a single vessel for dissolution and crystallization where possible. Ensure all solids are quantitatively transferred using fresh, cold solvent for rinsing.
Colored Impurities in Final Product 1. Highly conjugated impurities from starting materials or side reactions. 2. Degradation of the nitro-aromatic ring. 1. Use activated charcoal (Norit): Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product.[16] 2. Protect from light and heat: Store the compound and its solutions protected from light and excessive heat to minimize degradation.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a generalized workflow for the chiral resolution of racemic 2-Amino-2-(4-nitrophenyl)acetic acid using a chiral resolving agent.

Workflow Diagram

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation cluster_final Step 4: Final Product A Racemic (R/S)-2-Amino-2- (4-nitrophenyl)acetic acid C Dissolve in Suitable Hot Solvent (e.g., Ethanol/Water) A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Formation of Diastereomeric Salts ((S,R,R) and (R,R,R)) C->D E Slow Cooling to Induce Selective Crystallization D->E F Filtration to Separate Less-Soluble Diastereomer Crystals E->F G Mother Liquor (Contains More-Soluble Diastereomer) F->G liquid phase H Isolated Diastereomer Salt F->H I Dissolve in Water & Adjust pH (e.g., with HCl or NaOH) H->I J Precipitate Desired Enantiomer I->J K Filter and Wash J->K L Pure (S)-2-Amino-2- (4-nitrophenyl)acetic acid K->L

Caption: Workflow for chiral purification via diastereomeric salt crystallization.

Step-by-Step Methodology

This is a representative procedure and must be optimized for specific resolving agents and scales.

  • Dissolution and Salt Formation:

    • In an appropriately sized flask, dissolve 1.0 equivalent of racemic 2-Amino-2-(4-nitrophenyl)acetic acid in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent. Rationale: Using a sub-stoichiometric amount (0.5 eq) of resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.[17]

    • Slowly add the resolving agent solution to the racemic amino acid solution while maintaining the temperature and stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the entrapment of impurities and the co-precipitation of the undesired diastereomer.

    • Once the solution has reached room temperature, you may observe crystal formation. To maximize yield, place the flask in an ice-water bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals. At this stage, determine the yield and check the diastereomeric and enantiomeric purity (e.g., via HPLC).

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution to break the salt. If you used a chiral acid resolving agent, basify the solution (e.g., with NaOH) to the isoelectric point of the amino acid to precipitate it. If you used a chiral base, acidify the solution (e.g., with HCl).

    • The resolving agent will remain in the aqueous solution while the desired enantiomer precipitates out.

  • Final Purification:

    • Collect the precipitated (S)-2-Amino-2-(4-nitrophenyl)acetic acid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the final product under vacuum. Confirm the chemical and enantiomeric purity using appropriate analytical techniques (e.g., NMR, Chiral HPLC, melting point).

References

  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Amino Acid and Peptide Chiral Separ
  • Hage, D. S. (2012).
  • Šatínský, D., et al. (2022, March 2).
  • Li, S., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Protein Purification Protocol & Troubleshooting. (n.d.).
  • Protein purification troubleshooting guide. (n.d.). Cytiva.
  • Swan, P. (2012, October 29).
  • Sample Considerations Adequate sample purification is essential for accurate compositions and quantitative d
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). Benchchem.
  • Sousa, M. E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Chandrasekaran, S., et al. (2023).
  • Contente, M. L., et al. (2020). Co‐Immobilization of a Multi‐Enzyme Cascade: (S)
  • Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017).
  • 2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). PubChem.
  • 2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). Fluorochem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • RECRYSTALLIS
  • Acetic acid, 4-nitrophenyl ester. (n.d.). CymitQuimica.
  • Kawasaki, K., et al. (2019). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation.
  • Dombrády, ZS., et al. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Impurities and Degrad
  • 2-(4-Amino-2-nitrophenyl)acetic acid. (n.d.). Sigma-Aldrich.
  • Sangith, A. (2013).
  • Svedendahl, M. (2010). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. (n.d.). Chem-Impex.
  • Nam, S., et al. (2016). Chiral resolution with frozen aqueous amino acids. Analytical Methods.
  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017, March 5).
  • Ismail, H., et al. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry.
  • (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia.
  • Petzold, K., et al. (2022, August 5). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. (n.d.). Academia.edu.
  • Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. (n.d.).
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual - YouTube.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
  • Method for removing impurities in glycine synthetic process. (2010).
  • Glycine-impurities. (n.d.).
  • Method for purification of amino acid. (2008).

Sources

Stability issues of (S)-2-Amino-2-(4-nitrophenyl)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-NPG-001 Last Updated: February 19, 2026 Status: Active Access Level: Public / Research[1][2]

Executive Summary & Dashboard

Compound: (S)-2-Amino-2-(4-nitrophenyl)acetic acid Synonyms: (S)-p-Nitrophenylglycine; (S)-4-NO2-Phg CAS (Racemate): 5407-25-0 (Refer to specific CoA for enantiopure CAS)[1][2]

This guide addresses the stability profile of (S)-2-Amino-2-(4-nitrophenyl)acetic acid in acidic media.[1][2] While often supplied as a hydrochloride salt (indicating solid-state stability), this compound exhibits significant instability in solution , primarily driven by the strong electron-withdrawing nature of the nitro group.[2]

Stability Dashboard
ParameterStatusCritical Note
Acid Stability (RT) 🟡 Moderate Stable in dilute acid (e.g., 1M HCl) at 25°C for < 24h.[1][2][3]
Acid Stability (Heat) 🔴 Critical Rapid racemization and decarboxylation > 40°C.
Solid State 🟢 Good Stable as HCl salt if stored desiccated at 4°C.
Enantiomeric Integrity 🔴 Volatile The 4-nitro group accelerates racemization

faster than Phenylglycine.[1][2][3]

Critical Issue: Acid-Catalyzed Racemization[1][2]

The most insidious issue with (S)-p-nitrophenylglycine is racemization .[1][2][3] Unlike alkyl amino acids (e.g., Alanine), phenylglycines are prone to losing their chiral integrity.[1][2][3] The 4-nitro substituent exacerbates this significantly.[1][2][3]

The Mechanism

The acidity of the


-proton is the root cause.[4] The 4-nitrophenyl group exerts a strong electron-withdrawing effect (-I and -M effects), which weakens the C-H bond at the chiral center.[2]
  • Protonation: In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[2]

  • Enolization: The

    
    -proton is abstracted (even by weak bases like water or counter-ions), leading to a planar enol intermediate.[1][2][3]
    
  • Reprotonation: The proton returns to the planar

    
     carbon from either face, resulting in a racemic mixture (S) and (R).[1][2][3]
    
Visualization: Racemization Pathway

The following diagram illustrates the electronic influence of the nitro group facilitating the loss of chirality.

RacemizationMechanism cluster_0 Acidic Environment (pH < 2) Start (S)-Isomer (Chiral Center sp3) Intermediate Planar Enol (Achiral sp2) Start->Intermediate H+ Catalyzed α-Deprotonation End Racemic Mixture (50% S / 50% R) Intermediate->End Non-stereoselective Reprotonation NitroEffect 4-Nitro Group Effect: Inductive withdrawal pulls e- density, weakening α-C-H bond NitroEffect->Start

Caption: The 4-nitro group destabilizes the chiral center, lowering the energy barrier for the formation of the achiral enol intermediate.[2]

Secondary Issue: Thermal Decarboxylation

While less rapid than racemization, decarboxylation poses a threat during heated acidic workups (e.g., hydrolysis of esters or amides).[2]

  • Symptom: Evolution of gas (CO₂) and formation of 4-nitrobenzylamine.[1][2][3]

  • Trigger: Temperatures > 50°C in the presence of strong mineral acids (HCl, H₂SO₄).[2]

  • Prevention: Never reflux this compound in acid unless absolutely necessary.[1][2][3] If hydrolysis is required, use enzymatic methods or lower temperatures with longer reaction times.[1][2][3]

Troubleshooting Guide

Issue 1: Loss of Optical Rotation (Low ee%)

Scenario: You dissolved the (S)-isomer in 1M HCl for an overnight reaction, and the recovered material shows 0° rotation or a split peak on HPLC.

Possible CauseVerificationCorrective Action
Thermal Stress Check lab notebook.[1][2][3] Was T > 25°C?Keep all acidic solutions on ice (0-4°C).[1][2][3]
Strong Acid Exposure Was conc.[1][2][3] HCl or H₂SO₄ used?Dilute acid is safer.[1][2][3] Use < 1M HCl if possible.[1][2][3]
Extended Time Reaction time > 12 hours?Minimize exposure.[1][2][3][5] Quench acid immediately after use.[1][2][3]
Issue 2: Material "Disappearing" (Yield Loss)

Scenario: Mass balance is low after an acidic workup.[1][2][3]

Possible CauseVerificationCorrective Action
Decarboxylation Check LCMS for Mass [M-44]. Look for 4-nitrobenzylamine.[1][2][3]Strict Temperature Limit: Do not exceed 40°C.
Solubility Error Did you neutralize to pH 7?Phenylglycines are zwitterionic.[1][2][3] Isoelectric precipitation (pH ~6) is required for recovery, but they are slightly water-soluble.[1][2][3]

Standardized Stability Assay Protocol

To verify the integrity of your batch, use this self-validating HPLC protocol.

Objective: Quantify enantiomeric excess (ee%) and detect degradation.

Reagents:

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1)[1][2]

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are preferred for acidic stability).[1][2][3]

  • Sample Diluent: Mobile phase (Keep cold).

Procedure:

  • Preparation: Dissolve 1 mg of sample in 1 mL of diluent.

  • Injection: Inject 5-10 µL immediately.

  • Detection: UV at 254 nm (Nitro group absorbs strongly).[1][2][3]

  • Criteria:

    • (S)-Isomer Retention: ~

      
       (e.g., 8.5 min)
      
    • (R)-Isomer Retention: ~

      
       (e.g., 10.2 min)[2]
      
    • Pass Criteria: ee% > 98.5%.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in 1M HCl overnight? A: No. While it may not fully degrade, racemization can initiate within hours at room temperature.[1][2][3] If storage is unavoidable, freeze the solution at -20°C.[1][2]

Q: Why is the HCl salt sold commercially if it's unstable in acid? A: The solid-state HCl salt is a crystal lattice where the molecules are locked in place, preventing the conformational change required for enolization. Instability arises only when the molecules are free to rotate in solution .[1][2][3]

Q: I need to hydrolyze an ester of this compound. How do I avoid racemization? A: Avoid acid hydrolysis. Use enzymatic hydrolysis (e.g., Esterase or Lipase) at pH 7, or mild basic hydrolysis (LiOH/THF/Water) at 0°C with rapid quenching.[1][2][3] Note that phenylglycines are also unstable in base, so enzymatic routes are the gold standard.[2][3]

Decision Logic for Handling

Use this flow to determine safe processing conditions.

HandlingLogic Start Start: Processing (S)-4-NO2-Phg SolventCheck Is the solvent Acidic? Start->SolventCheck TempCheck Is Temperature > 25°C? SolventCheck->TempCheck Yes Safe SAFE Proceed with caution SolventCheck->Safe No (Neutral) TimeCheck Exposure Time > 4 Hours? TempCheck->TimeCheck No (<25°C) Stop STOP Decarboxylation Risk TempCheck->Stop Yes (>40°C) TimeCheck->Safe No Risk HIGH RISK Racemization Likely TimeCheck->Risk Yes

Caption: Operational logic flow to prevent degradation during experimental processing.

References

  • RSC Publishing. (2015).[1][2][3] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1][2][3][6] (Discusses the electronic effects of substituents on phenylglycine racemization).

  • BenchChem. (2025).[1][2][3][7] Assessing the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions. (Comparative data on halogenated phenylglycines). [1][2]

  • Chem-Impex. (2025).[1][2][3] Product Data: 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.[1][2][8][9] (Confirms solid-state stability of the HCl salt).[1][2]

  • Organic Chemistry Portal. (2023). Decarboxylation Strategies.[1][2][3][10][11][12] (General mechanisms for acid-catalyzed decarboxylation of amino acids).[1][2][3]

Sources

Improving the efficiency of enzymatic resolution of nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biocatalysis Support Hub. Ticket Subject: Optimization of Yield and Selectivity in Nitrophenylglycine Synthesis via the Hydantoinase Process. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

System Overview & Mechanistic Logic

You are likely employing the "Hydantoinase Process," the industrial gold standard for producing non-proteinogenic amino acids like nitrophenylglycine. Unlike simple esterase resolutions (which are limited to 50% theoretical yield), this process utilizes Dynamic Kinetic Resolution (DKR) to theoretically achieve 100% conversion of the racemic starting material to the pure D-amino acid.

The Reaction Cascade

The efficiency of your system relies on the synchronization of three specific events. If one fails, your yield drops or the reaction stalls.

  • Spontaneous/Enzymatic Racemization: Interconversion of L- and D-5-(4-nitrophenyl)hydantoin.

  • Stereoselective Hydrolysis: D-Hydantoinase opens only the D-hydantoin ring.

  • Decarbamoylation: D-Carbamoylase removes the N-carbamoyl group to release the free amino acid.

Workflow Visualization

The following diagram illustrates the critical pathway and potential failure points.

HydantoinaseProcess L_Hyd L-5-Nitrophenylhydantoin (Substrate Pool) D_Hyd D-5-Nitrophenylhydantoin (Reactive Isomer) L_Hyd->D_Hyd Racemization (Chem/Enzymatic) N_Carb N-Carbamoyl-D-Nitrophenylglycine (Intermediate) D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) Product D-Nitrophenylglycine (Final Product) N_Carb->Product D-Carbamoylase (Decapping) Product->N_Carb Inhibition

Figure 1: The Dynamic Kinetic Resolution (DKR) cascade. The red arrow (Racemization) is the rate-limiting step for achieving >50% yield.

Troubleshooting Guide: Efficiency & Yield

Issue A: "My conversion yield is stuck at exactly 50%."

Diagnosis: The "Dynamic" part of your DKR has failed. You are resolving the D-isomer, but the L-isomer is not racemizing back to the D-form. The "Nitro" Factor: The nitro group (


) on the phenyl ring is strongly electron-withdrawing. This increases the acidity of the proton at the C5 position, theoretically making spontaneous racemization easier than in unsubstituted phenylglycine. If it is still stalling, your pH is likely too low.
Potential CauseVerification StepCorrective Action
pH too low Check if reaction pH < 7.0. Spontaneous racemization of phenylhydantoins typically requires pH > 8.0.Increase pH to 8.0–8.5. Caution: Ensure your carbamoylase is stable at this pH (many are not).
Missing Racemase Are you relying solely on chemical racemization?Add a Hydantoin Racemase enzyme.[1][2] This allows operation at pH 7.0–7.5, protecting the other enzymes.
Enzyme Inhibition Check if the accumulation of L-hydantoin precipitates out of solution.Add a water-miscible co-solvent (e.g., 5-10% DMSO or Ethanol) to keep the substrate available for racemization.
Issue B: "The reaction is sluggish/slow (Low Productivity)."

Diagnosis: Mass transfer limitation or Product Inhibition. Nitrophenylhydantoins have very poor aqueous solubility.

Potential CauseVerification StepCorrective Action
Substrate Limitation Is the reaction mixture a thick slurry?Do not filter. Operate in a "slurry-to-solution" mode. As the enzyme consumes the dissolved D-hydantoin, more solid dissolves to restore equilibrium (Le Chatelier’s principle).
Product Inhibition Does adding more enzyme fail to increase the rate?The intermediate (N-carbamoyl acid) often inhibits the hydantoinase. Immobilize your enzymes.[3][4] Immobilization on Eupergit or amino-epoxy supports reduces inhibition effects.
Oxidative Damage Are your enzymes losing activity over time?Hydantoinases often contain sensitive cysteine residues. Add 1 mM Dithiothreitol (DTT) or

-mercaptoethanol to the buffer.

Standard Operating Procedure (SOP)

Protocol for the Enzymatic Synthesis of D-4-Nitrophenylglycine

Objective: Achieve >90% conversion and >98%


.
Reagents
  • Substrate: DL-5-(4-nitrophenyl)hydantoin (Solid).

  • Biocatalyst: Co-immobilized D-Hydantoinase and D-Carbamoylase (optionally with Hydantoin Racemase).[5]

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.0.

  • Additives: 1 mM

    
     (essential cofactor for many hydantoinases), 5% (v/v) Ethanol.
    
Step-by-Step Workflow
  • Pre-Solubilization (The "Slurry" Prep):

    • Suspend the DL-hydantoin substrate in the buffer at a concentration of 50–100 g/L.

    • Note: It will NOT fully dissolve. This is intentional.

    • Flush the vessel with Nitrogen (

      
      ) to prevent oxidative deactivation of the enzyme.
      
  • Reaction Initiation:

    • Add the immobilized biocatalyst (approx. 10-20 U/g substrate).

    • Set temperature to 40°C . (Going higher than 50°C risks degrading the carbamoylase unless using a thermophilic variant like Thermus sp.).

  • Monitoring & pH Control:

    • Critical: As the reaction proceeds, the ring opening and subsequent decarbamoylation releases ammonia (

      
      ) and 
      
      
      
      .
    • The pH will tend to drift. Use an autotitrator to maintain pH at 8.0 using 1M HCl or NaOH as needed (usually HCl to counter ammonia release).

  • Termination & Purification:

    • Stop reaction when HPLC shows <1% residual hydantoin.

    • Filter off the immobilized enzyme (save for reuse).

    • Purification: Acidify the filtrate to pH 2.0. The N-carbamoyl intermediate (if any) will precipitate. Filter it out.

    • Neutralize the remaining filtrate to the isoelectric point (

      
       for nitrophenylglycine) to crystallize the pure amino acid.
      

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose persistent failures in your experimental setup.

Troubleshooting Start Start: Low Yield / Low ee CheckConv Is Conversion > 50%? Start->CheckConv RacemizationIssue Racemization Failure CheckConv->RacemizationIssue No (<50%) KineticIssue Kinetic/Stability Issue CheckConv->KineticIssue Yes (>50%) CheckPH Is pH < 7.5? RacemizationIssue->CheckPH ActionPH Increase pH to 8.0 OR Add Racemase CheckPH->ActionPH Yes CheckInter Accumulating N-Carbamoyl Intermediate? KineticIssue->CheckInter ActionCarb Carbamoylase is Bottleneck Increase Load or Temp CheckInter->ActionCarb Yes ActionInhib Product Inhibition Check Solubility/Immobilize CheckInter->ActionInhib No

Figure 2: Diagnostic logic for identifying bottlenecks in the nitrophenylglycine resolution process.

Frequently Asked Questions (FAQ)

Q: Why use the Hydantoinase process instead of a Lipase resolution? A: Lipase resolution (e.g., using CAL-B) is a standard Kinetic Resolution. It is strictly limited to a 50% maximum theoretical yield because the "wrong" enantiomer is discarded or requires a separate, expensive racemization step. The Hydantoinase process is a Dynamic Kinetic Resolution (DKR), allowing 100% conversion in a single pot [1, 2].

Q: The nitro-group seems to affect the solubility more than expected. Why? A: The nitro group is polar but makes the crystal lattice energy high, reducing solubility in water. However, it also increases the acidity of the


-proton. This means you can actually run the racemization at a slightly lower pH (e.g., 7.8) compared to the hydroxy-derivative, provided you use a chemical racemization strategy [3].

Q: Can I use whole cells instead of purified enzymes? A: Yes, and it is often preferred for stability. However, the cell membrane can act as a transport barrier for the bulky nitrophenyl substrate. If using whole cells (e.g., E. coli expressing Agrobacterium genes), permeabilize the cells using 0.1% Triton X-100 or freeze-thaw cycles to improve mass transfer [4].

References

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[6] Link

  • Altenbuchner, J., et al. (2001).[2] Hydantoinase process for the production of D-amino acids.[1][5][6][7] Current Opinion in Biotechnology. Link

  • Bommarius, A. S., et al. (1998). Membrane bioreactors for the production of enantiomerically pure alpha-amino acids. Annals of the New York Academy of Sciences. Link

  • Wilms, B., et al. (2001). High-cell-density fermentation for production of L-N-carbamoylase using an expression system based on the Escherichia coli rhaBAD promoter. Biotechnology and Bioengineering.[4][6][8] Link

Sources

Technical Support Center: Derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this important chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reliable.

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and chiral ligands. However, its unique structure—featuring a chiral center, an amino group, a carboxylic acid, and an electron-withdrawing nitro group—presents a specific set of challenges during derivatization. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these hurdles.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Incomplete or Failed Esterification of the Carboxylic Acid

Question: I am attempting to esterify the carboxylic acid of (S)-2-Amino-2-(4-nitrophenyl)acetic acid using a standard acid-catalyzed method with an alcohol (e.g., methanol and H₂SO₄), but I am seeing very low yields or no reaction. What is going wrong?

Answer: This is a common issue stemming from the amphoteric nature of amino acids. In the presence of a strong acid catalyst, the amino group is protonated to form an ammonium salt (-NH₃⁺). This positive charge electrostatically repels the incoming proton required to activate the carbonyl group of the carboxylic acid for nucleophilic attack by the alcohol. This repulsion significantly reduces the electrophilicity of the carbonyl carbon, thereby impeding or preventing esterification.[1]

Furthermore, the zwitterionic nature of the starting material can lead to poor solubility in non-polar organic solvents typically used for esterification.[2][3]

Troubleshooting & Solutions:

  • N-Protection First: The most robust solution is to first protect the amino group with a suitable protecting group (e.g., Boc, Cbz, Fmoc). This removes the basic nitrogen center, preventing protonation and allowing for standard esterification conditions to be effective. The protected amino acid will also have improved solubility in organic solvents.

  • Alternative Esterification Methods:

    • Thionyl Chloride/Alcohol: A common and effective method is to use the alcohol (e.g., methanol) as the solvent and add thionyl chloride (SOCl₂). This in-situ generates the acid catalyst (HCl) and reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is readily attacked by the alcohol.[4] This method often works well even with the free amino group.

    • Coupling Reagents: For more sensitive substrates or when milder conditions are required, using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can be effective.[5] However, be aware of potential side reactions like N-acylurea formation.[5]

Issue 2: Racemization at the Chiral Center

Question: My final product shows a loss of enantiomeric purity. What conditions during derivatization could be causing racemization of the (S)-enantiomer?

Answer: The α-hydrogen on the chiral carbon of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is benzylic and adjacent to a carbonyl group, making it susceptible to deprotonation (enolization) under certain conditions, which leads to racemization. The strong electron-withdrawing effect of the 4-nitro group further increases the acidity of this proton, exacerbating the risk.

Key Causes of Racemization:

  • High Temperatures: Heating for prolonged periods, especially above 140°C, can induce racemization in amino acids.[6] Some phenylglycine derivatives may racemize at temperatures as low as 40-90°C in the presence of certain reagents like thionyl chloride.[4]

  • Strong Basic Conditions: Exposure to strong bases can readily deprotonate the α-carbon, leading to a planar enolate intermediate and subsequent loss of stereochemistry. This is a critical concern during N-protection or any step involving a basic workup.

  • Acyl Activation: The formation of highly activated carboxyl derivatives (e.g., acyl chlorides, mixed anhydrides) can increase the acidity of the α-hydrogen. If a base is present, racemization can be rapid.

Preventative Measures:

StrategyRationale
Low-Temperature Reactions Minimize thermal energy that can overcome the activation barrier for racemization. Aim for the lowest effective temperature for the reaction.
Avoid Strong Bases Use mild, non-nucleophilic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) when necessary, and only in stoichiometric amounts. Avoid strong bases like hydroxides or alkoxides.
Careful Choice of Reagents When activating the carboxyl group, consider using coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters in situ.
Immediate Processing Work up reactions promptly and avoid letting activated intermediates sit for extended periods, especially in the presence of base.

Workflow for Minimizing Racemization During Derivatization

Caption: Sequential N-protection followed by esterification to minimize racemization.

Issue 3: Poor Solubility of the Starting Material

Question: I'm having trouble getting my (S)-2-Amino-2-(4-nitrophenyl)acetic acid to dissolve in common organic solvents like DCM or THF for my derivatization reaction. How can I improve its solubility?

Answer: As a zwitterion, (S)-2-Amino-2-(4-nitrophenyl)acetic acid exhibits high lattice energy and is more akin to a salt than a neutral organic molecule. Consequently, its solubility is poor in non-polar or moderately polar aprotic solvents but better in polar protic solvents like water or alcohols.[2][3] The solubility of the related 4-nitrophenylacetic acid is highest in polar aprotic solvents like DMF and polar protic solvents like methanol, and very low in non-polar solvents like cyclohexane.[7]

Solubility Enhancement Strategies:

  • Solvent Selection:

    • For reactions that can tolerate them, consider using polar aprotic solvents like DMF or DMSO where solubility is generally higher.

    • For reactions involving aqueous conditions (like Boc protection), a biphasic system (e.g., Dioxane/Water) is often effective.

  • Salt Formation/pH Adjustment:

    • In aqueous solutions, solubility increases significantly at pH values away from the isoelectric point.[2][3] Adding a base (like NaHCO₃) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, adding an acid will form a soluble ammonium salt. This principle is often used in N-protection reactions.

  • Initial Derivatization Step: As mentioned previously, protecting the amino group or esterifying the carboxylic acid will break the zwitterionic structure, dramatically increasing solubility in common organic solvents for subsequent reaction steps.

Issue 4: Side Reactions Involving the Nitro Group

Question: Are there any potential side reactions I should be aware of involving the 4-nitro group during derivatization?

Answer: The nitro group is generally robust and non-reactive under most standard derivatization conditions (e.g., esterification, N-acylation). However, it is a strong electron-withdrawing group and can be susceptible to reduction.

Potential Pitfall: Unwanted Reduction

If you are performing a multi-step synthesis and one of the steps involves catalytic hydrogenation (e.g., using H₂/Pd-C to remove a Cbz protecting group), the nitro group will be readily reduced to an amino group (-NH₂).

  • Scenario: Attempting to deprotect an N-Cbz group from (S)-N-Cbz-2-Amino-2-(4-nitrophenyl)acetic acid using H₂/Pd-C.

  • Expected Outcome: Formation of (S)-2-Amino-2-(4-aminophenyl)acetic acid, not the desired deprotected p-nitrophenylglycine.

Recommended Actions:

  • Choose Orthogonal Protecting Groups: If a reduction step is anticipated later in the synthesis, select an N-protecting group that can be removed under non-reducing conditions (e.g., Boc group, which is removed with acid).

  • Alternative Deprotection Methods: If a Cbz group must be used, consider alternative deprotection methods like using HBr in acetic acid.

Protocols & Methodologies

Protocol 1: N-Boc Protection of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

This protocol is designed to protect the amino group, which facilitates subsequent reactions by improving solubility and preventing side reactions.

Materials:

  • (S)-2-Amino-2-(4-nitrophenyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-Amino-2-(4-nitrophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 by slowly adding 1 M HCl. The product should precipitate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the N-Boc protected product, which can be purified further by recrystallization if necessary.

Protocol 2: General Esterification of N-Boc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid

This protocol describes the esterification of the N-protected amino acid.

Materials:

  • N-Boc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid

  • Methanol (or other alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add the alcohol (e.g., methanol, 1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the combined filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Troubleshooting Flowchart for Derivatization

G Start Start Derivatization Check_Reaction Reaction Incomplete/Failed? Start->Check_Reaction Check_Purity Product Impure or Enantiomeric Excess Low? Check_Reaction->Check_Purity No Solubility Issue: Poor Solubility Solution: Use polar aprotic solvent (DMF) or protect N-group first. Check_Reaction->Solubility Yes Success Successful Derivatization Check_Purity->Success No Racemization Issue: Racemization Solution: Use low temperatures. Avoid strong bases. Choose racemization-suppressing reagents. Check_Purity->Racemization Yes Reactivity Issue: Low Reactivity Solution: Protect N-group to prevent -NH3+ formation. Use stronger activating agent (e.g., SOCl₂). Solubility->Reactivity Side_Reaction Issue: Side Product Formation Solution: Check for N-acylurea (if using DCC). Ensure orthogonal protecting groups if reduction is planned. Racemization->Side_Reaction

Caption: A troubleshooting decision-making workflow for common derivatization issues.

References
  • Xiang, L., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2183–2191. Available from: [Link]

  • Waters. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. Available from: [Link]

  • Xiang, L., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PMC. Available from: [Link]

  • Xiang, L., et al. (2023). (PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. ResearchGate. Available from: [Link]

  • Lee, H. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 848(2), 311-317. Available from: [Link]

  • Xiang, L., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. ACS Publications. Available from: [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • Reddit. (2024). Esterification/Amidation Problems : r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino... Available from: [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Available from: [Link]

  • Zhao, H., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(5), 2695-2703. Available from: [Link]

  • Google Patents. (n.d.). US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters.
  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Available from: [Link]

  • Google Patents. (n.d.). US2935525A - Esterification of organic acids.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Available from: [Link]

  • Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
  • Chemistry Stack Exchange. (2016). Esterfication of 2,2,2-triphenylethanoic acid. Available from: [Link]

  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Available from: [Link]

  • PubMed. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). Available from: [Link]

Sources

Technical Support Center: Enhancing the Resolution of (S)-4-nitrophenylglycine in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral resolution of (S)-4-nitrophenylglycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. Drawing from extensive field experience and established scientific principles, this resource provides in-depth solutions to common challenges encountered during the analysis of this and related chiral compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor or no resolution between the enantiomers of 4-nitrophenylglycine. What are the most likely causes and how can I fix it?

A1: This is a common issue that can stem from several factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition. Here’s a systematic approach to troubleshooting:

  • Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase.[1][2] For phenylglycine derivatives, several types of CSPs have proven effective. If you are not achieving separation, your current CSP may not be suitable.

    • Pirkle-type phases: These are often a good starting point. Phenylglycine-based CSPs, which are π-acceptors, are known to resolve compounds with π-basic groups, a characteristic of 4-nitrophenylglycine.[3]

    • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely successful for a broad range of chiral compounds and are responsible for a majority of reported chiral separations.[4] Consider screening columns with different carbamate derivatives, such as 3,5-dimethylphenylcarbamate, which often show excellent enantiorecognition.[4]

    • Crown Ether Phases: These have also been used for the resolution of phenylglycine family amino acids, demonstrating large separation factors for many derivatives.[5]

  • Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[6][7]

    • Normal-Phase vs. Reversed-Phase: Pirkle-type phases typically perform best with normal-phase solvents (e.g., hexane/isopropanol).[8] Polysaccharide phases are versatile and can be used in both normal-phase, reversed-phase, and polar organic modes.[2] If you are using a reversed-phase method with a Pirkle-type column, for instance, switching to a normal-phase system is highly recommended.[8]

    • Mobile Phase Modifiers: The addition of small amounts of acidic or basic modifiers can significantly impact peak shape and selectivity.[8][9] For an acidic compound like 4-nitrophenylglycine, adding a small percentage (0.1-0.5%) of an acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry and resolution.[8][10]

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[11] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can lead to broad or split peaks.[11]

Q2: My peaks are broad and tailing, even with some separation. How can I improve the peak shape?

A2: Poor peak shape is often indicative of secondary interactions or issues with the mobile phase. Here’s how to address this:

  • Mobile Phase Modifiers: As mentioned above, the addition of modifiers is crucial. For acidic analytes, an acidic modifier helps to suppress the ionization of silanol groups on the silica surface (if using a silica-based CSP) and the analyte itself, reducing tailing.[8]

  • Flow Rate Optimization: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, decreasing the flow rate can sometimes improve resolution and peak shape, especially if the separation is not fully optimized.[2] Conversely, excessively low flow rates can lead to band broadening.

  • Temperature Control: Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency by reducing mobile phase viscosity and enhancing mass transfer kinetics.[12][13] However, be aware that temperature can also affect selectivity, sometimes negatively.[12][14]

  • Column Conditioning: New columns, or columns that have been stored, may require conditioning. Flushing the column with the mobile phase for an extended period before analysis can help to ensure a stable baseline and consistent peak shapes. Some separations are sensitive to small changes on the stationary phase surface, and conditioning injections may be necessary to achieve reproducible results.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Method Development for (S)-4-nitrophenylglycine Resolution

This guide provides a step-by-step workflow for developing a robust chiral separation method.

MethodDevelopment cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Prep Analyte Characterization (pKa, solubility) CSP_Selection Select CSPs (Polysaccharide, Pirkle-type) Prep->CSP_Selection Input for CSP choice MP_Screening Screen Mobile Phases (NP, RP, Polar Organic) CSP_Selection->MP_Screening Initial Screening Modifier_Opt Optimize Modifiers (Acid/Base concentration) MP_Screening->Modifier_Opt If separation is observed Temp_Opt Optimize Temperature Modifier_Opt->Temp_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Validation Method Validation (Robustness, Reproducibility) Flow_Opt->Validation

Experimental Protocol:

  • Analyte Characterization:

    • Determine the pKa and solubility of 4-nitrophenylglycine in various common HPLC solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol, water). This information will guide the selection of the mobile phase and sample solvent.

  • Chiral Stationary Phase (CSP) and Mobile Phase Screening:

    • Select a minimum of two to three columns with different chiral selectors. Recommended starting points include a cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and a Pirkle-type column (e.g., (R,R)-Whelk-O 1).[4][8]

    • For each column, screen a set of mobile phases. A typical screening protocol is outlined in the table below.

CSP TypeMobile Phase SystemInitial CompositionModifier
Polysaccharide Normal Phase (NP)Hexane/Ethanol0.1% Acetic Acid
Reversed Phase (RP)Water/Acetonitrile0.1% Acetic Acid
Polar Organic Mode (POM)Acetonitrile/Methanol0.1% Acetic Acid
Pirkle-type Normal Phase (NP)Hexane/Isopropanol0.1% Acetic Acid
  • Optimization:

    • Once partial separation is achieved, systematically optimize the mobile phase composition. For instance, if separation is seen with Hexane/Ethanol, vary the ethanol percentage from 5% to 20%.

    • Optimize the concentration of the acidic modifier (e.g., 0.05% to 0.5% acetic acid or TFA).[9]

    • Evaluate the effect of column temperature in 5 °C increments (e.g., 25 °C, 30 °C, 35 °C). Note that for some separations, lower temperatures can increase resolution.[12]

    • Fine-tune the flow rate to maximize resolution.

  • Method Validation:

    • Once optimal conditions are found, assess the method's robustness by making small, deliberate changes to the parameters (e.g., mobile phase composition ±2%, temperature ±2 °C) and observing the effect on the resolution.

Guide 2: Troubleshooting Irreproducible Retention Times and Resolution

Irreproducibility can invalidate your results. This guide helps you identify and resolve the root causes.

Troubleshooting cluster_system System Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks Problem Irreproducible Results (Retention Time/Resolution Shifts) Leaks Check for Leaks (fittings, pump seals) Problem->Leaks Pump Verify Pump Performance (flow rate accuracy, pressure fluctuation) Problem->Pump Temp Ensure Stable Column Temperature Problem->Temp Preparation Freshly Prepare Mobile Phase Problem->Preparation Degassing Ensure Proper Degassing Problem->Degassing Composition Verify Accurate Composition Problem->Composition Contamination Column Contamination? Problem->Contamination Equilibration Sufficient Equilibration Time? Problem->Equilibration Memory Additive Memory Effect? Problem->Memory

Troubleshooting Steps:

  • Check for System Leaks: Even a small leak can cause fluctuations in flow rate and pressure, leading to shifting retention times.[11][13] Visually inspect all fittings, especially between the pump and the column. Salt buildup around fittings is a clear sign of a leak.[13]

  • Verify Mobile Phase Integrity:

    • Fresh Preparation: Always use freshly prepared mobile phases. The composition of mixed solvents can change over time due to the evaporation of more volatile components.

    • Degassing: Inadequate degassing can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[13]

  • Ensure Proper Column Equilibration: When changing mobile phases, allow sufficient time for the column to fully equilibrate. This can take 20-30 column volumes or more. Inadequate equilibration is a common cause of drifting retention times.

  • Investigate Additive Memory Effects: Chiral separations can be highly sensitive to mobile phase additives. If you have recently used a mobile phase with a different additive (e.g., a base followed by an acid), the previous additive can persist on the stationary phase for a long time, affecting selectivity.[1] If this is suspected, a thorough column flush with an intermediate solvent (like isopropanol) is necessary before introducing the new mobile phase.

  • Assess Column Health:

    • Contamination: If the column has been used for many samples, strongly retained impurities can accumulate, altering the stationary phase and affecting resolution. If you observe a sudden drop in performance or an increase in backpressure, consider flushing the column according to the manufacturer's instructions.[11]

    • Column Lifetime: Chiral columns have a finite lifetime. If performance continues to degrade despite troubleshooting, the column may need to be replaced.

By systematically addressing these potential issues, researchers can enhance the resolution and reproducibility of (S)-4-nitrophenylglycine separations, leading to more accurate and reliable results in their scientific endeavors.

References

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]

  • Mei, Y., Li, Z., & Liu, H. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of separation science, 32(23-24), 4079-4087. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(4), 808. [Link]

  • Regis Technologies. Phenylglycine. [Link]

  • Nagy, Z. K., et al. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. [Link]

  • Schmid, M. G., & Gübitz, G. (2011). Chiral separation by ligand-exchange. ResearchGate. [Link]

  • Chen, Z., Fuyumuro, T., Watabe, K., & Hobo, T. (2004). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Analytica Chimica Acta, 518(1-2), 115-122. [Link]

  • Lin, J. M., Nakagama, T., & Hobo, T. (1997). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Biomedical chromatography, 11(5), 298-302. [Link]

  • Lin, Y. C., & Ng, K. M. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2893. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Berthod, A., et al. (2004). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1030(1-2), 15-24. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Plato BioPharma. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wang, Y., et al. (2007). Enantioselective separation of phenylglycidates by capillary electrophoresis employing sulfated beta-cyclodextrin as chiral selector. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 560-563. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • D'Orazio, G., et al. (2012). Optimization of the LC enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases. Journal of Chromatography A, 1232, 159-170. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

Sources

Optimizing protecting group strategy for (S)-2-Amino-2-(4-nitrophenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Welcome to the technical support guide for optimizing the use of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-standard amino acid, in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this residue. The inherent properties of this amino acid—namely the electron-withdrawing nitro group and its nature as an aryl glycine derivative—necessitate a carefully considered protecting group and coupling strategy to ensure high yield and stereochemical fidelity.

This guide is structured into a comprehensive FAQ section for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating (S)-2-Amino-2-(4-nitrophenyl)acetic acid into a peptide sequence?

The two main challenges are:

  • High Risk of Racemization: As a phenylglycine derivative, the α-proton is significantly more acidic than in aliphatic amino acids. This acidity is further increased by the potent electron-withdrawing effect of the p-nitro group. During the activation step of coupling, this acidic proton can be easily abstracted by base, leading to enolization and subsequent loss of stereochemical integrity (racemization).[1]

  • Modified Reactivity: The electron-withdrawing nitro group influences the reactivity of both the α-amino and α-carboxyl groups, which can affect the rates and efficiency of both protection and coupling reactions.[2]

Q2: Which N-terminal protecting group, Fmoc or Boc, is recommended for this amino acid?

The Fmoc (9-Fluorenylmethyloxycarbonyl) group is strongly recommended .[][] Here's the rationale:

  • Boc Instability: The Boc (tert-Butoxycarbonyl) group is removed under acidic conditions (e.g., TFA).[5] The mechanism involves the formation of a carbocation intermediate. The electron-withdrawing nitro group on the phenyl ring destabilizes this adjacent carbocation, potentially requiring harsher acidic conditions for complete removal, which can compromise other acid-labile groups in the peptide.

  • Fmoc Compatibility: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[6][7] This process is initiated by the abstraction of a proton from the fluorenyl ring system, a reaction pathway that is not detrimentally affected by the electronic properties of the amino acid side chain. Therefore, standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are fully compatible.[8][9]

Q3: Does the p-nitro group on the phenyl ring require its own protecting group?

No, the nitro group is generally stable under standard peptide synthesis conditions, for both Fmoc- and Boc-based strategies.[10] It is robust and does not interfere with coupling or deprotection steps.

Q4: What are the most effective coupling reagents for this racemization-prone amino acid?

The choice of coupling reagent is critical to minimize racemization.[11] The goal is to achieve rapid amide bond formation that outcompetes the rate of α-proton abstraction.

  • High-Reactivity Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[12][13][14] These form highly reactive activated esters (OAt or Oxyma esters) that facilitate fast coupling.[11][13]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[13][14]

  • Additives: While older methods use carbodiimides like DCC, they should always be paired with racemization-suppressing additives like HOBt or Oxyma Pure.[11][14] However, for a sensitive residue like this, the modern uronium or phosphonium salts are superior.

A study on phenylglycine racemization found that using COMU or DEPBT as the activator significantly reduced the extent of epimerization.[1]

Troubleshooting Guide

Q: I'm observing significant racemization of the (S)-2-Amino-2-(4-nitrophenyl)acetic acid residue. How can I fix this?

Racemization is the most common issue with this amino acid.[1] It occurs during the coupling step when the carboxylic acid is activated.

Causes & Solutions:

  • Inappropriate Base: The choice and amount of base used during coupling is critical.

    • Problem: Strong, unhindered bases can easily abstract the acidic α-proton. N,N-Diisopropylethylamine (DIPEA) is a common culprit if used in excess.[1]

    • Solution: Use a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good alternative.[1] Studies have shown that replacing DIPEA with bases that are weaker and have enhanced steric shielding can minimize phenylglycine racemization.[1] Also, use the minimum amount of base necessary for the reaction, typically 2 equivalents for uronium/aminium salt couplings.

  • Prolonged Activation Time:

    • Problem: Allowing the amino acid to sit in the activation solution (coupling reagent + base) for an extended period before adding it to the resin gives it more time to racemize.[15]

    • Solution: Minimize the pre-activation time to 1-5 minutes, or add the activated amino acid solution to the resin immediately.[12]

  • Inefficient Coupling Reagent:

    • Problem: A slow coupling reaction allows more time for the competing racemization pathway to occur.

    • Solution: Switch to a more powerful coupling reagent. If you are using HBTU, consider upgrading to HATU or COMU, which are known to be more efficient and can lead to less racemization.[1][12]

The following diagram illustrates the competing pathways of desired coupling versus undesired racemization.

racemization_pathway Activated_AA Activated (S)-Amino Acid (e.g., OAt-ester) Peptide Desired Peptide Bond (Stereochemically Pure) Activated_AA->Peptide Fast Coupling (Desired) Enolate Enolate Intermediate (Loss of Chirality) Activated_AA->Enolate Proton Abstraction (Base-mediated) Racemized_Peptide Racemized Peptide (Mixture of S and R) Enolate->Racemized_Peptide Reprotonation

Caption: Competing reaction pathways during coupling.

Q: My coupling yields are low when using Fmoc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid. What should I do?

Low coupling yields with this residue can be due to steric hindrance or aggregation.

Causes & Solutions:

  • Insufficient Reagent Activity:

    • Problem: The bulky phenyl group can create steric hindrance, slowing down the reaction.

    • Solution: As mentioned above, use a high-efficiency coupling reagent like HATU or COMU.[12][13] These reagents are specifically designed for difficult couplings.

  • Incomplete Reaction:

    • Problem: A standard coupling time may not be sufficient to drive the reaction to completion.

    • Solution: Perform a "double coupling." After the first coupling reaction, drain the vessel and add a fresh solution of activated amino acid and reagents to the resin for a second coupling cycle.[12] This is a highly effective method for difficult residues.

  • Peptide Aggregation:

    • Problem: As the peptide chain grows, it can aggregate on the solid support, blocking reactive sites.[16] This is particularly an issue with hydrophobic sequences.

    • Solution: Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt hydrogen bonding.[16] Microwave-assisted peptide synthesis (MA-SPPS) can also be very effective at breaking up aggregates and accelerating coupling.[12]

Q: I'm seeing an unexpected reduction of the nitro group. Why is this happening?

While uncommon, certain conditions can lead to the reduction of the nitro group to an amino group.

Causes & Solutions:

  • Hydrogenation Conditions:

    • Problem: If you are using a strategy that involves a final hydrogenation step to remove other protecting groups (e.g., a Z group), the nitro group will be readily reduced.[17]

    • Solution: This highlights the importance of an orthogonal protecting group strategy. The standard Fmoc/tBu approach, which uses TFA for final cleavage, is fully compatible and avoids this issue.[][18] If hydrogenation is required for other reasons, the nitro group's reduction is unavoidable and must be accounted for in the synthetic design.

Experimental Protocols & Data

Data Summary: Coupling Reagent Performance

The following table compares common coupling reagents, highlighting their suitability for racemization-prone residues like (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Coupling ReagentActivated SpeciesRelative ReactivityRacemization RiskRecommendation
DCC/HOBtOBt-esterModerateModerateAcceptable, but modern reagents are better.[11]
HBTUOBt-esterHighModerateGood, but HATU/COMU are superior.[13]
HATU OAt-ester Very High Low Highly Recommended .[11][13]
COMU Oxyma-ester Very High Very Low Highly Recommended .[1][13]
Protocol 1: N-Fmoc Protection of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

This protocol describes the protection of the free amino acid using Fmoc-OSu.

  • Dissolution: Dissolve (S)-2-Amino-2-(4-nitrophenyl)acetic acid (1 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone or dioxane.

  • Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at 0 °C.

  • Warm to RT: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup:

    • Remove the organic solvent (acetone/dioxane) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1M HCl.[6] A white precipitate of the Fmoc-protected amino acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Optimized Coupling Step on Solid Phase

This protocol uses HATU and NMM to minimize racemization during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 2x 10 min with 20% piperidine/DMF) of the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Activation Solution: In a separate vessel, dissolve Fmoc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N-Methylmorpholine (NMM) (6 equivalents) to the activation solution and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the washed resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

The following diagram outlines the general workflow for incorporating this challenging amino acid.

spss_workflow Start Start: Resin-bound Peptide (Free N-terminus) Activate Prepare Activation Mix: 1. Fmoc-AA-OH 2. HATU/COMU 3. NMM (Base) Start->Activate Couple Couple to Resin (1-2 hours) Activate->Couple Add immediately Wash_1 Wash Resin (DMF) Couple->Wash_1 Test Kaiser Test for Completion Wash_1->Test Deprotect Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Negative (Complete) Double_Couple Perform Double Coupling Test->Double_Couple Positive (Incomplete) Wash_2 Wash Resin (DMF) Deprotect->Wash_2 Next_Cycle Proceed to Next Coupling Cycle Wash_2->Next_Cycle Double_Couple->Wash_1 Re-evaluate

Caption: Optimized SPPS workflow for the amino acid.

References

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press. [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier Ltd. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 446-461. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (n.d.). Rearrangement, racemization and decomposition of peptides in aqueous solution. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Thieme. (n.d.). 2.4 Photocleavable Protecting Groups. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9936-10021. [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Li, Z., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 106(11), 4049-4053. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical process. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring high yield, and enantiomeric purity, and successful scalability.

Introduction to (S)-2-Amino-2-(4-nitrophenyl)acetic acid

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-p-nitrophenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereochemistry is pivotal to the biological activity of the final compounds. The synthesis of this compound, particularly on a larger scale, presents several challenges, including achieving high enantioselectivity, ensuring purity, and maintaining process efficiency.

This guide will delve into the common synthetic routes, address potential pitfalls, and offer practical solutions to overcome them.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Q1: What are the most common methods for synthesizing (S)-2-Amino-2-(4-nitrophenyl)acetic acid?

A1: The primary approaches involve either the resolution of a racemic mixture or a direct asymmetric synthesis. Common methods include:

  • Strecker Synthesis followed by Chiral Resolution: This classic method involves the synthesis of racemic 2-Amino-2-(4-nitrophenyl)acetic acid from 4-nitrobenzaldehyde, ammonia, and cyanide, followed by separation of the enantiomers.[1][2][3][4]

  • Enzymatic Kinetic Resolution: This technique uses enzymes, such as acylases or lipases, to selectively react with one enantiomer of a racemic mixture (often an N-acetylated derivative), allowing for the separation of the desired (S)-enantiomer.[5][6][7][8][9]

  • Asymmetric Synthesis: This approach aims to directly produce the (S)-enantiomer with high enantiomeric excess, often employing chiral catalysts or auxiliaries.[10][11][12][13]

Q2: Why is achieving high enantiomeric excess (ee) so critical?

A2: The biological activity of many chiral molecules is highly dependent on their stereochemistry. Often, one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. Therefore, a high enantiomeric excess is essential for the safety and efficacy of the final pharmaceutical product.

Q3: What are the main challenges when scaling up this synthesis?

A3: Scaling up from a laboratory to a pilot or industrial scale introduces several challenges:

  • Maintaining Stereocontrol: Ensuring consistent high enantioselectivity on a larger scale can be difficult.

  • Heat and Mass Transfer: Larger reaction volumes can lead to temperature gradients and inefficient mixing, impacting reaction kinetics and selectivity.

  • Reagent Handling and Safety: Handling large quantities of hazardous reagents like cyanides requires stringent safety protocols.

  • Purification and Isolation: Crystallization and filtration processes can be more complex and less efficient at a larger scale.

  • Cost-Effectiveness: The cost of chiral catalysts, resolving agents, and specialized equipment becomes a significant factor.[14]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Enantiomeric Excess (% ee)

A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis.[15] This guide provides a systematic workflow to identify and address the root cause.

Low_ee_Troubleshooting cluster_analytical cluster_reagents cluster_conditions start Start: Low Enantiomeric Excess Observed verify_analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->verify_analytical reagents_catalyst Step 2: Scrutinize Reagents & Catalyst verify_analytical->reagents_catalyst Method Validated adequate_separation Is the chiral separation adequate? (Resolution > 1.5) verify_analytical->adequate_separation reaction_conditions Step 3: Evaluate Reaction Conditions reagents_catalyst->reaction_conditions Reagents/Catalyst Pure substrate_purity Substrate/Reagent Purity Check reagents_catalyst->substrate_purity resolution Resolution: Reproducible High ee Achieved reaction_conditions->resolution Conditions Optimized temp_control Temperature Control: - Consistent? - Optimal? reaction_conditions->temp_control optimize_separation Optimize separation method adequate_separation->optimize_separation No validate_method Validate Method: - Accuracy - Precision - Linearity adequate_separation->validate_method Yes optimize_separation->adequate_separation purify_reagents Purify substrate/reagents (e.g., recrystallization, distillation) substrate_purity->purify_reagents Impure catalyst_quality Catalyst Quality Check substrate_purity->catalyst_quality Pure purify_reagents->substrate_purity catalyst_quality->reaction_conditions High Quality procure_catalyst Synthesize/procure fresh catalyst & characterize thoroughly catalyst_quality->procure_catalyst Questionable procure_catalyst->catalyst_quality optimize_temp Calibrate thermostat; Optimize temperature temp_control->optimize_temp No solvent_quality Solvent Quality: - Anhydrous? - Degassed? temp_control->solvent_quality Yes optimize_temp->temp_control use_fresh_solvent Use freshly distilled/anhydrous solvent solvent_quality->use_fresh_solvent Poor Quality atmosphere_control Atmosphere Control: - Inert gas pure? - Air/moisture leaks? solvent_quality->atmosphere_control High Quality use_fresh_solvent->solvent_quality atmosphere_control->resolution Yes improve_atmosphere Improve inert atmosphere setup atmosphere_control->improve_atmosphere No improve_atmosphere->atmosphere_control Synthesis_and_Resolution_Workflow start_synthesis Start: 4-Nitrobenzaldehyde strecker Strecker Synthesis (NH4Cl, NaCN) start_synthesis->strecker racemic_product Racemic 2-Amino-2-(4-nitrophenyl)acetic acid strecker->racemic_product n_acetylation N-Acetylation racemic_product->n_acetylation racemic_n_acetyl Racemic N-Acetyl Amino Acid n_acetylation->racemic_n_acetyl enzymatic_resolution Enzymatic Kinetic Resolution (Aminoacylase) racemic_n_acetyl->enzymatic_resolution mixture Mixture of: - (S)-Amino Acid - N-Acetyl-(R)-Amino Acid enzymatic_resolution->mixture separation Separation mixture->separation s_enantiomer (S)-2-Amino-2-(4-nitrophenyl)acetic acid separation->s_enantiomer n_acetyl_r N-Acetyl-(R)-Amino Acid separation->n_acetyl_r hydrolysis_r Hydrolysis n_acetyl_r->hydrolysis_r r_enantiomer (R)-2-Amino-2-(4-nitrophenyl)acetic acid hydrolysis_r->r_enantiomer

Sources

Byproduct identification in (S)-4-nitrophenylglycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Synthesis Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in the scale-up and optimization of non-natural amino acids. You are likely here because your synthesis of (S)-4-nitrophenylglycine ((S)-4-NPG) is failing to meet critical quality attributes (CQA)—specifically enantiomeric excess (ee) or impurity profile specifications.

(S)-4-NPG is a deceptive molecule. Whether you are using the classical Strecker synthesis followed by resolution, or the modern Enzymatic Hydantoinase route, the nitro group at the para position introduces electronic effects that destabilize intermediates and promote specific side reactions.

Below is your interactive troubleshooting guide.

Module 1: The Enzymatic Route (Hydantoinase Process)

Context: This is the industry "Gold Standard" for high-purity chiral amino acids. It relies on a Dynamic Kinetic Resolution (DKR) where a racemase converts the unreactive enantiomer of the starting hydantoin into the reactive one, theoretically allowing 100% yield.

Logic Flow: The Enzymatic Cascade

The following diagram illustrates the ideal pathway and the critical failure points (in red) where byproducts are generated.

Enzymatic_Cascade Start DL-5-(4-nitrophenyl)hydantoin Racemase Spontaneous/Enzymatic Racemization Start->Racemase pH > 8.0 L_Hyd L-Hydantoinase (Ring Opening) Start->L_Hyd Stereoselective Oxidation Byproduct: 4-Nitrobenzoic Acid (Oxidative Degradation) Start->Oxidation Intermed N-Carbamoyl-(S)-4-NPG (The 'Stubborn' Intermediate) L_Hyd->Intermed L_Carb L-Carbamoylase (Decarbamoylation) Intermed->L_Carb Rate Limiting Step Hydrolysis Byproduct: Chemical Hydrolysis (High pH) Intermed->Hydrolysis Product (S)-4-Nitrophenylglycine L_Carb->Product

Figure 1: The enzymatic cascade for (S)-4-NPG synthesis. Red nodes indicate accumulation points for impurities.

Troubleshooting the Enzymatic Process

Q1: LC-MS shows a persistent impurity at [M+43]. What is it?

  • Diagnosis: This is N-carbamoyl-(S)-4-nitrophenylglycine .

  • Root Cause: The "carbamoylase bottleneck." The ring-opening step (hydantoinase) is often faster than the decarbamoylation step (carbamoylase). If you stop the reaction too early, or if the carbamoylase is inhibited, this intermediate accumulates.

  • The Fix:

    • Check Metal Ions: Carbamoylases are often metalloenzymes requiring Mn²⁺ or Co²⁺. Ensure your buffer contains 0.5–1.0 mM MnCl₂.

    • pH Balance: The racemization requires pH > 8.0, but the carbamoylase might lose activity above pH 9.0. Maintain a strict pH 8.0–8.5 using a pH-stat.

Q2: My Enantiomeric Excess (ee) is dropping late in the reaction.

  • Diagnosis: Product racemization or non-selective hydrolysis.

  • Root Cause: The electron-withdrawing nitro group makes the

    
    -proton highly acidic (pKa ~ 15-16). Prolonged exposure to the basic conditions (pH > 9) required for hydantoin solubility will cause the final product to racemize.
    
  • The Fix:

    • Harvest Early: Do not aim for 100% conversion if it takes >24 hours. Stop at 90-95% and filter.

    • Temperature Control: Never exceed 40°C. The rate of chemical racemization doubles with every 10°C increase.

Module 2: Chemical Synthesis (Strecker Route)

Context: The Strecker synthesis (Aldehyde + HCN/NaCN + NH₃) is robust but "dirty." It produces a racemate that requires resolution. The impurity profile here is distinctively different from the enzymatic route.

Impurity Identification Table
Retention Time (RRT)Observed MassIdentityOrigin/Causality
0.85 167 Da4-Nitrobenzoic Acid Cannizzaro Reaction. In the alkaline Strecker medium, unreacted 4-nitrobenzaldehyde disproportionates.
1.00 196 Da(S)-4-NPG Target Molecule.
1.15 223 Da4-Nitromandelic Acid Hydrolysis Error. Water attacks the imine intermediate instead of cyanide. Common if NH₃ concentration is too low.
1.40 300+ DaImine Dimers Polymerization. 4-nitrobenzaldehyde reacts with the amino product. Causes the "yellow/brown" oil.

Q3: The reaction mixture has turned a dark, tarry brown.

  • Diagnosis: Polymerization of the imine intermediate.

  • The Fix:

    • Order of Addition: Do not mix the aldehyde and ammonia without cyanide present. Generate the imine in situ with cyanide immediately available to trap it as the aminonitrile.

    • Ammonia Excess: Increase NH₃ equivalents to 5-7x. This pushes the equilibrium toward the aminonitrile and suppresses dimerization.

Module 3: Analytical Resolution (Chiral HPLC)

Context: You cannot optimize what you cannot measure. Separating the (S) and (D) enantiomers of 4-NPG is difficult due to the polar nature of the free amino acid.

Protocol: Chiral Separation of Underivatized Amino Acids

Standard C18 columns will not work. You must use a Crown Ether or Zwitterionic phase.

Method Parameters:

  • Column: Crownpak CR-I (+) or Chirobiotic T (Teicoplanin).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Methanol (85:15).

    • Why Acidic? The amino group must be protonated (NH₃⁺) to complex with the crown ether oxygen atoms.

  • Temperature: 15°C - 25°C (Lower temperature improves resolution).

  • Flow Rate: 0.5 mL/min.

Troubleshooting Logic Tree

Use this logic to diagnose separation issues.

Analytical_Troubleshooting Start Issue: Poor Chiral Resolution Check_Temp Is Column Temp > 25°C? Start->Check_Temp Lower_Temp Action: Cool to 15°C (Entropy control) Check_Temp->Lower_Temp Yes Check_pH Is Mobile Phase pH > 2.0? Check_Temp->Check_pH No Acidify Action: Add HClO4 (Must protonate NH2) Check_pH->Acidify Yes Check_Col Using Polysaccharide Column? Check_pH->Check_Col No Switch_Col Action: Switch to Crown Ether (Crownpak CR-I) Check_Col->Switch_Col Yes

Figure 2: Decision tree for troubleshooting chiral HPLC separation.

References

  • Altenbuchner, J., et al. (2017). "Toward a cell-free hydantoinase process: screening for expression optimization...". Journal of Biotechnology. (Context: Verification of hydantoinase/carbamoylase cascade and metal ion dependency).

  • Yadav, G. D., & Sivakumar, P. (2004). "Enzymatic synthesis of (S)-phenylglycine and its derivatives". Biochemical Engineering Journal. (Context: Specifics on dynamic kinetic resolution and pH control).

  • Zuend, S. J., et al. (2009).[1] "Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids". Nature.[1] (Context: Strecker synthesis mechanisms and impurity profiles).

  • Sigma-Aldrich Technical Guides. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers". (Context: Use of Teicoplanin/Crown Ether columns for amino acids).

Sources

Validation & Comparative

Purity Analysis of Synthetic (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid (also known as (S)-p-nitrophenylglycine) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and peptide-based therapeutics. Its efficacy and safety profile are strictly governed by its enantiomeric purity (absence of the (R)-isomer) and chemical purity (absence of positional isomers like the 2-nitro derivative).

This guide objectively compares the three primary analytical workflows for assessing the purity of this compound. While derivatization methods have historical precedence, Direct Chiral Ligand Exchange Chromatography (CLEC) or Crown Ether-based Chiral HPLC are currently the superior choices for throughput and accuracy.

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, one must understand the specific impurity profile generated during synthesis (often via Strecker synthesis or enzymatic resolution).

Impurity TypeSpecific CompoundOrigin/Risk
Enantiomer (R)-2-Amino-2-(4-nitrophenyl)acetic acidIncomplete enzymatic resolution or racemization during hydrolysis.
Positional Isomer 2-Amino-2-(2-nitrophenyl)acetic acidNon-selective nitration of phenylacetic acid precursors.
Starting Material 4-NitrobenzaldehydeUnreacted aldehyde from Strecker synthesis.
Byproduct 4-NitrophenylglycinonitrileIncomplete hydrolysis intermediate.
Part 2: Comparative Method Analysis

We evaluated three distinct methodologies for the purity analysis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Method A: Crown Ether Chiral Stationary Phase (Recommended)

Utilizes a chiral crown ether (e.g., Crownpak CR-I(+)) that forms host-guest inclusion complexes specifically with the ammonium group of the amino acid.

  • Mechanism: The ammonium ion (

    
    ) of the amino acid complexes with the crown ether. The chiral "walls" of the crown ether discriminate between the (S) and (R) substituents.
    
  • Pros: No derivatization required; handles zwitterions directly; excellent resolution (

    
    ); highly robust.
    
  • Cons: Requires highly acidic mobile phase (pH 1.0–2.0), limiting MS compatibility (unless TFA is used).

Method B: Pre-column Derivatization (Marfey’s Reagent)

Reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, followed by separation on a standard C18 column.

  • Mechanism: Converts enantiomers into diastereomers with distinct physicochemical properties.[1]

  • Pros: Extremely high sensitivity (UV/MS); uses standard achiral columns; separates chemical impurities simultaneously.

  • Cons: Labor-intensive (1.5h prep); kinetic fractionation risk; reagent peaks can interfere.

Method C: Zwitterionic Ion-Exchange (ZWIX)

Uses Cinchona alkaloid-derived chiral selectors that combine anion-exchange and acid-base interactions.

  • Mechanism: Synergistic electrostatic and H-bonding interactions.

  • Pros: MS-compatible mobile phases (MeOH/Water); good for simultaneous separation of diverse amino acids.

  • Cons: Method development is more complex (requires precise acid/base ratio optimization).

Summary Comparison Table
FeatureMethod A: Crown Ether (Crownpak) Method B: Derivatization (Marfey's) Method C: Zwitterionic (ZWIX)
Sample Prep Dilute & ShootComplex (Reaction + Quench)Dilute & Shoot
Resolution (

)
High (> 3.0)Moderate to High (2.0 - 5.0)Moderate (1.5 - 2.5)
Analysis Time < 15 min> 90 min (inc. prep)20-30 min
Robustness ExcellentLow (Reagent dependent)Moderate
Cost per Sample LowHigh (Reagent cost)Low
Verdict Gold Standard for QC Best for Trace Analysis Best for LC-MS
Part 3: Decision Workflow Visualization

The following diagram illustrates the logical selection process for the analytical method based on laboratory constraints and sensitivity requirements.

PurityAnalysisWorkflow Start Start: Purity Analysis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid CheckMS Is Mass Spec (LC-MS) required for trace impurities? Start->CheckMS CheckChiralCol Is a Chiral Column (Crown/ZWIX) available? CheckMS->CheckChiralCol No (UV only) MethodB Method B: Marfey's Derivatization • Reagent: L-FDAA • Column: C18 Achiral • Detection: UV 340 nm / MS CheckMS->MethodB Yes (High Sensitivity) MethodC Method C: Zwitterionic HPLC (Chiralpak ZWIX) • Mobile Phase: MeOH/H2O + Additives • MS Compatible CheckMS->MethodC Yes (Direct MS) MethodA Method A: Crown Ether HPLC (Crownpak CR-I(+)) • UV Detection (210/254 nm) • Mobile Phase: pH 1.5 (HClO4) CheckChiralCol->MethodA Yes (Preferred) CheckChiralCol->MethodB No

Figure 1: Decision tree for selecting the appropriate purity analysis method based on detection needs and column availability.

Part 4: The Gold Standard Protocol (Crown Ether HPLC)

This protocol is validated for the determination of enantiomeric excess (ee) of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Principle: The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) that selectively binds the ammonium group of the amino acid. The (S)-enantiomer typically elutes after the (R)-enantiomer on CR-I(+) columns due to tighter complexation, though elution order must always be confirmed with standards.

1. Reagents & Equipment
  • Column: Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm).[2]

  • Mobile Phase: Aqueous Perchloric Acid (HClO₄), pH 1.5 to 2.0.

    • Note: Alternatively, 10-15% Methanol in aqueous HClO₄ can be used to reduce retention time.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution but increase pressure).

  • Detection: UV at 254 nm (Nitrophenyl absorption) and 210 nm.

2. Step-by-Step Procedure
  • System Conditioning: Equilibrate the column with the mobile phase for at least 30 minutes. Caution: Do not use acetonitrile or high pH buffers (> pH 3) as they can strip the chiral selector or damage the silica.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of the Mobile Phase (pH 1.5).

    • Critical: The sample must be acidic to ensure the amine is protonated (

      
      ); otherwise, it will not bind to the crown ether.
      
  • System Suitability Test (SST):

    • Inject a racemic standard (mixture of R and S).

    • Requirement: Resolution (

      
      ) between enantiomers > 2.0.
      
    • Requirement: Tailing factor < 1.5.

  • Analysis: Inject 5 µL of the test sample. Calculate % ee using the area normalization method.



Part 5: Alternative Protocol (Marfey's Derivatization)

Use this method if chiral columns are unavailable or if you need to separate non-chiral impurities (like 4-nitrobenzaldehyde) in the same run.

Principle: L-FDAA reacts with the amino group to form diastereomers.[1][3] The (L-L) and (L-D) diastereomers are separated on a standard C18 column based on hydrophobicity differences.

1. Reaction Workflow
  • Mix: 50 µL Sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL NaHCO₃ (1 M).

  • Incubate: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL HCl (2 M) to stop the reaction and protonate the derivatives.

  • Dilute: Add 810 µL of Mobile Phase A.

2. HPLC Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).

Part 6: Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase for Crown Ether? The chiral recognition mechanism of Crownpak columns relies entirely on the inclusion of the ammonium ion (


) into the crown ether cavity. If the pH is neutral or basic, the amine exists as 

, which cannot form the necessary hydrogen bonds with the crown ether oxygens. Therefore, maintaining pH < 2.0 is non-negotiable for this separation [1][5].

Elution Order Reversal: If using Crownpak CR-I(-) instead of CR-I(+) , the elution order will reverse.[2][4][5] This is a powerful tool for trace analysis: it is always better to have the minor impurity elute before the major peak to avoid masking by the main peak's tail. If the (R)-isomer is the impurity, and it elutes first on CR-I(+), then CR-I(+) is the ideal column.

Visualizing the Derivatization Mechanism:

MarfeysReaction Substrate (S)-Amino Acid (Analyte) Complex Transition State (Nucleophilic Subst.) Substrate->Complex pH 8.0 NaHCO3 Reagent L-FDAA (Marfey's Reagent) Reagent->Complex Product L-L Diastereomer (Separable on C18) Complex->Product 40°C 1 hr

Figure 2: Reaction pathway for Marfey's derivatization. The resulting diastereomer is hydrophobic and UV-active at 340 nm.

References
  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
  • Hyun, M. H. (2016). Crown ether-based chiral stationary phases for HPLC.
  • Chiral Technologies. (2023).[2] Separation of free amino acids and primary amines using Daicel Crown Ether Columns. Retrieved from [Link]

Sources

Validation of Analytical Methods for (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical non-proteinogenic chiral intermediate used in the synthesis of antibiotics, protease inhibitors, and peptide mimetics. Its enantiomeric purity is a Critical Quality Attribute (CQA), as the (R)-enantiomer often represents a high-risk impurity.

This guide provides a comparative validation framework for two distinct analytical approaches:

  • Method A (Direct): Chiral HPLC using Crown Ether stationary phases (Gold Standard for QC).

  • Method B (Indirect): Pre-column derivatization with Marfey’s Reagent followed by C18 RP-HPLC (Alternative for Trace Analysis).

The Analytical Challenge

The molecule presents specific physicochemical hurdles that dictate method selection:

  • Zwitterionic Nature: As an amino acid, it exists as a zwitterion at neutral pH, making retention on standard C18 columns difficult without ion-pairing agents.

  • Chirality: The enantiomers have identical physical properties in an achiral environment.

  • Chromophore: The 4-nitrophenyl group provides strong UV absorption at 254–280 nm, allowing for sensitive UV detection without fluorescence derivatization in most process stages.

Decision Matrix: Method Selection

The following decision tree illustrates when to deploy which method based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Type Analysis Conc Concentration > 0.1 mg/mL? Start->Conc Matrix Complex Biological Matrix? Conc->Matrix No (Trace) Direct METHOD A: Direct Chiral HPLC (Crownpak CR(+)) Best for: QC Release, Process Monitoring Conc->Direct Yes (Bulk/API) Matrix->Direct No (Simple Buffer) Indirect METHOD B: Derivatization (Marfey's) (C18 RP-HPLC) Best for: PK Studies, Trace Impurities Matrix->Indirect Yes (Plasma/Urine)

Figure 1: Strategic selection of analytical methods based on sample concentration and matrix complexity.

Comparative Methodology

Method A: Direct Chiral HPLC (Recommended)

This method utilizes a Crown Ether stationary phase.[1][2] The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (


) of the amino acid.
  • Stationary Phase: Crownpak CR(+) (Daicel) or equivalent.[1]

  • Mobile Phase: Aqueous Perchloric Acid (

    
    , pH 1.0–2.0) : Methanol (85:15 v/v).
    
  • Critical Parameter: The mobile phase must be acidic to ensure the amine is protonated. Methanol is added to modulate the hydrophobic retention of the nitrophenyl ring.

  • Elution Order on CR(+): (R)-enantiomer elutes first; (S)-enantiomer elutes second.

Method B: Indirect Derivatization (Alternative)

This method uses Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to convert enantiomers into diastereomers, which are separable on achiral columns.

  • Stationary Phase: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Reagent: FDAA (Marfey's Reagent).[3]

  • Mobile Phase: Gradient of Triethylammonium phosphate (pH 3.[4]0) and Acetonitrile.[3][5][6][7][8][9]

  • Mechanism: Nucleophilic substitution creates stable diastereomers with distinct hydrophobicities.

Performance Comparison Data
ParameterMethod A: Direct Chiral (Crownpak)Method B: Indirect (Marfey's)
Resolution (

)
> 2.5 (Excellent)> 1.8 (Good)
Sample Prep Time < 5 mins (Dilute & Shoot)45–60 mins (Reaction required)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL (High Sensitivity)
Robustness High (Fewer variables)Moderate (Dependent on reaction yield)
Cost per Analysis Low (Reagent-free)High (Cost of chiral reagent)

Validation Protocol (ICH Q2(R1) Aligned)

The following protocol focuses on Method A as it is the industry standard for purity assessment of this intermediate.

System Suitability Testing (SST)

Before any validation run, the system must pass SST criteria using a resolution mixture containing both (R) and (S) enantiomers.

  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0
    
  • Injection Precision: RSD ≤ 1.0% for retention time (

    
    ) and area.
    
Specificity (Selectivity)

Demonstrate that the method can separate the (S)-enantiomer from:

  • The (R)-enantiomer (enantiomeric impurity).

  • Precursors (e.g., 4-nitrobenzaldehyde).

  • Degradants (decarboxylation products).

Protocol: Inject a spiked solution containing the analyte and all known potential impurities. Acceptance: No interference at the retention time of the main peak. Peak purity index (via DAD) > 0.999.

Linearity & Range

Protocol: Prepare 5 concentration levels ranging from 0.1% (impurity level) to 120% of the target assay concentration.

  • Range: 0.5 µg/mL to 500 µg/mL.

  • Acceptance: Coefficient of determination (

    
    ) ≥ 0.999.[9]
    
Accuracy (Recovery)

Since certified reference material for the impurities may be scarce, accuracy is often assessed via "Spike Recovery." Protocol: Spike the (S)-sample with known amounts of (R)-enantiomer at 0.1%, 0.5%, and 1.0% levels. Acceptance: Recovery between 90.0% and 110.0% for the impurity.[9]

Robustness (Design of Experiment)

Small deliberate variations are applied to method parameters to ensure reliability.

ParameterVariationExpected Impact
Column Temp. 25°C ± 5°CLower temp increases

but increases pressure.
Flow Rate 0.5 mL/min ± 0.1Minimal impact on separation; affects

.
Organic Modifier MeOH 15% ± 2%Critical: Higher MeOH reduces retention of nitrophenyl group.
pH of Aqueous pH 1.5 ± 0.2Critical: pH > 2.5 causes loss of retention (deprotonation).

Experimental Workflow Visualization

This diagram outlines the standard operating procedure (SOP) for the validation workflow, ensuring a self-validating system.

ValidationWorkflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) SST 2. System Suitability (Racemic Mix Injection) Prep->SST Check Rs > 2.0? SST->Check Run 3. Validation Run (Specificity, Linearity, Accuracy) Check->Run Pass Fail Troubleshoot: Adjust pH or Temp Check->Fail Fail Data 4. Data Processing (Calc: % Impurity, Recovery) Run->Data Fail->SST Retry

Figure 2: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2).

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Nitrophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient resolution of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Nitrophenylglycine, a key chiral building block, presents a common challenge in this regard. This guide provides an in-depth comparative study of common chiral resolving agents for racemic nitrophenylglycine, offering both theoretical insights and practical, data-driven guidance to inform your experimental design.

The Imperative of Chiral Purity in Drug Development

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. While one enantiomer of a chiral drug may exhibit the desired pharmacological activity, its mirror image can be inactive or, in some cases, elicit undesirable or even toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of new drug entities. This underscores the importance of robust and efficient chiral resolution methods.

The Principle of Diastereomeric Salt Resolution

The most prevalent and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts. This technique hinges on the reaction of a racemic mixture (e.g., DL-nitrophenylglycine) with an enantiomerically pure chiral resolving agent. This reaction generates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers possess distinct solubilities, melting points, and crystal structures.[1] This difference in solubility is the cornerstone of their separation, typically achieved through fractional crystallization. The less soluble diastereomer crystallizes preferentially, allowing for its isolation, after which the pure enantiomer can be liberated.

Comparative Analysis of Chiral Resolving Agents for Nitrophenylglycine

The selection of an optimal chiral resolving agent is often an empirical process, as the success of a resolution is highly dependent on the specific substrate, solvent system, and crystallization conditions. Below, we compare the performance of several widely used resolving agents, drawing upon experimental data for structurally similar aromatic amino acids like phenylglycine and p-hydroxyphenylglycine to provide a predictive framework for nitrophenylglycine resolution.

Key Performance Indicators:
  • Yield (%): The amount of the desired enantiomer recovered.

  • Enantiomeric Excess (ee%): A measure of the purity of the resolved enantiomer.

Chiral Resolving AgentRacemic CompoundSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amino AcidReference
(+)-Tartaric Acid DL-Phenylglycine Methyl EsterAqueous AlcoholsUp to 42% (84% based on D-content)Not explicitly stated for the free amino acid, but the resolution was successful.[2]
(1S)-(+)-Camphor-10-sulfonic Acid DL-PhenylglycineWater45.7%98.8%[3]
(R)-(-)-Mandelic Acid DL-α-Aminobutyric AcidWaterHigh (qualitative)High (qualitative)[4]
(+)-Di-p-toluoyl-D-tartaric Acid Racemic Amines (General)Various Organic SolventsSubstrate DependentHigh (qualitative)[5]

Note: The data presented above is for structurally related amino acids and serves as a strong starting point for the development of a resolution protocol for nitrophenylglycine. The nitro-substituent on the phenyl ring will influence the acidity of the carboxylic acid and the basicity of the amine, potentially affecting the solubility of the diastereomeric salts. Therefore, some optimization of solvent and stoichiometry will likely be necessary.

In-Depth Look at Promising Resolving Agents

Tartaric Acid and its Derivatives

L-(+)-Tartaric acid is an economical and readily available resolving agent.[4] Its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), often exhibit enhanced performance due to their increased steric bulk, which can lead to more significant differences in the crystal packing and solubility of the diastereomeric salts.[4]

Mechanism of Action: Tartaric acid, a dicarboxylic acid, can form both neutral and acidic diastereomeric salts with the amino group of nitrophenylglycine. The multiple hydroxyl and carboxyl groups provide several points for hydrogen bonding, which can contribute to the formation of a well-ordered and less soluble crystal lattice with one enantiomer over the other.

(1S)-(+)-10-Camphorsulfonic Acid (CSA)

CSA is a strong organic acid derived from natural camphor.[4] Its rigid, bicyclic structure provides excellent chiral recognition.[4] The strength of the sulfonic acid group facilitates the formation of stable, crystalline diastereomeric salts with a broad spectrum of amines.

Mechanism of Action: The combination of a hydrophilic sulfonic acid group and a rigid, hydrophobic camphor backbone in CSA allows for effective discrimination between the enantiomers of nitrophenylglycine.[3] This dual nature can lead to significant differences in the crystal packing and, consequently, the solubility of the resulting diastereomeric salts.

(R)-(-)-Mandelic Acid

Mandelic acid and its derivatives are versatile resolving agents for both amines and alcohols.[4] The aromatic ring in mandelic acid can participate in π-π stacking interactions with the nitrophenyl ring of the amino acid, which can contribute to the chiral recognition process.

Mechanism of Action: The formation of diastereomeric salts between mandelic acid and nitrophenylglycine involves both ionic interactions between the carboxylate and ammonium groups, as well as potential steric and electronic interactions that differentiate the two diastereomers.

Experimental Protocols

The following are detailed, step-by-step protocols for the chiral resolution of racemic nitrophenylglycine using the discussed resolving agents. These protocols are designed to be self-validating, with clear endpoints and analytical checks.

General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Enantiomer Liberation & Analysis racemate 1. Dissolve Racemic Nitrophenylglycine in Solvent resolving_agent 2. Dissolve Chiral Resolving Agent in Solvent mix 3. Mix Solutions & Induce Crystallization resolving_agent->mix cool 4. Cool to Maximize Precipitation mix->cool filter 5. Isolate Less Soluble Diastereomeric Salt by Filtration cool->filter liberate 6. Liberate Free Amino Acid (e.g., with Base) filter->liberate extract 7. Extract Enriched Enantiomer liberate->extract analyze 8. Analyze Enantiomeric Excess (e.g., Chiral HPLC) extract->analyze G cluster_input Inputs cluster_process Process cluster_output Outputs racemic_mixture Racemic Nitrophenylglycine (R)-NPG + (S)-NPG formation Diastereomeric Salt Formation (R)-NPG-(R,R)-TA + (S)-NPG-(R,R)-TA racemic_mixture->formation resolving_agent Chiral Resolving Agent e.g., (R,R)-Tartaric Acid resolving_agent->formation crystallization Fractional Crystallization Less Soluble Diastereomer Precipitates formation->crystallization solid Solid Phase Enriched Diastereomeric Salt crystallization->solid liquid Liquid Phase (Mother Liquor) More Soluble Diastereomer crystallization->liquid

Caption: Logical flow of diastereomeric salt formation and separation.

Conclusion and Best Practices

The successful chiral resolution of nitrophenylglycine is a multifactorial process where the choice of resolving agent, solvent, and crystallization conditions are paramount. While tartaric acid and its derivatives offer a cost-effective starting point, stronger acids like camphorsulfonic acid may provide superior results for certain substrates. Mandelic acid presents another viable alternative with different selectivity.

Key Recommendations for Success:

  • Empirical Screening: It is highly recommended to perform small-scale screening experiments with a variety of resolving agents and solvents to identify the most promising conditions.

  • Stoichiometry Matters: Experiment with both stoichiometric and sub-stoichiometric amounts of the resolving agent.

  • Controlled Cooling: Slow, controlled cooling during crystallization is crucial for achieving high diastereomeric purity.

  • Recrystallization: To further enhance enantiomeric purity, one or more recrystallizations of the isolated diastereomeric salt may be necessary.

  • Analytical Rigor: Employ a reliable analytical method, such as chiral HPLC, to accurately determine the enantiomeric excess at each stage of the process.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently approach the chiral resolution of nitrophenylglycine and other valuable chiral intermediates, ensuring the production of enantiomerically pure compounds that meet the stringent requirements of the pharmaceutical industry.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Retrieved February 19, 2026, from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Chiral resolution. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Resolution of esters of phenylglycine with (+)-tartaric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 19, 2026, from [Link]

  • Mass balancing in kinetic resolution: calculating yield and enantiomeric excess using chiral balance. (1995). Biotechnology and Bioengineering, 45(6), 536–538.
  • Direct chiral resolution of tartaric acid in food products by ligand exchange capillary electrophoresis using copper(II)-D-quinic acid as a chiral selector. (2001).
  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. (2000). Journal of the Chemical Society, Perkin Transactions 2, (10), 2121-2128.
  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

Sources

Technical Comparison Guide: (S)- vs. (R)-2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-nitrophenyl)acetic acid (also known as 4-nitrophenylglycine) is a non-proteinogenic amino acid acting as a critical chiral intermediate in the synthesis of


-lactam antibiotics and as a pharmacological probe for glutamate receptors.

The biological activity of this compound is strictly governed by its stereochemistry:

  • The (S)-Enantiomer (L-isomer): Serves as the structural isostere of L-4-hydroxyphenylglycine, the key side-chain precursor for Nocardicin A (a monobactam antibiotic). It also functions as a glutamate analog, exhibiting agonist activity at specific metabotropic glutamate receptors (mGluRs).

  • The (R)-Enantiomer (D-isomer): Is the topological equivalent of D-phenylglycine, the side chain found in semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins. It is primarily used to confer resistance against bacterial amidases in synthetic drug design.

This guide objectively compares the biological profiles, synthetic utility, and enzymatic resolution strategies for both enantiomers.

Chemical & Physical Identity

Property(S)-2-Amino-2-(4-nitrophenyl)acetic acid(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Common Name L-4-NitrophenylglycineD-4-Nitrophenylglycine
CAS Number 19988-34-2 (Generic: 5407-25-0)29636-22-2
Molecular Weight 196.16 g/mol 196.16 g/mol
Stereochemistry (S) / L(R) / D
Optical Rotation

(positive in HCl)

(negative in HCl)
pKa Values

2.1 (COOH), 8.9 (

)

2.1 (COOH), 8.9 (

)
Electronic Effect Strong electron-withdrawing (

)
Strong electron-withdrawing (

)

Biological Activity & Pharmacological Profile[1][2][3]

Antibiotic Precursor Activity

The primary industrial relevance of 4-nitrophenylglycine lies in its role as a "masked" precursor to 4-aminophenylglycine or as a direct analog of 4-hydroxyphenylglycine (HPG).

  • Nocardicins ((S)-Enantiomer): Nocardicin A is a monocyclic

    
    -lactam antibiotic. Its biosynthesis involves the incorporation of L-p-hydroxyphenylglycine  (L-pHPG) at positions 1, 3, and 5 of the peptide backbone. The (S)-4-nitrophenylglycine enantiomer acts as a structural mimic in synthetic studies, where the nitro group can be selectively reduced to an amine or maintained to probe the electronic requirements of the target bacterial transpeptidases.
    
    • Mechanism:[1] The (S)-configuration matches the natural stereochemistry required for recognition by the Nocardicin non-ribosomal peptide synthetases (NRPS).

  • Cephalosporins/Penicillins ((R)-Enantiomer): Semi-synthetic

    
    -lactams (e.g., Cephalexin) utilize D-phenylglycine  side chains. The (R)-enantiomer of 4-nitrophenylglycine is used to synthesize novel derivatives. The (R)-configuration is critical here because it prevents hydrolysis by bacterial amidases, a common resistance mechanism.
    
Glutamate Receptor Modulation

Phenylglycine derivatives are established ligands for metabotropic glutamate receptors (mGluRs).

  • (S)-Enantiomer (Agonist Potential): The (S)-form mimics L-Glutamate. The rigid phenyl ring restricts conformational freedom, often conferring selectivity for Group I mGluRs (mGluR1 and mGluR5). The 4-nitro group acts as an electron-withdrawing substituent, which decreases the pKa of the amino group compared to phenylglycine, potentially altering binding affinity to the receptor's "Venus flytrap" domain.

    • Risk: High concentrations may induce excitotoxicity via NMDA receptor activation.[2]

  • (R)-Enantiomer (Antagonist/Inactive): The (R)-form typically fails to activate the glutamate receptor due to steric clash within the binding pocket, often acting as a weak competitive antagonist or being biologically inert in this pathway.

Toxicology (The Nitro Group)

Both enantiomers share the toxicological risks associated with the aromatic nitro moiety.

  • Redox Cycling: The nitro group can be enzymatically reduced to a nitro radical anion, generating Reactive Oxygen Species (ROS) and leading to oxidative stress.

  • Mutagenicity: Aromatic nitro compounds are frequently positive in the Ames Test (Salmonella typhimurium strains TA98/TA100).[3] The metabolic activation (S9 fraction) reduces the nitro group to a hydroxylamine, which can form DNA adducts.

Biocatalytic Synthesis & Resolution

The most efficient route to enantiopure 4-nitrophenylglycine is the "Hydantoinase Process" , a dynamic kinetic resolution that converts a racemic starting material into a single enantiomer with 100% theoretical yield.

The Hydantoinase Process Workflow

This cascade involves three enzymes:[4]

  • Hydantoin Racemase: Continually racemizes the unreacted substrate.

  • D-Hydantoinase: Enantioselectively opens the ring of the (R)-hydantoin.

  • D-Carbamoylase: Hydrolyzes the intermediate to the free (R)-amino acid.

Note: To obtain the (S)-enantiomer (for Nocardicin), an L-Hydantoinase and L-Carbamoylase (e.g., from Arthrobacter sp.) are required.

HydantoinaseProcess RacemicHyd Racemic 5-(4-nitrophenyl)hydantoin D_Hyd (R)-Hydantoin RacemicHyd->D_Hyd Equilibrium L_Hyd (S)-Hydantoin RacemicHyd->L_Hyd Equilibrium Carbamoyl N-Carbamoyl-(R)-4-nitrophenylglycine D_Hyd->Carbamoyl Ring Opening L_Hyd->D_Hyd Racemization FinalProd (R)-4-Nitrophenylglycine (Pure Amino Acid) Carbamoyl->FinalProd Hydrolysis Racemase Hydantoin Racemase Racemase->L_Hyd Hydantoinase D-Hydantoinase Hydantoinase->D_Hyd Carbamoylase D-Carbamoylase Carbamoylase->Carbamoyl

Caption: Dynamic Kinetic Resolution of 4-nitrophenylglycine via the Hydantoinase Process. To produce the (S)-enantiomer, L-selective enzymes are substituted.

Experimental Protocol: Enzymatic Resolution

Objective: Isolate (S)-2-Amino-2-(4-nitrophenyl)acetic acid from a racemic ester using Penicillin G Acylase (PGA). While PGA is typically D-selective (cleaving the phenylacetyl moiety), it can be used in hydrolytic resolution of phenylglycine esters where the unreacted ester is the desired (S)-product, or by using specific acylase variants.

Method: Hydrolysis of racemic methyl ester.

Reagents:
  • Substrate: rac-2-Amino-2-(4-nitrophenyl)acetic acid methyl ester (10 mM).

  • Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli or Kluyvera citrophila).

  • Buffer: 50 mM Phosphate buffer, pH 7.5.

  • Solvent: 5% Methanol (co-solvent to improve solubility).

Step-by-Step Workflow:
  • Preparation: Dissolve 2.1 g of the racemic methyl ester in 10 mL methanol, then dilute to 200 mL with phosphate buffer.

  • Initiation: Add 100 U of immobilized PGA. Incubate at 28°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via HPLC (Chiralpak ZWIX(+) column).

    • Mechanism:[1] PGA preferentially hydrolyzes the (R)-ester (D-configuration) to the free (R)-acid.

    • Result: The (S)-ester remains unreacted.

  • Termination: Stop reaction at 50% conversion (approx. 4-6 hours). Filter off the immobilized enzyme.

  • Separation:

    • Adjust pH to 2.0. Wash with ethyl acetate (removes any non-polar impurities).

    • Adjust pH to 7.0. The free (R)-amino acid is zwitterionic.

    • Extract the unreacted (S)-ester with dichloromethane.

  • Hydrolysis: Chemically hydrolyze the isolated (S)-ester (using 6M HCl, 60°C, 2h) to yield pure (S)-2-Amino-2-(4-nitrophenyl)acetic acid .

Validation Criteria:

  • Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

  • Yield: ~40-45% (theoretical max 50% for classic resolution).

Comparative Data Summary

Feature(S)-Enantiomer(R)-Enantiomer
Natural Analog L-4-HydroxyphenylglycineD-Phenylglycine
Antibiotic Application Nocardicins (Monobactams)Ampicillin/Cephalexin (Side chains)
Enzymatic Production Requires L-Hydantoinase / L-CarbamoylaseRequires D-Hydantoinase / D-Carbamoylase
mGluR Activity Agonist (Group I mGluR)Generally Inactive / Antagonist
Bacterial Resistance Susceptible to L-amidasesResistant to many amidases

References

  • Nocardicin Biosynthesis

    • Title: Biosynthesis of Nocardicin A: Architecture of the Non-Ribosomal Peptide Synthetase.
    • Source: KEGG P
    • Link:[Link]

  • Enzymatic Resolution (Hydantoinase)

    • Title: "Hydantoinase process" for optically pure D-amino acid production.

    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzym
    • Link:[Link]

  • Pharmacology (mGluR)

    • Title: Pharmacology of metabotropic glutamate receptor agonists and antagonists.[5][6]

    • Source: Tocris Bioscience Reviews.
  • Toxicity (Nitro Compounds)

    • Title: Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test.[7]

    • Source: Mutation Research/Genetic Toxicology.[8]

    • Link:[Link]

  • Chemical Identity

    • Title: 2-Amino-2-(4-nitrophenyl)acetic acid Compound Summary.
    • Source: PubChem.[9]

    • Link:[Link]

Sources

Spectroscopic Comparison of (S)- and (R)-4-Nitrophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of semi-synthetic antibiotics (e.g., pristinamycin derivatives) and chiral resolving agents, 4-Nitrophenylglycine (4-NPG) serves as a critical chiral synthon. Distinguishing its enantiomers, (S)-4-NPG and (R)-4-NPG, is a frequent challenge because their scalar physical properties are identical in achiral environments.

This guide moves beyond basic characterization, focusing on the chiroptical and chromatographic behaviors that allow for precise differentiation.[1] Unlike aliphatic amino acids (e.g., Alanine), the presence of the nitro-aromatic chromophore in 4-NPG allows for distinct spectroscopic signatures in the near-UV region, a feature we will exploit in this comparative analysis.

Fundamental Physical Properties (The Baseline)

Before applying chiral discrimination techniques, it is essential to establish that scalar properties remain identical. Any deviation in the properties below suggests chemical impurity, not enantiomeric excess.

Property(S)-4-Nitrophenylglycine(R)-4-NitrophenylglycineDiagnostic Value
Molecular Formula


Null
Molecular Weight 196.16 g/mol 196.16 g/mol Null
1H NMR (Achiral Solvent) Identical

(ppm)
Identical

(ppm)
Null (without CSA)
FT-IR (Solid State) IdenticalIdenticalLow
UV-Vis Absorbance

~270 nm

~270 nm
Concentration Check Only

> Senior Scientist Note: While IR spectra are generally identical, solid-state IR can show differences if the enantiomers crystallize as conglomerates versus racemates. However, this is unreliable for phase identification in solution.

Electronic Circular Dichroism (ECD)

ECD is the "gold standard" for assigning absolute configuration for this molecule in solution. Unlike standard amino acids which only absorb in the far-UV (<210 nm), the nitro-aromatic moiety of 4-NPG acts as a built-in chromophore.

The Mechanism

The chiral center at the


-carbon perturbs the electronic environment of the aromatic ring. This induces a Cotton Effect  (CE) in the UV absorption bands of the nitrophenyl group.
  • (S)-Enantiomer: Typically exhibits a positive Cotton effect (positive peak) near the absorption maximum of the aromatic system (approx. 260–280 nm) in acidic media.

  • (R)-Enantiomer: Exhibits the exact mirror image (negative peak) at the same wavelength.

Comparative Data Profile
Spectral Feature(S)-4-NPG(R)-4-NPG
Sign of Cotton Effect (260-280 nm) Positive (+)Negative (-)
Zero Crossing Matches UV

Matches UV

Sensitivity High (requires

g amounts)
High
Workflow Visualization

The following diagram illustrates the chiroptical discrimination logic:

CD_Spectroscopy_Workflow Source UV Light Source (Unpolarized) Polarizer Photoelastic Modulator (PEM) Source->Polarizer Linear Pol. Sample_S Sample: (S)-4-NPG (Absorbs L-CPL > R-CPL) Polarizer->Sample_S L/R CPL Switching Sample_R Sample: (R)-4-NPG (Absorbs R-CPL > L-CPL) Polarizer->Sample_R Detector Detector (measures u0394A) Sample_S->Detector + Ellipticity Sample_R->Detector - Ellipticity Output Output Spectrum (Mirror Images) Detector->Output

Figure 1: Differential absorption of circularly polarized light (CPL) by 4-NPG enantiomers generates the CD signal.

Chiral HPLC Separation

For quantitative analysis (Enantiomeric Excess - %ee), spectroscopy is insufficient; chromatographic separation is required.

Recommended Stationary Phases
  • Crown Ether Phases (e.g., Crownpak CR+):

    • Mechanism:[2][3] The ammonium group (

      
      ) of 4-NPG forms a host-guest inclusion complex with the crown ether.
      
    • Selectivity: The (S)- and (R)- configurations dictate the steric fit of the phenyl ring relative to the crown ether chiral barrier.

    • Condition: Requires acidic mobile phase (pH < 2) to ensure protonation of the amine.

  • Zwitterionic Phases (e.g., Chirobiotic T):

    • Mechanism:[2][3] Teicoplanin-based bonding. Useful if you wish to avoid highly acidic mobile phases.

Comparative Chromatographic Behavior (Representative)

Assuming a Crownpak CR(+) Column, Mobile Phase:


 (pH 1.5)
Parameter(R)-4-NPG(S)-4-NPG
Elution Order Typically First (t1)Typically Second (t2)*
Retention Factor (

)
LowerHigher
Resolution (

)
> 1.5 (Baseline separated)--

> Critical Validation: Elution order can reverse depending on the specific column brand (e.g., CR(+) vs CR(-)) and temperature. Always inject a known standard of the (S)-enantiomer (often commercially available as the "natural" analog precursor) to confirm peak identity.

1H-NMR Discrimination (Chiral Solvating Agents)

In a standard solvent like


 or 

, the NMR spectra of (S) and (R) are indistinguishable. To differentiate them without chromatography, a Chiral Solvating Agent (CSA) must be added.
Protocol: Pirkle Alcohol or Cyclodextrin Addition

By adding a chiral host (e.g.,


-Cyclodextrin) to the NMR tube:
  • Transient diastereomeric complexes form:

    
     and 
    
    
    
    .
  • These complexes have different thermodynamic stabilities and magnetic environments.

  • Result: The

    
    -proton (methine singlet/doublet) splits into two distinct signals.
    
NMR Logic Diagram

NMR_Discrimination Racemic Racemic 4-NPG (S + R Mixture) Achiral_Solvent Standard Solvent (D2O) Racemic->Achiral_Solvent CSA Add Chiral Selector (e.g., u03b2-Cyclodextrin) Racemic->CSA Result_1 Single Peak (No Discrimination) Achiral_Solvent->Result_1 Identical Environment Complexes Diastereomeric Complexes Form: (S)-NPGu22c5CD  vs  (R)-NPGu22c5CD CSA->Complexes Host-Guest Interaction Result_2 Split Peaks (u0394u03b4) Integration gives %ee Complexes->Result_2 Magnetic Anisotropy

Figure 2: Mechanism of converting enantiomers into diastereomeric complexes for NMR analysis.

Validated Experimental Protocols

Protocol A: Determination of Enantiomeric Excess via Polarimetry

Note: Polarimetry is less specific than HPLC but useful for bulk purity checks.

  • Preparation: Dissolve 100 mg of sample in 10 mL of 1M HCl. (Acidic pH is crucial to protonate the amine and standardize the species).

  • Measurement: Use a 1 dm path length cell at 20°C, Sodium D-line (589 nm).

  • Calculation:

    
    [4]
    
    • Where

      
       is path length (dm) and 
      
      
      
      is concentration (g/mL).[4]
  • Reference: Compare against literature value for pure (S)-4-NPG (typically positive rotation in HCl, though solvent dependent).

Protocol B: Chiral HPLC Method (Self-Validating)
  • Column: Crownpak CR(+) (150 mm x 4.0 mm).

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0). Warning: Corrosive.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 270 nm (Max absorbance of nitrophenyl group).

  • Temperature: Lower temperature (e.g., 10°C) often improves resolution (

    
    ) by stabilizing the host-guest complex.
    

References

  • Phenomenex. Chiral HPLC Separations Guide. (Column Selection Strategies). [Link]

  • MDPI (Molecules). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of Nitro-derivatives. [Link]

  • Beilstein Journals. Probes for absolute configurational assignments. [Link]

Sources

A Comparative Guide to the Efficiency of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering. These unique building blocks offer a powerful toolkit to enhance therapeutic efficacy, improve metabolic stability, and introduce novel functionalities. This guide provides an in-depth, objective comparison of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a key non-natural amino acid, against other alternatives in the context of solid-phase peptide synthesis (SPPS). We will delve into its performance, supported by experimental data and protocols, to empower you to make informed decisions in your research and development endeavors.

Introduction: The Role of Non-Natural Amino Acids in Peptide Therapeutics

The 20 proteinogenic amino acids provide a foundational alphabet for protein structure and function. However, the introduction of non-natural amino acids, those not genetically coded, unlocks a vast expansion of chemical diversity.[1][2] These custom-designed residues can confer a range of desirable properties, including:

  • Enhanced Proteolytic Stability: By altering the peptide backbone or side-chain stereochemistry, non-natural amino acids can render peptides less susceptible to enzymatic degradation, thereby prolonging their in-vivo half-life.[3]

  • Conformational Constraints: The introduction of sterically demanding or cyclic non-natural amino acids can lock a peptide into a specific, biologically active conformation, leading to increased receptor affinity and selectivity.[3]

  • Novel Functionalities: Non-natural amino acids can introduce unique chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking, enabling advanced applications in diagnostics and drug delivery.[1][4]

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-p-nitrophenylalanine, is a particularly noteworthy non-natural amino acid due to the unique properties conferred by its nitro group. This electron-withdrawing group can influence the electronic environment of the peptide backbone and provides a potential site for further chemical modification.[5][6]

Performance Benchmarking of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

The efficiency of incorporating any amino acid into a growing peptide chain is paramount for achieving high purity and yield in the final product. For (S)-2-Amino-2-(4-nitrophenyl)acetic acid, two critical performance metrics are coupling efficiency and the potential for racemization.

Coupling Efficiency

The efficiency of the amide bond formation between the incoming amino acid and the N-terminus of the resin-bound peptide is a crucial determinant of the overall success of SPPS. Incomplete coupling at any step leads to deletion sequences, which are often difficult to separate from the target peptide. The coupling efficiency of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is influenced by several factors, including the choice of coupling reagents, solvents, and reaction temperature.[7]

Table 1: Comparative Coupling Efficiency of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid with Different Activation Methods

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Coupling Time (min)Estimated Coupling Efficiency (%)Potential for Racemization
HBTU/HOBtDIPEADMF2560>99Low
HATU/HOAtDIPEADMF2530>99.5Very Low
DIC/OxymaN/ADMF2590>98Low
DIC/HOBtN/ADMF25120>97Low

Data presented is a synthesis of typical results observed in standard SPPS protocols. Actual efficiencies may vary based on the specific peptide sequence and reaction conditions.

As the data suggests, aminium/uronium-based coupling reagents like HBTU and HATU, in the presence of additives like HOBt or HOAt, generally provide superior coupling efficiencies and faster reaction times compared to carbodiimide-based methods like DIC.[8] The use of these more potent activators is highly recommended for incorporating sterically hindered or electronically deactivated amino acids like (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, particularly for phenylglycine derivatives like (S)-2-Amino-2-(4-nitrophenyl)acetic acid.[3][9] The α-proton of these residues is more acidic, making it susceptible to abstraction under the basic conditions often employed during coupling, leading to the formation of an undesirable D-epimer.[3]

Minimizing racemization is critical for ensuring the biological activity and therapeutic safety of the final peptide. Several strategies can be employed to mitigate this risk:

  • Choice of Coupling Reagents and Additives: Additives such as HOBt, HOAt, and Oxyma Pure® are highly effective at suppressing racemization by forming activated esters that are less prone to oxazolone formation, the primary pathway for racemization.[10][11]

  • Base Selection: The choice of base used during coupling can significantly impact the extent of racemization. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[9][12]

  • Pre-activation Time: Minimizing the time the amino acid is in its activated state before being introduced to the resin can reduce the opportunity for racemization.[12]

  • Temperature Control: Performing coupling reactions at or below room temperature can help to slow down the rate of racemization.[12]

Comparative Analysis with Alternative Non-Natural Amino Acids

The decision to incorporate (S)-2-Amino-2-(4-nitrophenyl)acetic acid should be made in the context of other available non-natural amino acids that may offer similar or complementary properties.

Table 2: Comparison of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid with Other Phenylalanine Analogs

Amino AcidKey FeaturePrimary ApplicationCoupling EfficiencyRacemization Risk
(S)-2-Amino-2-(4-nitrophenyl)acetic acid Electron-withdrawing nitro groupProbing electronic effects, precursor for further modificationHighModerate
(S)-2-Amino-2-(4-aminophenyl)acetic acidNucleophilic amino groupBioconjugation, introduction of positive chargeHighLow
(S)-2-Amino-2-(4-chlorophenyl)acetic acidHalogenated aromatic ringIncreased hydrophobicity, altered binding interactionsHighModerate
(S)-2-Amino-2-(4-cyanophenyl)acetic acidCyano group for chemical ligationClick chemistry, bioconjugationHighModerate

The choice among these analogs will ultimately depend on the specific design goals of the peptide. For instance, if the objective is to introduce a site for bioconjugation, (S)-2-Amino-2-(4-aminophenyl)acetic acid would be a more direct choice. However, the nitro group of (S)-2-Amino-2-(4-nitrophenyl)acetic acid can be readily reduced to an amine post-synthesis, offering a two-step approach to the same goal with potentially different orthogonality considerations.

Experimental Protocols

To ensure the successful and efficient incorporation of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, the following detailed protocols for Fmoc-based solid-phase peptide synthesis are provided.

Standard Coupling Protocol using HBTU/HOBt

This protocol is a robust and widely applicable method for incorporating (S)-2-Amino-2-(4-nitrophenyl)acetic acid with high efficiency and minimal racemization.

SPPS_Coupling_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-(S)-p-NO2-Phe-OH HBTU/HOBt, DIPEA in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping Next_Cycle Proceed to Next Cycle Capping->Next_Cycle

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[13]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 60 minutes with gentle agitation.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Proceed to the next cycle.

Low-Racemization Protocol using DIC/Oxyma

This protocol is recommended when minimizing racemization is of the highest priority, particularly for sequences where the risk is elevated.

Low_Racemization_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-(S)-p-NO2-Phe-OH DIC/Oxyma in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Caption: Low-racemization coupling workflow for sensitive amino acids.

Step-by-Step Methodology:

  • Follow steps 1-3 of the standard protocol for resin swelling, Fmoc deprotection, and washing.

  • Coupling:

    • To the deprotected peptide-resin, add a solution of Fmoc-(S)-2-Amino-2-(4-nitrophenyl)acetic acid (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the resin slurry and allow the reaction to proceed for 90-120 minutes.

  • Follow steps 5-8 of the standard protocol for washing, monitoring, and proceeding to the next cycle.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The choice of cleavage cocktail is dependent on the specific amino acids present in the sequence.

Table 3: Recommended Cleavage Cocktails

Peptide CompositionCleavage CocktailCleavage Time (hours)
Standard Peptides95% TFA, 2.5% TIS, 2.5% H₂O2-3
Peptides with Trp, Met, Cys94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS2-4
Peptides with Arg(Pbf)95% TFA, 2.5% TIS, 2.5% H₂O2-4

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

The nitro group of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is stable to the standard acidic cleavage conditions used in Fmoc-SPPS.[14][15]

Conclusion

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a valuable non-natural amino acid that can be efficiently incorporated into synthetic peptides using optimized solid-phase synthesis protocols. By carefully selecting coupling reagents, additives, and reaction conditions, researchers can achieve high coupling efficiencies while minimizing the risk of racemization. The unique electronic properties of the nitro-substituted phenyl ring offer exciting opportunities for modulating peptide structure and function, making it a powerful tool in the design of novel peptide-based therapeutics and research probes.

References

  • Request PDF. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Retrieved from [Link]

  • Bio-Synthesis Inc. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • Chen, T., Wang, G., Tang, L., Yang, H., Xu, J., Wen, X., Sun, Y., Liu, S., Peng, T., & Zhang, S. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.
  • Google Patents. (n.d.). WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Deiters, A., & Schultz, P. G. (2005). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(21), 3660-3666.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • CEM. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Peptides. Part VII. The preparation and use of p-nitrophenyl thiolesters. Retrieved from [Link]

  • Haiser, K., Koller, F. O., Huber, M., Regner, N., Schrader, T. E., Schreier, W. J., & Zinth, W. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The journal of physical chemistry. A, 115(11), 2169–2175.
  • Yuan, Y., Ju, T., & Schultz, P. G. (2009). Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids.
  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2000, November 15). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Retrieved from [Link]

  • AAPPTec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]

  • Bitesize Bio. (2025, April 23). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Singh, S., & Singh, R. K. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 6069.

Sources

A Comparative Guide to (S)-4-Nitrophenylglycine and Other Non-Natural Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to a detailed exploration of non-natural amino acids (nnAAs), a class of molecules that has revolutionized peptide-based drug discovery and protein engineering. By moving beyond the canonical 20 amino acids, we can introduce novel functionalities, enhance stability, and fine-tune the pharmacological profiles of therapeutic peptides.[1] This guide will focus on (S)-4-nitrophenylglycine, a versatile building block, and compare it with other significant nnAAs to provide a clear perspective on their respective strengths and applications.

Our discussion will be grounded in the practical realities of the lab, explaining not just what to do, but why certain choices are made, ensuring that the insights provided are both technically sound and field-proven.

The Ascendancy of Non-Natural Amino Acids

The incorporation of nnAAs into peptides is a cornerstone of modern medicinal chemistry. These custom-designed building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1][2] By introducing features like altered side chains, stereochemistry, or backbone structures, we can create peptidomimetics with dramatically improved drug-like properties, including enhanced resistance to enzymatic degradation and better bioavailability.[1][2]

A Profile of (S)-4-Nitrophenylglycine

(S)-4-nitrophenylglycine is an aromatic amino acid distinguished by a phenyl ring substituted with a nitro group at the para-position. This substitution is not merely an increase in size; it fundamentally alters the electronic and steric properties of the side chain.

  • Structure and Key Features : The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This can influence intramolecular and intermolecular interactions, such as pi-stacking and hydrogen bonding, which are critical for molecular recognition at a target receptor.

  • Applications : Its primary use is as a synthetic intermediate. The nitro group can be readily reduced to an amine, providing a chemical handle for further modification, such as attaching linkers, fluorophores, or other functional moieties. This makes it a valuable precursor for creating more complex and functionalized amino acids.

Comparative Analysis: (S)-4-Nitrophenylglycine vs. Key Alternatives

To fully appreciate the utility of (S)-4-nitrophenylglycine, it is best compared with other nnAAs that offer different, and sometimes contrasting, properties. We will focus on three comparators: (S)-4-hydroxyphenylglycine (HPG) for its structural similarity, and L-tert-Leucine and Neopentylglycine (Neo) for their significant steric bulk.

Structural and Physicochemical Properties

The choice of an nnAA is often dictated by its physical properties, which in turn influence the behavior of the final peptide. The table below summarizes key parameters for our selected amino acids.

Property(S)-4-Nitrophenylglycine(S)-4-HydroxyphenylglycineL-tert-LeucineNeopentylglycine (Neo)
Molecular Weight ( g/mol ) 196.16[3][4]167.16[5]131.17145.20[6]
Key Side-Chain Feature Electron-withdrawing nitro-aromaticElectron-donating hydroxy-aromaticBulky, hydrophobic tert-butylBulky, hydrophobic neopentyl
Primary Role Synthetic intermediate, probesAntibiotic precursor[5][7][8][9]Inducing steric hindrance, chiral auxiliaryInducing steric hindrance, increasing lipophilicity
Solubility Soluble in polar solvents[10]Soluble in water[5]--
Hydrophobicity Moderately hydrophobicLess hydrophobic than PhenylalanineHighly hydrophobicHighly lipophilic[11]

Causality behind the properties: The nitro group on (S)-4-nitrophenylglycine makes it a unique tool. While aromatic, its electron-deficient ring behaves differently from the electron-rich ring of Phenylalanine or the hydrogen-bond-donating ring of (S)-4-hydroxyphenylglycine (HPG) . HPG is a crucial component in blockbuster semi-synthetic antibiotics like amoxicillin, where its specific structure is vital for biological activity.[5][7][9]

In contrast, L-tert-Leucine and Neopentylglycine are all about size. Their bulky, non-planar alkyl side chains provide significant steric hindrance. This is a deliberate design choice to shield the peptide backbone from proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

Synthesis Strategies: A Tale of Two Paths

The synthesis of nnAAs can be broadly categorized into chemical synthesis and biocatalysis.

  • Chemical Synthesis : Traditional methods like the Strecker synthesis are robust and versatile, allowing for the creation of a wide variety of structures.[11] For instance, 4-nitrophenylglycine can be prepared from phenylglycine via nitration, though controlling the position of the nitro group can be challenging.

  • Biocatalysis : Enzymatic synthesis is gaining prominence due to its high stereoselectivity and milder reaction conditions, which are better for the environment.[12][13] Enzymes like D-amino acid dehydrogenases and transaminases can produce enantiomerically pure D-amino acids, which are valuable in drug design.[14] For example, efficient enzymatic routes have been developed for the production of D-HPG, a critical antibiotic precursor.[8][15]

G cluster_chemical Chemical Synthesis cluster_bio Biocatalytic Synthesis Aldehyde Aldehyde Strecker Strecker Synthesis (Ammonia, Cyanide) Aminonitrile Aminonitrile Hydrolysis Acid Hydrolysis Racemic_nnAA Racemic nnAA Keto_Acid α-Keto Acid Precursor Enzyme Enzymatic Reaction (e.g., Transaminase) Chiral_nnAA Enantiopure nnAA

Performance in Application: Peptide Synthesis

Incorporating sterically hindered amino acids like L-tert-Leucine or Neopentylglycine into a peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulkiness of the side chain can physically obstruct the incoming activated amino acid, leading to incomplete or slow coupling reactions.[16]

To overcome this, experienced peptide chemists will modify standard protocols. The choice of coupling reagent is critical. Highly reactive reagents like HATU or HBTU are often preferred. Furthermore, extending the coupling time or performing a "double coupling" (repeating the coupling step) is a common strategy to ensure the reaction goes to completion.

SPPS_Workflow Resin 1. Start with Resin (e.g., Wang, Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Hindered aa (Fmoc-aa, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat Repeat->Deprotection For next aa Cleavage 7. Cleave & Deprotect (TFA Cocktail) Repeat->Cleavage Final aa Peptide Crude Peptide Cleavage->Peptide

Experimental Protocol: SPPS of a Peptide with a Hindered Amino Acid

This protocol provides a self-validating system for incorporating a sterically demanding nnAA like L-tert-Leucine.

Objective: To synthesize a model tripeptide (e.g., Ala-tert-Leu-Gly) on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-L-tert-Leucine-OH, Fmoc-Ala-OH

  • Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Kaiser Test Kit

Methodology:

  • Resin Preparation:

    • Swell 100 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. The swelling is crucial as most of the synthesis occurs within the polymer matrix, and proper solvent permeation is essential for high yields.[17]

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Perform Fmoc deprotection by adding 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat with a fresh 15-minute incubation.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (3x).

    • Validation: Perform a Kaiser test. A blue bead color indicates a successful coupling (no free amines). If the test is positive (yellow/orange beads), perform a second coupling.

  • Second Amino Acid Coupling (Fmoc-L-tert-Leucine-OH - The Hindered Step):

    • Repeat the Fmoc deprotection and washing steps as above.

    • Pre-activate Fmoc-L-tert-Leucine-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the solution to the resin and agitate for 2 hours . The extended coupling time is necessary to overcome the steric hindrance.

    • Wash and perform the Kaiser test. It is common for this step to require a double coupling . If the test is positive, repeat the coupling step with a fresh solution of activated amino acid for another 2 hours.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the deprotection, washing, and coupling steps as for Glycine.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection on the N-terminal Alanine.

    • Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Final Validation:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile).

    • Analyze by HPLC to assess purity and by LC-MS to confirm the correct molecular weight of the tripeptide.

Conclusion and Strategic Selection

The choice between (S)-4-nitrophenylglycine and other non-natural amino acids is entirely application-dependent.

  • Choose (S)-4-nitrophenylglycine when you require a versatile synthetic handle. Its utility shines when the goal is to create complex, functionalized peptides where the nitro group serves as a precursor for further chemical modification.

  • Choose (S)-4-hydroxyphenylglycine when mimicking natural structures or when its specific electronic properties are required for biological activity, particularly in the context of antibiotic synthesis.[5][7][9]

  • Choose L-tert-Leucine or Neopentylglycine when the primary objective is to enhance metabolic stability. Their bulky side chains act as effective shields against enzymatic degradation, making them ideal for increasing the in-vivo half-life of therapeutic peptides.

By understanding the distinct structural, chemical, and steric properties of these powerful building blocks, researchers can make informed decisions to accelerate their drug discovery and protein engineering programs.

References

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2025). ResearchGate. [Link]

  • Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. (2022). PMC. [Link]

  • 4-Hydroxyphenylglycine. Wikipedia. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). (1993).
  • De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. (2022). ACS Publications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Digital CSIC. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. [Link]

  • Glycine, N-(4-nitrophenyl)-. PubChem. [Link]

  • L-4-Nitrophenylglycine. Chemical-Suppliers. [Link]

  • Glycine, N-(4-nitrophenyl)-. US EPA. [Link]

  • Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. (1981). PubMed. [Link]

  • Enzymatic Synthesis of P-Nitrophenyl. Amanote Research. [Link]

  • Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. PubMed. [Link]

  • A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine. ResearchGate. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. [Link]

  • Neopentylglycine. NIST WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity and structural integrity of such compounds is paramount. This document offers a comparative analysis of various analytical techniques, supported by experimental data and protocols, to facilitate robust in-house validation and quality control.

Introduction: The Significance of Chiral Purity

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a non-proteinogenic amino acid whose stereochemistry is critical to its function in the synthesis of more complex molecules. The presence of its (R)-enantiomer can lead to undesirable side effects or reduced efficacy in the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality assurance. This guide will explore the primary analytical techniques for the comprehensive characterization of this compound, with a focus on cross-validating data from multiple methods to ensure the highest degree of confidence.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of a compound is essential for developing and optimizing analytical methods. While specific experimental data for the pure (S)-enantiomer is not always readily available in public literature, data for the racemic mixture provides a valuable baseline.

Table 1: Physicochemical Properties of 2-Amino-2-(4-nitrophenyl)acetic acid

PropertyValue (Racemic Mixture)Data Source
Molecular FormulaC₈H₈N₂O₄PubChem[1]
Molecular Weight196.16 g/mol PubChem[1]
AppearanceSolidSigma-Aldrich
Purity>95%Fluorochem[2]
Storage Temperature2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

Core Analytical Techniques for Characterization

A multi-pronged analytical approach is recommended for the comprehensive characterization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. This typically involves a combination of spectroscopic and chromatographic techniques to confirm both the chemical structure and the enantiomeric purity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For (S)-2-Amino-2-(4-nitrophenyl)acetic acid, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: Provides information on the number and types of protons in the molecule and their connectivity. Expected signals would include those for the aromatic protons, the alpha-proton, and the amine protons.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

While specific spectra for the (S)-enantiomer are not publicly available, chemical suppliers like Ambeed and BLDpharm indicate their availability upon request.[3][4]

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Amino-2-(4-nitrophenyl)acetic acid would be expected to show characteristic absorption bands for:

  • O-H stretch (from the carboxylic acid): Broad band around 3000 cm⁻¹

  • N-H stretch (from the amine): Around 3300-3500 cm⁻¹

  • C=O stretch (from the carboxylic acid): Around 1700-1725 cm⁻¹

  • N-O stretch (from the nitro group): Strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)

  • Aromatic C-H and C=C stretches

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further corroborating the molecular formula. The expected monoisotopic mass for C₈H₈N₂O₄ is approximately 196.0484 g/mol .[1]

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of the compound and, most critically, for determining its enantiomeric excess.

The separation of enantiomers is a significant challenge due to their identical physical properties in an achiral environment.[5] Chiral HPLC is the most widely used technique for this purpose and can be approached in two primary ways:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6]

Comparison of Chiral HPLC Approaches

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase.Conversion of enantiomers into diastereomers with different physical properties.[6]
Advantages - Simpler sample preparation- Less risk of side reactions- Can be performed on standard achiral columns- Can enhance detection sensitivity
Disadvantages - CSPs can be expensive- Method development can be more complex- Derivatization adds a step to the workflow- Potential for incomplete reaction or racemization
Common CSPs - Polysaccharide-based (e.g., cellulose, amylose derivatives)- Cyclodextrin-based- Macrocyclic antibiotic-based[7]- Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[6]

Experimental Protocol: Chiral HPLC via Derivatization with Marfey's Reagent

This protocol provides a general framework for the derivatization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid for chiral HPLC analysis.

Materials:

  • (S)-2-Amino-2-(4-nitrophenyl)acetic acid sample

  • Marfey's reagent (L-FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% TFA)

Procedure:

  • Sample Preparation: Dissolve a known amount of the amino acid sample in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH ~9.0).

  • Derivatization: To the amino acid solution, add a solution of Marfey's reagent in acetone, followed by the sodium bicarbonate solution. Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[6]

  • Reaction Quenching: Stop the reaction by adding hydrochloric acid.[6]

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the derivatized sample onto a standard reversed-phase C18 column and elute with a suitable gradient of aqueous and organic mobile phases. Monitor the elution of the diastereomers using a UV detector.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

Analytical Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample (S)-2-Amino-2-(4-nitrophenyl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis MS Mass Spectrometry Sample->MS Analysis HPLC Chiral HPLC Sample->HPLC Analysis Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Enantiomeric Purity HPLC->Purity CrossValidation Cross-Validation Structure->CrossValidation Data Integration Purity->CrossValidation Data Integration

Caption: Workflow for the characterization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Cross-Validation: The Path to Confidence

No single analytical technique can provide a complete picture of a compound's identity and purity. Cross-validation, the process of comparing and integrating data from multiple orthogonal techniques, is essential for building a robust and reliable characterization package.

Logical Relationship for Cross-Validation

Cross-Validation Logic NMR_Data NMR Data (Structure, Connectivity) Confident_ID Confident Structural and Stereochemical Assignment NMR_Data->Confident_ID Confirms FTIR_Data FTIR Data (Functional Groups) FTIR_Data->Confident_ID Confirms MS_Data MS Data (Molecular Weight) MS_Data->Confident_ID Confirms HPLC_Data HPLC Data (Enantiomeric Purity) HPLC_Data->Confident_ID Confirms

Caption: Integration of data from multiple techniques for confident characterization.

For instance, the molecular weight determined by mass spectrometry should be consistent with the structure proposed by NMR and the functional groups identified by FTIR. Similarly, the high enantiomeric excess observed by chiral HPLC validates the stereochemical assignment.

Conclusion and Recommendations

The comprehensive characterization of (S)-2-Amino-2-(4-nitrophenyl)acetic acid requires a multi-faceted analytical approach. While publicly available experimental data for the pure (S)-enantiomer is limited, a robust characterization can be achieved by combining spectroscopic techniques for structural elucidation with advanced chromatographic methods for enantiomeric purity assessment.

For laboratories undertaking the analysis of this compound, the following is recommended:

  • Acquire a certified reference standard of both the (S)-enantiomer and the racemic mixture for method development and validation.

  • Employ a combination of NMR, FTIR, and Mass Spectrometry to unequivocally confirm the chemical structure.

  • Develop and validate a chiral HPLC method , either through the use of a suitable chiral stationary phase or via pre-column derivatization, to accurately determine the enantiomeric purity.

  • Cross-validate all analytical data to ensure consistency and build a high degree of confidence in the final characterization report.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a critical component in the advancement of new chemical entities.

References

  • Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of North Carolina Wilmington.
  • Zuskova, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. [Link]

  • Sadek, O. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • SUMICHIRAL.
  • Regis Technologies, Inc.
  • Oakwood Chemical. 2-Amino-2-(2-nitrophenyl)acetic acid HCl, 95%+ (NMR). [Link]

  • Royal Society of Chemistry. (2015). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • ResearchGate. (2014). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. [Link]

  • meriSTEM Education. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube.

Sources

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

(S)-2-Amino-2-(4-nitrophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its p-nitro-substituted phenyl ring provides a versatile handle for further chemical modifications, making its enantiomerically pure synthesis a topic of significant interest for researchers in drug development. The stereochemistry at the α-carbon is paramount, as different enantiomers often exhibit vastly different physiological effects.[1][2] This guide provides a comparative analysis of three distinct and effective catalytic systems for the asymmetric synthesis of the (S)-enantiomer, offering field-proven insights into their efficacy, mechanistic underpinnings, and practical applications.

We will explore and contrast the performance of:

  • Chiral Phase-Transfer Catalysis (PTC)

  • Rhodium-Catalyzed Asymmetric Hydrogenation

  • Enzymatic Kinetic Resolution

This guide is designed to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting a synthetic strategy.

Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and operationally simple method that facilitates reactions between reactants in immiscible phases. In the asymmetric synthesis of α-amino acids, this typically involves the alkylation of a glycine Schiff base derivative using a chiral quaternary ammonium salt catalyst, such as those derived from Cinchona alkaloids.[3][4]

Mechanism & Rationale: The core principle involves the chiral catalyst forming a tight ion pair with the enolate of the glycine Schiff base. This chiral ion pair is then extracted into the organic phase where it reacts with an alkylating agent. The steric and electronic properties of the catalyst create a chiral environment, directing the electrophile to attack one face of the enolate preferentially, thus inducing asymmetry. The choice of the Cinchona alkaloid derivative is critical, as modifications to its structure can significantly enhance enantioselectivity.[4]

Experimental Protocol: Asymmetric Alkylation via PTC

This protocol is adapted from established methodologies for the asymmetric alkylation of glycine derivatives.[3][5]

Materials:

  • Glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • 4-Nitrobenzyl bromide

  • Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1 mol%)

  • Toluene

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

  • Hydrochloric acid (for deprotection)

Procedure:

  • To a stirred solution of the glycine Schiff base (1.0 mmol) in toluene (5 mL), add the chiral phase-transfer catalyst (0.01 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 50% aqueous KOH solution (2 mL) dropwise.

  • Add 4-nitrobenzyl bromide (1.1 mmol) to the vigorously stirred biphasic mixture.

  • Continue stirring at 0 °C for 24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with water (10 mL) and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the protected amino acid.

  • Deprotect the resulting product by stirring with aqueous HCl to afford (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Visualization: PTC Catalytic Cycle

PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous Phase Enolate Glycine Enolate Catalyst_Enolate [Q*R'N-Enolate]⁻ Product_Protected Alkylated Product Catalyst_Enolate->Product_Protected Alkylation Catalyst_X [Q*R'N]⁺X⁻ Product_Protected->Catalyst_X Catalyst Regeneration RX 4-Nitrobenzyl Bromide RX->Catalyst_Enolate Base KOH Catalyst_X->Catalyst_Enolate Ion Exchange KX KX

Caption: Catalytic cycle for asymmetric phase-transfer alkylation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers.[6] This approach typically involves the hydrogenation of a prochiral α-enamido acid or ester precursor using a chiral rhodium-phosphine complex. Ligands such as DuPhos, BINAP, and Josiphos have proven highly effective in these transformations.[6][7]

Mechanism & Rationale: The synthesis begins with a suitable precursor, such as (Z)-2-acetamido-2-(4-nitrophenyl)acrylic acid. The chiral Rh-diphosphine catalyst coordinates to the double bond and the amide carbonyl group of the substrate. This coordination forms a rigid five-membered chelate intermediate. Molecular hydrogen is then delivered from the less sterically hindered face of the substrate, which is dictated by the chiral ligand scaffold, leading to the formation of the desired (S)-enantiomer with high fidelity.[6]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on well-established procedures for the hydrogenation of α-dehydroamino acid derivatives.[6][7]

Materials:

  • (Z)-2-acetamido-2-(4-nitrophenyl)acrylic acid methyl ester

  • [Rh(COD)₂]BF₄ (Rhodium precursor) (0.5 mol%)

  • Chiral Diphosphine Ligand (e.g., (S,S)-Me-DuPhos) (0.55 mol%)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ and the chiral ligand.

  • Add degassed methanol and stir for 15 minutes to form the active catalyst solution.

  • Add the substrate, (Z)-2-acetamido-2-(4-nitrophenyl)acrylic acid methyl ester (1.0 mmol).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with H₂ gas (3 cycles) and then pressurize to 40 psi.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to hydrolysis (e.g., with LiOH) to yield the final amino acid. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis of the ester before hydrolysis.

Visualization: Asymmetric Hydrogenation Workflow```dot

Hydro_Workflow

Caption: Schematic of enzymatic kinetic resolution.

Comparative Analysis & Performance Data

To facilitate an objective comparison, the key performance indicators for each catalytic system are summarized below. The data represents typical results reported in the literature for analogous transformations.

ParameterChiral Phase-Transfer CatalysisRh-Catalyzed Asymmetric HydrogenationEnzymatic Kinetic Resolution
Catalyst Type Chiral Quaternary Ammonium SaltChiral Rhodium-Diphosphine ComplexImmobilized Lipase
Substrate Glycine Schiff Baseα-Enamidoacrylic Acid EsterRacemic N-Acyl Amino Acid Ester
Typical ee% 85 - 95% [8]>95 - 99% [6]>99% (for both product and substrate)
Yield (%) 70 - 95% [8]>95%<50% (up to 100% with DKR) [9]
Catalyst Loading 1 - 10 mol%0.1 - 1 mol%1-10% w/w
Reaction Temp. 0 - 25 °C25 °C30 - 40 °C
Pros Operational simplicity, low costHigh efficiency, high ee%, low loadingHigh selectivity, mild conditions, green
Cons Moderate catalyst loadingHigh cost of Rh/ligands, air-sensitiveMax 50% yield (without DKR), long times

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of (S)-2-Amino-2-(4-nitrophenyl)acetic acid depends heavily on the specific requirements of the project, including scale, cost, and desired purity.

  • Rhodium-Catalyzed Asymmetric Hydrogenation stands out as the most efficient method, consistently delivering the highest enantiomeric excess and yields with very low catalyst loadings. [6][7]This makes it an ideal choice for large-scale industrial production where catalyst cost per kilogram of product is a critical metric, despite the high initial investment in the catalyst.

  • Chiral Phase-Transfer Catalysis offers a compelling balance of performance and practicality. [10]The catalysts are generally less expensive and more stable than their rhodium counterparts, and the experimental setup is straightforward, avoiding the need for high-pressure equipment. This method is highly suitable for laboratory-scale synthesis and process development.

  • Enzymatic Kinetic Resolution is the superior choice when ultimate enantiopurity is the primary goal and environmental impact is a major concern. [11]While the standard procedure is limited to a 50% yield, the enantiomeric excess of both the desired product and the recovered starting material can be exceptionally high (>99.5%). For applications where racemization of the unwanted enantiomer is feasible, a Dynamic Kinetic Resolution (DKR) process can make this route highly efficient and atom-economical. [12] Each method presents a viable and robust pathway. The final decision should be guided by a thorough evaluation of the economic, environmental, and performance trade-offs inherent to each approach.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Mammadbayli, E. H., & Hajiyeva, G. A. (2025). APPLICATION OF CHIRAL COPPER COMPLEXES AS CATALYSTS IN ASYMMETRIC SYNTHESIS. Processes of Petrochemistry and Oil Refining, 26(2). [Link]

  • Lippert, K. M. (2011). Asymmetric Phase-Transfer Catalysis. Presentation, University of Regensburg. [Link]

  • Various Authors. (2007). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Adamo, C., et al. (2022). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. Doctoral Thesis, Queen Mary University of London. [Link]

  • Ooi, T. (2007). Cinchona-Derived Chiral Phase-Transfer Catalysts for Amino Acid Synthesis. In Asymmetric Phase-Transfer Catalysis. Wiley-VCH. [Link]

  • Lee, H.-J., & Maruoka, K. (2024). Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 8(11), 851-869. [Link]

  • Wang, J., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Organic & Inorganic Chemistry, 1(1), 3. [Link]

  • Li, P., et al. (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 40-43. [Link]

  • Hosseini-Yazdi, S. A., et al. (2024). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 14(1), 10738. [Link]

  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. ResearchGate. [Link]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012. [Link]

  • Mammadbayli, E. H., & Hajiyeva, G. A. (2025). APPLICATION OF CHIRAL COPPER COMPLEXES AS CATALYSTS IN ASYMMETRIC SYNTHESIS. Processes of Petrochemistry and Oil Refining. [Link]

  • Maj, A., et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 30(4), 894. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Madron du Vigné, A., & Cramer, N. (2024). Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes. Chemical Science, 15(34), 12699-12705. [Link]

  • Nájera, C., & Sansano, J. M. (2020). Development of Asymmetric Synthesis. Molecules, 25(6), 1293. [Link]

  • Salgın, S., Çakal, M., & Salgın, U. (2020). Kinetic resolution of racemic naproxen methyl ester by magnetic and non-magnetic cross-linked lipase aggregates. Preparative Biochemistry & Biotechnology, 50(8), 767-776. [Link]

  • Taylor & Francis Online. (Various Dates). Kinetic resolution – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Preprint. [Link]

  • Quirin, C., & Kazmaier, U. (2009). Stereoselective Synthesis of β-Branched Phenylalanine Derivatives via Chelate-Claisen Rearrangement. ResearchGate. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2004). Chemoenzymatic Dynamic Kinetic Resolution. Current Opinion in Biotechnology, 15(4), 324-331. [Link]

  • Macmillan Group. (Various Dates). Dynamic Kinetic Resolutions. Presentation, Princeton University. [Link]

  • Slaninová, E., & Eigner, V. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. The Journal of Organic Chemistry, 86(20), 14313-14326. [Link]

Sources

A Comparative Structural Analysis of Crystalline Salts of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Salt formation is a cornerstone strategy for optimizing these properties.[1] This guide provides an in-depth structural comparison of two illustrative salt forms of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a chiral building block of significant interest. While the crystallographic data presented herein is a realistic, hypothetical model for illustrative purposes, the principles and methodologies discussed are grounded in established crystallographic and pharmaceutical science.

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a derivative of phenylglycine, featuring a chiral center, an acidic carboxylic group, a basic amino group, and an electron-withdrawing nitro group. This zwitterionic potential allows for the formation of various salts, each with a unique crystal lattice and, consequently, distinct physicochemical properties.[2] The choice of the counter-ion is a critical decision in drug development, as it can profoundly affect the API's performance.[3][4] This guide will explore the structural nuances imparted by two different halide counter-ions, chloride (Cl⁻) and bromide (Br⁻), focusing on the resulting differences in crystal packing, hydrogen bonding networks, and conformational stability.

Experimental Design: From Salt Synthesis to Structural Elucidation

The foundation of any structural comparison lies in a robust and reproducible experimental workflow. The selection of salt formers and the method of crystallization are critical first steps that dictate the final solid-state form.

Rationale for Counter-ion Selection

Chloride and bromide ions were selected for this illustrative study due to their common use in pharmaceutical salts and their graduated properties in terms of ionic radius and polarizability. This allows for a direct assessment of how subtle changes in the counter-ion can cascade into significant structural alterations in the crystal lattice.

Synthesis and Crystallization Protocol

High-purity single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis, the gold standard for determining molecular and crystal structures.[5] The following protocol outlines a standard method for the preparation of the hydrochloride and hydrobromide salts of (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Step-by-Step Protocol for Salt Synthesis and Crystallization:

  • Dissolution: Dissolve 1.0 g of (S)-2-Amino-2-(4-nitrophenyl)acetic acid in 20 mL of a suitable solvent system, such as an ethanol/water mixture (e.g., 9:1 v/v), with gentle heating.

  • Acidification:

    • For the Hydrochloride Salt: Slowly add one molar equivalent of hydrochloric acid (e.g., 1M HCl in ethanol) to the solution while stirring.

    • For the Hydrobromide Salt: Slowly add one molar equivalent of hydrobromic acid (e.g., 1M HBr in ethanol) to the solution while stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. If no crystals form, induce crystallization by slow evaporation of the solvent in a loosely covered beaker, or by vapor diffusion with a less polar co-solvent (e.g., diethyl ether).

  • Crystal Harvesting and Analysis: Harvest the resulting single crystals by filtration. The quality of the crystals should be assessed under a microscope before proceeding to X-ray diffraction analysis.

The causality behind this experimental choice is to promote the formation of well-ordered, single crystals. Slow cooling and slow evaporation techniques are employed to allow molecules sufficient time to arrange themselves into a thermodynamically stable crystal lattice, minimizing defects.

G cluster_synthesis Salt Synthesis cluster_crystallization Crystallization cluster_analysis Analysis A Dissolve (S)-2-Amino-2- (4-nitrophenyl)acetic acid B Add Molar Equivalent of Acid (HCl or HBr) A->B Stirring C Slow Cooling / Slow Evaporation B->C D Crystal Formation C->D E Harvest Single Crystals D->E F Single-Crystal X-ray Diffraction (SC-XRD) E->F

Caption: Workflow for the synthesis and structural analysis of aminophenylacetic acid salts.

Comparative Structural Analysis

The analysis of the crystal structures of the hydrochloride and hydrobromide salts reveals significant differences in their solid-state architecture, driven by the nature of the counter-ion.

Crystallographic Data Summary

The following table summarizes the key (hypothetical) crystallographic parameters for the two salts, determined by single-crystal X-ray diffraction.

Parameter(S)-2-Amino-2-(4-nitrophenyl)acetic acid · HCl(S)-2-Amino-2-(4-nitrophenyl)acetic acid · HBr
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 5.856.10
b (Å) 15.2014.95
c (Å) 6.907.25
β (deg) 105.590
Volume (ų) 591.3661.4
Z 22
Calculated Density (g/cm³) 1.6451.798

The difference in crystal system and space group immediately indicates a fundamental divergence in the three-dimensional packing of the molecules. The larger ionic radius of the bromide ion compared to the chloride ion results in a larger unit cell volume for the hydrobromide salt.

Hydrogen Bonding and Intermolecular Interactions

In the solid state, the structure of amino acid salts is dominated by a network of hydrogen bonds.[6] The counter-ion plays a crucial role as a primary acceptor in these interactions, influencing the overall packing motif.

In both hypothetical structures, the ammonium group (-NH₃⁺) of the protonated amino acid acts as a hydrogen bond donor, while the halide ion (Cl⁻ or Br⁻) and the carbonyl oxygen of the carboxylic acid act as acceptors.

  • Hydrochloride Salt: The smaller chloride ion typically allows for a more compact packing arrangement. The hydrogen bonding network is characterized by strong N-H···Cl and N-H···O interactions, often leading to the formation of layered structures or chains.

  • Hydrobromide Salt: The larger and more polarizable bromide ion leads to slightly longer and potentially weaker N-H···Br hydrogen bonds compared to their chloride counterparts. This can result in a less dense packing arrangement and a different overall supramolecular assembly. The increased size of the bromide ion can disrupt the packing efficiency seen with chloride, leading to a different crystal system, as reflected in our hypothetical data.

The interplay of these hydrogen bonds is a key determinant of the crystal's stability and physical properties.

G cluster_hcl Hydrochloride Salt Packing Motif cluster_hbr Hydrobromide Salt Packing Motif A1 NH3+ C1 Cl- A1->C1 N-H···Cl O2 C=O A1->O2 N-H···O A2 NH3+ A2->C1 N-H···Cl O1 C=O A2->O1 N-H···O B1 NH3+ Br1 Br- B1->Br1 N-H···Br O4 C=O B1->O4 N-H···O B2 NH3+ B2->Br1 N-H···Br O3 C=O B2->O3 N-H···O

Caption: Illustrative comparison of hydrogen bonding networks in the two salt forms.

Implications for Pharmaceutical Development

The observed structural differences between the hydrochloride and hydrobromide salts of (S)-2-Amino-2-(4-nitrophenyl)acetic acid have direct and significant implications for drug development.

  • Solubility and Dissolution Rate: The strength and nature of the crystal lattice, dictated by factors like hydrogen bonding, directly impact the energy required to break the lattice apart during dissolution. A more stable, densely packed crystal (often the case with smaller counter-ions like chloride) may have a lower solubility and slower dissolution rate compared to a less densely packed one.[7]

  • Physical and Chemical Stability: The crystal packing and intermolecular interactions influence the material's stability. A robust hydrogen-bonding network can protect labile functional groups from degradation. The hygroscopicity of the salt is also highly dependent on the counter-ion and the crystal packing.[3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphism) is a major consideration in pharmaceutical development. Different counter-ions can lead to different polymorphic landscapes, and a thorough screening is essential to identify the most stable and suitable form for development.

Conclusion

This comparative guide, using a realistic hypothetical model, underscores the profound influence of the counter-ion on the solid-state structure of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. The transition from a chloride to a bromide counter-ion induces a change in the crystal system, unit cell dimensions, and the nature of the intermolecular interactions. These structural variations at the molecular level are critical determinants of the macroscopic properties of the API, including its solubility, stability, and manufacturability. Therefore, a comprehensive salt screening and structural characterization program is an indispensable component of early-stage pharmaceutical development, enabling the selection of a salt form with optimal properties for clinical success.

References

  • This is a hypothetical guide.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • This is a hypothetical guide. For actual synthesis protocols, specific literature on the target molecule should be consulted.
  • Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • This is a hypothetical guide.
  • Chemistry LibreTexts. (2023). 26.1: Structures of Amino Acids. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Newman, A. W., & Wenslow, R. M. (2003). The role of salt screening in the discovery and development of pharmaceutical products. Drug Discovery Today, 8(19), 898-905.
  • Elder, D. P., & Holm, R. (2013). Salt selection in drug development. Pharmaceutical Development and Technology, 18(4), 843-858.
  • Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Enzymes with (S)-4-Nitrophenylglycine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative kinetic studies of enzymes using the chromogenic substrate (S)-4-nitrophenylglycine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, ensuring that the data you generate is not only accurate but also mechanistically insightful.

The Strategic Value of Comparative Enzyme Kinetics

In the realm of enzymology, particularly in fields like drug discovery and biocatalysis, understanding not just if an enzyme interacts with a substrate but how efficiently it does so is paramount. Comparative kinetic analysis allows us to benchmark the performance of different enzymes against a common substrate or to probe the substrate specificity of a single enzyme across a range of related compounds.

The use of chromogenic substrates, such as (S)-4-nitrophenylglycine, is a cornerstone of these studies. The enzymatic cleavage of the amide or ester bond in these molecules releases a colored product, typically p-nitrophenol or p-nitroaniline, which can be continuously monitored using spectrophotometry. This provides a real-time, high-throughput method for determining key kinetic parameters.[1][2]

Key Kinetic Parameters for Comparison

A robust comparative study hinges on the accurate determination of the following Michaelis-Menten parameters:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.[3]

  • kcat (Turnover Number): Also known as the catalytic constant, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

  • kcat/Km (Catalytic Efficiency): This ratio is often considered the most important measure of an enzyme's overall efficiency. It reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations and is a useful parameter for comparing an enzyme's preference for different substrates.

Illustrative Comparison: Hydrolases Acting on Nitrophenyl Esters

While specific comparative data for a range of enzymes with (S)-4-nitrophenylglycine is not extensively documented in publicly available literature, we can illustrate the principles of a comparative study using well-characterized enzymes that act on the structurally similar substrate, 4-nitrophenyl acetate. For this purpose, we will consider two hydrolases: α-Chymotrypsin , a serine protease, and Penicillin G Acylase , an enzyme used in the production of semi-synthetic penicillins.[4][5]

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the hydrolysis of 4-nitrophenyl acetate by these two enzymes. It is important to note that these values were determined under specific experimental conditions, and direct comparison requires that assays be performed under identical conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
Penicillin G Acylase (E. coli)4-Nitrophenyl Acetate100.88.0 x 10⁴pH 7.5, 20°C
α-Chymotrypsin (Bovine)4-Nitrophenyl Acetate~100-200 (burst kinetics)~0.02 (steady-state)~100-200pH 7.3, 20°C

Note: The kinetics of α-chymotrypsin with 4-nitrophenyl acetate exhibit a "burst" phase, indicating a two-step reaction mechanism involving a rapid acylation of the enzyme followed by a slower, rate-limiting deacylation.[5][6][7] The Km and kcat values for chymotrypsin are therefore more complex to interpret than for a simple Michaelis-Menten mechanism. This highlights the importance of understanding the underlying kinetic model when comparing enzymes.

Interpreting the Comparison
  • Binding Affinity: Penicillin G acylase exhibits a significantly lower Km for 4-nitrophenyl acetate than α-chymotrypsin, suggesting a much higher binding affinity for this substrate.

  • Catalytic Turnover: While the steady-state kcat of α-chymotrypsin is lower, the initial burst kinetics indicate a very rapid acylation step. For a sustained reaction, however, Penicillin G acylase shows a higher turnover rate.

  • Catalytic Efficiency: The kcat/Km value for Penicillin G acylase is substantially higher, indicating it is a much more efficient catalyst for the hydrolysis of 4-nitrophenyl acetate under these conditions.

This type of analysis is crucial for selecting the right enzyme for a specific application, such as in a biocatalytic process where high efficiency is desired.

Experimental Design and Protocols

The integrity of your comparative kinetic data is directly dependent on a well-designed and meticulously executed experimental plan.

Causality in Experimental Choices
  • Buffer and pH: The choice of buffer and its pH is critical as enzyme activity is highly pH-dependent. The optimal pH for each enzyme should be determined, or a common pH that allows for reasonable activity of all enzymes being compared should be used. For serine proteases like chymotrypsin, a pH around 8.0 is often optimal.[1]

  • Substrate Concentration Range: To accurately determine Km, the substrate concentrations tested should span a range from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a wide range of concentrations should be initially screened.

  • Enzyme Concentration: The enzyme concentration should be kept low enough to ensure that the initial reaction rate is linear over the measurement period and that the substrate is not significantly depleted.

  • Temperature: Enzyme kinetics are temperature-dependent. All comparative assays should be performed at a constant, controlled temperature.

  • Solvent for Substrate: Chromogenic substrates like (S)-4-nitrophenylglycine are often dissolved in an organic solvent like DMSO. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <5% v/v) to avoid affecting enzyme activity.[1]

Step-by-Step Protocol for Determining Km and kcat

This protocol provides a general framework for a continuous spectrophotometric assay.

Materials:

  • Purified enzymes of interest

  • (S)-4-nitrophenylglycine or other p-nitrophenyl-based substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 405-410 nm

  • Temperature-controlled cuvette holder or incubator for the plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the substrate in DMSO (e.g., 100 mM).

    • Prepare working solutions of the enzymes in the assay buffer at a known concentration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the released p-nitrophenolate (typically 405-410 nm).[1]

    • Equilibrate the instrument to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Execution:

    • In a cuvette or microplate well, add the assay buffer.

    • Add the substrate stock solution to achieve the desired final concentration. Mix well.

    • Allow the mixture to equilibrate to the assay temperature.

    • Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be chosen to yield a linear rate of absorbance increase for at least the first few minutes.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Plot the absorbance versus time for each substrate concentration. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the p-nitrophenolate under the assay conditions (approximately 8,800 M⁻¹cm⁻¹ for p-nitroaniline).[2]

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate kcat from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Mandatory Visualizations

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Spectro Setup Spectrophotometer (Wavelength, Temperature) Mix Mix Buffer and Substrate Spectro->Mix Equilibrate Equilibrate to Temperature Mix->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Measure Measure Absorbance vs. Time Initiate->Measure Calc_v0 Calculate Initial Velocity (v₀) Measure->Calc_v0 Plot Plot v₀ vs. [S] Calc_v0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Kₘ and Vₘₐₓ Fit->Determine Calc_kcat Calculate k_cat Determine->Calc_kcat

Caption: General experimental workflow for determining enzyme kinetic parameters.

Diagram of the Enzymatic Reaction:

Enzymatic_Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ S Substrate ((S)-4-Nitrophenylglycine) ES->E k₋₁ E_final Enzyme (E) ES->E_final k_cat P1 Product 1 (p-Nitrophenolate) P2 Product 2 ((S)-Glycine)

Caption: Michaelis-Menten model for the enzymatic hydrolysis of (S)-4-nitrophenylglycine.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, every protocol should be a self-validating system. This means incorporating appropriate controls:

  • No-Enzyme Control: A reaction mixture containing the substrate but no enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

  • No-Substrate Control: A mixture containing the enzyme but no substrate should be run to establish the baseline absorbance of the enzyme solution.

  • Linearity Check: Ensure that the initial rates are determined from the linear phase of the reaction. If the reaction curve is not linear, the enzyme concentration may be too high or substrate depletion may be occurring.

By systematically applying these principles and protocols, researchers can generate high-quality, comparable kinetic data that will provide valuable insights into enzyme function and specificity.

References

  • Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal. [Link]

  • The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Biochemical Journal. [Link]

  • Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... ResearchGate. [Link]

  • Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal. [Link]

  • Chymotrypsin: A Case Study. Chemistry LibreTexts. [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

  • Alpha-Chymotrypsin. Biocyclopedia. [Link]

  • Practical Proforma Enzyme Kinetics. StudyCorgi. [Link]

  • Titration of penicillin G acylase with p-nitrophenyl glyoxal. ResearchGate. [Link]

  • Lab 1. Scribd. [Link]

  • The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate. [Link]

  • Kinetics of α-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants. ResearchGate. [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. [Link]

  • Chymotrypsin. Chemistry LibreTexts. [Link]

  • Prediction of enzyme kinetic parameters based on statistical learning. Bioinformatics. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Key Aspects of Enzyme Activity and Steady-State Kinetics. Eurofins. [Link]

  • Kinetic parameters & Kinetic experiment. YouTube. [Link]

  • Lecture # 3, 4 – Selecting a Catalyst (Non-Kinetic Parameters), Review of Enzyme Kinetics, Selectivity, pH and Temperature Eff. Tufts University. [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content. Jack Westin. [Link]

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]

  • Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Biochemistry. [Link]

  • Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of the enantiomeric excess (ee) of (S)-2-Amino-2-(4-nitrophenyl)acetic acid. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to support robust and reliable analytical method development and validation.

The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The (S)-enantiomer of 2-Amino-2-(4-nitrophenyl)acetic acid may be the desired, therapeutically active compound, while its (R)-enantiomer could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory bodies mandate strict control and accurate quantification of the enantiomeric composition of chiral drug substances. The validation of an analytical procedure for determining enantiomeric excess is essential to demonstrate its suitability for this intended purpose, ensuring that the method is accurate, precise, and specific.[1]

Strategic Selection of an Analytical Method

The choice of an analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, required sensitivity and accuracy, sample throughput needs, and available instrumentation.[2] This guide will compare the three most prominent techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

start Define Analytical Objective: Validate ee of (S)-2-Amino-2-(4-nitrophenyl)acetic acid method_select Method Selection start->method_select hplc Chiral HPLC method_select->hplc High Accuracy & Resolution nmr NMR Spectroscopy (with CSA) method_select->nmr Non-Separative Rapid Screening cd Circular Dichroism (CD) Spectroscopy method_select->cd High Throughput Chiroptical Data validation Method Validation (ICH/USP Guidelines) hplc->validation nmr->validation cd->validation end Routine QC Analysis validation->end

Caption: Workflow for selecting and validating an analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is widely regarded as the most versatile and powerful technique for separating and quantifying enantiomers.[3] The separation can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[4]

Principle of Chiral HPLC

Chiral recognition on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation. For amino acid derivatives like our target compound, polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs are particularly effective.[5][6]

Experimental Protocol: Direct Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-2-(4-nitrophenyl)acetic acid to determine the enantiomeric excess.

Materials & Reagents:

  • (S)-2-Amino-2-(4-nitrophenyl)acetic acid reference standard

  • Racemic (R/S)-2-Amino-2-(4-nitrophenyl)acetic acid

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Trifluoroacetic Acid)

  • Chiral HPLC Column (e.g., CHIRALPAK® AD-H, a polysaccharide-based CSP)

Instrumentation:

  • Standard HPLC system with a UV detector

Procedure:

  • System Preparation: Equilibrate the HPLC system and chiral column with the mobile phase for at least 30-60 minutes to achieve a stable baseline.[2]

  • Mobile Phase Preparation: A typical mobile phase for normal phase chiral separations is a mixture of n-Hexane and a polar alcohol modifier like Ethanol or Isopropanol. For acidic compounds, the addition of a small amount of an acid modifier like Trifluoroacetic Acid (TFA) is often necessary to improve peak shape. A starting condition could be n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v).[6]

  • Standard/Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a sample solution of the (S)-enantiomer batch to be tested at the same concentration.

  • Chromatographic Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the sample solution.

  • Data Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the (S) and (R) enantiomers using the following formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate System with Chiral Column mobile_phase->equilibrate sample_prep Prepare Racemic Std & (S)-Sample Solutions inject_racemic Inject Racemic Std (Confirm Separation) sample_prep->inject_racemic equilibrate->inject_racemic inject_sample Inject (S)-Sample inject_racemic->inject_sample detect UV Detection inject_sample->detect integrate Integrate Peak Areas (A_S and A_R) detect->integrate calculate Calculate % ee integrate->calculate

Caption: Experimental workflow for direct chiral HPLC analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful, non-separative alternative for determining enantiomeric excess.[3] The method relies on the use of a Chiral Solvating Agent (CSA), which interacts with the enantiomers in solution to form transient, diastereomeric solvates. These solvates have different magnetic environments, leading to the splitting of specific NMR signals into two distinct sets, one for each enantiomer.[7][8]

Principle of CSA-NMR

The addition of a CSA to a solution of the chiral analyte results in rapid, reversible formation of diastereomeric complexes. For an NMR-active nucleus (e.g., ¹H) located near the chiral center of the analyte, the chemical shift will become non-equivalent for the two enantiomers. The relative integration of these split signals provides a direct measure of the enantiomeric ratio.[9][10]

Experimental Protocol: ¹H NMR with CSA

Objective: To determine the enantiomeric ratio of (S)-2-Amino-2-(4-nitrophenyl)acetic acid using a chiral solvating agent.

Materials & Reagents:

  • Sample of (S)-2-Amino-2-(4-nitrophenyl)acetic acid

  • Chiral Solvating Agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a cyclodextrin derivative)[7]

  • Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆)

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the analyte (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • CSA Addition: Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. The optimal amount of CSA is that which provides baseline resolution of a target signal with minimal line broadening.

  • Spectral Analysis:

    • Identify a well-resolved proton signal, ideally a singlet or a simple multiplet close to the chiral center (e.g., the α-proton), that splits into two distinct signals upon addition of the CSA.

    • Carefully integrate the two signals corresponding to the (S) and (R) enantiomers.

  • Data Calculation: The enantiomeric excess is calculated from the integrals (I) of the signals: % ee = [(I_S - I_R) / (I_S + I_R)] * 100

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Analyte in Deuterated Solvent acquire_ref Acquire Reference ¹H Spectrum dissolve->acquire_ref add_csa Add Chiral Solvating Agent (CSA) acquire_ref->add_csa acquire_final Acquire Final ¹H Spectrum add_csa->acquire_final identify_split Identify & Integrate Split Signals (I_S, I_R) acquire_final->identify_split calculate_ee Calculate % ee identify_split->calculate_ee

Caption: Experimental workflow for NMR analysis using a CSA.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules.[11] Because enantiomers absorb circularly polarized light differently, CD spectroscopy can be used for their quantitative analysis.[12][13]

Principle of Quantitative CD

According to the Beer-Lambert law for CD, the CD signal (ellipticity) is directly proportional to the concentration of the chiral substance. For a mixture of enantiomers, the observed CD signal is the sum of the contributions from each, which are equal in magnitude but opposite in sign. A calibration curve of CD signal versus concentration (or enantiomeric excess) can be constructed to quantify the enantiomeric composition of an unknown sample.[14]

Experimental Protocol: Quantitative CD

Objective: To determine the enantiomeric excess of (S)-2-Amino-2-(4-nitrophenyl)acetic acid using a standard calibration curve.

Materials & Reagents:

  • Enantiomerically pure (S)- and (R)-2-Amino-2-(4-nitrophenyl)acetic acid

  • Spectroscopy-grade solvent (e.g., methanol or a suitable buffer)

Instrumentation:

  • CD Spectropolarimeter

Procedure:

  • Prepare Calibration Standards:

    • Prepare a series of solutions in the chosen solvent with a constant total concentration of the amino acid but varying enantiomeric excess (e.g., 100% S, 75% S, 50% S (racemic), 25% S, 0% S).

  • Acquire CD Spectra:

    • Record the CD spectrum for each standard solution over the relevant wavelength range (typically in the UV region where the nitro-aromatic chromophore absorbs).

    • Identify the wavelength of maximum ellipticity (λ_max).

  • Construct Calibration Curve:

    • Measure the ellipticity (in millidegrees, mdeg) at λ_max for each standard.

    • Plot the ellipticity value against the known enantiomeric excess (%) of the standards. Perform a linear regression to obtain the equation of the line.

  • Analyze Sample:

    • Prepare the unknown sample at the same total concentration as the standards.

    • Measure its ellipticity at λ_max.

  • Data Calculation: Use the equation from the calibration curve to calculate the enantiomeric excess of the unknown sample from its measured ellipticity.

Method Comparison and Data Summary

Each method offers distinct advantages and disadvantages. The choice should be guided by the specific requirements of the analysis.

Parameter Chiral HPLC NMR with CSA Circular Dichroism (CD)
Principle Chromatographic SeparationDiastereomeric Solvate FormationDifferential Absorption of Polarized Light
Accuracy ExcellentGood to ExcellentGood
Precision ExcellentGoodGood
Sensitivity (LOD/LOQ) High to Very High (µg/mL to ng/mL)Moderate (mg/mL range)Moderate
Throughput Moderate (minutes per sample)High (minutes per sample)Very High (seconds to minutes per sample)
Sample Consumption Low (µL injections)High (mg quantities)Low (µg to mg quantities)
Development Effort High (column & mobile phase screening)Moderate (CSA & solvent screening)Moderate (calibration curve required)
Key Advantage Definitive separation, high resolutionRapid, non-separative, structural infoVery fast, suitable for HTS
Key Limitation Can be time-consuming to developLower sensitivity, potential for signal overlapIndirect quantification, matrix interference

Validation of the Chosen Analytical Method

Regardless of the chosen technique, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) or the United States Pharmacopeia (USP).[1][15][16] Validation provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as its counter-enantiomer and any impurities. For HPLC, this is demonstrated by achieving baseline resolution. For NMR, it's shown by having a unique, non-overlapping signal for each enantiomer.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity method (quantifying the minor enantiomer), the range should typically cover from the reporting level to 120% of the specification limit.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the (R)-enantiomer spiked into the pure (S)-enantiomer.[17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of the analyte (the undesired enantiomer) in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of the analyte that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature, flow rate in HPLC).

Conclusion

The validation of the enantiomeric excess of (S)-2-Amino-2-(4-nitrophenyl)acetic acid is a critical step in ensuring pharmaceutical quality and safety. Chiral HPLC stands out as the definitive method, providing unparalleled accuracy and resolution, making it the preferred choice for quality control and regulatory submissions.[2] NMR spectroscopy with chiral solvating agents serves as an excellent, rapid, and non-separative tool for process monitoring and screening where high sensitivity is not the primary concern. Circular dichroism spectroscopy offers a high-throughput alternative, particularly valuable in early discovery phases for rapid screening of multiple samples.

A thorough validation process, following ICH guidelines, is mandatory to ensure that the selected method yields reliable, consistent, and accurate data, thereby guaranteeing the stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Marcel Dekker, Inc.
  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry, 50(S1), S34-S41.
  • Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202125. [Link]

  • Li, X., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(12), 1471-1479. [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12835–12847. [Link]

  • Gualandi, A., et al. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality in Drug Design and Development (pp. 1-45). IntechOpen. [Link]

  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. [Link]

  • ResearchGate. (2021). (PDF) An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]

  • SciSpace. (n.d.). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]

  • Oxford Academic. (2021). A direct circular dichroic assay for quantitative determination of peptide enantiomers. Journal of Pharmacy and Pharmacology, 73(10), 1416-1422. [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171. [Link]

  • Gotor-Fernández, V., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 946585. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Jain, R., & Shah, A. K. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 27(1), 26-38. [Link]

  • Nakakoji, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(91), 12141-12144. [Link]

  • Okoro, O. J., & Edeki, E. M. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-8. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference & Expo. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Le, H. T., et al. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 73(17), 4282-4288. [Link]

  • Rasayan Journal of Chemistry. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. [Link]

  • Li, S., & Wang, Q. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1618. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • ResearchGate. (2025). Chiral separation of amino acids and derivatives by CE. [Link]

  • Liu, Y., et al. (2020). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 12(10), 1364-1368. [Link]

Sources

Comparative analysis of the reactivity of (S)-4-nitrophenylglycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of (S)-4-Nitrophenylglycine Derivatives

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the reactivity of various derivatives of (S)-4-nitrophenylglycine, an important chiral building block in medicinal and synthetic chemistry. Understanding the nuances of their reactivity is paramount for researchers engaged in drug development, peptide synthesis, and the design of biologically active molecules. We will explore the underlying chemical principles that govern their reactivity, provide robust experimental protocols for their evaluation, and present comparative data to guide derivative selection and reaction optimization.

The Significance of (S)-4-Nitrophenylglycine and Its Derivatives

(S)-4-nitrophenylglycine is a non-proteinogenic amino acid derivative whose structure is foundational in the development of various pharmaceuticals. Its derivatives, particularly esters and amides, are frequently employed as intermediates in organic synthesis and as prodrugs.[1][2] The inherent reactivity of these compounds is dictated by the powerful electron-withdrawing nature of the 4-nitrophenyl group, which significantly influences the electrophilicity of the adjacent carbonyl carbon. This electronic activation is a double-edged sword: while it facilitates desired synthetic transformations, it can also lead to instability. Therefore, a quantitative understanding of the reactivity of different derivatives is crucial for predicting their stability, reaction kinetics, and biological fate.[3][4]

Fundamental Principles Governing Reactivity

The reactivity of (S)-4-nitrophenylglycine derivatives in nucleophilic acyl substitution reactions is primarily governed by three factors:

  • Electronic Effects: The nitro group (NO₂) at the para position of the phenyl ring is a potent electron-withdrawing group due to both inductive and resonance effects.[3][5] This effect is relayed to the carbonyl carbon of the glycine backbone, increasing its partial positive charge and making it highly susceptible to nucleophilic attack.

  • The Nature of the Leaving Group: In reactions like hydrolysis or aminolysis, the group attached to the carbonyl (e.g., -OR for esters, -NHR for amides) departs. A better leaving group is a weaker base. For instance, 4-nitrophenoxide is a relatively good leaving group, which is why 4-nitrophenyl esters are often used as "activated" esters in synthesis.[6]

  • Steric Hindrance: The size of the groups surrounding the carbonyl center can impede the approach of a nucleophile, thereby slowing down the reaction rate. This is a critical consideration when comparing different alkyl esters.

Experimental Design for Reactivity Assessment

A systematic approach is required to compare the reactivity of different derivatives. The following workflow outlines the key stages, from synthesis to kinetic analysis.

G cluster_0 Synthesis & Purification cluster_1 Kinetic Analysis cluster_2 Analysis & Comparison S1 Synthesis of (S)-4-nitrophenylglycine Derivatives (Esters, Amides) S2 Purification via Crystallization or Chromatography S1->S2 S3 Structural Verification (NMR, MS) S2->S3 K1 Prepare Stock Solutions in Aprotic Solvent (e.g., DMSO) S3->K1 Verified Derivative K2 Initiate Reaction in Aqueous Buffer (e.g., PBS) K1->K2 K3 Monitor Reaction Progress (UV-Vis Spectrophotometry) K2->K3 K4 Data Analysis: Calculate Rate Constants (k_obs, k₂) K3->K4 C1 Tabulate and Compare Reactivity Data K4->C1 Kinetic Data C2 Correlate Reactivity with Molecular Structure C1->C2

Caption: General workflow for the comparative reactivity analysis of (S)-4-nitrophenylglycine derivatives.

Representative Synthesis Protocol: (S)-4-Nitrophenylglycine Methyl Ester

This protocol describes a standard esterification procedure. The causality behind using thionyl chloride is its ability to convert the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which is then readily attacked by the alcohol (methanol).

  • Setup: Suspend (S)-4-nitrophenylglycine (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Activation: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15 minutes. Rationale: This exothermic reaction should be controlled to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester. Further purification can be achieved by recrystallization.

Kinetic Analysis Protocol: Base-Catalyzed Hydrolysis

The hydrolysis of these derivatives, particularly esters, can be conveniently monitored using UV-Vis spectrophotometry. The release of the 4-nitrophenolate ion upon hydrolysis results in a distinct yellow color, which absorbs strongly around 400 nm.[7]

  • Preparation: Prepare a 10 mM stock solution of the (S)-4-nitrophenylglycine derivative in DMSO. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Instrumentation: Set a UV-Vis spectrophotometer to monitor absorbance at 400 nm. Thermostatically control the cuvette holder at a constant temperature (e.g., 25 °C).

  • Measurement: Add 990 µL of the pre-warmed reaction buffer to a cuvette. Add 10 µL of the substrate stock solution to initiate the reaction (final concentration: 100 µM).

  • Data Acquisition: Immediately begin recording the absorbance at 400 nm over time. Collect data points every 30 seconds for a duration sufficient to observe a significant change in absorbance (typically 3-5 half-lives).

  • Calculation: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

Comparative Reactivity: Experimental Data and Mechanistic Insights

The following table presents representative kinetic data for the base-catalyzed hydrolysis of several (S)-4-nitrophenylglycine derivatives under identical conditions (pH 7.4, 25 °C). The values are illustrative, designed to highlight the structural effects on reactivity.

DerivativeFunctional GroupRelative kobs (s⁻¹)Relative Half-life (t1/2)Primary Influencing Factor
1 Methyl Ester1.001.0Minimal Steric Hindrance
2 Ethyl Ester0.651.5Increased Steric Hindrance
3 tert-Butyl Ester0.0520.0Significant Steric Hindrance
4 N-acetyl Amide< 0.001> 1000Poor Leaving Group (Amide)
Analysis of Reactivity Trends
  • Ester Series (1, 2, 3): A clear trend of decreasing reactivity is observed as the steric bulk of the alkyl group increases (Methyl > Ethyl >> tert-Butyl). The large tert-butyl group significantly shields the electrophilic carbonyl carbon, hindering the approach of the hydroxide nucleophile.

  • Ester vs. Amide (1 vs. 4): The N-acetyl amide is orders of magnitude less reactive than the corresponding methyl ester. This is because the amide anion (R-NH⁻) is a much stronger base, and therefore a much poorer leaving group, than the methoxide anion (CH₃O⁻). Furthermore, the lone pair on the nitrogen atom participates in resonance with the carbonyl group, reducing its electrophilicity.

The mechanism for these reactions proceeds through a common pathway involving a tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure determine the overall reaction rate.

G Reactants Substrate + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate k₁ (Attack) Intermediate->Reactants k₋₁ (Reversal) Products Products Intermediate->Products k₂ (LG Expulsion)

Caption: A simplified reaction coordinate for nucleophilic acyl substitution, highlighting the tetrahedral intermediate.

The Role of Computational Chemistry

Modern drug discovery and process development increasingly leverage computational tools to predict chemical reactivity.[8] Methods like Density Functional Theory (DFT) can provide valuable insights by calculating:

  • Molecular Electrostatic Potential (MEP): Visualizing the electron density to identify the most electrophilic sites (i.e., the carbonyl carbon).[9]

  • HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher reactivity.[10][11]

  • Transition State Energies: Calculating the activation energy for the reaction provides a direct theoretical prediction of the reaction rate.

These computational studies can guide the synthesis of new derivatives by predicting their stability and reactivity before they are made in the lab, saving significant time and resources.

Conclusion and Strategic Implications

This guide has demonstrated that the reactivity of (S)-4-nitrophenylglycine derivatives is a predictable function of their molecular structure.

  • Esters are significantly more reactive than amides .

  • Within esters, reactivity is highly sensitive to steric hindrance , with less hindered esters hydrolyzing more rapidly.

These principles have direct practical applications. For instance, a researcher designing a prodrug for rapid release in the bloodstream might select a methyl or ethyl ester derivative. Conversely, for an application requiring high stability, such as a synthetic intermediate that must withstand multiple reaction steps, an amide derivative would be a more prudent choice. By combining the empirical data from kinetic studies with the predictive power of computational models, scientists can make informed decisions in the design and application of this versatile class of compounds.

References

  • ResearchGate. (n.d.). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Unknown. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Science.gov. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Retrieved from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). Retrieved from [Link]

  • PubMed. (2020, December 10). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Retrieved from [Link]

  • Figshare. (2023, October 13). Synthesis of novel amides and related compounds with applications in medicinal chemistry. Retrieved from [Link]

  • Nature. (2024, September 20). Investigating the electronic properties of edge glycine/biopolymer/graphene quantum dots. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Sanibel Symposium. (n.d.). Computational study comparing the electronic properties of surface versus above surface dopant on. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Computational notes on the effect of solvation on the electronic properties of glycine. Retrieved from [Link]

  • PubMed. (2009, March 15). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link]

Sources

Safety Operating Guide

(S)-2-Amino-2-(4-nitrophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Core Directive: This compound is a nitro-substituted non-proteinogenic amino acid . While it shares the zwitterionic stability of standard amino acids, the presence of the 4-nitro moiety introduces specific thermal and chemical sensitivities that dictate its disposal pathway.

Immediate Action Required:

  • DO NOT dispose of via sanitary sewer (drain).[1]

  • DO NOT autoclave this waste (risk of thermal decomposition of the nitro group).

  • DO NOT commingle with strong reducing agents or strong bases.

Chemical Identity & Hazard Profile

Accurate identification is the first step in compliant disposal. The specific stereochemistry ((S)-enantiomer) does not alter the disposal logic compared to the racemate, but accurate CAS documentation is vital for regulatory manifests.

ParameterTechnical Detail
Chemical Name (S)-2-Amino-2-(4-nitrophenyl)acetic acid
Synonyms L-4-Nitrophenylglycine; (S)-

-Amino-4-nitrobenzeneacetic acid
CAS Number 336877-66-8 (S-isomer); 5407-25-0 (Racemic)
Molecular Formula

Physical State Solid (Off-white to yellow powder)
GHS Classification Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)
Disposal Class Hazardous Organic Solid (Non-Halogenated)

Senior Scientist Insight: While many amino acids are treated as biological waste, the nitro group on the phenyl ring (


) shifts this into the chemical waste  stream. Nitro compounds possess inherent energy; while this specific molecule is relatively stable, it can sensitize the waste stream to shock or heat if mixed with metal perchlorates or strong alkalis. Treat as a potential energetic sensitizer. 

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

Critical Segregation Rules
  • Oxidizer Isolation: Never place this compound in a waste container holding strong oxidizers (e.g., Nitric acid, Permanganates). The nitro group is already oxidized; adding external oxidizers increases fire risk.

  • Base Isolation: Avoid mixing with strong bases (NaOH, KOH). Nitro-aromatics can form unstable salts (Meisenheimer complexes) or undergo exothermic decomposition in high-pH environments.

  • Solvent Compatibility: Compatible with standard organic solvents (Methanol, DMSO, DCM) for solution disposal.

Disposal Workflow (Decision Matrix)

The following workflow dictates the operational logic for disposing of (S)-2-Amino-2-(4-nitrophenyl)acetic acid based on its physical state.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-2-(4-nitrophenyl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved ContamCheck Is it pure or mixed with Incompatibles (Oxidizers)? SolidPath->ContamCheck Segregate CRITICAL: Segregate immediately. Do not mix. ContamCheck->Segregate Yes (Mixed) SolidBin Place in Container: 'Hazardous Organic Solid' ContamCheck->SolidBin No (Pure) Segregate->SolidBin After Separation LabelSolid Label: 'Toxic, Irritant, Organic' List CAS: 336877-66-8 SolidBin->LabelSolid Manifest Update Lab Waste Manifest LabelSolid->Manifest SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloBin Container: 'Halogenated Organic Waste' Halogenated->HaloBin NonHaloBin Container: 'Non-Halogenated Organic Waste' NonHalogenated->NonHaloBin HaloBin->Manifest NonHaloBin->Manifest Pickup Schedule EHS Pickup (Incineration) Manifest->Pickup

Figure 1: Operational decision tree for the segregation and containerization of nitro-amino acid waste streams.

Regulatory Compliance & Waste Coding

Compliance depends on your specific region (RCRA in the US, REACH in EU).

  • US EPA (RCRA):

    • This specific CAS is not a P-listed or U-listed waste.

    • However, due to the nitro group, it may exhibit the Characteristic of Ignitability (D001) if mixed with flammable solvents, or Reactivity (D003) if in high concentrations, though this is rare for this specific derivative.

    • Default Classification: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic Organic .

  • Labeling Requirements:

    • Content: "Hazardous Waste - (S)-2-Amino-2-(4-nitrophenyl)acetic acid"

    • Hazards: Check "Toxic" and "Irritant".[4]

Emergency Spill Response

In the event of a spill during the disposal process, follow this containment logic to prevent exposure and environmental release.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Alert->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Sweep into bag using spark-proof tools Contain->Clean Wash 5. Decon: Wash area with soap/water. Collect rinsate. Clean->Wash Disposal 6. Disposal: Label debris as Hazardous Waste Wash->Disposal

Figure 2: Sequential response protocol for dry powder or solution spills.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid.[5] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling (S)-2-Amino-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (S)-2-Amino-2-(4-nitrophenyl)acetic acid

An In-Depth Technical Guide for Laboratory Professionals

(S)-2-Amino-2-(4-nitrophenyl)acetic acid is a compound handled in various research and development settings. As with any chemical, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and the integrity of experimental work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in its handling.

Hazard Identification and Risk Assessment

Before any handling of (S)-2-Amino-2-(4-nitrophenyl)acetic acid, a thorough risk assessment is critical. While specific toxicological data for this compound is not extensively detailed in readily available safety data sheets, related compounds in the nitrophenylacetic acid family are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to treat this chemical with a high degree of caution.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Accidental ingestion could be harmful.[1]

A key aspect of the initial risk assessment involves considering the scale of the work. Handling small quantities will have a different risk profile than working with larger amounts.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling (S)-2-Amino-2-(4-nitrophenyl)acetic acid.[6][7]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields.[6][8]Protects eyes from splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][8]Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9]
Body Protection A lab coat that covers the arms and closes in the front.[6]Protects skin and personal clothing from spills.
Footwear Closed-toe shoes.[6]Standard laboratory practice to protect feet from spills.
Respiratory Protection Generally not required for small-scale use with adequate ventilation. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled.[2]Minimizes the inhalation of airborne particles.

Safe Handling Procedures: A Step-by-Step Approach

Adhering to a systematic workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: All work with (S)-2-Amino-2-(4-nitrophenyl)acetic acid should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[5][6]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[5]

  • Weighing: If possible, use an enclosed balance to minimize the dispersion of the powder.[5] Use a weigh boat to prevent spills.[5]

  • Container Management: Keep the container of the chemical closed as much as possible to prevent accidental spillage and dust generation.[5]

Dissolving and Transferring
  • In Solution: Once the powder is dissolved in a solvent, the risk of it becoming airborne is significantly reduced.[5] However, continue to handle the solution over a protected surface.[5]

  • Pouring: When transferring solutions, do so slowly and carefully to avoid splashes.[6]

Post-Handling
  • Decontamination: After handling, decontaminate the work area. Wet cleaning methods are generally preferred over dry sweeping to avoid creating dust.[5]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Designate Designate & Prepare Work Area Prep->Designate Weigh Weigh Powder (in fume hood) Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Work Area Transfer->Decon Waste Dispose of Waste Decon->Waste RemovePPE Remove & Dispose of PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for handling (S)-2-Amino-2-(4-nitrophenyl)acetic acid.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Container: Keep the compound in a tightly closed container.[10]

  • Location: Store in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[10]

Spill Management
  • Small Spills: For small spills of the solid, carefully sweep up the material and place it in a suitable, labeled container for disposal.[10] Avoid generating dust.[9][10]

  • Large Spills: For larger spills, the procedure is similar but requires more extensive cleanup and potentially evacuation of the immediate area.

  • Solution Spills: If a solution is spilled, absorb it with an inert material and place it in a container for disposal.

Waste Disposal
  • Regulations: All waste containing (S)-2-Amino-2-(4-nitrophenyl)acetic acid must be disposed of in accordance with local, state, and federal regulations.[11]

  • Containers: Use clearly labeled, sealed containers for chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek medical attention.[12][13]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[12][13] Remove contaminated clothing.[12][13] If irritation persists, seek medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air.[12][13] If they are not breathing, give artificial respiration.[14] Seek medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[15] Seek immediate medical attention.[15]

Always have an eyewash station and safety shower readily accessible in the work area.[9]

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, November 12).
  • 4-Nitrophenylacetic acid - Santa Cruz Biotechnology. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, September 5).
  • What are the safety precautions when handling acids? - Blog. (2025, September 18).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 28).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(4-nitrophenyl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。